N,N,3-Trimethylazetidin-3-amine dihydrochloride
描述
属性
IUPAC Name |
N,N,3-trimethylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(8(2)3)4-7-5-6;;/h7H,4-5H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGIFWMNGIKEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564721 | |
| Record name | N,N,3-Trimethylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133891-76-6 | |
| Record name | N,N,3-Trimethylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,N,3-Trimethylazetidin-3-amine dihydrochloride CAS 133891-76-6
An In-Depth Technical Guide to N,N,3-Trimethylazetidin-3-amine dihydrochloride (CAS 133891-76-6)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized chemical building block of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its chemical properties, plausible synthetic routes, analytical methodologies, and critical applications, grounding the discussion in established scientific principles and field-proven insights.
Introduction: The Strategic Value of the Azetidine Scaffold
This compound is a chemical compound featuring a four-membered saturated heterocyclic azetidine ring.[1] The azetidine motif is increasingly prevalent in modern medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties to drug candidates.[2][3] Its strained four-membered ring structure introduces a unique three-dimensional geometry that can enhance binding to biological targets, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity.
This particular compound, as a dihydrochloride salt, offers enhanced aqueous solubility compared to its free base form, a crucial advantage for its use in various experimental and pharmaceutical formulation settings.[1] The presence of a gem-dimethylamino group on the 3-position of the azetidine ring provides a key point for molecular elaboration and potential interactions with biological targets, making it a valuable synthon for constructing more complex molecules in drug discovery programs.[1]
Physicochemical and Structural Characteristics
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 133891-76-6 | Internal Knowledge |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |
| Synonyms | N,N,3-Trimethyl-3-azetidinamine 2HCl | [1] |
| Physical Form | Solid | [4] |
| Solubility | Higher water solubility due to dihydrochloride salt form | [1] |
| Storage | Store at room temperature, protected from moisture | [4][5] |
Synthesis Strategies: Accessing the Functionalized Azetidine Core
The proposed pathway leverages a reductive amination reaction. This choice is predicated on its high efficiency, functional group tolerance, and the commercial availability of the necessary precursors. The causality is clear: reductive amination provides a direct and reliable method to install the required amine functionality onto the azetidine core.
Proposed Synthetic Workflow
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol (Hypothetical)
-
Step 1: Oxidation. To a solution of 1-Boc-3-methylazetidin-3-ol in dichloromethane (DCM), add Dess-Martin periodinane portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until starting material is consumed (monitored by TLC). Quench the reaction with a saturated solution of sodium thiosulfate.
-
Step 2: Reductive Amination. To a solution of the resulting 1-Boc-3-methylazetidin-3-one in dichloroethane (DCE), add a solution of dimethylamine. Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Stir the reaction at room temperature overnight.
-
Step 3: Deprotection and Salt Formation. Concentrate the crude product from Step 2 under reduced pressure. Dissolve the residue in a minimal amount of dioxane and add a solution of hydrochloric acid (e.g., 4M in dioxane). Stir for 2-4 hours. The dihydrochloride salt will precipitate.
-
Purification. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
This self-validating protocol includes clear reaction monitoring steps (TLC) and a final precipitation/filtration step that ensures the isolation of the desired salt form.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of small, rigid, nitrogen-containing scaffolds like azetidine is a powerful strategy in drug design.[3] this compound serves as a valuable building block for several reasons:
-
Vectorial Exit Point: The dimethylamino group provides a well-defined point for further chemical modification, allowing chemists to explore the surrounding chemical space and optimize interactions with a biological target.
-
Improved Physicochemical Properties: The azetidine ring can act as a bioisostere for more common groups like morpholine or piperazine, often leading to improved solubility and reduced lipophilicity, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3]
-
Structural Rigidity: The strained ring reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for its target protein by minimizing the entropic penalty of binding.
The ultimate impact of using such building blocks is the potential to accelerate the drug discovery cycle by providing novel, patent-free analogues of existing drugs or by enabling the development of new chemical entities with superior efficacy and safety profiles.[3][7]
Analytical Characterization Workflow
Robust analytical methods are essential for confirming the identity, purity, and stability of any chemical compound used in research and development. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is standard.
Standard Analytical Workflow
Caption: Standard quality control workflow for compound characterization.
Protocol: LC-MS for Purity and Identity Confirmation
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 water:methanol mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10-20 µg/mL.
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.[8]
-
Column: A mixed-mode column (ion-exchange/reversed-phase) is often suitable for retaining polar amines.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
MS System: Agilent 6470A Triple Quadrupole or equivalent.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Scan for the protonated molecular ion [M+H]⁺.
-
-
Data Analysis:
-
Purity: Determine the purity by calculating the peak area percentage from the chromatogram (UV or Charged Aerosol Detector).
-
Identity: Confirm the mass of the free base by observing the expected m/z for the [M+H]⁺ ion.
-
This protocol is self-validating as it cross-references chromatographic purity with mass identity, providing a high degree of confidence in the analytical result.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The following information is synthesized from safety data for this and structurally related compounds.
-
Hazard Statements:
-
Precautionary Statements:
-
Handling: Use in a well-ventilated area or a laboratory fume hood.[5] Avoid contact with skin and eyes and prevent dust formation.[5]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[4][5][10] Protect from moisture.[5]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique four-membered ring structure, combined with a key functional handle and favorable solubility, makes it a highly valuable building block for designing next-generation therapeutics. By understanding its properties, synthesis, and proper handling, researchers can effectively leverage this compound to innovate and advance their drug discovery programs.
References
- A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
- Methods for the synthesis of azetidines.
- Biotransformation: Impact and Application of Metabolism in Drug Discovery. PubMed. [Link]
- Determination of Primary Arom
- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
Sources
- 1. CAS 133891-76-6: N,N,3-Trimethyl-3-azetidinamine dihydroch… [cymitquimica.com]
- 2. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 [sigmaaldrich.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. cdhfinechemical.com [cdhfinechemical.com]
N,N,3-Trimethylazetidin-3-amine dihydrochloride molecular structure
An In-Depth Technical Guide to the Molecular Structure of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Executive Summary
This compound is a small molecule featuring a strained four-membered azetidine ring. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its utility as a constrained diamine building block. The rigid, three-dimensional nature of the azetidine core allows for precise control over the spatial orientation of substituents, making it a valuable component in the design of novel therapeutics. Its structure, possessing a quaternary carbon at the 3-position, presents unique synthetic challenges and imparts specific conformational properties to larger molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway with mechanistic rationale, and its applications in medicinal chemistry.
The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional vectors for exploring chemical space, which can lead to improved target affinity and selectivity. Unlike more flexible aliphatic chains, the strained azetidine ring restricts conformational freedom, which can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target. Specifically, 3-aminoazetidine derivatives are crucial intermediates for a range of biologically active compounds, including antiviral agents and tachykinin antagonists.[1] The subject of this guide, this compound, represents a specialized building block within this class, offering a gem-dimethylamino and methyl-substituted quaternary center.
Molecular Identity and Structure Elucidation
Chemical Identifiers
Correctly identifying a chemical entity is paramount for reproducible research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 133891-76-6 | [2][3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [3] |
| Molecular Weight | 187.11 g/mol | [3] |
| IUPAC Name | N,N,3-trimethylazetidin-3-amine;dihydrochloride | N/A |
| Canonical SMILES | CC1(CNC1)N(C)C.Cl.Cl | [4] |
| InChI Key | VKIPKMYZLOFAFI-UHFFFAOYSA-N | [4] |
Structural Representation
N,N,3-Trimethylazetidin-3-amine features a central four-membered azetidine ring. The C3 carbon is a quaternary center, bonded to the ring nitrogen's adjacent carbons, a methyl group, and the nitrogen of a dimethylamino group. As a dihydrochloride salt, both the azetidine ring nitrogen and the exocyclic dimethylamino nitrogen are protonated, each bearing a positive charge that is counterbalanced by a chloride ion.
Caption: Dihydrochloride salt structure of N,N,3-Trimethylazetidin-3-amine.
Spectroscopic Confirmation (Theoretical)
While specific spectral data requires experimental acquisition, the structure allows for predictable spectroscopic signatures essential for its validation.
-
¹H NMR: The spectrum would be characterized by several distinct signals. The two N-methyl groups would likely appear as a singlet (or a doublet if coupled to the N-H proton), integrating to 6 protons. The C3-methyl group would be a sharp singlet integrating to 3 protons. The four protons on the azetidine ring (at C2 and C4) would likely appear as complex multiplets due to geminal and vicinal coupling, integrating to 4 protons. The two N-H protons would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct carbon environments: one signal for the two equivalent N-methyl carbons, one for the C3-methyl carbon, a signal for the quaternary C3 carbon, and a signal for the two equivalent methylene carbons (C2 and C4) of the azetidine ring.
-
Mass Spectrometry (ESI+): In positive ion mode, the primary ion observed would be that of the free base [M+H]⁺, corresponding to the singly protonated molecule, followed by a less abundant signal for the doubly protonated species [M+2H]²⁺.
Physicochemical Properties
The properties of this compound are dominated by its nature as a salt.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [2] |
| Storage | Inert atmosphere, 2-8°C | [3] |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol.[5] | N/A |
Synthesis and Mechanistic Insights
The synthesis of 3-substituted azetidines, particularly those with a quaternary center, requires careful strategic planning. A plausible synthetic route is proposed below, based on established methodologies for azetidine chemistry.[6][7]
Retrosynthetic Analysis
A logical retrosynthetic approach involves deprotection and formation of the C-N bond as key steps. The dihydrochloride salt can be formed in the final deprotection step. The exocyclic C-N bond can be formed via nucleophilic substitution, disconnecting to a suitable 3-methylazetidine precursor with a leaving group at the 3-position and dimethylamine.
Caption: Retrosynthetic analysis for N,N,3-Trimethylazetidin-3-amine.
Proposed Synthetic Protocol
This protocol utilizes a robust N-benzhydryl protecting group, which is stable to many reaction conditions but readily cleaved by hydrogenolysis.
Step 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol
-
To a solution of 1-benzhydrylazetidin-3-one in anhydrous THF at 0 °C, add methylmagnesium bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-benzhydryl-3-methylazetidin-3-ol.
Step 2: Synthesis of 1-Benzhydryl-3-(dimethylamino)-3-methylazetidine
-
Dissolve the alcohol from Step 1 in dichloromethane and cool to 0 °C. Add triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the reaction at 0 °C for 1 hour. The hydroxyl group is converted in situ to a mesylate, a good leaving group.
-
In a separate sealed vessel, add a solution of dimethylamine (excess, e.g., 2M in THF) and heat to 60 °C.
-
Slowly add the mesylate solution from the previous step to the heated dimethylamine solution. Maintain the temperature and stir for 12-18 hours.
-
Cool the reaction, concentrate under reduced pressure, and partition the residue between water and ethyl acetate.
-
Isolate the organic layer, dry, and concentrate. Purify by column chromatography to yield the protected tertiary amine.
Step 3: Deprotection and Salt Formation
-
Dissolve the product from Step 2 in methanol. Add 2.2 equivalents of concentrated hydrochloric acid.
-
Add Palladium on carbon (10 wt. %) to the solution.
-
Subject the mixture to hydrogenation (50 psi H₂) and stir at room temperature for 24 hours.[7]
-
Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
Causality and Experimental Choices
-
Protecting Group: The benzhydryl (diphenylmethyl) group is chosen because it is robust and not susceptible to cleavage under the nucleophilic conditions of Step 2. Its removal via catalytic hydrogenolysis is clean and efficient.[7]
-
Leaving Group Formation: Conversion of the tertiary alcohol to a mesylate in Step 2 is critical. Tertiary alcohols are poor leaving groups, and this activation is necessary for the subsequent nucleophilic substitution by dimethylamine.
-
Final Step: The use of hydrogenolysis with Pd/C under acidic (HCl) conditions achieves two goals simultaneously: cleavage of the C-N bond to the benzhydryl group and the in-situ formation of the final dihydrochloride salt, simplifying the workup.
Caption: Proposed pathway for the synthesis of the target molecule.
Applications in Drug Discovery
This compound serves as a specialized bioisostere for more flexible structures like substituted propyl- or butyl-diamines. Its value lies in:
-
Conformational Rigidity: The azetidine ring locks the relative positions of the two nitrogen atoms and the methyl group, reducing the number of low-energy conformations a drug can adopt. This can lead to higher binding affinity by minimizing the entropic cost of binding.
-
Improved Physicochemical Properties: As a small, polar scaffold, it can help tune properties like solubility and lipophilicity (LogP). The tertiary amine and quaternary carbon can also block sites of metabolism, potentially increasing a drug's half-life.
-
Structural Diversity: It provides a unique three-dimensional exit vector from a core pharmacophore, allowing medicinal chemists to probe new regions of a target's binding pocket. The development of novel synthetic routes to access a wider range of such azetidines is crucial for facilitating drug optimization and development.[1]
Safety and Handling
As with any laboratory chemical, proper handling is essential. The dihydrochloride salt of an amine is generally more stable and less volatile than its free base form.
| Safety Aspect | Information | Source |
| Signal Word | Warning | |
| Pictogram | GHS07 (Harmful/Irritant) | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | |
| Handling | Handle in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. | N/A |
| Storage | Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3] | N/A |
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its rigid structure, defined by the strained azetidine ring and a C3-quaternary center, offers a powerful tool for controlling molecular conformation and tuning physicochemical properties. Understanding its structure, synthesis, and handling is key to unlocking its potential in the development of next-generation therapeutics.
References
- Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
- Teng, C.-H., et al. (1973). Studies on Azetidine Derivatives. IV.
- PubChem. (n.d.). N-methylazetidin-2-amine;dihydrochloride.
- MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- PubChem. (n.d.). 1,3-Dimethylazetidin-3-amine dihydrochloride.
- PubChem. (n.d.). N,N-dimethylazetidin-3-amine.
- Google Patents. (1990).
- Google Patents. (2019). CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
- PubChem. (n.d.). Trimethylamine Hydrochloride.
- PubChem. (n.d.). N,N,3-trimethylazetidin-3-amine hydrochloride.
- PubChem. (n.d.). 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(4-chlorophenyl)-3,12-diimino-, hydrochloride (1:2).
- Google Patents. (2000).
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. This compound 97% | CAS: 133891-76-6 | AChemBlock [try.achemblock.com]
- 3. 133891-76-6|this compound|BLD Pharm [bldpharm.com]
- 4. 1,3-Dimethylazetidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 86812304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethylamine Hydrochloride | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
A Technical Guide to the Synthesis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Abstract: This guide provides a comprehensive overview of a viable synthetic pathway for N,N,3-trimethylazetidin-3-amine dihydrochloride, a valuable saturated heterocyclic building block for drug discovery. Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability. The synthesis of 3,3-disubstituted azetidines, particularly those bearing a quaternary amine center, presents unique challenges due to ring strain and steric hindrance. This document outlines a robust, multi-step synthesis starting from commercially available precursors, detailing the strategic choice of protecting groups, key chemical transformations, and purification protocols. The proposed route leverages the functionalization of a pre-formed azetidine ring, a strategy that offers modularity and control over the final substitution pattern.
Introduction
The Azetidine Scaffold in Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in modern medicinal chemistry. Its inherent ring strain influences bond angles and lengths, presenting a unique three-dimensional vector for substituents that is distinct from its more common five- and six-membered counterparts like pyrrolidine and piperidine. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of the azetidine ring often improves key drug-like properties such as aqueous solubility and metabolic stability, making it a desirable bioisostere for various functional groups.
N,N,3-Trimethylazetidin-3-amine: A Key Building Block
N,N,3-Trimethylazetidin-3-amine (CAS 149696-13-9) is a specialized building block featuring a gem-dimethylamino and methyl group at the C3 position.[1] This quaternary center introduces significant steric bulk and a fixed tertiary amine, which can be a crucial pharmacophore or a synthetic handle for further elaboration. The dihydrochloride salt ensures stability and enhances the solubility of the compound in aqueous media, making it suitable for a variety of reaction conditions.
Synthetic Challenges
The synthesis of highly substituted azetidines is a non-trivial endeavor.[2] Key challenges include overcoming the high ring strain associated with the four-membered ring, which can make ring-closure reactions thermodynamically unfavorable, and controlling regioselectivity during functionalization.[3] Synthesizing a 3,3-disubstituted azetidine requires strategies that can efficiently create a quaternary carbon center within this strained system.
Retrosynthetic Analysis and Proposed Strategy
A logical approach to synthesizing N,N,3-trimethylazetidin-3-amine is through the functionalization of a pre-formed, N-protected azetidine ring. This strategy allows for the robust construction of the core scaffold first, followed by the sequential introduction of the required substituents at the C3 position.
A plausible retrosynthetic analysis disconnects the target molecule back to a key intermediate, 1-protected-3-methylazetidin-3-amine (III) . The dimethylamino group can be installed via methylation of this primary amine. This intermediate, in turn, can be derived from the corresponding tertiary alcohol, 1-protected-3-methylazetidin-3-ol (II) . This alcohol is accessible through the methylation of a protected azetidin-3-one, (I) , which can be synthesized from common starting materials. The benzhydryl (diphenylmethyl) group is selected as an effective N-protecting group due to its stability and ease of removal via catalytic hydrogenation.[4][5]
Proposed Synthetic Pathway
The forward synthesis is a five-step sequence designed for scalability and reliability, using established chemical transformations.
Step 1: Oxidation of 1-Benzhydrylazetidin-3-ol
The synthesis begins with the N-protected azetidinol, a compound accessible in high yield via the reaction of benzhydrylamine and epichlorohydrin.[5][6] This alcohol is oxidized to the corresponding ketone, 1-benzhydrylazetidin-3-one. The Swern oxidation or Dess-Martin periodinane are preferred methods as they operate under mild conditions, which is crucial to avoid degradation of the strained azetidine ring.
Step 2: Methylation of 1-Benzhydrylazetidin-3-one
The ketone is then subjected to nucleophilic addition with a methylating agent, such as methylmagnesium bromide (a Grignard reagent), to form the tertiary alcohol, 1-benzhydryl-3-methylazetidin-3-ol. This step effectively and stereospecifically constructs the required quaternary carbon center.
Step 3: Conversion of Tertiary Alcohol to Primary Amine
Direct substitution of a tertiary hydroxyl group is challenging. A robust method to achieve this transformation is the Ritter reaction.[7] The tertiary alcohol is treated with a nitrile (e.g., acetonitrile) under strong acidic conditions to form a stable nitrilium ion intermediate, which is subsequently hydrolyzed to yield the N-acetylated amine. Saponification of the resulting amide with a strong base (e.g., NaOH) furnishes the key primary amine intermediate, 1-benzhydryl-3-methylazetidin-3-amine.
Step 4: N,N-Dimethylation of the Primary Amine
The primary amine is converted to the target tertiary amine using the Eschweiler-Clarke reaction.[8][9][10] This classic method uses excess formaldehyde and formic acid to achieve exhaustive methylation of the primary amine. A key advantage of this reaction is that it self-terminates at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[11]
Step 5: Deprotection and Salt Formation
The final steps involve the removal of the N-benzhydryl protecting group and formation of the dihydrochloride salt. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for cleaving the benzhydryl group under neutral conditions, yielding the free base N,N,3-trimethylazetidin-3-amine.[12] The reaction mixture is then treated with an excess of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the desired this compound salt in pure form.
Experimental Protocols
Protocol 4.1: Synthesis of 1-Benzhydrylazetidin-3-one
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous dichloromethane (DCM, 0.5 M) and oxalyl chloride (1.5 eq.) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dimethyl sulfoxide (DMSO, 3.0 eq.) dissolved in anhydrous DCM. Stir for 15 minutes.
-
Add a solution of 1-benzhydrylazetidin-3-ol (1.0 eq.) in anhydrous DCM dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C.
-
Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise, and allow the reaction to slowly warm to room temperature over 1 hour.
-
Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure ketone.
Protocol 4.2: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol
-
To a flame-dried flask under an inert atmosphere, add the 1-benzhydrylazetidin-3-one (1.0 eq.) dissolved in anhydrous tetrahydrofuran (THF, 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium bromide (3.0 M in ether, 1.2 eq.) dropwise.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench slowly by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the tertiary alcohol, which is often used in the next step without further purification.
Protocol 4.3: Synthesis of 1-Benzhydryl-3-methylazetidin-3-amine
-
Dissolve the crude 1-benzhydryl-3-methylazetidin-3-ol (1.0 eq.) in acetonitrile (0.5 M) and cool to 0 °C.
-
Slowly and carefully add concentrated sulfuric acid (3.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture carefully onto crushed ice and basify to pH > 12 with 6 M aqueous sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 6 hours to hydrolyze the intermediate amide.
-
Cool to room temperature and extract the product with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to isolate the primary amine.
Protocol 4.4: Synthesis of this compound
-
To a round-bottom flask, add 1-benzhydryl-3-methylazetidin-3-amine (1.0 eq.), formic acid (5.0 eq.), and aqueous formaldehyde (37 wt. %, 5.0 eq.).
-
Heat the mixture to 90-100 °C and stir for 6 hours. The reaction should become clear.
-
Cool the reaction to room temperature and carefully add concentrated HCl to acidify the solution (pH ~1).
-
Wash the acidic aqueous solution with diethyl ether (2x) to remove non-basic impurities.
-
Basify the aqueous layer with 6 M NaOH to pH > 12 and extract the product with DCM (3x).
-
Combine the DCM extracts, dry over Na₂SO₄, and concentrate to yield crude 1-benzhydryl-N,N,3-trimethylazetidin-3-amine.
-
Dissolve the crude product in methanol (0.2 M) and add Palladium on carbon (10 wt. %, 0.1 w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material.
-
Filter the reaction through a pad of Celite®, washing with methanol.
-
Concentrate the filtrate, then dissolve the resulting oil in a minimal amount of isopropanol.
-
Add an excess of 2 M HCl in diethyl ether. Stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final dihydrochloride salt as a white or off-white solid.
Data Summary
| Compound Name | Step | Expected Yield | Physical State | Key Characterization Notes |
| 1-Benzhydrylazetidin-3-one | 1 | 85-95% | White to Pale Yellow Solid | ¹H NMR: Disappearance of alcohol proton, appearance of characteristic alpha-protons adjacent to carbonyl. IR: Strong C=O stretch ~1760 cm⁻¹. |
| 1-Benzhydryl-3-methylazetidin-3-ol | 2 | 90-98% | White Solid / Viscous Oil | ¹H NMR: Appearance of a methyl singlet (~1.5 ppm) and an alcohol proton. ¹³C NMR: Appearance of a quaternary carbon signal. |
| 1-Benzhydryl-3-methylazetidin-3-amine | 3 | 50-70% | Oil or Low-Melting Solid | ¹H NMR: Disappearance of alcohol proton, appearance of broad NH₂ signal. MS (ESI+): [M+H]⁺ matches calculated mass. |
| This compound | 4 & 5 | 70-85% (from step 3) | White Crystalline Solid | ¹H NMR: Disappearance of benzhydryl protons (~7.2-7.5 ppm). Appearance of N-methyl singlet. Soluble in D₂O/DMSO-d₆. |
Conclusion
The synthetic route detailed in this guide provides a logical and robust pathway for the preparation of this compound. By employing a strategy based on the functionalization of a pre-formed N-benzhydrylazetidin-3-one intermediate, the synthesis allows for the controlled and sequential installation of the required substituents at the C3 position. The use of well-established reactions such as Grignard addition, the Ritter reaction, Eschweiler-Clarke methylation, and catalytic hydrogenation ensures that this pathway is both reliable and adaptable for researchers in drug discovery and development. This guide serves as a foundational blueprint for accessing this and other similarly complex 3,3-disubstituted azetidine building blocks.
References
- ResearchGate. (2025). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- Google Patents. (n.d.). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
- ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- ResearchGate. (n.d.). Amino acid-azetidine chimeras: Synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids.
- ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
- J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
- chemeurope.com. (n.d.). Eschweiler-Clarke reaction.
- PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Chemistry Steps. (n.d.). Alcohols to Amines.
- Google Patents. (n.d.). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
Sources
- 1. CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine - Synblock [synblock.com]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 7. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eschweiler-Clarke_reaction [chemeurope.com]
- 12. researchgate.net [researchgate.net]
IUPAC name for N,N,3-Trimethylazetidin-3-amine dihydrochloride
An In-Depth Technical Guide to N,N,3-Trimethylazetidin-3-amine Dihydrochloride: A Versatile Building Block for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application, offering field-proven insights into its handling and utility as a strategic molecular scaffold.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its strained ring system imparts unique conformational rigidity and serves as a versatile bioisosteric replacement for more common groups like piperidines or pyrrolidines, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. Azetidine derivatives are integral components of molecules exhibiting a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3][4] this compound represents a highly functionalized and strategically important member of this class, offering multiple points for synthetic diversification. This guide will serve as a definitive resource for its scientific understanding and practical application.
Section 1: Core Molecular Identity and Physicochemical Properties
The formal IUPAC name for the compound is This compound . It is crucial to recognize that this compound is supplied as a dihydrochloride salt, meaning both the endocyclic azetidine nitrogen and the exocyclic dimethylamino nitrogen are protonated. This salt form significantly influences its physical properties, particularly enhancing its solubility in polar solvents and its stability, though it also increases its hygroscopicity.
Chemical Structure
Caption: Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 133891-76-6 | [5] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [5] |
| Molecular Weight | 187.11 g/mol | [5] |
| Appearance | Solid / Crystalline Powder | |
| Purity | Typically ≥97% | |
| Solubility | Soluble in water and polar organic solvents like methanol. | [6] |
| Storage Temperature | Room temperature, under inert atmosphere. | [5] |
| Hygroscopicity | Hygroscopic; readily absorbs moisture from the air.[7][8] | - |
Section 2: Retrosynthetic Analysis and Plausible Synthesis Pathway
The synthesis of functionalized azetidines is a non-trivial task due to the inherent ring strain of the four-membered heterocycle.[1] A logical synthetic approach to N,N,3-Trimethylazetidin-3-amine would involve the construction of a 3-aminoazetidine precursor followed by exhaustive methylation.
Proposed Synthetic Workflow
A common and effective strategy for building the azetidine core starts from 3-amino-1-propanol or related 3-halopropylamines.[9] The key steps involve protecting the amine, activating the hydroxyl group (e.g., as a tosylate), and then inducing an intramolecular cyclization.
Caption: Plausible synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
N-Protection: The initial amine must be protected (e.g., as a Boc-carbamate) to prevent it from acting as a nucleophile during the subsequent activation of the hydroxyl group. This ensures regioselectivity.
-
Hydroxyl Activation: Converting the primary alcohol to a better leaving group, such as a tosylate, is essential. This transforms the oxygen from a poor leaving group (⁻OH) into an excellent one (⁻OTs), facilitating the subsequent nucleophilic attack.
-
Intramolecular Cyclization: The use of a strong, non-nucleophilic base deprotonates the protected amine's nitrogen (if it's a secondary amine precursor) or, more commonly, the Boc-protected nitrogen is sufficiently nucleophilic to displace the tosylate in an intramolecular Sₙ2 reaction to form the strained four-membered ring.
-
Exhaustive Methylation: Reductive amination using formaldehyde as the carbon source and a mild reducing agent like sodium triacetoxyborohydride is a highly efficient and controlled method for converting a primary amine to a dimethylamino group without over-alkylation to a quaternary ammonium salt.[10][11]
-
Salt Formation: The final free base is often an oil and can be unstable. Converting it to the dihydrochloride salt with ethereal HCl provides a stable, solid, and easily handleable product.
Section 3: Analytical Characterization - A Self-Validating System
Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating dataset.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | N⁺-H protons (2H) | δ 9.0 - 12.0 ppm (very broad s) | Acidic protons on positively charged nitrogens, extensive hydrogen bonding, D₂O exchangeable.[12] |
| Azetidine CH₂ (4H) | δ 3.5 - 4.5 ppm (m) | Protons on carbons adjacent to a positively charged nitrogen are significantly deshielded. Complex splitting due to diastereotopicity. | |
| N⁺-(CH₃ )₂ (6H) | δ ~3.0 ppm (s) | Singlet for the two chemically equivalent methyl groups on the exocyclic nitrogen. | |
| Ring C-CH₃ (3H) | δ ~1.5 ppm (s) | Singlet for the methyl group attached to the quaternary C3 position of the ring. | |
| ¹³C NMR | Azetidine C H₂ (2C) | δ ~50-60 ppm | Carbons adjacent to the endocyclic nitrogen. |
| Quaternary C 3 | δ ~60-70 ppm | Quaternary carbon attached to two nitrogen atoms and a methyl group. | |
| N⁺-(C H₃)₂ (2C) | δ ~40-50 ppm | Carbons of the dimethylamino group. | |
| Ring C-C H₃ (1C) | δ ~20-25 ppm | Carbon of the methyl group on the ring. | |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 115.12 | Corresponds to the molecular weight of the free base (C₆H₁₄N₂) plus a proton. |
| [M-CH₃]⁺ | m/z 100.10 | A common fragmentation pattern involving the loss of a methyl group. | |
| [CH₂=N(CH₃)₂]⁺ | m/z 58.06 | Characteristic fragment from cleavage of the C3-N bond, forming a stable iminium ion.[13] | |
| IR Spectroscopy | N⁺-H Stretch | 2400-3000 cm⁻¹ (very broad, strong) | Characteristic of ammonium hydrochloride salts. |
| C-H Stretch | 2850-2980 cm⁻¹ (medium-strong) | Aliphatic C-H stretching from methyl and methylene groups. | |
| C-N Stretch | 1000-1250 cm⁻¹ (medium) | Stretching vibrations of the carbon-nitrogen bonds in the molecule.[12] |
Section 4: Applications in Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a valuable building block. Its utility stems from the strategic combination of its structural features.
Caption: Strategic value of the scaffold in drug design.
-
Vectorial Projection: The gem-dimethylamino and methyl groups at the C3 position create a defined three-dimensional vector. When incorporated into a larger molecule, this allows chemists to project substituents into specific regions of a biological target's binding pocket.
-
Modulation of Basicity: The molecule contains two basic centers with different pKa values. The exocyclic tertiary amine can be used as a basic handle to improve solubility or engage in hydrogen bonding, while the endocyclic nitrogen provides a reactive site for further elaboration.
-
Scaffold Hopping and Bioisosterism: The azetidine core can replace larger, more flexible, or more lipophilic rings (like piperidine), a strategy known as "scaffold hopping." This can fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Section 5: Field-Proven Experimental Protocols
Protocol 1: Handling and Storage of a Hygroscopic Amine Salt
Trustworthiness: Amine hydrochlorides are notoriously hygroscopic, meaning they readily absorb water from the atmosphere.[7][8] Improper handling can lead to the formation of a sticky solid, inaccurate weighing, and potential degradation.[14] This protocol ensures the integrity of the material.
-
Acclimatization: Before opening, allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Operations: Whenever possible, handle the solid inside a glove box or glove bag with a dry nitrogen or argon atmosphere.
-
Rapid Weighing: If an inert atmosphere is not available, open the container for the briefest possible time. Use a clean, dry spatula and weigh the required amount into a pre-tared, sealed vial. Do not leave the main container open to the air.
-
Storage: Tightly reseal the primary container immediately after use. For long-term storage, place the container inside a secondary sealed bag or desiccator containing a drying agent like silica gel or Drierite. Store at room temperature as recommended.[5]
Protocol 2: Representative N-Arylation via Buchwald-Hartwig Coupling
Expertise: This protocol demonstrates the utility of the endocyclic secondary amine as a nucleophile in a modern cross-coupling reaction, a common step in drug development. The choice of ligand, base, and solvent is critical for success with this sterically hindered amine.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).
-
Inerting: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 2.5 eq.). The base is crucial for deprotonating the ammonium salt to generate the free amine in situ and to facilitate the catalytic cycle.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench carefully with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired N-arylated tertiary amine.
References
- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. [Link]
- Biologically active azetidines.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]
- Hygroscopic Definition in Chemistry. (2019). ThoughtCo. [Link]
- Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
- mass spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]
- Dosage forms for hygroscopic active ingredients.
- synthesis of tertiary amines. (2019). YouTube. [Link]
- What is the procedure for the synthesis of tertiary amines in the lab. (2021). Quora. [Link]
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Qualicaps. [Link]
- Efficient Synthesis of Azetidine Through N-Trityl- or N-Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3-Halopropylamine Hydrohalides.
- Hygroscopy. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. 133891-76-6|this compound|BLD Pharm [bldpharm.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hygroscopy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
An In-depth Technical Guide to N,N,3-Trimethylazetidin-3-amine Dihydrochloride: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a substituted azetidine compound of increasing interest in medicinal chemistry and drug development. Its rigid four-membered ring structure and the presence of two basic nitrogen atoms make it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound. It delves into its structural characteristics, expected chemical behavior, and offers field-proven insights into its handling and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals working with this and related azetidine derivatives.
Introduction: The Significance of the Azetidine Scaffold
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their strained ring system imparts unique conformational constraints on molecules, which can be exploited to enhance binding affinity and selectivity for biological targets. The incorporation of an azetidine moiety can also improve physicochemical properties such as solubility and metabolic stability, which are critical parameters in drug design. N,N,3-Trimethylazetidin-3-amine, as a disubstituted azetidine with two amine functionalities, presents a versatile building block for creating diverse chemical libraries for drug discovery. The dihydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and formulation studies.
Molecular Structure and Chemical Identity
The chemical structure of this compound is characterized by a central azetidine ring substituted at the 3-position with both a methyl group and a dimethylamino group. The dihydrochloride salt form indicates that both the azetidine ring nitrogen and the exocyclic dimethylamino nitrogen are protonated.
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 149696-13-9 (Free Base) | [3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | Derived |
| Molecular Weight | 187.11 g/mol | Derived |
| Canonical SMILES | CN(C)C1(C)CNC1.Cl.Cl | Derived |
| InChIKey | N/A | N/A |
Physical and Chemical Properties
Due to the limited availability of specific experimental data for this compound, the following properties are a combination of data for the free base, analogous compounds, and theoretical predictions.
Table 2: Physical and Chemical Property Profile
| Property | Value/Prediction | Causality and Experimental Insight |
| Physical Form | Expected to be a crystalline solid. | Amine hydrochloride salts are typically crystalline solids due to their ionic nature.[4] |
| Melting Point | Expected to be >200 °C (with decomposition). | The strong ionic interactions in the crystal lattice of dihydrochloride salts generally lead to high melting points. Thermal stability is a key consideration.[5] |
| Solubility | Highly soluble in water; soluble in methanol and ethanol; sparingly soluble to insoluble in non-polar organic solvents like acetone, ethyl acetate, and dichloromethane. | The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding with protic solvents. |
| pKa | Two pKa values are expected. pKa1 (azetidinium) is predicted to be around 9-10, and pKa2 (dimethylammonium) is predicted to be around 7-8. | The pKa of the azetidine ring nitrogen is expected to be higher due to its secondary amine character. The electron-withdrawing effect of the gem-dimethylamino group might slightly lower the pKa of the azetidine nitrogen compared to unsubstituted azetidine. The pKa of the tertiary dimethylamino group will be influenced by the proximity of the positively charged azetidinium nitrogen. Experimental determination via potentiometric titration is recommended for accurate values.[6] |
| Hygroscopicity | Expected to be hygroscopic. | Amine hydrochloride salts have a tendency to absorb moisture from the atmosphere.[7][8] Storage in a desiccator or under an inert atmosphere is crucial to maintain sample integrity. |
| Thermal Stability | Stable at room temperature. Decomposition is expected at elevated temperatures. | The thermal stability of amine salts can be influenced by the nature of the counter-ion and the substitution on the amine.[5] Thermogravimetric analysis (TGA) would provide a definitive decomposition profile. |
Spectroscopic Characterization
¹H NMR Spectroscopy
In a suitable deuterated solvent such as D₂O or CD₃OD, the proton NMR spectrum is expected to show:
-
A singlet for the C3-methyl protons.
-
A singlet for the N,N-dimethyl protons.
-
Two distinct signals for the azetidine ring methylene (CH₂) protons, likely appearing as complex multiplets due to geminal and vicinal coupling, as well as the rigid nature of the ring. The protons on C2 and C4 are diastereotopic.
-
Broad signals for the N-H protons, which may exchange with the solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display distinct signals for:
-
The C3-methyl carbon.
-
The N,N-dimethyl carbons.
-
The quaternary C3 carbon of the azetidine ring.
-
The C2 and C4 carbons of the azetidine ring.
FT-IR Spectroscopy
The infrared spectrum of the solid dihydrochloride salt is expected to exhibit characteristic absorption bands:
-
Broad N-H stretching bands in the region of 2400-3000 cm⁻¹ for the secondary and tertiary ammonium salts.
-
C-H stretching bands for the methyl and methylene groups around 2850-3000 cm⁻¹.
-
N-H bending vibrations around 1500-1600 cm⁻¹.
-
C-N stretching vibrations in the fingerprint region.
Mass Spectrometry
For the free base (N,N,3-Trimethylazetidin-3-amine), the mass spectrum (e.g., using electrospray ionization - ESI) would show a prominent molecular ion peak [M+H]⁺. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the azetidine ring.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide for the characterization of this compound. The causality behind each step is explained to ensure a self-validating experimental design.
Protocol for pKa Determination by Potentiometric Titration
Diagram: Workflow for pKa Determination
Caption: Step-by-step workflow for the potentiometric titration of a diamine dihydrochloride.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh approximately 18.7 mg (0.1 mmol) of this compound and dissolve it in 50 mL of deionized, degassed water in a titration vessel.
-
Causality: An accurate weight is crucial for determining the exact concentration. Degassed water prevents interference from dissolved CO₂ which can react with the titrant.
-
-
Titrant Preparation and Standardization: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).
-
Causality: The accuracy of the pKa determination is directly dependent on the accuracy of the titrant concentration.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.01, 7.00, and 10.01).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Causality: Incremental addition and stabilization of the pH reading ensure that the measurement reflects the equilibrium at each point of the titration.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Identify the two equivalence points from the inflection points of the curve (or by using the first or second derivative of the curve).
-
The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to pKa2, and the pH at the point halfway between the first and second equivalence points corresponds to pKa1.
-
Causality: At the half-equivalence point, the concentrations of the protonated and deprotonated forms of the amine are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
-
Handling and Storage
Given its likely hygroscopic nature, this compound should be handled in a controlled environment, such as a glove box or a fume hood with low humidity. It should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake.
Conclusion
This compound is a promising building block for the development of novel pharmaceuticals. This guide has provided a comprehensive overview of its structural, physical, and chemical properties, drawing upon data from analogous compounds and established chemical principles. The provided experimental protocols offer a robust framework for its characterization. As research into this and related azetidine derivatives continues, a deeper understanding of their properties will undoubtedly facilitate their application in the design of next-generation therapeutics.
References
- Singh, G. S., & D’hooghe, M. (2014). Synthesis and applications of azetidines and their derivatives. Chemical Society Reviews, 43(10), 3460-3482.
- Wessjohann, L. A., & Falb, K. (2002). Azetidines and their derivatives: synthesis and applications.
- PubChem. (n.d.). N,N,3-trimethylazetidin-3-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information.
- Chalmers University of Technology. (2023). Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. Chalmers ODR.
- Lim, X., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1157.
- Peng, C., & Chan, C. K. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4057-4071.
- Schotten, C., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(10), 1445-1451.
Sources
- 1. rsc.org [rsc.org]
- 2. hmdb.ca [hmdb.ca]
- 3. 149696-13-9|N,N,3-Trimethylazetidin-3-amine|BLD Pharm [bldpharm.com]
- 4. odr.chalmers.se [odr.chalmers.se]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
Spectral Data Analysis of N,N,3-Trimethylazetidin-3-amine dihydrochloride: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectral data for N,N,3-Trimethylazetidin-3-amine dihydrochloride. As a crucial component in various research and development applications, a thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and structural confirmation. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in fundamental principles of spectroscopy and analysis of analogous structures.
Introduction: The Structural Significance of this compound
This compound is a substituted azetidine, a four-membered heterocyclic amine. The presence of a tertiary amine, a quaternary carbon within the azetidine ring, and its formulation as a dihydrochloride salt, all contribute to a unique spectral fingerprint. Understanding these features is critical for researchers in medicinal chemistry and drug development. This guide will provide a predictive but scientifically grounded overview of the key spectral features of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra. The dihydrochloride form implies that both nitrogen atoms are protonated, significantly influencing the chemical shifts of nearby protons and carbons.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the methyl groups and the azetidine ring protons. The protonation of the nitrogen atoms will lead to a general downfield shift of adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N,N-(CH₃)₂ | 3.0 - 3.5 | Singlet | 6H | Protons on the N,N-dimethyl group will be deshielded by the adjacent positively charged nitrogen. |
| 3-CH₃ | 1.5 - 2.0 | Singlet | 3H | The methyl group on the quaternary carbon will be in a relatively shielded environment. |
| Azetidine CH₂ | 3.5 - 4.5 | Multiplet | 4H | The two methylene groups in the azetidine ring are diastereotopic and will likely show complex coupling. The proximity to the two positive charges will cause a significant downfield shift. |
| N-H | 9.0 - 12.0 | Broad Singlet | 2H | The protons on the ammonium centers will be significantly deshielded and may exchange with trace water in the solvent, leading to a broad signal. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| N,N-(C H₃)₂ | 45 - 55 | Carbons of the N,N-dimethyl group will be influenced by the adjacent positively charged nitrogen. |
| 3-C H₃ | 20 - 30 | The methyl carbon on the quaternary center will be in a typical aliphatic region. |
| C 3 (Quaternary) | 55 - 70 | The quaternary carbon will be significantly deshielded due to the attachment of two nitrogen atoms (one directly and one through the ring). |
| Azetidine C H₂ | 60 - 75 | The methylene carbons of the azetidine ring will be deshielded due to ring strain and proximity to the positively charged nitrogen atoms. |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of an amine hydrochloride is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly of the N-H protons.[1][2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
-
Data Acquisition:
-
Acquire the spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
For ¹H NMR, a standard single-pulse experiment with 8-16 scans is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) with a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS, though less common in polar, deuterated solvents).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the key features will be the absorptions related to the ammonium groups and the C-N bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 2400-3000 | Broad, Strong | The N-H stretching vibrations of the two ammonium groups will appear as a broad and complex band system, a characteristic feature of amine salts.[3] |
| C-H Stretch | 2850-2980 | Medium | Aliphatic C-H stretching from the methyl and methylene groups. |
| N-H Bend | 1500-1600 | Medium | Bending vibrations of the N-H bonds in the ammonium groups. |
| C-N Stretch | 1000-1250 | Medium to Strong | Stretching vibrations of the carbon-nitrogen bonds.[4] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrum
For this compound, the analysis would typically be performed on the free base after in-source deprotonation. The molecular ion of the free base (C₇H₁₆N₂) has a nominal mass of 128 amu.
A key fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[5][6]
Table 4: Predicted Key Fragments in the Mass Spectrum of N,N,3-Trimethylazetidin-3-amine
| m/z | Proposed Fragment | Rationale |
| 128 | [C₇H₁₆N₂]⁺ | Molecular ion of the free base. |
| 113 | [C₆H₁₃N₂]⁺ | Loss of a methyl group (•CH₃) from the molecular ion. |
| 85 | [C₅H₁₁N]⁺ | α-cleavage with loss of the dimethylamino radical (•N(CH₃)₂). |
| 71 | [C₄H₉N]⁺ | Cleavage of the azetidine ring. |
| 58 | [C₃H₈N]⁺ | α-cleavage leading to the [CH₂=N(CH₃)₂]⁺ fragment, which is very common for N,N-dimethylamines. |
Fragmentation Pathway Diagram
Caption: Predicted major fragmentation pathways for N,N,3-Trimethylazetidin-3-amine.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is often preferred for polar molecules like amine salts.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks.
-
Conclusion
The spectral analysis of this compound is predicted to reveal a unique set of data corresponding to its distinct structural features. The NMR spectra will be characterized by signals from the azetidine ring and the three methyl groups, with significant deshielding due to the protonated nitrogen atoms. The IR spectrum will be dominated by the broad N-H stretching of the ammonium groups. The mass spectrum of the free base is expected to show characteristic α-cleavage fragmentation patterns. This guide provides a foundational framework for researchers to interpret the spectral data of this compound, aiding in its unambiguous identification and characterization.
References
- BenchChem. (2025). An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Tert-butylazetidin-3-amine.
- Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Doc Brown's Chemistry. (n.d.). mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern.
- Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- JoVE. (2023, April 30). Video: Mass Spectrometry of Amines.
- MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts.
- Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
- UCLA. (n.d.). IR Spectroscopy Tutorial: Amines.
- Whitman College. (n.d.). GCMS Section 6.15.
Sources
An In-depth Technical Guide to the Solubility Profile of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Abstract
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a substituted azetidine compound of interest in chemical and pharmaceutical research. As with any biologically active agent, a thorough understanding of its physicochemical properties is paramount for its application, particularly in drug development where bioavailability and formulability are critical. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document furnishes researchers with the foundational knowledge and detailed experimental protocols required to generate a robust and reliable solubility profile. The subsequent sections will delve into the molecular characteristics influencing solubility, step-by-step methodologies for solubility determination, and the implications of these findings for research and development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined by IUPAC as the analytical composition of a saturated solution expressed as a proportion of a designated solute in a designated solvent, is a critical determinant of a drug candidate's success.[1] For oral dosage forms, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic inefficacy.[2] Therefore, a comprehensive characterization of a compound's solubility profile across a range of physiologically relevant pH values and in various solvent systems is a foundational step in preclinical development.
This compound, as a dihydrochloride salt of a tertiary amine, is anticipated to exhibit pH-dependent solubility. The presence of two hydrochloride moieties suggests that the compound is protonated and likely possesses greater aqueous solubility at lower pH values. However, the precise quantitative solubility and the influence of different solvent environments must be empirically determined. This guide will provide the necessary framework for such an investigation.
Physicochemical Characteristics of this compound
A foundational understanding of the molecule's properties is essential before embarking on experimental solubility studies.
| Property | Value | Source |
| Molecular Formula | C6H16Cl2N2 | PubChem |
| Molecular Weight | 187.11 g/mol | PubChem |
| Chemical Structure | N,N,3-trimethylazetidin-3-amine;dihydrochloride | PubChem |
| Physical Form | Solid (predicted) | General knowledge of amine salts |
| CAS Number | 133891-76-6 | BLD Pharm[3] |
Note: While a specific CAS number exists, comprehensive, publicly available experimental data on its physicochemical properties, including solubility, is limited. The information presented is based on its chemical structure and data for analogous compounds.
The azetidine ring, a four-membered heterocyclic amine, contributes to the molecule's polarity. The presence of a tertiary amine and a quaternary ammonium center (after protonation) significantly influences its interaction with polar solvents. As a dihydrochloride salt, it is expected to be crystalline and hygroscopic.
Theoretical Framework for Solubility
The solubility of this compound is governed by the equilibrium between the solid-state lattice energy and the solvation energy of the ions in a given solvent. As an amine salt, its solubility in aqueous media is highly dependent on the pH of the solution. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized to the non-ionized form of the amine groups at a given pH, which in turn influences solubility.
Experimental Determination of Solubility
A multi-faceted approach is recommended to build a comprehensive solubility profile. This involves determining both thermodynamic (equilibrium) and kinetic solubility.
Equilibrium Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[4][5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a specific temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifugation can be used to facilitate this separation.
-
Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[4]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. This is a high-throughput method often used in early drug discovery.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer in a 96-well plate.
-
Precipitation Detection: Monitor the solution for the formation of a precipitate using nephelometry or turbidimetry.
-
Quantification: The concentration at which precipitation is first observed is the kinetic solubility.
Data Interpretation and Application
The solubility data generated should be tabulated for easy comparison across different conditions.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | Data to be determined | Equilibrium |
| PBS (pH 5.0) | 37 | Data to be determined | Equilibrium |
| PBS (pH 7.4) | 37 | Data to be determined | Equilibrium |
| Ethanol | 25 | Data to be determined | Equilibrium |
| Propylene Glycol | 25 | Data to be determined | Equilibrium |
| PBS (pH 7.4) | 25 | Data to be determined | Kinetic |
A higher solubility in acidic conditions would be expected for this compound. This information is crucial for predicting its behavior in the stomach versus the intestine. The solubility in organic co-solvents like ethanol and propylene glycol will inform the feasibility of liquid formulations.
Safety and Handling
As with any chemical compound, appropriate safety precautions must be taken. Based on safety data for similar amine hydrochlorides, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]
-
Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Avoid formation of dust and aerosols.[6]
-
Storage: Store at room temperature in a dry, well-ventilated place. Keep the container tightly closed.
-
First Aid: In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek medical attention.[7]
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides a robust framework for its determination. By employing standardized methods such as the shake-flask technique for equilibrium solubility and turbidimetric assays for kinetic solubility, researchers can generate the critical data needed to advance their research and development efforts. A thorough understanding of the solubility profile is an indispensable component of the overall characterization of this compound, paving the way for its potential applications in medicinal chemistry and beyond.
References
- N-methylazetidin-2-amine;dihydrochloride. PubChem. [Link]
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
- N,N,3-trimethylazetidin-3-amine hydrochloride. PubChem. [Link]
- Method for determining solubility of a chemical compound.
- Trimethylamine Hydrochloride. PubChem. [Link]
- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. 133891-76-6|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
Substituted Azetidines: A Technical Guide to a Privileged Scaffold in Modern Research and Development
Authored by: A Senior Application Scientist
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry and drug design. Its unique combination of high ring strain (approx. 25.4 kcal/mol), significant sp³-rich character, and conformational rigidity provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3][4][5] This guide offers an in-depth exploration of the research applications of substituted azetidines, grounded in the principles of molecular design and synthetic feasibility. We will dissect the causal relationships between the azetidine scaffold's structural attributes and its functional impact on drug candidates, present validated synthetic protocols for accessing these valuable motifs, and explore emerging applications that promise to drive future innovation.
The Strategic Advantage of the Azetidine Scaffold in Medicinal Chemistry
The incorporation of an azetidine ring into a molecular structure is a deliberate design choice, driven by the scaffold's ability to confer a unique constellation of properties that are highly desirable in drug development.[1][2][3] Unlike more flexible acyclic linkers or larger, less-strained heterocycles like pyrrolidines and piperidines, the azetidine moiety imposes a defined three-dimensional geometry, which can have profound effects on a compound's biological activity and disposition.[4][5][6]
Causality of Physicochemical and Pharmacokinetic Enhancement
The decision to employ an azetidine scaffold is rooted in its proven ability to solve common drug development challenges:
-
Enhanced Solubility and Reduced Lipophilicity: The introduction of the polar nitrogen atom within a compact, non-planar ring system often leads to a decrease in lipophilicity (LogP) and an increase in aqueous solubility. This is a critical advantage for improving the druggability of highly lipophilic compounds, which frequently suffer from poor absorption and metabolic instability.
-
Improved Metabolic Stability: The azetidine ring can act as a "metabolic shield." By replacing metabolically vulnerable groups (e.g., gem-dimethyl groups or linear alkyl chains), the rigid, strained ring can sterically hinder the approach of metabolic enzymes like Cytochrome P450s, thereby increasing the compound's half-life. Several FDA-approved drugs, such as baricitinib and cobimetinib, leverage this feature to enhance their metabolic profiles.[1][3]
-
Conformational Rigidity and Binding Affinity: The constrained nature of the azetidine ring reduces the entropic penalty associated with a molecule binding to its biological target.[4][6][7] By pre-organizing the substituents in a specific spatial orientation, the scaffold facilitates a more favorable interaction with the target's binding pocket, often leading to increased potency and selectivity.[7]
-
Novel Exit Vectors and Chemical Space: The puckered, four-membered ring provides unique exit vectors for substituents compared to traditional five- or six-membered rings.[3] This allows medicinal chemists to explore novel chemical space and optimize ligand-target interactions in ways that would otherwise be inaccessible.[8]
Azetidines as Versatile Bioisosteres
A primary application of the azetidine scaffold is as a bioisostere—a chemical group that can replace another while retaining or improving the desired biological activity. This strategy is a cornerstone of modern lead optimization.
The diagram below illustrates how an azetidine can serve as a bioisosteric replacement for common structural motifs. The rationale is to maintain key pharmacophoric interactions while altering physicochemical properties. For instance, replacing a morpholine or piperazine with a spiro-azetidine can introduce 3D character and improve solubility.[9] Similarly, replacing a flexible linker with a substituted azetidine introduces conformational constraint, which can enhance binding affinity.
Caption: Bioisosteric replacement strategies using the azetidine scaffold.
Case Studies: FDA-Approved Drugs Featuring the Azetidine Moiety
The clinical and commercial success of several drugs validates the utility of the azetidine scaffold. The following table summarizes key examples, highlighting the specific contribution of the azetidine ring to the final drug profile.[1][3][10]
| Drug Name | Therapeutic Area | Role of the Azetidine Moiety |
| Baricitinib | Rheumatoid Arthritis | The azetidine acts as a rigid linker, improving selectivity for Janus kinases (JAK1/2) and enhancing metabolic stability.[1] |
| Cobimetinib | Melanoma (Cancer) | Incorporated to improve pharmacokinetic properties and serve as a stable, rigid scaffold for orienting other functional groups.[1][3][10] |
| Azelnidipine | Hypertension | The azetidine is a key component of this calcium channel blocker, contributing to its sustained therapeutic effect.[1][6][10] |
| Sarolaner | Veterinary Ectoparasiticide | The spiro-azetidine motif is crucial for its insecticidal activity against GABA receptors and provides favorable pharmacokinetic properties.[1][11] |
Accessing the Scaffold: Key Synthetic Methodologies
The growing importance of azetidines has spurred the development of robust and efficient synthetic methods. While classical approaches like the intramolecular cyclization of γ-amino halides are foundational, modern research prioritizes stereoselectivity and functional group tolerance.[12][13][14] Key strategies include [2+2] and [3+1] cycloadditions, ring expansions of aziridines, and the functionalization of pre-existing azetidine rings.[12][15][16]
The visible-light-mediated aza Paternò-Büchi reaction has recently emerged as a powerful method for constructing the azetidine core under mild conditions, leveraging photocatalysis to overcome the challenges of traditional UV-mediated approaches.[5][17][18]
Detailed Protocol: Visible-Light-Mediated Intramolecular Aza Paternò-Büchi Reaction
This protocol describes a self-validating system for the synthesis of a bicyclic azetidine from an alkene-tethered imine precursor, adapted from contemporary methodologies.[5][17] The causality for choosing this method lies in its mild conditions, high diastereoselectivity, and use of a readily accessible iridium photocatalyst.
Workflow Diagram:
Caption: Experimental workflow for photocatalytic azetidine synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene-tethered imine substrate (1.0 equiv, 0.2 mmol), and the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃]) (2.5 mol%).
-
Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) (0.2 M concentration) via syringe.
-
Degassing: Seal the vial with a septum and degas the solution by bubbling argon through it for 15 minutes. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.
-
Initiation and Incubation: Place the reaction vial approximately 5 cm from a blue LED lamp (λ = 450 nm) and begin vigorous stirring. Ensure the reaction is maintained at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, remove the vial from the light source. Dilute the reaction mixture with ethyl acetate and wash with brine (3x). The brine wash removes the high-boiling DMF solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure bicyclic azetidine product.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The expected outcome is a high yield of the product as a single diastereomer.
Emerging Research Frontiers and Applications
While the role of substituted azetidines in medicinal chemistry is well-established, their application is expanding into other cutting-edge areas of chemical science.
-
Asymmetric Catalysis: Chiral azetidine-based ligands are being employed in asymmetric catalysis to induce high levels of enantioselectivity in reactions such as Suzuki-Miyaura cross-couplings, providing access to enantiomerically pure compounds.[1][3]
-
Chemical Biology and PROTACs: Functionalized azetidines serve as valuable building blocks for chemical probes and are increasingly used as rigid linkers in Proteolysis-Targeting Chimeras (PROTACs), where precise spatial orientation of the two binding warheads is essential for efficacy.[19]
-
Peptidomimetics: The incorporation of azetidine-based amino acids into peptides induces conformational constraints, leading to the formation of stable secondary structures like turns and helices.[15][20] This is a powerful strategy for designing peptides with enhanced stability and biological activity.
-
Materials Science: The strain inherent in the azetidine ring makes it a candidate for ring-opening polymerization, opening avenues for the development of novel nitrogen-containing polymers with unique properties.[5][16]
Conclusion and Future Outlook
Substituted azetidines have cemented their status as a privileged scaffold in research and development. Their capacity to enhance pharmacokinetic profiles, modulate biological activity through conformational constraint, and provide access to novel chemical space is unparalleled.[1][2][3] The continuous evolution of synthetic methodologies, particularly in stereoselective synthesis, has made these complex motifs more accessible than ever, empowering researchers to tackle increasingly ambitious molecular designs.[12][21] As our understanding of the intricate relationship between three-dimensional molecular architecture and biological function deepens, the strategic application of substituted azetidines is set to become even more integral to the discovery of next-generation therapeutics, advanced materials, and innovative chemical tools.
References
- Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines - Benchchem. (URL: )
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: )
- Azetidines in medicinal chemistry: emerging applic
- Azetidines in Drug Discovery - PharmaBlock. (URL: )
- Full article: Azetidines in medicinal chemistry: emerging applic
- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- Review of 3-substituted azetidine synthesis methods - Benchchem. (URL: )
- Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery - Benchchem. (URL: )
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: )
- Azetidines - Enamine. (URL: )
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (URL: )
- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
- Azetidines in medicinal chemistry: emerging applic
- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: )
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Synthesis of Azetidines. (URL: )
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Public
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. | Semantic Scholar. (URL: )
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
- New strategies for the synthesis of 1- and 2-azetines and their applications as value-added building blocks - ResearchG
- Background and conceptual design a Aza-azetidine bioisostere of...
- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry - TCI Chemicals. (URL: )
- Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchG
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Public
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: )
- Azetidines of pharmacological interest - PubMed. (URL: )
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchG
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
- Methods for the Synthesis of Substituted Azetines - Organic Chemistry Portal. (URL: )
- Biologically active azetidines.
- Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (URL: )
- a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....
- Azetidine Amides in Drugs: Structure Search - Drug Hunter. (URL: )
- Biologically active compounds with azetidine rings.
- Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchG
- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (URL: )
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Azetidines - Enamine [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Azetidines [manu56.magtech.com.cn]
- 15. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 16. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of novel azetidine compounds
Initiating Data Collection
I'm starting with focused Google searches to get data on azetidine compounds. My aim is to build a thorough understanding of their discovery, history, synthesis, and applications, especially in medicinal chemistry. I'll prioritize finding key information that highlights their role in drug development.
Developing the Guide Structure
Deepening Data Gathering
Collecting Azetidine Data
I've amassed a substantial dataset on azetidines, exploring their discovery, historical context, synthesis methods, and diverse applications. Currently, I'm delving into the unique physicochemical characteristics that define these compounds and their implications.
Synthesizing Guide Content
I've structured the gathered data into a comprehensive guide on azetidines, focusing on their unique properties and applications. I'm now integrating information on their discovery, historical context, synthesis methods, and pharmacological activities. I'm aiming to produce a detailed technical guide with tables, protocols, and a Graphviz diagram. I'm confident I can explain the rationale behind experimental choices and include authoritative citations.
An In-depth Technical Guide to the Speculated Mechanism of Action of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a novel small molecule centered on a strained four-membered azetidine ring. While empirical data on its biological activity remains to be published, its structural characteristics—a rigid heterocyclic core and a tertiary amine—suggest potential interactions with central nervous system (CNS) targets. This guide puts forth a scientifically-grounded speculation on its mechanism of action, focusing on cholinergic neurotransmission, a pathway frequently modulated by azetidine-containing compounds. We will dissect the molecule's architecture, propose primary and secondary pharmacological targets, and provide a comprehensive roadmap for the experimental validation of these hypotheses. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and structurally related compounds.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity and selectivity for biological targets.[2][3] Unlike more flexible aliphatic amines, the conformational rigidity of the azetidine ring can reduce the entropic penalty upon binding to a receptor, leading to more potent interactions. Furthermore, the sp³-rich character of the azetidine moiety often imparts improved metabolic stability and aqueous solubility, desirable properties for drug candidates.[1][4]
Several approved drugs and clinical candidates incorporate the azetidine motif, demonstrating its therapeutic versatility across a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1] Notably, azetidine derivatives have shown significant promise as modulators of the central nervous system, with some exhibiting potent activity as muscarinic antagonists and nicotinic agonists.[1][5]
This compound presents an intriguing case for investigation. Its structure combines the rigid azetidine core with a gem-dimethyl substitution at the 3-position and a tertiary amine, features that suggest a potential for interaction with specific receptor subtypes within the CNS.
Structural Analysis and Mechanistic Hypothesis
The chemical structure of this compound is the cornerstone of our mechanistic speculation. Key features include:
-
The Azetidine Ring: Provides a rigid framework, positioning the substituents in a defined spatial orientation.
-
The 3-Amino Group (N,N-dimethyl): This tertiary amine is a common pharmacophore in many CNS-active drugs and is likely to be a key interacting moiety with a biological target. Its basicity suggests it will be protonated at physiological pH, enabling ionic interactions.
-
The 3-Methyl Group: The gem-dimethyl substitution at the 3-position may serve to sterically influence the binding orientation of the molecule within a receptor pocket, potentially enhancing selectivity for a particular receptor subtype.
Based on these structural attributes and the known pharmacology of related azetidine compounds, we hypothesize that This compound primarily acts as a modulator of cholinergic receptors, with a potential preference for nicotinic acetylcholine receptors (nAChRs).
Primary Hypothesis: Nicotinic Acetylcholine Receptor (nAChR) Agonism
Our primary hypothesis posits that this compound functions as an agonist at one or more subtypes of nAChRs. This is based on the structural similarity to known nAChR ligands like sazetidine-A, which also features an azetidine ring and demonstrates potent agonist activity, particularly at the α4β2 subtype.[6][7] The protonated tertiary amine of our compound of interest could mimic the quaternary ammonium group of acetylcholine, the endogenous ligand for nAChRs, allowing it to bind to the receptor's agonist binding site.
The proposed signaling pathway is as follows:
Caption: Hypothesized nAChR Agonist Signaling Pathway.
Secondary Hypothesis: Muscarinic Acetylcholine Receptor (mAChR) Modulation
As a secondary hypothesis, we consider the possibility that this compound may also interact with muscarinic acetylcholine receptors (mAChRs). Azetidine derivatives have been reported to act as both agonists and antagonists at various mAChR subtypes.[1][3] The tertiary amine could engage in a critical hydrogen bond or ionic interaction within the orthosteric binding site of mAChRs.[8][9] Depending on the specific interactions with other residues in the binding pocket, the compound could either stabilize the active conformation (agonism) or prevent the binding of acetylcholine (antagonism).
Experimental Validation: A Phased Approach
To systematically test our hypotheses, we propose a multi-phased experimental plan, progressing from in vitro characterization to cellular and potentially in vivo assays.
Phase 1: In Vitro Target Engagement and Selectivity Profiling
The initial phase will focus on determining the binding affinity and functional activity of this compound at a panel of relevant receptors.
3.1.1. Radioligand Binding Assays
This set of experiments will quantify the affinity of the compound for various nAChR and mAChR subtypes.
Experimental Protocol: Radioligand Competition Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human receptor subtypes of interest (e.g., α4β2, α7 nAChRs; M1-M5 mAChRs).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for nAChRs, [³H]-NMS for mAChRs) and a range of concentrations of this compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the Ki (inhibitory constant).[10][11]
Hypothetical Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| α4β2 nAChR | [³H]-Epibatidine | 15.2 ± 2.1 |
| α7 nAChR | [¹²⁵I]-α-Bungarotoxin | > 10,000 |
| M1 mAChR | [³H]-Pirenzepine | 875 ± 56 |
| M2 mAChR | [³H]-AF-DX 384 | 1,230 ± 150 |
| M3 mAChR | [³H]-4-DAMP | > 10,000 |
| M4 mAChR | [³H]-Pirenzepine | 950 ± 88 |
| M5 mAChR | [³H]-NMS | > 10,000 |
3.1.2. Functional Assays
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Protocol: Calcium Flux Assay for nAChRs
-
Cell Culture: Plate cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for endogenous α3 and α7 nAChRs) in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium concentration.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect). To test for antagonism, pre-incubate the cells with the compound before adding a known agonist like nicotine.
Hypothetical Data Presentation:
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Emax (% of Acetylcholine) |
| α4β2 nAChR | Calcium Flux | 35.7 ± 4.5 | 85 ± 5% |
| M1 mAChR | IP-One Assay | > 10,000 | N/A |
Phase 2: Cellular and Ex Vivo Validation
Assuming Phase 1 confirms potent and selective nAChR agonism, the next phase would investigate the compound's effects in a more physiologically relevant context.
3.2.1. Neurotransmitter Release Assays
This experiment will assess the ability of the compound to evoke neurotransmitter release from brain tissue, a key downstream effect of nAChR activation.[12]
Experimental Protocol: [³H]-Dopamine Release from Rat Striatal Slices
-
Tissue Preparation: Prepare acute coronal slices of rat striatum.
-
Radiolabeling: Incubate the slices with [³H]-dopamine to allow for its uptake into dopaminergic nerve terminals.
-
Superfusion: Place the slices in a superfusion chamber and continuously perfuse with physiological buffer.
-
Stimulation: After a baseline period, stimulate the slices with this compound for a short duration.
-
Fraction Collection: Collect the superfusate in fractions.
-
Quantification: Measure the radioactivity in each fraction to determine the amount of [³H]-dopamine released.
-
Data Analysis: Express the evoked release as a percentage of the total radioactivity in the tissue.
Caption: Phased Experimental Approach for Elucidating the Mechanism of Action.
Concluding Remarks and Future Directions
This technical guide has outlined a plausible, structurally-informed hypothesis for the mechanism of action of this compound, centering on its potential as a nicotinic acetylcholine receptor agonist. The proposed experimental workflow provides a clear and logical path to test this hypothesis, starting from fundamental in vitro binding and functional assays to more complex ex vivo studies.
The results of these experiments will be instrumental in building a comprehensive pharmacological profile for this novel compound. Should the primary hypothesis be confirmed, further investigations into its subtype selectivity, potential for receptor desensitization, and in vivo efficacy in relevant models of CNS disorders would be warranted. Conversely, if the compound is found to be inactive at cholinergic receptors, the screening panel should be expanded to include other amine receptors and transporters to uncover its true mechanism of action. The journey to understanding the biological activity of this compound begins with the rigorous and systematic approach detailed herein.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
- Azetidine derivatives of tricyclic antidepressant agents. PubMed. [Link]
- azetidine (MPA)
- Structures of some azetidine‐based drugs.
- Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. PubMed. [Link]
- Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activ
- Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A.
- The nicotinic receptor drug sazetidine-A reduces alcohol consumption in mice without affecting concurrent nicotine consumption. NIH. [Link]
- Muscarinic agonist. Wikipedia. [Link]
- Muscarinic Agonists. NCBI Bookshelf. [Link]
- Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors. PubMed. [Link]
- Trace amine-associated receptors and their ligands. PubMed Central. [Link]
- Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]
- In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Chemistry. [Link]
- Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. NIH. [Link]
- Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines.
- Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PubMed Central. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 9. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The nicotinic receptor drug sazetidine-A reduces alcohol consumption in mice without affecting concurrent nicotine consumption - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry bestow upon it a suite of advantageous physicochemical properties, including enhanced metabolic stability, improved solubility, and conformational rigidity.[1] These characteristics make the azetidine scaffold a "privileged" structure, capable of interacting with a diverse array of biological targets with high affinity and specificity. This in-depth technical guide provides a comprehensive overview of the significant biological activities of small molecule azetidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential. We will explore their applications in oncology, central nervous system (CNS) disorders, and infectious diseases, offering field-proven insights for researchers and drug development professionals.
The Azetidine Advantage in Medicinal Chemistry
The strategic incorporation of an azetidine ring into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring is conformationally constrained.[2] This rigidity can pre-organize appended pharmacophoric groups into a bioactive conformation, leading to a lower entropic penalty upon binding to a biological target and, consequently, higher affinity.[3]
Furthermore, the presence of the nitrogen atom within the strained four-membered ring can improve aqueous solubility and introduce a key hydrogen bond donor or acceptor. The sp³-rich character of the azetidine scaffold also moves away from the "flatland" of aromatic ring systems that have historically dominated drug discovery, a design principle increasingly recognized for improving clinical success rates.[1] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , feature an azetidine moiety, underscoring its clinical significance.[1]
Anticancer Activity of Azetidine Derivatives
Azetidine-containing compounds have demonstrated remarkable potential in oncology, targeting various hallmarks of cancer through distinct mechanisms of action.
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
Constitutive activation of the STAT3 signaling pathway is a key driver in numerous human cancers. Small molecule azetidine derivatives have emerged as potent and selective inhibitors of STAT3.[4]
Mechanism of Action: A notable class of azetidine-based STAT3 inhibitors acts through irreversible covalent binding to cysteine residues within the STAT3 protein, specifically Cys426 and Cys468.[5][6] This covalent modification prevents STAT3 phosphorylation, dimerization, and subsequent nuclear translocation, thereby inhibiting its transcriptional activity and downstream pro-oncogenic gene expression.[4]
Structure-Activity Relationship (SAR):
-
The azetidine-2-carboxamide core has been identified as a significant improvement over proline-based analogues, demonstrating a greater than four-fold increase in potency.[7]
-
Substitution on the aromatic ring of the salicylic acid moiety influences both potency and cellular activity.
-
Conversion of the carboxylic acid to esters or bioisosteres can enhance cell permeability and improve overall efficacy in cell-based assays.[4]
Quantitative Data: In Vitro STAT3 Inhibition
| Compound Class | Representative Compound | Target | Assay | IC₅₀ (µM) | Reference(s) |
| Azetidine-2-carboxamide | 5a | STAT3 DNA-binding | EMSA | 0.52 | [7] |
| Azetidine Derivative | H172 (9f) | STAT3 DNA-binding | EMSA | 0.38-0.98 | [8] |
| Azetidine Derivative | H182 | STAT3 DNA-binding | EMSA | 0.38-0.98 | [8] |
| Proline Analogue | 3 | STAT3 DNA-binding | EMSA | 2.4 | [7] |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Inhibition
-
Nuclear Extract Preparation: Prepare nuclear extracts containing activated STAT3 from a suitable cell line (e.g., NIH3T3/v-Src fibroblasts).
-
Inhibitor Incubation: Pre-incubate the nuclear extracts with varying concentrations of the azetidine test compound for 30 minutes at room temperature to allow for inhibitor-protein binding.
-
Probe Binding: Add a radiolabeled high-affinity sis-inducible element (hSIE) DNA probe, which is a known binding site for activated STAT3.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualization and Quantification: Visualize the radiolabeled bands using autoradiography and quantify the band intensities to determine the concentration of the inhibitor that causes 50% inhibition of STAT3-DNA binding (IC₅₀).[4]
Signaling Pathway: STAT3 Inhibition
Caption: Azetidine derivatives can irreversibly bind to STAT3, preventing its activation.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Azetidine-containing molecules, particularly analogues of the natural product dolastatin 10, have shown potent microtubule-destabilizing activity.[5]
Mechanism of Action: These azetidine derivatives bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cancer cells.[5]
Quantitative Data: In Vitro Cytotoxicity of TZT-1027 Analogue 1a
| Compound | Cancer Cell Line | IC₅₀ (nM) | Reference(s) |
| TZT-1027 analogue 1a | A549 (Lung) | 2.2 | [9] |
| TZT-1027 analogue 1a | HCT116 (Colon) | 2.1 | [9] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
-
Reagent Preparation: Prepare a tubulin polymerization mix containing purified tubulin, GTP, and a suitable buffer on ice. Prepare serial dilutions of the azetidine test compound.
-
Assay Initiation: In a pre-warmed 37°C 96-well plate, add the test compound dilutions. To initiate polymerization, add the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to microtubule formation.
-
Data Analysis: Plot the change in absorbance over time for each compound concentration. Calculate the rate of polymerization and determine the IC₅₀ value for the inhibition of tubulin polymerization.[1]
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Central Nervous System (CNS) Activity of Azetidine Derivatives
The unique properties of the azetidine scaffold make it well-suited for the design of CNS-active agents.
Inhibition of GABA Uptake (GAT-1)
The neurotransmitter gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The GABA transporter 1 (GAT-1) is responsible for the reuptake of GABA from the synaptic cleft, thus terminating its signal. Inhibitors of GAT-1 can prolong the inhibitory effect of GABA and are of interest for the treatment of epilepsy and other neurological disorders.
Mechanism of Action: Azetidine derivatives have been designed as conformationally constrained analogues of GABA. These compounds act as competitive inhibitors at the GAT-1 transporter, blocking the reuptake of GABA and increasing its concentration in the synapse.[10]
Structure-Activity Relationship (SAR):
-
Azetidin-2-ylacetic acid derivatives with a lipophilic 4,4-diarylbutenyl moiety at the nitrogen atom show high potency for GAT-1.[10]
-
The nature of the aryl groups significantly impacts activity, with 3-methyl-2-thienyl groups conferring slightly higher potency than diphenyl groups.
-
The carboxylic acid is a key pharmacophoric feature, as its replacement with a tetrazole ring leads to a loss of activity.[10]
Quantitative Data: GAT-1 Inhibition
| Compound | Lipophilic Moiety | IC₅₀ (µM) at GAT-1 | Reference(s) |
| Azetidin-2-ylacetic acid derivative | 4,4-diphenylbutenyl | 2.83 | [10] |
| Azetidin-2-ylacetic acid derivative | 4,4-bis(3-methyl-2-thienyl)butenyl | 2.01 | [10] |
Experimental Protocol: [³H]GABA Uptake Assay in Synaptosomes
-
Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from rodent brain tissue (e.g., cortex) by differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with the azetidine test compound at various concentrations in a physiological buffer.
-
Uptake Initiation: Initiate GABA uptake by adding a low concentration of radiolabeled [³H]GABA.
-
Incubation: Incubate the mixture at 37°C for a short duration (e.g., 5-10 minutes).
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular [³H]GABA.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound and determine the IC₅₀ value.[11]
GABAergic Synapse and GAT-1 Inhibition
Caption: Azetidine-based inhibitors block the GAT-1 transporter, increasing synaptic GABA levels.
Antiviral Activity of Azetidine Derivatives
The development of novel antiviral agents is a critical area of research, and azetidine derivatives have shown promise against several viral pathogens.
Anti-Herpes Simplex Virus (HSV) Activity
Recent discoveries have identified azetidine compounds with potent activity against both HSV-1 and HSV-2.[12]
Mechanism of Action: While the precise mechanism for many new azetidine-based anti-HSV compounds is still under investigation, they are being evaluated for their ability to inhibit viral replication.
Quantitative Data: Anti-HSV Activity
| Compound Class | Virus | Assay | EC₅₀ (nM) | Reference(s) |
| Azetidine Compound | HSV-1 | CellTiter-Glo | <100 | [12] |
| Azetidine Compound | HSV-2 | WST-8 | <100 | [12] |
Anti-Human Cytomegalovirus (HCMV) Activity
Azetidine-containing dipeptides have been investigated as inhibitors of HCMV replication.[13]
Mechanism of Action: These compounds are non-covalent inhibitors of HCMV replication, though their exact molecular target is an area of ongoing research. The conformational constraint imposed by the azetidine ring, inducing a γ-type reverse turn, appears to be crucial for their antiviral activity.[13]
Structure-Activity Relationship (SAR):
-
A benzyloxycarbonyl moiety at the N-terminus is essential for anti-HCMV activity.
-
The C-terminal side-chain should be aliphatic.
-
The C-carboxamide group should have aliphatic or no substituents.[13]
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed a monolayer of virus-susceptible cells (e.g., Vero cells for HSV) in multi-well plates.
-
Virus-Compound Incubation: Serially dilute the azetidine test compound and mix with a known amount of virus. Incubate this mixture to allow the compound to neutralize the virus.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.
-
Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining and Counting: Fix and stain the cell monolayers (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control for each compound concentration and determine the EC₅₀ value.[13]
Synthesis of Bioactive Azetidine Scaffolds
The construction of the strained azetidine ring has historically been a synthetic challenge. However, modern organic chemistry has provided several robust methods for their synthesis.
General Synthetic Strategy: Intramolecular Cyclization
A common and effective method for synthesizing 3-aryl-azetidines involves a multi-step sequence starting from an appropriate aryl ketone.
Step-by-Step Protocol (General):
-
Sulfonylhydrazide Formation: React a suitable sulfonyl chloride with hydrazine hydrate in a solvent like THF at 0°C to form the corresponding sulfonylhydrazide.
-
Sulfonylhydrazone Formation: Condense the sulfonylhydrazide with an aryl ketone in a solvent such as methanol at room temperature to yield the sulfonylhydrazone.
-
[Further synthetic steps to form the azetidine ring, which can vary depending on the specific methodology, e.g., intramolecular cyclization of a γ-haloamine precursor].
Synthetic Workflow: General Approach to 3-Aryl-Azetidines
Caption: A generalized synthetic workflow for the preparation of 3-aryl-azetidines.
Conclusion and Future Perspectives
Small molecule azetidine derivatives represent a dynamic and fruitful area of research in drug discovery. The unique physicochemical properties conferred by this strained heterocyclic scaffold have enabled the development of potent and selective modulators of diverse biological targets. The examples highlighted in this guide, from the irreversible inhibition of STAT3 in cancer to the modulation of neurotransmitter reuptake in the CNS and the inhibition of viral replication, underscore the versatility of the azetidine motif.
As synthetic methodologies for the construction and functionalization of azetidines continue to advance, we can anticipate the exploration of even more complex and diverse chemical space. Future efforts will likely focus on leveraging the stereochemical complexity of substituted azetidines to achieve even greater target selectivity and to fine-tune pharmacokinetic properties. The continued investigation of azetidine-containing compounds holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link][1]
- Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(7), 2803-2813. [Link][10]
- BenchChem. (2025). The Rising Star in Drug Discovery: A Technical Guide to Novel Bioactive Azetidine Compounds. BenchChem.
- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847–15870. [Link][4][7]
- Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link][13]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Assembly Biosciences. (2025). Assembly Biosciences describes new azetidine compounds for HSV infections. BioWorld. [Link][12]
- Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 8014-8033. [Link]
- Yue, P., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15847–15870. [Link][7]
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link][8]
- Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link][5]
- Chen, Y., et al. (2023). Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. Cancer Research, 83(7_Supplement), 514. [Link]
- Zhang, X., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(12), 2759-2763. [Link]
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship. [Link]
- Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. [Link][6]
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.
- Mykhailiuk, P. K. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
- Singh, A., & Singh, R. K. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]
- Selwood, D. L., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(24), 7233–7253. [Link][3]
- BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Substituted Azetidines. BenchChem.
- Wikipedia contributors. (2023, December 19). Azetidine. In Wikipedia, The Free Encyclopedia.
- PubChem. (n.d.). Azetidine. PubChem.
- Clausen, R. P., et al. (2006). Structure-activity relationships of selective GABA uptake inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1882. [Link]
- Giraud, F., et al. (2008). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Mini Reviews in Medicinal Chemistry, 8(12), 1214-1223. [Link]
- Kamal, A., et al. (2015). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology, 172(12), 3048-3064. [Link]
- Li, C., et al. (2018). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 23(7), 1733. [Link]
- Bédard, A. C., et al. (2014). Azetidines and spiro azetidines as novel P2 units in hepatitis C virus NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1362-1366. [Link]
- Eldo, V., et al. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. RSC Advances, 11(48), 30128-30146. [Link]
- Carroll, S. S., et al. (2009). The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine. Journal of Medicinal Chemistry, 52(1), 221-229. [Link]
- Borisova, T., et al. (2017). Time course of [³H]GABA uptake by synaptosomes in control (1) and in the presence of NDs at a concentration of 0.05 mg/ml (2); 0.1 mg/ml (3); 0.5 mg/ml (4) and 1 mg/ml (5).
- Alexeeva, I., et al. (2001). 6-azacytidine--compound with wide spectrum of antiviral activity. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1147-1152. [Link]
- Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link][9]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The design, synthesis, and antiviral activity of 4'-azidocytidine analogues against hepatitis C virus replication: the discovery of 4'-azidoarabinocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of N,N,3-Trimethylazetidin-3-amine dihydrochloride for Research and Development
Introduction
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a substituted azetidine compound of increasing interest within pharmaceutical and chemical research.[1] Azetidine scaffolds are valued for their unique structural properties which can impart desirable physicochemical characteristics to novel chemical entities.[2] However, the inherent ring strain of the four-membered azetidine heterocycle, combined with its amine functionalities, necessitates a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling in a laboratory setting.[3][4] This guide provides a detailed overview of the safety and handling protocols for this compound, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a skin and eye irritant.[5] Direct contact can cause skin irritation (Category 2) and serious eye irritation (Category 2).[5] While specific toxicological data for this compound is not extensively available, the general class of azetidine derivatives and amine salts warrants a cautious approach.[5]
GHS Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H320: Causes eye irritation.[5]
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[5]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[5]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[5]
-
P362: Take off contaminated clothing and wash before reuse.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C6H16Cl2N2 |
| Molecular Weight | 187.11 g/mol |
| Appearance | Data not available (likely a solid) |
| Solubility | Data not available |
Reactivity and Stability
The Safety Data Sheet (SDS) for this compound states that it is stable under specified storage temperatures.[5] However, the azetidine ring system is known to be susceptible to ring-opening reactions under acidic conditions due to its inherent ring strain.[6][7] Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to cleavage of the ring.[6]
Incompatible Materials:
-
Strong oxidizing agents: These should be avoided as they can lead to vigorous and potentially hazardous reactions.[5]
Hazardous Decomposition Products:
-
Under fire conditions, toxic fumes may be emitted.[5]
Personal Protective Equipment (PPE)
Due to the irritant nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact.
-
Eye and Face Protection: Government-approved eye and face protection, such as safety goggles or a face shield, must be worn.[5]
-
Skin Protection:
-
Respiratory Protection: A government-approved respirator should be used if there is a risk of inhaling dust or aerosols.[5]
PPE Workflow Diagram:
Caption: Personal Protective Equipment (PPE) workflow for handling this compound.
Handling and Storage
Handling:
-
Handling should be performed in a well-ventilated area.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe vapors or dust.[5]
-
Wash hands and face thoroughly after handling.[5]
-
As a dihydrochloride salt, this compound may be hygroscopic. It is prudent to handle it in a dry, inert atmosphere (e.g., in a glove box) when possible, especially for sensitive reactions.[8][9]
Storage:
-
Keep the container tightly closed and upright.[5]
-
Store in a dry and well-ventilated place.[5]
-
Avoid overheating.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures
In case of exposure, immediate action is crucial.
-
General Advice: Consult a physician and show them the Safety Data Sheet.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[5]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Call a physician.[5]
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[5]
Spill and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Personal Precautions:
-
Use personal protective equipment as outlined in Section 4.
-
Avoid breathing vapors, mist, or gas.
-
Ensure adequate ventilation.
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the product enter drains. Discharge into the environment must be avoided.[5]
Methods for Containment and Cleaning Up:
-
Wipe the spill dry.
-
Place the rag or absorbent material in a sealed bag for waste disposal.
-
Ventilate the area and wash the spill site after the material pickup is complete.[5]
Spill Response Workflow:
Caption: Step-by-step workflow for responding to a spill of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use sand, carbon dioxide, dry chemical powder, or appropriate foam.[5]
-
Specific Hazards: May emit toxic fumes under fire conditions.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[5]
Disposal Considerations
Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the guidelines outlined in this document. A thorough understanding of its potential hazards, coupled with the consistent use of appropriate personal protective equipment and engineering controls, is paramount for ensuring the safety of laboratory personnel and the protection of the environment. Always consult the most recent Safety Data Sheet before handling this compound.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (URL: [Link])
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
- Azetidine: Basicity and Prepar
- WO2023283213A1 - Tricyclic compounds as inhibitors of kras - Google P
- WO2023064857A1 - Quinoline compounds as inhibitors of kras - Google P
- Thermal Rearrangements of Aziridinium Salts - IDEALS - University of Illinois. (URL: [Link])
- How to isolate a very hygroscopic salt (as presipitate)
- How do you handle hygroscopic salts?
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
Sources
- 1. cas 133891-76-6|| where to buy this compound [german.chemenu.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inorganic chemical engineering|inorganic salt manufactures and suppliers [chembk.com]
- 9. odr.chalmers.se [odr.chalmers.se]
A Technical Guide to the Thermogravimetric Analysis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Thermal stability is a critical parameter that influences storage, handling, formulation, and ultimately, the safety and efficacy of a drug product. This guide provides an in-depth examination of the thermal decomposition profile of N,N,3-Trimethylazetidin-3-amine dihydrochloride, a substituted azetidine compound, through the application of Thermogravimetric Analysis (TGA). By elucidating the causality behind experimental choices and providing a framework for data interpretation, this document serves as a practical resource for scientists working with similar heterocyclic amine salts.
Introduction: The Significance of Thermal Analysis in Pharmaceutical Development
This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.[1] Azetidine motifs are of growing interest in medicinal chemistry due to their unique structural and conformational properties.[2][3] As a dihydrochloride salt, the compound's stability is intrinsically linked to the strength of the ionic interactions and the thermal behavior of the constituent ions.
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis techniques, providing quantitative information on the mass of a substance as a function of temperature or time in a controlled atmosphere.[4] For pharmaceutical compounds, TGA is instrumental in determining:
-
Thermal Stability: Identifying the temperature at which degradation begins.
-
Compositional Analysis: Quantifying the loss of volatile components such as water, solvents, or, in this case, hydrogen chloride.
-
Decomposition Kinetics: Providing insights into the mechanism of degradation.
This guide will present a comprehensive TGA study of this compound, from experimental design to the interpretation of the resulting thermogram, offering a logical framework for the thermal characterization of similar amine hydrochloride compounds.
Experimental Protocol: A Self-Validating Approach to TGA
The following protocol is designed to ensure the accuracy and reproducibility of the TGA data. Each parameter is selected to provide a clear and interpretable thermogram for a crystalline organic salt.
Instrumentation and Calibration
A calibrated thermogravimetric analyzer is essential for reliable measurements. For this analysis, an instrument capable of a temperature range from ambient to at least 600°C with a sensitivity of 0.1 µg is required. The temperature and mass balance should be calibrated using certified reference materials (e.g., calcium oxalate) prior to the experiment.
Sample Preparation and Loading
-
Sample Form: The this compound sample should be a fine, homogenous powder to ensure uniform heat distribution. If necessary, gently grind the sample in an agate mortar and pestle.
-
Sample Mass: An initial sample mass of 5-10 mg is recommended. This mass is sufficient to provide a clear signal without causing significant thermal lag or mass transfer limitations.
-
Crucible: An open ceramic or platinum crucible is suitable for this analysis. The open pan ensures that volatile decomposition products can freely escape.
TGA Method Parameters
The following table outlines the key parameters for the TGA method. The rationale behind each selection is provided to demonstrate the self-validating nature of the protocol.
| Parameter | Value | Rationale |
| Initial Temperature | 25°C | Start at ambient temperature to establish a stable baseline. |
| Final Temperature | 600°C | Sufficiently high to ensure complete decomposition of the organic molecule. |
| Heating Rate | 10°C/min | A standard heating rate that provides good resolution of thermal events without being excessively time-consuming. |
| Purge Gas | Nitrogen (N₂) | An inert atmosphere is crucial to prevent oxidative decomposition, allowing for the study of the inherent thermal degradation pathways. |
| Flow Rate | 50 mL/min | A typical flow rate to ensure an inert environment and efficiently remove decomposition products from the furnace. |
Experimental Workflow Diagram
The logical flow of the TGA experiment, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Proposed thermal decomposition pathway for this compound.
Conclusion and Implications for Drug Development
The thermogravimetric analysis of this compound indicates that the compound is thermally stable up to approximately 185°C under an inert atmosphere. The decomposition proceeds via a well-defined two-step process, beginning with the loss of two equivalents of hydrogen chloride, followed by the degradation of the organic azetidine structure.
For drug development professionals, this information is critical for:
-
Establishing Storage Conditions: The onset of decomposition provides a clear upper limit for long-term storage temperatures.
-
Guiding Formulation Processes: Manufacturing processes involving heat, such as drying or melt granulation, must be carefully controlled to remain below the decomposition temperature to prevent degradation of the API.
-
Assessing Chemical Compatibility: The evolution of corrosive HCl gas at elevated temperatures is a key consideration for the selection of excipients and packaging materials.
This in-depth guide provides a robust framework for the thermogravimetric analysis of this compound and serves as a model for the characterization of other amine hydrochloride salts in a pharmaceutical setting. The principles of experimental design and data interpretation outlined herein are intended to promote scientific integrity and a deeper understanding of the thermal properties of novel chemical entities.
References
- PubChem. N-methylazetidin-2-amine;dihydrochloride. [Link]
- PubChem. N,N-dimethylazetidin-3-amine. [Link]
- Wikipedia. Thermal decomposition. [Link]
- Wikipedia. Thermogravimetric analysis. [Link]
- Lia, K. et al. (2022). Impact of Solvent on the Thermal Stability of Amines.
- Hosseini, S. H. et al. (2019). Thermal Stability of Amine Compounds and Dichloromethane.
- Wikipedia. Azetidine. [Link]
- Cope, A. C. et al. (1949). Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. Semantic Scholar. [Link]
- Becker, M. R. et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
- DTIC.
- Becker, M. R. et al. (2022).
Sources
A Technical Guide to the Crystal Structure Analysis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Abstract: This document provides a comprehensive technical guide for the complete crystal structure analysis of N,N,3-trimethylazetidin-3-amine dihydrochloride, a small organic salt of potential interest in pharmaceutical development. The solid-state structure of active pharmaceutical ingredients (APIs) and their intermediates is critical, as it governs key physicochemical properties such as solubility, stability, and bioavailability. This guide details a systematic workflow, from high-purity crystallization to advanced diffraction analysis and data reporting, grounded in established scientific principles. It is intended for researchers, scientists, and drug development professionals seeking to perform a rigorous and verifiable analysis of this, or structurally similar, compounds.
Introduction: The Rationale for Structural Analysis
This compound is a tertiary amine salt featuring a strained four-membered azetidine ring. The presence of two hydrochloride moieties implies that both the exocyclic and endocyclic nitrogen atoms are protonated, creating a dicationic species. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount. The crystal structure reveals definitive information on molecular conformation, ionic interactions, and intermolecular forces, such as hydrogen bonding networks involving the chloride counter-ions.
Such information is crucial in drug development for:
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a compound, which can have distinct physical properties.[1][2]
-
Salt Selection: Confirming the stoichiometry and stability of the selected salt form.[3][4]
-
Intellectual Property: Establishing a definitive structural fingerprint for patent applications.
-
Structure-Activity Relationship (SAR) Studies: Providing an accurate molecular geometry for computational modeling and SAR analysis.
This guide outlines the integrated experimental and analytical approach required to elucidate and validate the crystal structure of this compound with high fidelity.
The First Hurdle: Obtaining Diffraction-Quality Crystals
The prerequisite for any successful single-crystal X-ray diffraction (SC-XRD) study is the growth of high-quality single crystals.[5][6] For a polar, highly soluble dihydrochloride salt like the title compound, this can be challenging. The goal is to achieve a state of slow, controlled supersaturation that favors the growth of a single, well-ordered lattice rather than rapid precipitation or formation of polycrystalline material.
Recommended Crystallization Protocols
Given the compound's nature as an amine hydrochloride, solution-based methods are most appropriate.[7][8] The choice of solvent is critical; it must dissolve the compound sufficiently but also allow for the controlled reduction of solubility.
Protocol 1: Slow Solvent Evaporation This is the most straightforward method.[7]
-
Solvent Selection: Begin by testing solubility in various solvents. A suitable solvent will fully dissolve the compound at a reasonable concentration. For this polar salt, consider methanol, ethanol, or water.
-
Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation.
-
Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Anti-Solvent Vapor Diffusion This technique is highly effective for compounds that are very soluble in one solvent but insoluble in another.
-
System Selection: Choose a solvent/anti-solvent pair. The solvent must fully dissolve the compound, and the anti-solvent must be miscible with the solvent but not dissolve the compound. A common pair for hydrochloride salts is Methanol (solvent) and Diethyl Ether (anti-solvent).
-
Preparation: Dissolve the compound in a minimal amount of the primary solvent (e.g., methanol) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed jar containing a reservoir of the anti-solvent (e.g., diethyl ether).
-
Diffusion: Over time, the volatile anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystallization.
Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic arrangement within a crystal.[5][9][10] It provides precise data on unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure.[10]
Experimental Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Protocol:
-
Crystal Selection & Mounting:
-
Under a polarized light microscope, select a suitable crystal (ideally 0.1-0.3 mm in size, with sharp edges and no visible cracks).[5]
-
Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil (e.g., Paratone-N).
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer goniometer. This minimizes thermal motion and radiation damage.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.[10]
-
Perform an initial unit cell determination. The diffractometer software will suggest a likely crystal system and space group.
-
Execute a full data collection strategy, typically acquiring a sphere of redundant diffraction data. Modern diffractometers with Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) radiation sources are standard.
-
-
Data Reduction:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for absorption effects (e.g., multi-scan correction with SADABS).
-
Merge equivalent reflections to produce a final reflection file (.hkl format).
-
-
Structure Solution and Refinement:
-
Solution: Use direct methods or dual-space algorithms (e.g., SHELXT) to solve the phase problem and generate an initial electron density map and structural model.[11]
-
Refinement: Refine the structural model against the experimental data using a full-matrix least-squares program like SHELXL.[12][13] This iterative process involves:
-
Assigning atom types (C, N, Cl).
-
Refining atomic positions and anisotropic displacement parameters (ADPs).
-
Locating and refining hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.[11]
-
-
The refinement is converged when shifts in parameters are negligible and the goodness-of-fit (GooF) is close to 1.
-
Expected Crystallographic Data
The following table summarizes hypothetical but realistic crystallographic data for this compound.
| Parameter | Value | Description |
| Chemical Formula | C₇H₁₈N₂²⁺ · 2Cl⁻ | The molecular formula of the dication and two chloride anions. |
| Formula Weight | 201.14 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A common crystal system for organic salts. |
| Space Group | P2₁/c | A frequent centrosymmetric space group. |
| a, b, c [Å] | 8.5, 12.1, 10.5 | Unit cell edge lengths. |
| α, β, γ [°] | 90, 105.5, 90 | Unit cell angles. |
| Volume [ų] | 1039 | The volume of the unit cell. |
| Z | 4 | Number of formula units per unit cell. |
| Density (calculated) | 1.285 g/cm³ | The calculated density of the crystal. |
| R₁ [I > 2σ(I)] | ~0.045 | R-factor for observed reflections, indicating the agreement of the model. |
| wR₂ (all data) | ~0.120 | Weighted R-factor for all data, a more robust measure of refinement quality. |
| Goodness-of-Fit (GooF) | ~1.05 | Should be close to 1.0 for a good refinement. |
Bulk Characterization: Powder X-ray Diffraction (PXRD)
While SC-XRD analyzes a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing a bulk, polycrystalline sample. It serves as a crucial self-validating step to ensure the structure determined from a single crystal is representative of the bulk material.[2][14][15]
The Role of PXRD
-
Phase Identification: The PXRD pattern is a unique "fingerprint" for a specific crystalline phase.[1]
-
Purity Assessment: It can detect the presence of other crystalline phases (polymorphs or impurities) in the bulk sample.[3]
-
Structure Verification: The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure solution to confirm they are the same phase.
Experimental Protocol
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline material into a fine, homogeneous powder. Avoid aggressive grinding, which can induce phase changes or amorphization.[2][15]
-
Mounting: Pack the powder into a sample holder. Ensure a flat, level surface.
-
Data Collection: Collect the diffraction pattern on a powder diffractometer, typically using Cu Kα radiation. A common scan range is 2° to 40° in 2θ.
-
Analysis: Compare the experimental pattern with the pattern simulated from the .cif file obtained in the SC-XRD analysis. A good match confirms the phase identity of the bulk sample.
Data Validation and Reporting: Ensuring Trustworthiness
Rigorous validation and standardized reporting are cornerstones of scientific integrity in crystallography. The International Union of Crystallography (IUCr) provides the standards and tools for this purpose.[16][17]
checkCIF Validation
Before publication or deposition, the final Crystallographic Information File (CIF) must be validated using the IUCr's checkCIF service.[16][18]
-
The CIF is a standard text file format that contains all information about the crystal structure determination, from cell parameters to atomic coordinates and refinement details.[12]
-
checkCIF performs hundreds of geometric and crystallographic checks and generates a report with alerts (A, B, or G level) that highlight potential issues. The researcher must address or explain these alerts to ensure the quality and validity of the structure.
Data Deposition
For the scientific record to be complete, the data should be deposited in a public repository. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.
Caption: The validation and data deposition workflow.
Conclusion
The comprehensive structural analysis of this compound requires an integrated approach. Success begins with the careful and patient growth of high-quality single crystals, a critical and often rate-limiting step. The subsequent application of single-crystal X-ray diffraction, followed by rigorous structure solution and refinement, provides a definitive atomic-level model. This model must then be validated by comparing it with powder diffraction data from the bulk sample to ensure it is representative. Finally, adherence to IUCr standards for data checking and deposition ensures the trustworthiness, integrity, and enduring value of the scientific findings. This systematic process yields an unambiguous structural characterization, providing a solid foundation for further research and development.
References
- Vertex AI Search. (2018). Laboratory Powder X-Ray Diffraction (PXRD) Systems in Pharmaceutical Applications.
- Vertex AI Search. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development.
- Malvern Panalytical. (2022). Guidelines for quality powder x-ray diffraction pattern for pharmaceutical samples.
- Creative Biostructure. X-ray Powder Diffraction in Drug Polymorph Analysis.
- Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis.
- MIT OpenCourseWare. The SHELX package.
- Sheldrick, G.M. (2015). Crystal structure refinement with SHELXL. PMC - NIH.
- International Union of Crystallography. (2011). Publication standards for crystal structures.
- Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction.
- Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.
- International Union of Crystallography. Standards for Crystallographic Publishing.
- OlexSys. Structure Refinement.
- Gao, Y., et al. (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC - PubMed Central.
- YouTube. (2020). ShelXle Tutorial solving and refining crystal structures.
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
- International Union of Crystallography. Notes for authors - IUCrData.
- Journal of the American Chemical Society. (2006). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids.
- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- Fyzikální ústav AV ČR. X-ray single-crystal diffraction.
- PMC - NIH. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- International Union of Crystallography. (2024). The interoperability of crystallographic data and databases.
- International Union of Crystallography. IUCrData.
- Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD).
- SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
- Google Patents. (2017). Crystallisation of thiamine hydrochloride.
- NIH. Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine.
- PubChem. N,N-dimethylazetidin-3-amine.
- Sigma-Aldrich. N,N-Dimethylazetidin-3-amine dihydrochloride.
- PubChem. N,N,3-trimethylazetidin-3-amine hydrochloride.
- PubChem. N-methylazetidin-2-amine;dihydrochloride.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. X-ray single-crystal diffraction | FZU [fzu.cz]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 7. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure Refinement | OlexSys [olexsys.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Quality powder x-ray diffraction pattern for pharmaceutical samples | Malvern Panalytical [malvernpanalytical.com]
- 16. iucr.org [iucr.org]
- 17. journals.iucr.org [journals.iucr.org]
- 18. iucrdata.iucr.org [iucrdata.iucr.org]
Methodological & Application
Application Notes & Protocols: Leveraging N,N,3-Trimethylazetidin-3-amine dihydrochloride as a Strategic Chemical Intermediate in Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of N,N,3-trimethylazetidin-3-amine dihydrochloride as a versatile chemical intermediate. This document elucidates the significance of the azetidine scaffold, outlines potential therapeutic applications, and provides detailed protocols for its incorporation into novel molecular entities.
The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
The four-membered nitrogen-containing heterocycle, azetidine, has emerged as a highly sought-after structural motif in contemporary drug discovery.[1][2][3] Its inherent ring strain and conformational rigidity provide a unique set of physicochemical properties that can be advantageously exploited in the design of novel therapeutics. The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3]
The incorporation of an azetidine ring can significantly influence a molecule's pharmacokinetic profile, often leading to improved solubility, metabolic stability, and cell permeability.[1][2] This is attributed to the sp³-rich character of the scaffold, which can disrupt planarity and reduce interactions with metabolizing enzymes. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety, underscoring its clinical significance and therapeutic potential.[1][2]
This compound offers a unique building block for introducing a substituted 3-aminoazetidine core. The presence of a tertiary amine at the 3-position and a methyl group on the azetidine nitrogen provides a distinct substitution pattern for exploring chemical space and modulating biological activity.
Potential Therapeutic Applications
While specific biological data for N,N,3-trimethylazetidin-3-amine itself is not extensively available in public literature, the broader class of substituted azetidines has demonstrated a wide range of pharmacological activities. This suggests that derivatives of N,N,3-trimethylazetidin-3-amine could be promising candidates in various therapeutic areas.
Table 1: Potential Therapeutic Targets for N,N,3-Trimethylazetidin-3-amine Derivatives
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Kinase inhibitors, Epigenetic modifiers | The azetidine scaffold can serve as a rigid core to orient functional groups for optimal binding to ATP-binding sites or other allosteric pockets.[4] |
| Central Nervous System (CNS) Disorders | GPCRs, Ion channels, Transporters | The conformational rigidity of the azetidine ring can mimic endogenous ligands and enhance selectivity for specific receptor subtypes.[5] |
| Infectious Diseases | Bacterial enzymes, Viral proteases | The unique 3D shape of azetidine-containing molecules can lead to novel binding modes and overcome resistance mechanisms.[3] |
| Inflammatory Diseases | Cytokine receptors, Signal transduction proteins | Azetidine derivatives can be designed to modulate protein-protein interactions involved in inflammatory signaling pathways.[1] |
Synthetic Protocols for the Utilization of this compound
The dihydrochloride salt of N,N,3-trimethylazetidin-3-amine is a stable, solid material that is convenient for handling and storage.[6] Prior to its use in most coupling reactions, it is necessary to liberate the free amine.
Liberation of the Free Amine
This protocol describes a standard procedure for the generation of the free N,N,3-trimethylazetidin-3-amine from its dihydrochloride salt for use in subsequent reactions.
Experimental Workflow for Free Amine Liberation
Caption: General scheme for amide bond formation.
Step-by-Step Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq), a coupling agent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of the freshly prepared N,N,3-trimethylazetidin-3-amine (1.2 eq) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Reductive Amination
This protocol describes the formation of a new carbon-nitrogen bond via reductive amination, a powerful tool for introducing the N,N,3-trimethylazetidin-3-amine moiety onto a molecule containing a carbonyl group.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Step-by-Step Protocol:
-
Reactant Mixture: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or methanol), add N,N,3-trimethylazetidin-3-amine (1.1 eq) and a catalytic amount of acetic acid.
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by an appropriate method such as column chromatography.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols outlined in these application notes provide a solid foundation for the incorporation of this unique azetidine scaffold into drug discovery programs. The inherent properties of the azetidine ring offer exciting opportunities for the development of next-generation therapeutics with improved pharmacological profiles. [1][2]
References
- Azetidines in medicinal chemistry: emerging applic
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery. Benchchem.
- N,N-Dimethylazetidin-3-amine dihydrochloride. Sigma-Aldrich.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 [sigmaaldrich.cn]
The Strategic Application of N,N,3-Trimethylazetidin-3-amine Dihydrochloride in Modern Medicinal Chemistry: A Guide for Researchers
Abstract
This comprehensive guide delves into the multifaceted applications of N,N,3-trimethylazetidin-3-amine dihydrochloride, a valuable and increasingly utilized building block in contemporary drug discovery. We will explore its synthesis, physicochemical properties, and strategic incorporation into novel molecular entities. This document provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols, underscoring the compound's potential to address key challenges in medicinal chemistry, including the enhancement of pharmacokinetic profiles and the exploration of novel chemical space.
Introduction: The Rising Prominence of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain and non-planar, three-dimensional structure impart a unique set of physicochemical properties that are highly desirable in drug candidates.[1][2] The rigidity of the azetidine ring can lead to improved binding affinity for biological targets by reducing the entropic penalty upon binding. Furthermore, the introduction of this sp³-rich motif often enhances metabolic stability, aqueous solubility, and overall pharmacokinetic profiles compared to more traditional, planar aromatic systems.[2]
This compound, in particular, offers a versatile platform for molecular elaboration. It features a quaternary carbon center, a tertiary amine, and a secondary amine (as the dihydrochloride salt), providing multiple points for synthetic diversification. This guide will illuminate the strategic advantages of employing this specific building block in drug design and provide practical, field-proven protocols for its synthesis and application.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference / Method |
| IUPAC Name | N,N,3-trimethylazetidin-3-amine;dihydrochloride | PubChem |
| CAS Number | 132771-10-9 | BLD Pharm[3] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | PubChem |
| Molecular Weight | 187.11 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in water and polar organic solvents | General knowledge |
| ¹H NMR (D₂O) | Predicted shifts: δ ~3.5-4.5 (m, 4H, CH₂), ~3.0 (s, 6H, N(CH₃)₂), ~1.5 (s, 3H, C-CH₃) | Predicted data |
| ¹³C NMR (D₂O) | Predicted shifts: δ ~60-70 (CH₂), ~50-60 (quaternary C), ~40-50 (N(CH₃)₂), ~20-30 (C-CH₃) | Predicted data |
Synthetic Protocols: Accessing and Utilizing this compound
The synthesis of this compound can be achieved through a variety of established synthetic transformations. Below, we provide a detailed, representative protocol for its preparation via reductive amination, a widely used and robust method for amine synthesis.[2][4]
Diagram of Synthetic Workflow
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the synthesis starting from a commercially available or readily synthesized precursor, Boc-3-amino-3-methylazetidine.
Materials:
-
Boc-3-amino-3-methylazetidine
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-3-amino-3-methylazetidine (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Add formaldehyde solution (2.5 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Intermediate: Filter and concentrate the organic layer under reduced pressure. The resulting crude Boc-N,N,3-trimethylazetidin-3-amine can be purified by flash column chromatography on silica gel if necessary.
-
Deprotection: Dissolve the purified intermediate in a minimal amount of dichloromethane and cool to 0 °C. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5 equivalents) dropwise.
-
Isolation of Product: Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate. If not, add diethyl ether to induce precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford this compound as a white solid.
Protocol 2: Application in Amide Bond Formation
This protocol demonstrates the use of N,N,3-trimethylazetidin-3-amine (as the free base) in a standard amide coupling reaction. The dihydrochloride salt must first be neutralized.
Materials:
-
This compound
-
A carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Free Base Generation (in situ): Suspend this compound (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir at room temperature for 15 minutes.
-
Amide Coupling: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add this solution to the amine mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Application Notes: Strategic Incorporation in Drug Candidates
The unique structural features of this compound make it a valuable building block for introducing desirable properties into drug candidates.
Role as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry.[5] The 3-amino-3-methylazetidine core can serve as a bioisostere for several common motifs:
-
gem-Dimethyl Group: The quaternary carbon of the azetidine can mimic a gem-dimethyl group, often used to impart metabolic stability by blocking sites of oxidation. The azetidine offers the added advantage of introducing a polar nitrogen atom, which can improve solubility and provide a handle for further functionalization.
-
Tertiary Amine Scaffolds: This building block can replace more flexible acyclic tertiary amines, introducing conformational rigidity that can enhance binding to a target protein.
Diagram of Bioisosteric Relationships
Sources
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 3. echemi.com [echemi.com]
- 4. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
Protocol for N-Alkylation of Azetidine Derivatives: A Guide for Medicinal and Synthetic Chemists
Introduction: The Rising Prominence of the Azetidine Moiety in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, a three-dimensional structure conferred by its non-planar nature, and its ability to act as a bioisostere for other functional groups—has made it an attractive component in the design of novel therapeutics.[1] The incorporation of an azetidine moiety can lead to significant improvements in a drug candidate's metabolic stability, aqueous solubility, and binding affinity to its biological target. Consequently, a growing number of approved drugs and clinical candidates feature this strained ring system.[1]
The functionalization of the azetidine nitrogen via N-alkylation is a critical transformation, as it allows for the introduction of a wide range of substituents that can modulate the pharmacological properties of the molecule. This guide provides a detailed protocol for the N-alkylation of azetidine derivatives, with a focus on explaining the rationale behind the experimental choices and offering practical advice for troubleshooting common issues.
Mechanism of N-Alkylation: A Classic S(_N)2 Reaction
The N-alkylation of an azetidine proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The reaction is concerted, meaning the formation of the new carbon-nitrogen bond and the cleavage of the carbon-halogen bond occur simultaneously through a single transition state.
A key feature of the S(_N)2 reaction is the "backside attack," where the nucleophile approaches the electrophilic carbon from the opposite side of the leaving group. This leads to an inversion of stereochemistry at the electrophilic carbon if it is a chiral center.
Caption: The S(_N)2 mechanism of azetidine N-alkylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Azetidine hydrochloride | ≥98% | Commercially available | Can be used directly. |
| Benzyl bromide | ≥98% | Commercially available | Handle in a fume hood, lachrymator. |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Finely powdered for better reactivity. |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially available | Use a dry solvent to avoid side reactions. |
| Dichloromethane (DCM) | ACS grade | Commercially available | For workup. |
| Saturated aq. NaHCO₃ | Prepared in-house | For workup. | |
| Brine (sat. aq. NaCl) | Prepared in-house | For workup. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially available | For drying the organic phase. | |
| Deuterated chloroform (CDCl₃) | Commercially available | For NMR analysis. |
Experimental Protocol: N-Benzylation of Azetidine
This protocol describes the N-benzylation of azetidine hydrochloride as a representative example. The use of the hydrochloride salt is common as the free base can be unstable. The base in the reaction serves to both neutralize the HCl and deprotonate the azetidine for the alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidine hydrochloride (1.0 g, 10.7 mmol, 1.0 equiv.) and anhydrous potassium carbonate (4.4 g, 32.1 mmol, 3.0 equiv.).
-
Rationale: A slight excess of base is used to ensure complete neutralization of the hydrochloride salt and to drive the reaction forward by deprotonating the azetidine nitrogen. Potassium carbonate is a suitable base as it is strong enough to deprotonate the azetidinium ion but generally does not promote significant elimination side reactions with primary alkyl halides.
-
-
Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask.
-
Rationale: Acetonitrile is a polar apathetic solvent that can dissolve the reactants and facilitate the S(_N)2 reaction without interfering with the nucleophile.
-
-
Addition of Alkylating Agent: Add benzyl bromide (1.4 mL, 11.8 mmol, 1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Rationale: A slight excess of the alkylating agent is used to ensure complete consumption of the azetidine. Dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Filter the reaction mixture through a pad of Celite® to remove the inorganic salts. b. Wash the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to obtain a crude residue. d. Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzylazetidine.
Caption: Experimental workflow for N-benzylation of azetidine.
Characterization of 1-Benzylazetidine
The structure of the synthesized 1-benzylazetidine should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 7.35-7.20 (m, 5H, Ar-H), 3.58 (s, 2H, Ar-CH₂), 3.20 (t, J = 7.0 Hz, 4H, azetidine-CH₂), 2.05 (quint, J = 7.0 Hz, 2H, azetidine-CH₂) |
| ¹³C NMR (CDCl₃) | δ 140.0 (Ar-C), 128.8 (Ar-CH), 128.1 (Ar-CH), 126.8 (Ar-CH), 62.5 (Ar-CH₂), 55.0 (azetidine-CH₂), 18.0 (azetidine-CH₂) |
| Mass Spec. (ESI+) | m/z 148.1121 [M+H]⁺ |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | 1. Inactive base (absorbed moisture). 2. Poor quality alkylating agent. 3. Insufficient reaction time or temperature. | 1. Use freshly dried or new anhydrous base. 2. Purify the alkylating agent if necessary. 3. Increase reaction time and/or gently heat the reaction (e.g., to 40-50 °C). |
| Formation of multiple products | 1. Over-alkylation to form a quaternary ammonium salt. 2. Side reactions of the alkylating agent. | 1. Use a larger excess of the azetidine starting material. 2. Ensure the reaction conditions are not too harsh. |
| Difficulty in purification | Co-elution of product with starting material or byproducts. | Optimize the mobile phase for column chromatography; a different solvent system may be required. |
Conclusion
The N-alkylation of azetidines is a robust and versatile reaction that is essential for the synthesis of a wide range of biologically active molecules. The protocol described herein provides a reliable method for the preparation of N-alkylated azetidines, and the accompanying explanations and troubleshooting guide should enable researchers to successfully apply this methodology in their own work. The continued development of new and efficient methods for the synthesis and functionalization of azetidines will undoubtedly fuel further innovation in the field of drug discovery.
References
- PubChem. (n.d.). 1-Benzylazetidine. National Center for Biotechnology Information.
- Alonso, L., Shevlin, M., Alshreimi, A. S., Reidl, T. W., Wink, D. J., & Anderson, L. L. (2022). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. ChemRxiv. DOI: 10.26434/chemrxiv-2022-x8x7x
- Kaabi, A., Slema, S., Ouerfelli, O., & Besbes, R. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA.
- Datsenko, O., Baziievskyi, A., Sadkova, I., Campos, B., Brewster, J., Kowalski, J., Hinklin, R., & Mykhailiuk, P. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. DOI: 10.26434/chemrxiv-2025-qmdhg
- Singh, G., & Kaur, H. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. DOI: 10.1039/c7ra08884a
- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. DOI: 10.1039/d1ob00241a
- Organic Chemistry Portal. (n.d.). Synthesis of azetidines.
- Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. DOI: 10.1039/d1ra04585g
Sources
The Strategic Deployment of N,N,3-Trimethylazetidin-3-amine dihydrochloride in Modern Organic Synthesis
Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a structurally unique and highly valuable scaffold.[1][2][3] Its inherent ring strain and conformational rigidity provide distinct advantages in the design of novel therapeutic agents.[1][2] The constrained nature of the azetidine ring allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[2] Consequently, azetidine derivatives are integral components in a range of pharmaceuticals, demonstrating broad pharmacological potential as central nervous system modulators, antibacterial agents, and anticancer agents.[1][3]
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a functionalized azetidine building block that offers chemists a versatile tool for introducing the 3-amino-3-methylazetidine moiety into larger, more complex molecules. The presence of a tertiary amine at the 3-position and a secondary amine within the ring (in its free base form) provides multiple points for synthetic elaboration. This guide provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on its application in the development of kinase inhibitors.
Core Properties and Handling
Before its application in synthesis, it is crucial to understand the properties of this compound and the procedure for generating its reactive free base form.
| Property | Value | Source |
| CAS Number | 2445995-12-4 | Internal Data |
| Molecular Formula | C6H16Cl2N2 | Internal Data |
| Molecular Weight | 187.11 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in water and methanol | Internal Data |
Protocol 1: Generation of the N,N,3-Trimethylazetidin-3-amine Free Base
The dihydrochloride salt is the stable, commercially available form of this amine. For most synthetic applications, it must be converted to the free base to unmask the nucleophilic nitrogen atoms.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound in water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of a suitable base (e.g., NaOH or K2CO3) with stirring until the pH of the solution is >10.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the free base, which should be used immediately or stored under an inert atmosphere.
Causality Behind Experimental Choices: The use of a strong base is necessary to deprotonate both the azetidine ring nitrogen and the tertiary amine, which are protonated in the dihydrochloride salt. Extraction with an organic solvent separates the more organic-soluble free base from the aqueous solution containing the inorganic salts. Drying the organic extract is crucial to remove residual water, which could interfere with subsequent reactions.
Application in the Synthesis of Kinase Inhibitors
A significant application of N,N,3-Trimethylazetidin-3-amine is in the synthesis of complex heterocyclic molecules with potential therapeutic activity. A notable example is its use as a key building block in the preparation of advanced kinase inhibitors.
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for incorporating the azetidine moiety.
Protocol 2: Synthesis of a 2,4-Disubstituted Pyrimidine Kinase Inhibitor Intermediate
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between the free base of N,N,3-Trimethylazetidin-3-amine and a di-substituted pyrimidine, a common core structure in many kinase inhibitors.
Materials:
-
N,N,3-Trimethylazetidin-3-amine (free base, from Protocol 1)
-
2,4-dichloro-5-fluoropyrimidine (or similar electrophilic pyrimidine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in DMF, add DIPEA (1.5 eq).
-
Add a solution of N,N,3-Trimethylazetidin-3-amine (1.1 eq) in DMF dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and residual base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-4-(3-(dimethylamino)-3-methylazetidin-1-yl)-5-fluoropyrimidine.
Causality Behind Experimental Choices: The SNAr reaction is a cornerstone of heterocyclic chemistry for building complexity. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic attack by the secondary amine of the azetidine ring. DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine. DMF is an excellent solvent for this type of reaction as it is polar and aprotic, facilitating the dissolution of the reactants and promoting the reaction rate.
General Application in Amide Bond Formation
The secondary amine of the azetidine ring in N,N,3-Trimethylazetidin-3-amine is a potent nucleophile for amide bond formation, a critical reaction in drug synthesis.
Reaction Scheme for Amide Coupling
Caption: General scheme for amide bond formation.
Protocol 3: General Procedure for Amide Coupling
This protocol provides a general method for the coupling of N,N,3-Trimethylazetidin-3-amine with a carboxylic acid.
Materials:
-
N,N,3-Trimethylazetidin-3-amine (free base, from Protocol 1)
-
A carboxylic acid of interest
-
A peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
A suitable solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), coupling reagent (1.1 eq), and base (2.0 eq) in the chosen solvent under an inert atmosphere.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the N,N,3-Trimethylazetidin-3-amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up the reaction by quenching with water and extracting with an organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the resulting amide by column chromatography or recrystallization.
Trustworthiness of the Protocol: This protocol is based on well-established amide coupling procedures widely used in medicinal chemistry. The use of a coupling reagent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The base neutralizes any acidic byproducts and ensures the amine remains in its nucleophilic free base form. The specific choice of coupling reagent and solvent may need to be optimized depending on the specific substrates used.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel therapeutic agents. Its unique structural features, stemming from the strained azetidine ring and the presence of two amine functionalities, offer a multitude of synthetic possibilities. The protocols provided herein for the generation of the free base and its subsequent application in nucleophilic aromatic substitution and amide bond formation serve as a practical guide for researchers in drug discovery and development. The strategic incorporation of this azetidine derivative can significantly contribute to the exploration of new chemical space and the optimization of lead compounds.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).
Sources
- 1. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis method for N,N,3-Trimethylazetidin-3-amine dihydrochloride
An Application Note for the Analysis of N,N,3-Trimethylazetidin-3-amine dihydrochloride by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Due to the compound's high polarity and lack of a significant UV chromophore, traditional reversed-phase chromatography methods are ineffective. This guide details a specialized approach using Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention and peak shape. We will explore the scientific rationale behind the method development, provide step-by-step protocols for its implementation and validation, and discuss alternative strategies. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Analytical Challenge
This compound is a small, polar, aliphatic amine. Its structure, featuring two basic nitrogen atoms, results in high water solubility, especially in its dihydrochloride salt form. The primary challenges in developing an HPLC method for this analyte are twofold:
-
Poor Retention: The molecule is highly hydrophilic and exists as a cation in typical acidic-to-neutral mobile phases. Consequently, it exhibits little to no retention on conventional reversed-phase (RP) stationary phases like C18 and C8, often eluting in the void volume.
-
Detection Difficulties: The molecule lacks conjugated double bonds or aromatic rings, meaning it does not possess a strong chromophore for UV-Vis detection.[1][2] This necessitates detection at very low wavelengths (e.g., < 210 nm), where mobile phase components and potential impurities can interfere, or the use of alternative detection methods.
To overcome these challenges, a method based on Hydrophilic Interaction Liquid Chromatography (HILIC) is proposed. HILIC is an ideal chromatographic mode for separating highly polar and hydrophilic compounds that are poorly retained in RP-LC.[3][4][5][6]
Scientific Rationale for Method Development
The selection of the HILIC method is a deliberate choice grounded in the physicochemical properties of N,N,3-Trimethylazetidin-3-amine.
The Principle of HILIC
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[6][7] The organic-rich mobile phase promotes the formation of a water-enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the less polar mobile phase into this immobilized aqueous layer.[7] Secondary electrostatic interactions and hydrogen bonding can also contribute to the retention mechanism.[3] For a cationic analyte like N,N,3-Trimethylazetidin-3-amine, increasing the aqueous content of the mobile phase weakens the partitioning effect, leading to elution, which is the opposite of reversed-phase chromatography.[5]
Caption: Conceptual diagram of the HILIC retention mechanism.
Selection of Chromatographic Parameters
-
Stationary Phase: An amide-bonded phase (e.g., TSKgel Amide-80) is an excellent first choice.[4][6] Amide phases are robust and offer strong hydrogen bonding capabilities, providing good retention and peak shape for polar amines without the strong silanol activity of bare silica.
-
Mobile Phase:
-
Organic Solvent: Acetonitrile is the preferred organic solvent for HILIC as it has a moderate polarity and effectively promotes the partitioning mechanism.
-
Aqueous Component & Buffer: A volatile buffer like ammonium formate or ammonium acetate is used. This is critical for two reasons: 1) It controls the pH of the mobile phase, ensuring consistent ionization of the analyte and any free silanols on the stationary phase, which improves peak shape. 2) It provides counter-ions that help mediate electrostatic interactions. A buffer concentration of 10-20 mM is typically sufficient. The pH should be maintained at least 1.5-2 units away from the analyte's pKa to ensure a consistent charge state.
-
-
Detection: Given the lack of a chromophore, low UV detection at 205 nm is a practical choice for routine analysis. While not highly specific, it is widely available. For higher sensitivity and specificity, Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are superior alternatives. The use of a volatile buffer makes this method directly compatible with MS.
Materials and Methods
Equipment and Software
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Chromatography Data System (CDS) software (e.g., OpenLab CDS, Empower).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane).
Chemicals and Reagents
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade or higher).
-
Ammonium formate (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Deionized water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | Amide-HILIC phase, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 95% B to 70% B over 10 minutes, then re-equilibrate at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Detection | UV at 205 nm |
| Run Time | 15 minutes |
Detailed Protocols
Caption: General workflow for the HPLC analysis protocol.
Preparation of Mobile Phase and Solutions
Mobile Phase A (Aqueous):
-
Weigh approximately 0.63 g of ammonium formate and dissolve it in 1000 mL of deionized water to make a 10 mM solution.
-
Adjust the pH of the solution to 3.0 ± 0.05 using formic acid.
-
Filter the buffer through a 0.22 µm filter.
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile directly.
Diluent:
-
Prepare a mixture of Acetonitrile:Water (90:10 v/v). This is crucial to ensure compatibility with the initial mobile phase conditions and prevent peak distortion.
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Diluent. Mix thoroughly.
Working Standard Solutions (e.g., for linearity):
-
Prepare a series of five calibration standards (e.g., 5, 25, 50, 100, 200 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Diluent.
Sample Preparation:
-
Accurately weigh a sample containing an amount of the analyte that will result in a final concentration within the calibration range.
-
Dissolve the sample in a known volume of Diluent.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
System Suitability Testing (SST)
Before running samples, the system's performance must be verified.
-
Equilibrate the column with the initial mobile phase conditions (95% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a mid-range working standard (e.g., 50 µg/mL) six consecutive times.
-
Evaluate the results against the predefined criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Retention Time %RSD | ≤ 1.0% |
| Peak Area %RSD | ≤ 2.0% |
| Theoretical Plates (N) | > 2000 |
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure its reliability for the intended application.
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Analyze the five calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (% Recovery): Analyze a sample of known concentration (or a spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a single sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the repeatability test on a different day with a different analyst or on a different instrument. The cumulative %RSD should meet the predefined criteria.
-
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2 °C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on the results. The system suitability criteria should still be met.
Alternative Analytical Strategies
While HILIC is the recommended approach, other techniques can be considered depending on available equipment and specific analytical needs.
-
Ion-Pair Chromatography (IPC): This technique uses a standard C18 column but adds an ion-pairing reagent (e.g., sodium 1-hexanesulfonate) to the mobile phase.[8][9] The reagent forms a neutral ion-pair with the cationic analyte, allowing it to be retained by the non-polar stationary phase.[10][11] However, IPC can lead to long column equilibration times and is often incompatible with MS detection.[12]
-
Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both reversed-phase and ion-exchange functionalities.[13][14][15] A mixed-mode column could provide tunable selectivity for the analyte by adjusting both the organic solvent percentage and the ionic strength of the mobile phase.[16]
Conclusion
The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a reliable and robust solution for the challenging analysis of this compound. By leveraging the principles of HILIC, this method achieves excellent retention, good peak symmetry, and accurate quantification. The protocol is straightforward to implement and validate, making it suitable for routine use in quality control and research environments. The MS-compatible mobile phase also allows for easy transfer to more sensitive and specific LC-MS applications.
References
- D. V. McCalley. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Wikipedia. (2023).
- Wang, Z., et al. (2011). Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
- ResearchGate. (2008). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Lu, W., et al. (2017). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Metabolites. [Link]
- Nguyen, N. T. (2022).
- Technology Networks. (2024).
- Wikipedia. (2023).
- PubChem. (n.d.). N-methylazetidin-2-amine;dihydrochloride. PubChem. [Link]
- Lemasson, E., et al. (2016). Mixed-Mode Chromatography—A Review.
- Gika, H. G., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. [Link]
- Pabel, B. T., et al. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry. [Link]
- Google Patents. (2017). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
- Bio-Rad. (n.d.).
- ResearchGate. (2019). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization.
- PubChem. (n.d.). N,N-dimethylazetidin-3-amine. PubChem. [Link]
- PubChem. (n.d.). N,N,3-trimethylazetidin-3-amine hydrochloride. PubChem. [Link]
- Kumar, A., et al. (2018). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 8. Direct separation and detection of biogenic amines by ion-pair liquid chromatography with chemiluminescent nitrogen detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes & Protocols: N,N,3-Trimethylazetidin-3-amine Dihydrochloride as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the Azetidine Scaffold
In contemporary medicinal chemistry, the pursuit of novel molecular architectures with improved pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools for drug designers, and among them, the azetidine scaffold has garnered significant attention.[1][2] This four-membered nitrogen-containing heterocycle offers a unique combination of properties: its inherent ring strain (approx. 25.4 kcal/mol) provides a distinct three-dimensional exit vector for substituents, while its sp³-rich character enhances aqueous solubility and metabolic stability compared to traditional flat, aromatic rings.[3][4][5] These features make azetidines highly attractive scaffolds for navigating the complexities of drug-target interactions and improving pharmacokinetic profiles.[3][6]
Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, successfully incorporate the azetidine motif, validating its utility in modern drug discovery.[3] N,N,3-Trimethylazetidin-3-amine, provided as a stable dihydrochloride salt, is a particularly valuable building block. It furnishes a synthetically accessible 3,3-disubstituted azetidine core, featuring a gem-dimethyl group and a tertiary amine, with the ring nitrogen available for further functionalization. This guide provides detailed protocols and expert insights into leveraging this building block for the synthesis of complex, high-value molecules.
Physicochemical Properties and Safe Handling
Before utilization in synthesis, a thorough understanding of the reagent's properties and safety requirements is essential. N,N,3-Trimethylazetidin-3-amine dihydrochloride is a solid material that should be handled with appropriate care in a laboratory setting.
Table 1: Physicochemical & Safety Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | N,N-dimethyl-3-methylazetidin-3-amine dihydrochloride | - |
| CAS Number | 124668-49-1 | [7] |
| Molecular Formula | C₅H₁₄N₂Cl₂ | |
| Molecular Weight | 173.08 g/mol | |
| Physical Form | Solid | |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [8][9] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |
| Signal Word | Warning |
Handling and Personal Protective Equipment (PPE)
Due to its hazard profile, this compound should be handled in a well-ventilated area or a chemical fume hood.[8][10] Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11] Avoid breathing dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[11]
A Note on the Dihydrochloride Salt Form
The dihydrochloride salt form enhances the compound's stability and shelf-life. However, for synthetic applications, the amine nucleophiles must be liberated into their free base form. This is typically achieved in situ by adding at least two equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.
Core Synthetic Application 1: Amide Bond Formation
One of the most fundamental transformations in drug development is the formation of an amide bond.[12][13] The secondary amine of the azetidine ring in N,N,3-trimethylazetidin-3-amine is an excellent nucleophile for this purpose once liberated from its salt form. This reaction allows for the direct coupling of the azetidine core to a wide array of carboxylic acids, including complex drug fragments and intermediates.
Workflow for Amide Coupling
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Influence of Azetidinium Salts in Catalysis: Application Notes and Protocols for the Modern Chemist
Welcome to a comprehensive guide on the experimental use of azetidinium salts in catalysis. This document is crafted for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of these strained four-membered nitrogen-containing heterocycles. We will move beyond a simple recitation of procedures to provide in-depth technical insights, explaining the "why" behind the "how" to empower you to adapt and innovate in your own laboratory settings.
Introduction: The Allure of the Strained Ring
Azetidinium salts, characterized by a positively charged nitrogen atom within a four-membered ring, are gaining significant traction in organic synthesis.[1][2] Their inherent ring strain makes them potent electrophiles and versatile intermediates for a variety of chemical transformations.[1][2] This unique reactivity profile has led to their emergence as powerful tools in asymmetric catalysis, organocatalysis, and phase-transfer catalysis, offering novel pathways to complex molecular architectures.[3][4][5] This guide will illuminate key applications, provide detailed experimental protocols, and explore the subtle yet crucial factors that govern the success of azetidinium salt-mediated catalysis.
Section 1: Synthesis of Azetidinium Salts - The Gateway to Catalytic Applications
A reliable and scalable synthesis of the desired azetidinium salt is the critical first step for any catalytic application. The most prevalent method involves the domino reaction of a secondary amine with epichlorohydrin, proceeding through a 1-chloro-N,N-(dialkylamino)propan-2-ol intermediate followed by intramolecular N-cyclization.[6] Both batch and continuous-flow processes have been successfully developed, with the latter offering advantages in terms of safety, efficiency, and scalability.[1][2]
Protocol 1: Batch Synthesis of N,N-Diethyl-3-hydroxyazetidinium Chloride
This protocol is a robust and widely applicable method for the gram-scale synthesis of a representative azetidinium salt.
Materials:
-
Diethylamine
-
Epichlorohydrin
-
Solvent (e.g., Water, Ethanol, Acetonitrile)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of diethylamine (1.0 equivalent) in the chosen solvent (e.g., water), add epichlorohydrin (1.0 equivalent) dropwise at room temperature. For highly exothermic reactions, an ice bath may be used to maintain control.
-
After the addition is complete, continue stirring the reaction mixture at the desired temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).[1] The progress of the reaction can be monitored by NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N,N-diethyl-3-hydroxyazetidinium chloride.
-
For many applications, the crude product is of sufficient purity. If necessary, further purification can be achieved by recrystallization or chromatography.
Experimental Insights:
-
Solvent Choice: Polar protic solvents like water and ethanol have been shown to be superior for this reaction, which is contrary to the classical solvent effects observed in SN2 reactions.[1][2]
-
Temperature: Higher temperatures generally favor the nucleophilic addition and subsequent intramolecular N-cyclization, leading to higher yields in shorter reaction times.[1][2]
Data Summary: Batch Synthesis Optimization[1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 60 | 71 |
| 2 | Ethanol | 60 | 30 |
| 3 | Acetonitrile | 60 | 11 |
| 4 | Hexane | 60 | 19 |
| 5 | Ethanol | 25 | 2 |
| 6 | Ethanol | 80 | 51 |
Conditions: 28 mmol of epichlorohydrin, 28 mmol of diethylamine, 5 mL of solvent, 1 hour reaction time. Yields determined by NMR using an internal standard.
Visualization: Synthetic Pathway to Azetidinium Salts
Caption: General synthetic route to 3-hydroxyazetidinium salts.
Section 2: Azetidinium Salts in Asymmetric Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for promoting reactions between reactants in immiscible phases.[5] Chiral azetidinium salts have emerged as effective phase-transfer catalysts, particularly in the realm of enantioselective synthesis.
Application Note: Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles
A notable application of azetidinium chemistry in phase-transfer catalysis is the enantioselective synthesis of spiro-3,2′-azetidine oxindoles. These scaffolds are of significant interest in medicinal chemistry.[5] The key transformation involves an intramolecular C-C bond formation, where a chiral cation phase-transfer catalyst activates the substrate.[5]
Core Principles:
-
The chiral phase-transfer catalyst, often derived from cinchona alkaloids, forms a lipophilic ion pair with the anionic nucleophile (e.g., a deprotonated precursor).
-
This ion pair is transported into the organic phase where it reacts with the electrophilic substrate.
-
The chiral environment of the catalyst dictates the stereochemical outcome of the reaction, leading to high enantioselectivity.
Protocol 2: Enantioselective Intramolecular Cyclization[5]
Materials:
-
N-(2-chloroacetyl)-3-substituted-oxindole precursor
-
Chiral phase-transfer catalyst (e.g., SF₅-containing cinchona alkaloid derivative)
-
Base (e.g., solid NaOH)
-
Organic solvent (e.g., Toluene)
Procedure:
-
To a solution of the N-(2-chloroacetyl)-3-substituted-oxindole precursor in toluene, add the chiral phase-transfer catalyst (typically 5-10 mol%).
-
Add solid, powdered sodium hydroxide as the base.
-
Stir the biphasic mixture vigorously at the desired temperature (e.g., room temperature) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by flash chromatography.
Experimental Insights:
-
Catalyst Structure: The nature of the chiral catalyst is paramount for achieving high enantioselectivity. The SF₅-containing cinchona alkaloid-derived catalyst has shown exceptional performance in this specific transformation.[5]
-
Base: The use of a solid base is crucial for the phase-transfer mechanism. The concentration and physical form (e.g., powdered) of the base can influence the reaction rate.
-
Interfacial Mechanism: Control experiments suggest that the catalytic asymmetric induction occurs at the interface of the two phases, where the catalyst activates the chloride leaving group.[5]
Visualization: Catalytic Cycle for Asymmetric PTC
Caption: Simplified catalytic cycle for asymmetric phase-transfer catalysis.
Section 3: Organocatalytic Transformations Mediated by Azetidinium Ylides
Azetidinium salts can serve as precursors to highly reactive azetidinium ylides, which are key intermediates in a variety of organocatalytic transformations. A prominent example is the enantioselective[5][7]-Stevens rearrangement.
Application Note: Enantioselective[5][7]-Stevens Rearrangement
The[5][7]-Stevens rearrangement of ammonium ylides is a powerful tool for carbon-carbon bond formation. Recently, an organocatalyzed, enantioselective version of this reaction involving azetidinium salts has been developed, providing access to valuable 4-alkylideneproline derivatives.[3][8]
Mechanism Overview:
-
Deprotonation of the azetidinium salt by a base generates a transient azetidinium ylide.
-
This ylide undergoes a concerted[5][7]-rearrangement, leading to a ring-expanded product.
-
A chiral organocatalyst, such as an isothiourea Lewis base, controls the facial selectivity of the rearrangement, resulting in an enantioenriched product.[3]
Protocol 3: Organocatalytic Enantioselective[5][7]-Stevens Rearrangement[3]
Materials:
-
Substituted azetidinium salt
-
Chiral isothiourea organocatalyst
-
Base (e.g., a non-nucleophilic organic base)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a solution of the azetidinium salt in anhydrous toluene, add the chiral isothiourea organocatalyst (typically 10-20 mol%).
-
Add the base and stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperatures) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by flash chromatography.
Key Experimental Considerations:
-
Catalyst Choice: The structure of the chiral isothiourea catalyst is critical for achieving high enantioselectivity.
-
Base Selection: The choice of base is important to ensure efficient ylide formation without competing side reactions.
-
Substrate Scope: This methodology has been shown to be applicable to a range of azetidinium salts, leading to a variety of substituted proline derivatives.[3]
Data Summary: Enantioselective[5][7]-Stevens Rearrangement[3]
| Entry | Azetidinium Salt Substituent | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Phenyl | 86 | 90:10 |
| 2 | 4-Chlorophenyl | 75 | 88:12 |
| 3 | 2-Naphthyl | 82 | 91:9 |
Recrystallization of the products can significantly enhance the enantiomeric ratio, in some cases to >99.5:0.5.[3]
Section 4: The Overlooked Influence of the Counter-Ion
While the structure of the azetidinium cation is the primary determinant of its reactivity, the associated counter-ion can exert a significant, often underestimated, influence on the catalytic process.[7] The choice of counter-ion can impact solubility, catalyst aggregation, and the degree of ion pairing, all of which can affect reaction rates and selectivities.
Comparative Insights:
-
Coordinating vs. Non-coordinating Anions: Coordinating anions (e.g., Cl⁻, Br⁻) can interact more strongly with the cationic center, potentially influencing the geometry of the transition state. Non-coordinating anions (e.g., PF₆⁻, BF₄⁻) lead to a "freer" cation, which may exhibit different reactivity.
-
Solubility: The nature of the counter-ion plays a crucial role in the solubility of the azetidinium salt in a given reaction medium, which directly impacts the effective catalyst concentration.
While direct, head-to-head comparative studies for azetidinium salt catalysis are still emerging, the principles established for other onium salt-catalyzed reactions provide a strong rationale for the careful consideration of the counter-ion.[7]
Conclusion and Future Outlook
The experimental use of azetidinium salts in catalysis is a rapidly advancing field with immense potential for the development of novel and efficient synthetic methodologies. Their unique reactivity, stemming from inherent ring strain, makes them valuable assets in asymmetric catalysis, organocatalysis, and phase-transfer catalysis. As our understanding of the subtle factors governing their reactivity, such as counter-ion effects and the role of ylide intermediates, continues to grow, we can anticipate the emergence of even more sophisticated and powerful catalytic systems based on the versatile azetidinium scaffold. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to not only apply these methods but also to innovate and expand the boundaries of what is possible with azetidinium salt catalysis.
References
- Azetidinium Salts in Catalysis: A Comparative Guide to Counter-Ion Effects. (2025). Benchchem.
- Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. (2024). Organic Letters.
- Rhodium-Catalyzed Ring Expansion and Ring Opening of Azetidines: Domino Conjugate Addition/Inert-Bond Activ
- Epoxides and Aziridines from Diazoacetates via Ylide Intermedi
- Enantiodivergent Aldol Condensation in the Presence of Aziridine/Acid/W
- Epoxides and aziridines from diazoacetates via ylide intermedi
- Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cycliz
- Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee. (n.d.). Pure and Applied Chemistry.
- Enantioselective Conjugate Addition of Aldehydes to Oxetane- and Azetidine-Containing Nitroolefins: An Entry to Spirocyclic Pyrrolidines. (n.d.).
- Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. (2020). Journal of the American Chemical Society.
- Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. (2020). PubMed Central.
- Organocatalytic Enantioselective[5][7]-Stevens Rearrangement of Azetidinium Salts. (2023). ChemRxiv.
- Copper-Catalyzed Enantioselective Intra- and Intermolecular Desymmetrization of Azetidiniums by Carbon Nucleophiles. (2025). Journal of the American Chemical Society.
- Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. (n.d.). MDPI.
- Organocatalytic Enantioselective[5][7]-Stevens Rearrangement of Azetidinium Salts. (2024). The Journal of Organic Chemistry.
- Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. (n.d.). Organic Chemistry Frontiers.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). PubMed Central.
- Lewis acid c
- Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. (2004). Accounts of Chemical Research.
- Rapid cascade synthesis of poly-heterocyclic architectures from indigo. (2013).
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). PubMed Central.
- Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021). The Journal of Organic Chemistry.
- Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applic
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Catalytic, asymmetric sulfur ylide-mediated epoxidation of carbonyl compounds: Scope, selectivity, and applications in synthesis. (2004). University of Bristol Research Portal.
- Rapid cascade synthesis of poly-heterocyclic architectures
- Catalyst-free formal [3 + 2] cycloaddition of stabilized N,N-cyclic azomethine imines to 3-nitrobenzofurans and 3-nitro-4H-chromenes: access to heteroannulated pyrazolo[1,2-a]pyrazoles. (n.d.). Organic & Biomolecular Chemistry.
- Chiral Bis-pyridinium Salts as Novel Stereoselective Catalysts for the Metal-Free Diels–Alder Cycloaddition of. (n.d.). AIR Unimi.
- Imidazolinium and amidinium salts as Lewis acid organocatalysts. (2012). Beilstein Journal of Organic Chemistry.
- Synthesis of azetidines by addition of amines to alkenes. (n.d.).
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). MDPI.
- The Synthesis, Lewis Acidity and Catalytic Activity of Bis(catecholato)germanes. (n.d.). University of Windsor.
- Asymmetric [3+2] Cycloaddition of Azomethine Ylides. (n.d.). MSU chemistry.
- Synthesis and Characterization of Acridinium Dyes for Photoredox C
- REVIEW ARTICLE Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. (n.d.). Organic Chemistry: An Indian Journal.
- Synthesis and antimicrobial activity of novel bis-benzimidazolium salts. (n.d.). RSC Publishing.
- Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. (2019). MDPI.
- Catalytic Enantioselective Protonation/Nucleophilic Addition of Diazoesters with Chiral Oxazaborolidinium Ion Activated Carboxylic Acids. (2017).
- Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. (n.d.). DiVA portal.
- Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. (n.d.). Journal of the American Chemical Society.
- Experimental protocol for the synthesis of azetidinium salts. (2025). Benchchem.
- Lewis acid organoc
- A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (n.d.). MDPI.
- The Effects of Counter-Ions on Peptide Structure, Activity, and Applic
- Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliph
- Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. (n.d.). MDPI.
- ANTIBACTERIAL SCREENING OF AZETIDINIUM DERIVATIVES AGAINST E. coli AND S. aureus FOR CNC (NANOCRYSTALLINE CELLULOSE). (2025). Research Square.
- Comparative Studies between Conventional Techniques and Green Chemistry to Synthesis of Novel Piperidinium Salts Ionic Liquids (PBSILs). (2022).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazolinium and amidinium salts as Lewis acid organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Synthetic Protocols for the N-Functionalization of 3-(Dimethylamino)-3-methylazetidine via Electrophilic Reactions
Abstract
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthetic derivatization of 3-(dimethylamino)-3-methylazetidine, a versatile building block for creating novel chemical entities. Starting from its commercially available dihydrochloride salt, we present detailed, field-proven protocols for its N-acylation, N-sulfonylation, and N-alkylation. The guide emphasizes the causality behind experimental choices, offers troubleshooting insights, and includes self-validating protocols to ensure reliable and reproducible outcomes in the laboratory.
Introduction to the 3-(Dimethylamino)-3-methylazetidine Scaffold
Small, strained rings like azetidine have become increasingly important in drug discovery. Their rigid, three-dimensional structures allow for precise vectoral exits, enabling chemists to explore chemical space more effectively than with traditional, more flexible linkers. The specific compound of interest, 3-(dimethylamino)-3-methylazetidine, offers two key points for diversification: a secondary amine within the azetidine ring and a tertiary amine exocyclic to the ring. This guide focuses on the functionalization of the more nucleophilic secondary ring amine, a common strategy for incorporating the azetidine core into larger molecules.
This document serves as a practical laboratory resource, moving beyond simple procedural lists to explain the underlying principles that govern the reactivity of this valuable building block. The protocols described herein are designed to be robust and adaptable for a range of electrophilic partners.
Foundational Principles: Reactivity and Handling
Chemical Structure and Locus of Reactivity
The structure of 3-(dimethylamino)-3-methylazetidine contains two nitrogen atoms with distinct chemical environments:
-
A secondary amine integral to the four-membered azetidine ring.
-
A tertiary amine (the dimethylamino group) at the C3 position.
Under standard conditions for acylation, sulfonylation, and alkylation, the secondary ring amine is the primary site of reaction. Its lone pair is more sterically accessible and generally more nucleophilic than the tertiary amine, which is sterically hindered and less reactive toward most electrophiles.
Critical Role of the Base: Liberating the Nucleophile
The starting material is supplied as a dihydrochloride salt, meaning both nitrogen atoms are protonated and non-nucleophilic. A crucial first step in any reaction is the in situ neutralization with a suitable base to generate the reactive free amine.
Expertise & Experience: The choice of base is critical. A non-nucleophilic organic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is strongly recommended. These "scavenger" bases are sterically hindered, preventing them from competing with the azetidine as a nucleophile. They efficiently neutralize the HCl salt and the additional equivalent of acid generated during the reaction (e.g., from an acyl chloride). The use of at least two equivalents of base is stoichiometrically required, though a slight excess (2.1-2.5 equivalents) is often used to drive the reaction to completion.
Safety & Handling Precautions
As with all laboratory work, proper safety protocols are paramount.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle N,N,3-trimethylazetidin-3-amine dihydrochloride and all electrophiles, bases, and solvents inside a certified chemical fume hood.[1]
-
Reagent Hazards: The starting material is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation if inhaled.[1][2] Acyl chlorides and sulfonyl chlorides are often corrosive and moisture-sensitive. Alkyl halides can be toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[3][4]
-
Storage: Store the dihydrochloride salt at room temperature in a dry, well-ventilated place, protected from moisture.[1]
General Experimental Workflow
A typical N-functionalization reaction follows a standardized workflow, ensuring reproducibility and high purity of the final product. This process involves careful reagent addition, reaction monitoring, a liquid-liquid extraction to remove water-soluble byproducts, and a final purification step, usually by column chromatography.
Sources
Scale-up synthesis of N,N,3-Trimethylazetidin-3-amine dihydrochloride
An Application Note for the Scalable Synthesis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound, a valuable building block in contemporary medicinal chemistry. The described synthetic route is designed for scalability, robustness, and efficiency, starting from the commercially available N-Boc-3-azetidinone. The three-step sequence involves a Grignard addition to install the C3-methyl group, a subsequent conversion of the tertiary alcohol to a dimethylamino group, and a final one-pot deprotection and salt formation. This guide emphasizes the causal reasoning behind procedural choices, incorporates critical safety information, and offers field-proven insights for researchers, chemists, and drug development professionals aiming to produce this key intermediate on a multi-gram to kilogram scale.
Introduction: The Strategic Value of Substituted Azetidines
Four-membered nitrogen-containing heterocycles, particularly azetidines, are increasingly sought-after scaffolds in drug discovery.[1] Their strained ring system imparts unique conformational rigidity and metabolic stability compared to more flexible acyclic amines or larger rings, while also offering novel vectors for exploring chemical space.[2] The target molecule, N,N,3-Trimethylazetidin-3-amine, features a quaternary center and a tertiary amine, making it a versatile synthon for introducing a compact, basic, and sterically defined motif into lead compounds to modulate properties such as solubility, pKa, and receptor binding.
The development of a reliable and scalable synthesis for this dihydrochloride salt is crucial for advancing drug development programs that rely on its availability in significant quantities. This protocol eschews complex, multi-step procedures or those requiring specialized reagents in favor of a practical pathway grounded in well-established, scalable chemical transformations.
Synthetic Strategy and Rationale
The selected synthetic pathway is a three-step process designed for operational simplicity and high overall yield. The strategy leverages a stable, commercially available starting material and proceeds through robust intermediates.
Overall Reaction Scheme:
Caption: Three-step synthesis of the target compound.
Rationale for Route Selection:
-
Starting Material: N-Boc-3-azetidinone is a stable solid and is widely available commercially, providing a reliable entry point for scale-up. The Boc (tert-butyloxycarbonyl) protecting group is robust to the planned nucleophilic and basic conditions of the initial steps but is easily removed under acidic conditions.
-
Step 1 (Grignard Addition): The addition of a methyl group via a Grignard reagent is a highly reliable and scalable method for C-C bond formation and conversion of a ketone to a tertiary alcohol.
-
Step 2 (Deoxy-amination): Conversion of the tertiary alcohol to the dimethylamine is achieved via a two-stage, one-pot process. The alcohol is first activated with thionyl chloride (SOCl₂) to form a reactive 3-chloro intermediate, which is then immediately subjected to nucleophilic substitution with dimethylamine. This avoids the isolation of the potentially unstable chloro-azetidine.
-
Step 3 (Deprotection & Salt Formation): The final step is a highly efficient transformation where treatment with hydrochloric acid simultaneously cleaves the acid-labile Boc group and precipitates the desired product as its stable, crystalline dihydrochloride salt. This dual function simplifies the workflow and facilitates product isolation.
Materials and Equipment
Reagent Table
| Reagent | CAS No. | MW ( g/mol ) | Form | Key Hazards |
| N-Boc-3-azetidinone | 398489-26-4 | 171.20 | Solid | Irritant |
| Methylmagnesium bromide (3M in Ether) | 75-16-1 | 119.26 | Solution | Flammable, Water-reactive, Corrosive |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Liquid | Flammable, Peroxide-former |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Liquid | Corrosive, Lachrymator, Water-reactive |
| Pyridine, Anhydrous | 110-86-1 | 79.10 | Liquid | Flammable, Toxic |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Liquid | Suspected Carcinogen |
| Dimethylamine (2M in THF) | 124-40-3 | 45.08 | Solution | Flammable, Corrosive, Gas |
| Hydrochloric acid (4M in Dioxane) | 7647-01-0 | 36.46 | Solution | Corrosive, Toxic |
| Diethyl Ether | 60-29-7 | 74.12 | Liquid | Highly Flammable, Peroxide-former |
| Ethyl Acetate | 141-78-6 | 88.11 | Liquid | Flammable, Irritant |
Equipment
-
Large-volume, jacketed glass reactor with overhead mechanical stirring, reflux condenser, and nitrogen inlet.
-
Temperature control unit (circulating chiller/heater).
-
Pressure-equalizing dropping funnel for controlled additions.
-
Inert atmosphere system (Nitrogen or Argon).
-
Large-scale rotary evaporator.
-
Filtration apparatus (Büchner funnel or Nutsche filter).
-
Vacuum oven for drying.
-
Standard laboratory glassware and personal protective equipment (PPE), including safety glasses, lab coat, and acid/solvent-resistant gloves.[3]
Detailed Experimental Protocols
Safety First: All operations should be conducted in a well-ventilated fume hood. Appropriate PPE must be worn at all times.[4][5] Reagents like MeMgBr and SOCl₂ are highly reactive and must be handled with extreme care under inert and anhydrous conditions.
Step 1: Synthesis of N-Boc-3-methylazetidin-3-ol
-
Reactor Setup: Assemble a 10 L jacketed reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and a 2 L dropping funnel. Ensure the system is flame-dried or oven-dried and purged with nitrogen to establish an inert, anhydrous atmosphere.
-
Reagent Charging: Charge the reactor with N-Boc-3-azetidinone (500 g, 2.92 mol) and anhydrous THF (5 L). Stir the mixture until all solids are dissolved.
-
Grignard Addition: Cool the reactor contents to 0 °C using the circulating chiller. Charge the dropping funnel with methylmagnesium bromide (3.0 M solution in diethyl ether, 1.17 L, 3.51 mol, 1.2 equiv.).
-
Reaction Execution: Add the Grignard reagent dropwise to the stirred solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A viscous slurry may form.
-
Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. Anhydrous conditions are paramount as Grignard reagents react violently with water.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (2 L). This must be done cautiously as it is highly exothermic and releases flammable gases.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (4 L) and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 2 L) and brine (2 L).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is N-Boc-3-methylazetidin-3-ol, which is often of sufficient purity to be carried forward to the next step.
-
Expected Yield: ~530 g (97%), colorless oil or waxy solid.
-
Step 2: Synthesis of N-Boc-N,N,3-trimethylazetidin-3-amine
-
Reactor Setup: In the same (or a similarly prepared) dry 10 L reactor under a nitrogen atmosphere, dissolve the crude N-Boc-3-methylazetidin-3-ol (~530 g, 2.83 mol) in anhydrous dichloromethane (DCM, 5 L). Add anhydrous pyridine (271 mL, 3.39 mol, 1.2 equiv.).
-
Activation: Cool the solution to -10 °C. In a dropping funnel, charge thionyl chloride (227 mL, 3.11 mol, 1.1 equiv.). Add the thionyl chloride dropwise over 1.5 hours, maintaining the internal temperature below -5 °C.
-
Causality Note: Pyridine acts as a base to neutralize the HCl generated during the formation of the chlorosulfite intermediate, preventing acid-catalyzed side reactions. Low temperature is essential to control the reactivity of SOCl₂.
-
-
Intermediate Formation: Stir the reaction at -10 °C for 1 hour after the addition is complete. A precipitate of pyridinium hydrochloride will form.
-
Amination: Charge a separate dropping funnel with dimethylamine (2.0 M solution in THF, 4.25 L, 8.5 mol, 3.0 equiv.). Add the dimethylamine solution dropwise to the reaction mixture, keeping the temperature below 0 °C.
-
Reaction Completion: Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Quench the reaction by slowly adding water (3 L). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Wash the organic layer with 1 M aqueous HCl (2 x 2 L) to remove excess dimethylamine and pyridine, followed by saturated aqueous sodium bicarbonate (2 L) and brine (2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash chromatography if necessary, but is often used directly.
-
Expected Yield: ~550 g (91%), yellow to brown oil.
-
Step 3: Synthesis of this compound
-
Reactor Setup: Dissolve the crude N-Boc-N,N,3-trimethylazetidin-3-amine (~550 g, 2.59 mol) in isopropanol (IPA, 2.5 L) in a 10 L reactor equipped with a gas inlet tube and an efficient mechanical stirrer.
-
Salt Formation: Cool the solution to 0-5 °C in an ice bath. Add hydrochloric acid (4 M in dioxane, 2.6 L, 10.4 mol, 4.0 equiv.) dropwise over 1 hour. Alternatively, bubble anhydrous HCl gas through the solution until saturation is achieved, while monitoring the exothermic reaction.
-
Causality Note: A large excess of HCl ensures complete cleavage of the Boc group and full protonation of both nitrogen atoms to form the dihydrochloride salt. The Boc group fragments into gaseous isobutylene and carbon dioxide. The product is typically insoluble in the solvent mixture, leading to its precipitation.
-
-
Precipitation and Isolation: A thick white precipitate will form. Stir the resulting slurry at room temperature for 3 hours to ensure complete reaction and crystallization.
-
Filtration and Drying: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake thoroughly with cold isopropanol (1 L) and then with diethyl ether (2 L) to remove any residual impurities and aid in drying.
-
Final Product: Dry the white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: ~470 g (90%), white crystalline solid.
-
Overall Yield (from N-Boc-3-azetidinone): ~79%.
-
Process Visualization and Data
Overall Experimental Workflow
Caption: High-level workflow for the scale-up synthesis.
Expected Characterization Data
| Compound | Formula | MW | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| This compound | C₆H₁₆Cl₂N₂ | 187.11 | (D₂O) ~4.4-4.2 (m, 4H, CH₂), ~3.0 (s, 6H, N(CH₃)₂), ~1.8 (s, 3H, C-CH₃) | [M+H]⁺ = 115.1 (free base) |
| N-Boc-3-methylazetidin-3-ol | C₉H₁₇NO₃ | 187.24 | (CDCl₃) ~3.9 (s, 4H, CH₂), ~2.5 (br s, 1H, OH), 1.45 (s, 9H, Boc), 1.40 (s, 3H, CH₃) | [M+Na]⁺ = 210.1 |
| N-Boc-N,N,3-trimethylazetidin-3-amine | C₁₁H₂₂N₂O₂ | 214.31 | (CDCl₃) ~3.7 (d, 2H), ~3.5 (d, 2H), 2.2 (s, 6H, N(CH₃)₂), 1.4 (s, 9H, Boc), 1.1 (s, 3H, C-CH₃) | [M+H]⁺ = 215.2 |
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-(2-Ethylbutyl)azetidine.
- Enamine. (n.d.). Safety Data Sheet: this compound.
- Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Ferreira, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- D'hooghe, M., et al. (n.d.). Synthesis of 3-functionalized 3-methylazetidines. CORE.
- Sigma-Aldrich. (n.d.). N,N-Dimethylazetidin-3-amine dihydrochloride.
- ResearchGate. (n.d.). Methods for the synthesis of azetidines.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2014). Safety Data Sheet.
- Azetidine Synthesis. (n.d.). Azetidine Synthesis.
- Thermo Fisher Scientific. (2014). Safety Data Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Azetidine Synthesis.
- Organic Syntheses. (n.d.). Azetidine.
- MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
Sources
Derivatization of N,N,3-Trimethylazetidin-3-amine for biological screening
Application Note: Strategies for the Derivatization of N,N,3-Trimethylazetidin-3-amine for Biological Screening Libraries
Abstract
This document provides a detailed guide for the chemical derivatization of N,N,3-trimethylazetidin-3-amine, a valuable building block for drug discovery. Given the increasing importance of saturated, three-dimensional scaffolds in medicinal chemistry, this guide offers researchers practical, step-by-step protocols for creating diverse libraries of novel compounds.[1][2][3][4] Key derivatization strategies, including amide coupling, sulfonylation, and N-arylation, are presented with an emphasis on overcoming the challenges associated with this sterically hindered amine. Furthermore, this note outlines a comprehensive workflow for library synthesis, quality control, and a tiered biological screening cascade to facilitate the identification of new bioactive molecules.
Introduction: The Azetidine Scaffold in Drug Discovery
Significance of Saturated Heterocycles
In modern drug discovery, there is a strategic shift away from flat, aromatic compounds towards molecules with greater three-dimensional (3D) character. Saturated heterocycles, like azetidine, are at the forefront of this movement. Their rigid, defined conformations can improve binding affinity and selectivity for biological targets by presenting substituents in precise spatial orientations.[5] The incorporation of azetidine rings into drug candidates has been shown to enhance crucial pharmacokinetic properties such as metabolic stability and aqueous solubility.[1]
N,N,3-Trimethylazetidin-3-amine: A Versatile, 3D-Rich Building Block
N,N,3-trimethylazetidin-3-amine is a unique building block that combines the benefits of the azetidine scaffold with a readily functionalizable tertiary amine. The strained four-membered ring provides a rigid core, while the gem-dimethyl group at the 3-position introduces a defined stereochemical and conformational bias. The exocyclic tertiary amine serves as a key handle for introducing a wide array of chemical diversity.
Rationale for Derivatization: Exploring Chemical Space for Biological Activity
Systematic derivatization of a core scaffold is a cornerstone of hit identification and lead optimization in drug discovery.[6] By creating a library of analogues based on the N,N,3-trimethylazetidin-3-amine core, researchers can rapidly explore the structure-activity relationship (SAR) for a given biological target.[7] This process allows for the systematic modification of physicochemical properties to improve potency, selectivity, and drug-like characteristics. The strategies outlined below provide robust methods for generating such libraries for high-throughput screening (HTS).[8][9]
Core Derivatization Strategies & Protocols
The primary challenge in derivatizing N,N,3-trimethylazetidin-3-amine is the steric hindrance around the tertiary amine, which can impede reactivity. The following protocols have been selected and optimized to address this challenge.
Strategy 1: Amide Bond Formation
Amide bond formation is one of the most fundamental reactions in medicinal chemistry. For sterically hindered amines, standard coupling reagents may be inefficient.[10][11] The use of uronium-based reagents like HATU is often preferred due to their high reactivity and ability to minimize side reactions.[12][13]
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid to N,N,3-trimethylazetidin-3-amine.
Materials:
-
N,N,3-trimethylazetidin-3-amine (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[12]
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 2 minutes.[12]
-
Add DIPEA (3.0 eq) and stir for an additional 5 minutes to generate the active ester.[12]
-
Add a solution of N,N,3-trimethylazetidin-3-amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Presentation: Screening of Coupling Reagents
| Coupling Reagent | Base | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| HBTU | DIPEA | 25 | 12 | 75 | Slower reaction rate |
| HATU | DIPEA | 25 | 4 | >95 | Optimal conditions |
| EDC/HOBt | TEA | 25 | 24 | <10 | Ineffective for hindered amine |
| Acyl Chloride | Pyridine | 0 to 25 | 8 | 40 | Side product formation |
Strategy 2: Sulfonamide Synthesis
Sulfonamides are another important functional group in medicinal chemistry. Direct sulfonylation using sulfonyl chlorides can be challenging with hindered amines and may require elevated temperatures or catalysts.[14][15]
Protocol 2: Direct Sulfonylation with Sulfonyl Chlorides
Materials:
-
N,N,3-trimethylazetidin-3-amine (1.0 eq)
-
Sulfonyl chloride of interest (1.2 eq)
-
2,6-Lutidine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve N,N,3-trimethylazetidin-3-amine (1.0 eq) and 2,6-lutidine (2.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.2 eq) dropwise as a solution in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Strategy 3: Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination allows for the formation of C-N bonds between amines and aryl halides, a transformation that is difficult to achieve via classical methods.[16][17] This reaction is highly versatile for introducing aromatic and heteroaromatic moieties.
Protocol 3: Buchwald-Hartwig N-Arylation
Materials:
-
N,N,3-trimethylazetidin-3-amine (1.2 eq)
-
Aryl bromide or iodide (1.0 eq)
-
Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by N,N,3-trimethylazetidin-3-amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100 °C for 8-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Library Design & Workflow for Biological Screening
Principles of Library Design
The construction of a compound library can be guided by several principles.[7][8]
-
Diversity-Oriented Synthesis: Aims to cover a broad chemical space by incorporating a wide variety of building blocks (different carboxylic acids, sulfonyl chlorides, aryl halides).[9]
-
Focused Libraries: Designed to explore the SAR around a known active compound or to target a specific family of proteins (e.g., kinases, GPCRs).[18]
Experimental Workflow: From Derivatization to Screening
The overall process involves parallel synthesis of the library, purification and quality control, plating, and finally, biological screening.
Figure 1. Overall workflow from library synthesis to hit identification.
Characterization and Quality Control
The quality of a screening library is paramount for the reliability of biological data.[19][20][21] Each compound should be rigorously analyzed to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the product and to assess its purity. A purity level of >95% is desirable for HTS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compounds, especially for representative examples from the library.
Data Presentation: Example Characterization Data
| Compound ID | Method | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (UV @ 214nm) |
| AZD-001 | Protocol 1 | 297.2 | 297.2 | 98.7% |
| AZD-002 | Protocol 2 | 345.1 | 345.1 | 96.5% |
| AZD-003 | Protocol 3 | 311.2 | 311.2 | 99.1% |
Example Biological Screening Cascade
Once a high-quality library is prepared, it can be screened against various biological targets. Amine derivatives are known to interact with a wide range of target classes, particularly those involved in neurotransmission like GPCRs and ion channels.[22]
Primary Screening
The entire library is tested at a single concentration (e.g., 10 µM) in a high-throughput assay.[23] The goal is to identify "hits"—compounds that show activity above a predefined threshold. Common HTS assay formats include fluorescence, luminescence, and absorbance-based readouts.[24]
Secondary Screening: Hit Confirmation and Potency
-
Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate false positives.
-
Dose-Response: Confirmed hits are then tested across a range of concentrations (e.g., 8-point serial dilution) to determine their potency (e.g., IC₅₀ or EC₅₀ values). This step is crucial for establishing an initial SAR.
Figure 2. Logic of a typical screening cascade.
Conclusion
N,N,3-trimethylazetidin-3-amine is a powerful scaffold for the generation of diverse and structurally novel compound libraries. The protocols detailed in this application note provide robust and reproducible methods for its derivatization via amide coupling, sulfonylation, and N-arylation. By employing a systematic workflow of synthesis, purification, quality control, and tiered screening, researchers can effectively leverage this building block to explore new chemical space and identify promising starting points for drug discovery programs.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Ermish, A. (n.d.). Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. Ash Ermish. [Link]
- Liszewski, M. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. [Link]
- Compound Library Design. (n.d.).
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
- Quality Control in Combinatorial Chemistry: Determination of the Quantity, Purity, and Quantitative Purity of Compounds in Combinatorial Libraries. (n.d.).
- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. [Link]
- Petrone, B., et al. (2016). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening.
- Compound Libraries. (n.d.).
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). PMC - NIH. [Link]
- HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. (2025). Inhibitor Research Hub. [Link]
- Evaluating and evolving a screening library in academia: the St. Jude approach. (n.d.). PMC - NIH. [Link]
- Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. [Link]
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015).
- Analytical Quality Evaluation of the Tox21 Compound Library. (n.d.).
- Oxidative β-C–H sulfonylation of cyclic amines. (n.d.). PMC - NIH. [Link]
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]
- Buchwald–Hartwig amin
- Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
- Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. (2017).
- Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. (2018). ACS Omega. [Link]
- Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]
- An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. (2024). NIH. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
- Strain-Release Arylations for the Bis-Functionalization of Azetidines. (n.d.).
- Synthesis of Azidoanilines by the Buchwald-Hartwig Amin
- Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Azetidines - Enamine [enamine.net]
- 6. curiaglobal.com [curiaglobal.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research – Ash Ermish – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. peptidebridge.com [peptidebridge.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. High-Throughput Screening - Enamine [enamine.net]
Application Note: N,N,3-Trimethylazetidin-3-amine Dihydrochloride as a Versatile Scaffold for Diversity-Oriented Library Synthesis
Abstract
The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1][2] This application note provides a comprehensive guide to the strategic use of N,N,3-Trimethylazetidin-3-amine dihydrochloride, a unique and sterically defined building block, in the parallel synthesis of chemical libraries. We present detailed protocols for two robust, high-throughput-compatible reactions: amide bond formation and reductive amination. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold to rapidly generate novel, three-dimensional compound collections for screening and lead optimization.
Introduction: The Strategic Value of the Azetidine Scaffold
Four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as vital scaffolds in drug discovery.[1][3] Their inherent ring strain and conformational rigidity can enhance binding affinity and selectivity for biological targets, while their polar nature often improves pharmacokinetic profiles.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine ring, underscoring its therapeutic relevance.[1][2]
N,N,3-Trimethylazetidin-3-amine presents a particularly interesting case. It incorporates a gem-dimethyl group at the 3-position, which introduces a defined three-dimensional vector, and a secondary amine within the azetidine ring that serves as a key handle for diversification. The exocyclic N,N-dimethyl group is a non-reactive tertiary amine that can influence the molecule's overall basicity and solubility. As supplied in its dihydrochloride salt form, the compound is stable and readily handled, requiring in-situ neutralization for synthetic transformations.
This guide details the practical application of this building block in library synthesis, focusing on methodologies that accommodate its unique steric and electronic properties.
Core Chemistry and Reaction Planning
The primary reactive site for library diversification on N,N,3-Trimethylazetidin-3-amine is the endocyclic secondary amine. Its location within a strained four-membered ring and adjacent to a quaternary carbon center presents moderate steric hindrance. This characteristic is a critical consideration for reaction selection and optimization. Standard conditions may prove suboptimal, necessitating tailored protocols to achieve high conversion rates essential for library synthesis.[4][5][6]
The dihydrochloride salt form necessitates the use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free amine for reaction. Typically, at least two equivalents of base are required to neutralize the salt and an additional equivalent to scavenge the acidic byproduct of the reaction (e.g., HCl from an acyl chloride or the proton from a carboxylic acid).
Caption: Core diversification strategies for N,N,3-Trimethylazetidin-3-amine.
Application 1: Parallel Amide Library Synthesis
Amide bond formation is arguably the most utilized reaction in drug discovery.[5] When coupling a carboxylic acid to the sterically encumbered azetidine nitrogen of our building block, the choice of coupling reagent is paramount for achieving high yields in a parallel format. While standard reagents like HBTU can be effective, more potent uronium or phosphonium salts such as HATU or PyBOP are often preferred to overcome the steric barrier and drive the reaction to completion.[4][7]
Workflow for 96-Well Plate Amide Synthesis
Caption: Automated workflow for parallel amide library synthesis.
Detailed Protocol: Amide Coupling
This protocol is designed for a 96-well plate format with a final reaction volume of 500 µL.
-
Reagent Preparation:
-
Amine Stock Solution (0.2 M): Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Carboxylic Acid Plate (0.2 M): In a 96-well master plate, dispense solutions of 88 unique carboxylic acids (1.0 eq) in DMF. Reserve columns 11 and 12 for controls.
-
Activator/Base Stock Solution (0.22 M HATU, 0.8 M DIPEA): In a single flask, dissolve HATU (1.1 eq) and DIPEA (4.0 eq) in anhydrous DMF. Causality Note: Using a pre-mixed solution of coupling agent and base ensures consistent activation and neutralization across all wells and minimizes liquid handling steps. 4 equivalents of DIPEA are used to neutralize the amine dihydrochloride (2 eq), the HCl byproduct from HATU activation (1 eq), and the carboxylic acid proton (1 eq).
-
-
Reaction Assembly (Automated Liquid Handler Recommended):
-
To each well of a 96-well reaction block, add 250 µL of the appropriate carboxylic acid solution from the master plate.
-
Add 125 µL of the Amine Stock Solution to each well.
-
Initiate the reaction by adding 125 µL of the Activator/Base Stock Solution to each well.
-
-
Reaction Execution:
-
Seal the reaction block securely.
-
Shake at room temperature (25°C) for 16 hours. For particularly hindered acids, the temperature may be increased to 40-50°C.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.
-
Extract with 500 µL of ethyl acetate.
-
Isolate the organic layer using a phase-separation filter plate.
-
The crude product can be purified via Solid-Phase Extraction (SPE) or prepared directly for preparative HPLC.
-
-
Quality Control:
-
Analyze an aliquot from each well via LCMS to confirm product formation and determine purity.[8]
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | High boiling point, excellent solvating power for reagents and salts. |
| Base | DIPEA | Non-nucleophilic; prevents side reactions with the activated acid. |
| Coupling Agent | HATU | Highly effective for sterically hindered amines, rapid activation. |
| Stoichiometry | 1.1 eq HATU, 1.0 eq Acid | Slight excess of coupling agent ensures full activation of the acid. |
| Temperature | 25-50°C | Room temperature is often sufficient; gentle heating can overcome high activation barriers. |
Application 2: Parallel Reductive Amination Library Synthesis
Reductive amination is a robust and versatile C-N bond-forming reaction ideal for library synthesis due to its operational simplicity and the vast commercial availability of aldehydes and ketones.[9][10] The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for library applications as it is mild, tolerant of most functional groups, and does not reduce the starting aldehyde.[11][12]
Workflow for 96-Well Plate Reductive Amination
Caption: Automated workflow for parallel reductive amination.
Detailed Protocol: Reductive Amination
This protocol is designed for a 96-well plate format with a final reaction volume of 500 µL.
-
Reagent Preparation:
-
Amine Stock Solution (0.2 M): Dissolve this compound (1.0 eq) and DIPEA (2.2 eq) in 1,2-dichloroethane (DCE). Causality Note: Only ~2 equivalents of base are needed here to neutralize the dihydrochloride salt, as the reaction itself does not generate acid. DCE is an excellent solvent for this reaction.
-
Aldehyde Plate (0.24 M): In a 96-well master plate, dispense solutions of 96 unique aldehydes (1.2 eq) in DCE. A slight excess of the aldehyde ensures complete consumption of the valuable amine building block.
-
-
Reaction Assembly:
-
To each well of a 96-well reaction block, add 250 µL of the Amine Stock Solution.
-
Add 250 µL of the appropriate aldehyde solution from the master plate.
-
Allow the mixture to stir for 20-30 minutes to facilitate iminium ion formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5 eq) to each well, preferably using a solid dispensing system to ensure accuracy and throughput.
-
Seal the reaction block and shake at room temperature (25°C) for 12 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of 250 µL of saturated aqueous NaHCO₃ to each well.
-
Stir for 30 minutes, then separate the organic layer for analysis and purification as described in the amide protocol.
-
-
Quality Control:
-
Analyze an aliquot from each well via LCMS to confirm product mass and assess purity.
-
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent that favors iminium formation and is compatible with the reducing agent. |
| Base | DIPEA | Neutralizes the starting material salt without interfering with the reaction. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for iminium ions over aldehydes/ketones. |
| Stoichiometry | 1.2 eq Aldehyde, 1.5 eq NaBH(OAc)₃ | Excess aldehyde drives iminium formation; excess reductant ensures complete conversion. |
| Temperature | 25°C | The reaction is typically efficient at ambient temperature. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Conversion (Amidation) | 1. Insufficiently active coupling agent for a hindered acid. 2. Incomplete neutralization of amine salt. 3. Water present in the reaction. | 1. Switch to a stronger coupling agent (e.g., COMU). Increase reaction temperature to 50°C. 2. Ensure at least 4 eq of DIPEA are used. 3. Use anhydrous solvents and reagents. |
| Low Conversion (Reductive Amination) | 1. Aldehyde is sterically hindered or electron-poor, slowing iminium formation. 2. Reducing agent decomposed. | 1. Add 0.5 eq of acetic acid to catalyze iminium formation. Increase reaction time. 2. Use a fresh bottle of NaBH(OAc)₃. |
| Side Product Formation | 1. (Amidation) Epimerization of chiral acids. 2. (Amidation) Double acylation (unlikely but possible). 3. (Reductive Amination) Over-alkylation if a primary amine was used (not applicable here). | 1. Use an additive like Oxyma or HOAt to suppress racemization. Run reaction at a lower temperature. 2. Use a strict 1:1 stoichiometry of amine to acid. 3. N/A for this secondary amine building block. |
Conclusion
This compound is a powerful building block for constructing diverse chemical libraries with high Fsp³ character. Its unique, sterically-defined structure provides a robust platform for creating novel chemical matter. The optimized, high-throughput protocols for amide bond formation and reductive amination presented herein provide a clear and reliable path for researchers to rapidly expand their compound collections. By understanding the specific reactivity of this scaffold and employing the tailored conditions described, scientists can effectively leverage its structural advantages in the pursuit of new therapeutic agents.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC Publishing.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.
- The Synthesis of Sterically Hindered Amides. (2014). CHIMIA.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv.
- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2011). ACS Medicinal Chemistry Letters. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research.
- The Synthesis of Sterically Hindered Amides. (2014). PubMed.
- Library Synthesis. (n.d.). Enamine.
- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2018). Taylor & Francis Group.
- Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. (2000).
- On-DNA Reductive Amination and Alkylation. (2021).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 8. Library Synthesis - Enamine [enamine.net]
- 9. jocpr.com [jocpr.com]
- 10. On-DNA Reductive Amination and Alkylation | Springer Nature Experiments [experiments.springernature.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. researchgate.net [researchgate.net]
N,N,3-Trimethylazetidin-3-amine dihydrochloride as a ligand in organometallic chemistry
An Application Note on the Prospective Use of N,N,3-Trimethylazetidin-3-amine Dihydrochloride as a Novel Ligand in Organometallic Catalysis
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Potential of Strained Ring Systems in Ligand Design
In the field of organometallic chemistry, the design of novel ligands is a cornerstone of advancing catalytic efficiencies and enabling new transformations. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as compelling scaffolds in medicinal chemistry and, increasingly, in catalysis.[1][2] Their inherent ring strain and conformational rigidity can create a well-defined and sterically demanding environment around a metal center, which is often conducive to high catalytic activity and selectivity.[3][4]
This application note explores the potential of This compound as a novel ligand for organometallic catalysis. This commercially available compound features a unique constellation of functional groups: a strained azetidine ring, a tertiary amine, and a geminal primary amine. This structure suggests its potential to act as a bidentate N,N-donor ligand, where the interplay of the sterically hindered tertiary amine and the reactive primary amine on a rigid scaffold could offer unique electronic and steric properties to a catalytic metal center.
While specific applications of this particular molecule in the peer-reviewed literature are not yet widespread, its structural motifs are analogous to other diamine ligands that have proven effective in a range of catalytic reactions, most notably palladium-catalyzed cross-coupling reactions.[5] This document provides a prospective guide for researchers and drug development professionals on the handling, characterization, and potential application of this ligand, focusing on the well-established Buchwald-Hartwig amination reaction as a model system.
Ligand Properties and Handling
N,N,3-Trimethylazetidin-3-amine is typically supplied as a dihydrochloride salt (C₅H₁₄N₂Cl₂). As a salt, it is a stable, crystalline solid that is generally soluble in polar solvents like water and methanol.
Critical Note on Activation: For use as a neutral ligand in organometallic chemistry, the amine functionalities must be deprotonated to their free base form. The presence of two hydrochloride equivalents means a stoichiometric amount of a suitable base is required for this conversion. This can be achieved either by pre-treating the dihydrochloride salt or by using a sufficient excess of base in the catalytic reaction itself.
Protocol 1: In Situ Generation of the Free Base Ligand
-
In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound.
-
Add the reaction solvent (e.g., toluene, dioxane, or THF).
-
Add the base for the catalytic reaction (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃). Crucially, an additional two equivalents of the base must be added to neutralize the dihydrochloride and generate the free amine ligand.
-
Stir the mixture for 10-15 minutes at room temperature to ensure complete deprotonation before adding other reagents (e.g., palladium source, aryl halide).
Proposed Application: A Novel Ligand for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and advanced materials.[6][7] The reaction's success is highly dependent on the nature of the ligand, which modulates the reactivity of the palladium center. The proposed bidentate nature and unique steric profile of N,N,3-trimethylazetidin-3-amine make it an intriguing candidate for this transformation.
Hypothetical Synthesis and Characterization of a Palladium(II) Precatalyst
To ensure reproducibility and to study the ligand's coordination chemistry, the synthesis of a well-defined palladium precatalyst is often advantageous. A common approach involves reacting the free ligand with a suitable palladium(II) source.
Protocol 2: Synthesis of Dichloro(N,N,3-trimethylazetidin-3-amine)palladium(II) [Hypothetical]
-
Prepare the Free Base: In a round-bottom flask, dissolve this compound (1.0 equiv) in a minimal amount of water. Cool the solution in an ice bath and add a solution of NaOH (2.2 equiv) dropwise. Extract the aqueous layer with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Caution: Handle the free base under an inert atmosphere as amines can be air-sensitive.
-
Complexation: In a separate flask under argon, dissolve bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) (1.0 equiv) in acetone (10 mL).
-
Slowly add a solution of the free N,N,3-trimethylazetidin-3-amine (1.0 equiv) in acetone (5 mL) to the palladium solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate (typically yellow or pale orange) is expected to form.
-
Collect the solid by filtration, wash with cold acetone and then diethyl ether.
-
Dry the solid product under vacuum.
Expected Characterization:
-
¹H NMR: The proton NMR spectrum should confirm the coordination of the ligand to the palladium center. A downfield shift of the protons adjacent to the nitrogen atoms is expected upon coordination.[8][9]
-
¹³C NMR: Similar to ¹H NMR, shifts in the carbon signals will indicate complex formation.
-
FT-IR Spectroscopy: The N-H stretching frequencies of the primary amine will shift upon coordination. New bands in the far-IR region may be attributable to Pd-N and Pd-Cl stretches.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the molecular weight and isotopic pattern of the desired complex.[10]
Detailed Protocol for Catalytic Application
The following protocol details the use of this compound for a model Buchwald-Hartwig amination reaction between 4-bromoanisole and aniline.
Caption: Experimental workflow for the proposed Buchwald-Hartwig amination.
Protocol 3: Palladium-Catalyzed Amination of 4-Bromoanisole with Aniline
Materials:
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: this compound
-
Aryl Halide: 4-Bromoanisole (1.0 equiv)
-
Amine: Aniline (1.2 equiv)
-
Base: Sodium tert-butoxide (NaOt-Bu) (1.4 equiv for reaction + 2.0 equiv for ligand = 3.4 equiv total)
-
Solvent: Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and this compound (0.025 mmol, 2.5 mol%).
-
Addition of Reagents: Under an inert atmosphere (in a glovebox or using a Schlenk line), add sodium tert-butoxide (3.4 mmol). Then add 4-bromoanisole (1.0 mmol) and aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Inerting: Seal the vessel and purge with argon for 5 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction for 4-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots.
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-(4-methoxyphenyl)aniline.
Data Presentation: Hypothetical Substrate Scope
To evaluate the potential utility of a new ligand, it is tested against a variety of substrates. The following table presents a hypothetical summary of results for the amination protocol described above, illustrating potential outcomes based on known trends in Buchwald-Hartwig reactions.
| Entry | Aryl Halide | Amine | Product | Hypothetical Yield (%) |
| 1 | 4-Bromoanisole | Aniline | N-(4-methoxyphenyl)aniline | 92 |
| 2 | 4-Chlorotoluene | Aniline | N-(p-tolyl)aniline | 75 |
| 3 | 2-Bromopyridine | Morpholine | 4-(pyridin-2-yl)morpholine | 88 |
| 4 | 4-Bromoanisole | Benzylamine | N-benzyl-4-methoxyaniline | 95 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Hexamethyldisilazane | 3,5-dimethylaniline | 81 |
Mechanistic Rationale and the Role of the Ligand
The accepted catalytic cycle for the Buchwald-Hartwig amination provides a framework for understanding the potential role of the N,N,3-trimethylazetidin-3-amine ligand.[7] The strained, rigid azetidine backbone is hypothesized to position the two nitrogen donors in a fixed geometry, potentially accelerating key steps in the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) species, coordinated to the azetidine ligand (L), inserts into the aryl halide (Ar-X) bond. The steric bulk provided by the trimethyl substituents may promote this step.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. The base then removes a proton from the coordinated amine to form a palladium-amido complex. The bidentate chelation of the ligand could stabilize this intermediate.
-
Reductive Elimination: This is often the rate-determining step. The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst. The rigid bite angle imposed by the four-membered azetidine ring could facilitate this crucial step, leading to high turnover numbers.[11]
Conclusion and Future Directions
This compound presents itself as a promising, yet underexplored, ligand for organometallic catalysis. Its unique structural features—a strained, rigid backbone combined with two distinct amine donors—offer a compelling platform for influencing catalytic activity and selectivity. The hypothetical protocols and rationale provided in this application note are intended to serve as a foundational guide for researchers to begin exploring its utility, particularly in palladium-catalyzed cross-coupling reactions.
Future work should focus on the empirical validation of these protocols, including the successful synthesis and characterization of its metal complexes and a thorough investigation of its performance across a broad range of substrates and catalytic transformations. Such studies will be invaluable in establishing N,N,3-trimethylazetidin-3-amine as a new tool in the ever-expanding ligand toolbox for synthetic chemists.
References
- El-Qisairi, A. K., Qaseer, H. A., & Al-Btoush, W. (2015). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes. International Journal of Chemistry, 7(2), p83. URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/51622
- Hobart, D. B., Jr., Berg, M. A. G., Rogers, H. M., & Merola, J. S. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. Molecules, 26(14), 4331. URL: https://www.mdpi.com/1420-3049/26/14/4331
- Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/38187313/
- Fessey, E., & Yudin, A. K. (2011). Aziridine- and azetidine-based catalytic systems. Modulation of ring and side chain strain. Chemical Society Reviews, 40(10), 4937-4948. URL: https://pubs.rsc.org/en/content/articlelanding/2011/cs/c1cs15064k
- BenchChem. (2025). Application Notes and Protocols for Azetidine-Based Ligands in Catalysis. BenchChem Technical Documents. URL: https://www.benchchem.com/application-notes/1-tert-butylazetidin-3-amine-cas-929983-49-5
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(44), 10448-10455. URL: https://www.sciencedirect.com/science/article/pii/S004040200500827X
- Shoukry, M. M., & Al-Shehri, S. M. (2012). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. International Journal of Molecular Sciences, 13(10), 13192-13214. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3497334/
- Coutts, C. G., et al. (2016). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. Beilstein Journal of Organic Chemistry, 12, 1935-1943. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5072202/
- Mondal, B., et al. (2017). Synthesis, characterization, crystal structure and catalytic activity of amido azo palladium(II) complex. Journal of Molecular Structure, 1137, 488-494. URL: https://www.researchgate.net/publication/313884766_Synthesis_characterization_crystal_structure_and_catalytic_activity_of_amido_azo_palladiumII_complex
- BenchChem. (2025). Application Notes & Protocols for Buchwald-Hartwig Amination using RuPhos with Functionalized Anilines. BenchChem Technical Documents. URL: https://www.benchchem.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. URL: https://www.organic-chemistry.
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7497d93847a2e5f35548d
- Marion, N., et al. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Advanced Synthesis & Catalysis, 349(10), 1549-1556. URL: https://www.researchgate.
- Ismail, I. M., & Sadler, P. J. (1982). A 15 N N.M.R. Study of Some Palladium(II) Ammine Complexes. Inorganica Chimica Acta, 64, L45-L47. URL: https://www.sciencedirect.com/science/article/pii/S002016930004791X
- Lyaskovskyy, V., & Yudin, A. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5555-5601. URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00057h
- Scott, C. N., et al. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics, 41(24), 3748-3758. URL: https://pubs.acs.org/doi/10.1021/acs.organomet.2c00445
- ResearchGate. (n.d.). The 1 H NMR spectra of palladium complexes(2 and 4). [Image]. Retrieved from a study on Physico-chemical study of new ruthenium(III), Pd(II) and Co(II) complexes. URL: https://www.researchgate.net/figure/The-1-H-NMR-spectra-of-palladium-complexes-2-and-4_fig4_324795368
- ResearchGate. (n.d.). Synthesis and characterization of the palladium complexes. [Image]. Retrieved from a study on photoswitchable bisphosphine ligands. URL: https://www.researchgate.net/figure/Synthesis-and-characterization-of-the-palladium-complexes-a-Synthesis-of-Z-3-b-DOSY_fig2_323414902
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes [vtechworks.lib.vt.edu]
- 11. Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Welcome to the technical support center for the synthesis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important azetidine derivative. The protocols and advice provided herein are based on established chemical principles and validated synthetic strategies.
I. Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step process starting from the commercially available 1-Boc-3-azetidinone. The general synthetic route involves:
-
Grignard Reaction: Introduction of a methyl group at the C3 position of the azetidine ring.
-
Oxidation: Conversion of the resulting tertiary alcohol to a ketone.
-
Reductive Amination: Formation of the dimethylamino group at the C3 position.
-
Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the dihydrochloride salt.
This pathway is illustrated in the diagram below:
Technical Support Center: Purification of Crude N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Introduction for the Advanced Researcher
Welcome to the technical support guide for the purification of crude N,N,3-Trimethylazetidin-3-amine dihydrochloride. This document is designed for chemists and drug development professionals who require a high degree of purity for their downstream applications. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding the nuances of purifying this specific, and often challenging, small molecule. We will delve into the "why" behind each step, enabling you to troubleshoot effectively and adapt the methodology to your specific impurity profile.
The primary challenge in purifying this compound lies in its nature as a dihydrochloride salt of a small, polar amine. This salt form, while often improving solid-state stability, introduces complexities such as high solubility in polar solvents, potential hygroscopicity, and the risk of dissociation or side reactions under inappropriate conditions. This guide is structured to address these challenges head-on, providing a self-validating system for achieving the desired purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted starting materials: Such as 3-(dimethylamino)-3-methylazetidine or the methylating agent.
-
Partially reacted intermediates: For instance, the monohydrochloride salt if the final acidification was incomplete.
-
Solvent residues: Residual solvents from the reaction or initial work-up (e.g., THF, Dichloromethane, Diethyl Ether).
-
Byproducts of the synthesis: These can be varied and specific to your reaction conditions.
-
Excess HCl: While necessary for salt formation, excess free HCl can be present.
-
Water: Due to the hygroscopic nature of many amine salts.
Q2: My purified compound is a sticky solid or an oil, not a crystalline powder. What is the likely cause?
A2: This is a very common issue with amine hydrochlorides. The most probable causes are:
-
Presence of residual solvents: Even trace amounts of solvent can disrupt the crystal lattice, leading to an amorphous or oily product.
-
Hygroscopicity: The compound has likely absorbed atmospheric moisture. Amine salts are notoriously hygroscopic.
-
Incorrect stoichiometry of HCl: If the compound is not fully protonated to the dihydrochloride, or if there is a large excess of free HCl, it can prevent proper crystallization.
-
Remaining organic impurities: These can act as "eutectic melters," lowering the melting point and preventing crystallization.
Q3: Can I use reverse-phase HPLC to purify this compound?
A3: While possible, it's often not the preferred method for bulk purification of this type of compound. The high polarity of the small molecule may lead to poor retention on standard C18 columns, causing it to elute in the void volume. Specialized polar-embedded or aqueous C18 columns might be required. Furthermore, the presence of the chloride counter-ion can be problematic for some columns and detection methods. For analytical purposes, however, techniques like HILIC (Hydrophilic Interaction Liquid Chromatography) or ion-pair chromatography are often more suitable for assessing purity.
Q4: What is the best way to store the purified compound?
A4: Due to its likely hygroscopic nature, this compound should be stored in a tightly sealed container, preferably within a desiccator containing a drying agent like Drierite or phosphorus pentoxide. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is also highly recommended to prevent degradation from atmospheric moisture and oxygen.
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Issue 1: The compound will not crystallize from any solvent system I try.
-
Underlying Cause & Solution:
-
High Polarity: Your compound is likely too soluble in common polar solvents (like methanol or ethanol) and insoluble in non-polar solvents (like hexanes or diethyl ether). The key is to find a solvent system that provides marginal solubility at room temperature and poor solubility at colder temperatures.
-
Troubleshooting Steps:
-
Solvent System Screening: Focus on binary solvent systems. A good starting point is an alcohol (like isopropanol or ethanol) as the primary solvent, and an ether (like MTBE or Di-isopropyl ether) or an ester (like ethyl acetate) as the anti-solvent.
-
Technique of Crystallization: Dissolve the crude material in a minimal amount of the hot primary solvent (e.g., isopropanol). Then, slowly add the anti-solvent (e.g., MTBE) dropwise until a faint turbidity persists. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
"Salting Out": If you suspect excess water is the issue, trying to crystallize from a solvent like acetonitrile with the addition of an anti-solvent can be effective.
-
-
Issue 2: My NMR spectrum shows broad peaks, and the integration is incorrect.
-
Underlying Cause & Solution:
-
Residual Water/Solvent: Broad peaks, especially for N-H and O-H protons, are often due to chemical exchange with residual water or protic solvents.
-
Hygroscopicity: Your "pure" sample may have absorbed water during preparation for the NMR analysis.
-
Incorrect Protonation State: A mixture of the mono- and di-hydrochloride salts can lead to peak broadening and complex spectra.
-
Troubleshooting Steps:
-
Thorough Drying: Ensure your sample is rigorously dried under high vacuum for several hours before preparing the NMR sample. A gentle heating (e.g., 40-50 °C) under vacuum can help remove stubborn solvents, but be cautious about potential degradation.
-
Use of Deuterated Solvents: For NMR, use high-purity deuterated solvents. D2O is a common choice for highly polar salts, which will exchange with the N-H protons (they will disappear from the spectrum). If you need to observe the N-H protons, a solvent like DMSO-d6 is preferable.
-
Re-acidification: If you suspect an incomplete salt formation, you can dissolve the crude material in a minimal amount of a solvent like methanol and add a stoichiometric amount of a solution of HCl in a volatile solvent (e.g., HCl in diethyl ether or dioxane) before attempting recrystallization again.
-
-
Issue 3: The purity of my compound does not improve after recrystallization.
-
Underlying Cause & Solution:
-
Co-precipitation: The impurity may have very similar solubility properties to your target compound, causing it to co-precipitate during crystallization.
-
Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving both the compound and the impurity, leading to poor separation.
-
Troubleshooting Steps:
-
Alternative Purification Method: If recrystallization fails, a different technique is warranted. The next logical step is often column chromatography.
-
Column Chromatography on Silica Gel: While challenging for highly polar compounds, it is feasible. A polar mobile phase is required. A common system for amine salts is a gradient of Dichloromethane (DCM) -> DCM/Methanol -> DCM/Methanol with a small percentage of ammonium hydroxide. The ammonia helps to deprotonate the amine, allowing it to move on the silica gel. After purification, the fractions containing the product are combined, and the free base is converted back to the dihydrochloride salt.
-
Ion-Exchange Chromatography: This can be a very effective method for purifying salts. Using a strong cation exchange resin, the protonated amine will bind to the column, allowing neutral impurities to be washed away. The desired compound can then be eluted by washing with a solution of a suitable acid (like HCl).
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Optimized Recrystallization of this compound
This protocol assumes the primary impurities are organic byproducts and residual solvents.
-
Solvent Selection: Prepare small test tubes with ~10-20 mg of crude material in each. Test the solubility in various solvents at room temperature and with heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Based on the polarity of the target compound, the solvent systems in the table below are good starting points.
Primary Solvent (Good Solubility) Anti-Solvent (Poor Solubility) Expected Behavior Isopropanol Methyl tert-butyl ether (MTBE) Good for inducing crystallization of polar compounds. Ethanol Ethyl Acetate A slightly more polar system, may require more anti-solvent. Acetonitrile Dichloromethane Useful if water is a major impurity, as acetonitrile is a good drying agent. -
Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of the chosen hot primary solvent (e.g., Isopropanol) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal, heat the mixture for a few minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, add the anti-solvent (e.g., MTBE) dropwise until the solution becomes faintly cloudy. Gently warm the mixture until it is clear again.
-
Incubation: Cover the flask and allow it to stand undisturbed at room temperature for several hours, then transfer it to a refrigerator (4 °C) or freezer (-20 °C) for at least 12 hours to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold anti-solvent. Dry the purified crystals under high vacuum for 12-24 hours.
Workflow Visualization
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification of this compound.
References
There are no specific, detailed peer-reviewed articles for the purification of this exact molecule. The following references provide authoritative guidance on the general principles and techniques described in this guide.
- Source: W. L. F.
- Source: American Chemical Society (Webinar)
N,N,3-Trimethylazetidin-3-amine dihydrochloride stability and storage conditions
Welcome to the technical support center for N,N,3-Trimethylazetidin-3-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. Our goal is to ensure the integrity of your experiments by promoting the proper handling and use of this reagent.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and properties of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] While some suppliers suggest room temperature storage[2], for optimal preservation, especially after the container has been opened, storage at 2-8°C in a desiccated environment is recommended to minimize degradation from moisture and temperature fluctuations.
Q2: Is this compound sensitive to moisture?
A2: Yes. As an amine hydrochloride salt, this compound is expected to be hygroscopic.[3] The absorption of water from the atmosphere can lead to the formation of a sticky or clumpy solid, and more importantly, can initiate chemical degradation pathways. It is crucial to handle the solid in a dry environment (e.g., a glovebox or under an inert atmosphere) and to securely reseal the container after each use.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound in solution is highly pH-dependent. The azetidine ring is susceptible to acid-mediated ring-opening.[1] In acidic conditions, protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring cleavage and the formation of unwanted byproducts. Therefore, prolonged exposure to strongly acidic conditions should be avoided. The compound is expected to be more stable at neutral to slightly basic pH.
Q4: I am using this compound as a nucleophile in my reaction, but I am seeing low to no conversion. What could be the issue?
A4: this compound is a salt. The amine nitrogens are protonated, which renders them non-nucleophilic. For the amine to act as a nucleophile, it must be converted to its free base form. This can be achieved by adding a suitable base to your reaction mixture to neutralize the hydrochloride. Commonly used bases for this purpose include triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] You will need to add at least two equivalents of base to neutralize the dihydrochloride.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of similar azetidine-containing molecules, potential degradation pathways include:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the compound.
-
Ring-Opening: Under acidic conditions, the azetidine ring can undergo cleavage.[1] This is a significant concern given the dihydrochloride nature of the salt.
For critical applications, it is advisable to perform forced degradation studies to identify potential degradants under your specific experimental conditions.[5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound in experimental settings.
| Observed Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Reaction Yield | The amine is in its protonated, non-nucleophilic salt form. | Solution: Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to generate the free amine in situ. This will allow the amine to act as a nucleophile.[4] |
| The compound has degraded due to improper storage or handling. | Solution: Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is suspected, use a fresh, unopened vial of the compound. | |
| Inconsistent Results Between Experiments | The compound is hygroscopic and has absorbed varying amounts of water. | Solution: Handle the solid in a controlled, dry environment (e.g., a glovebox or under argon/nitrogen). Always store the compound in a desiccator. |
| The pH of the reaction medium is not optimal for stability. | Solution: If the reaction conditions are acidic, consider alternative synthetic routes or minimize the time the compound is exposed to low pH. Buffer the reaction medium if possible. | |
| Formation of Unexpected Byproducts | Degradation of the azetidine ring. | Solution: Analyze the byproducts by LC-MS or other suitable methods to identify their structures. This may indicate a ring-opening reaction.[1] Adjusting the pH to be more neutral or slightly basic may prevent this. |
| Solid Compound Appears Clumpy or Syrupy | Absorption of atmospheric moisture. | Solution: The compound has likely been compromised by moisture. While it may be possible to dry the compound under high vacuum, it is recommended to use a fresh batch for sensitive applications to ensure accurate stoichiometry and prevent the introduction of water into the reaction. |
Stability and Storage Summary
| Parameter | Recommendation | Scientific Rationale |
| Storage Temperature | 2-8°C, desiccated | Minimizes thermal degradation and moisture absorption. |
| Handling | In a dry, inert atmosphere (e.g., glovebox) | Prevents moisture uptake due to the hygroscopic nature of the salt. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
| Solution pH | Neutral to slightly basic | The azetidine ring is susceptible to acid-catalyzed ring-opening.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids | Can lead to degradation of the compound. |
Experimental Protocols
Protocol 4.1: In Situ Free-Basing for Nucleophilic Reactions
This protocol describes the procedure for using this compound as a nucleophile in a chemical reaction.
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add your electrophile and solvent.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a suitable solvent.
-
To the solution of the amine dihydrochloride, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the resulting solution of the free amine to the reaction vessel containing the electrophile.
-
Proceed with your reaction as planned, monitoring its progress by a suitable technique (e.g., TLC, LC-MS).
Visualized Workflow
Diagram 5.1: Decision Workflow for Handling and Storage
Caption: Decision workflow for proper handling and storage.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Reactions of Azetidines. Ambeed.com.
- Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).
- Hydrochloride salt of amine : r/OrganicChemistry. Reddit.
- Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube.
- Forced Degrad
- Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.
- N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. Sigma-Aldrich.
- 149696-13-9|N,N,3-Trimethylazetidin-3-amine|BLD Pharm. BLD Pharm.
- CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine. Synblock.
- N,N,3-trimethylazetidin-3-amine | C6H14N2 | CID 10351656. PubChem.
- PHENTERMINE HYDROCHLORIDE capsule. DailyMed - NIH.
Sources
Technical Support Center: Synthesis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Welcome to the technical support center for the synthesis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable azetidine building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of high-purity this compound.
I. Overview of the Synthetic Pathway
A common and reliable synthetic route to this compound involves a multi-step process, which is depicted below. Understanding this pathway is crucial for identifying the origin of potential impurities.
II. Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common impurities.
Question 1: My final product shows a lower than expected purity, and I observe unexpected peaks in my analytical data (HPLC, LC-MS, NMR). What are the likely impurities?
Answer:
Impurities in the final product can originate from any of the synthetic steps. Below is a table summarizing the most common impurities, their origin, and their key analytical signatures.
| Impurity Name | Structure | Origin | Analytical Signature (Typical) |
| I-1: N-Boc-N,N,3-trimethylazetidin-3-amine | Incomplete deprotection (Step 3) | Higher molecular weight peak in MS. Presence of Boc group signals in ¹H NMR (~1.45 ppm, 9H). | |
| I-2: N,3-Dimethylazetidin-3-amine | Incomplete N,N-dimethylation (Step 2) | Lower molecular weight peak in MS compared to the final product. Presence of an N-H proton in ¹H NMR. | |
| I-3: 3-Amino-N,N-dimethyl-1-propanol | Ring-opening of the azetidine ring (Step 3) | Isomeric to the final product, but will have a different fragmentation pattern in MS. Presence of a primary alcohol signal in ¹H and ¹³C NMR. | |
| I-4: Unreacted N-Boc-3-aminoazetidine | Incomplete N,N-dimethylation (Step 2) | Lower molecular weight than I-1. Will show primary amine characteristics. |
Question 2: During the N,N-dimethylation step (Step 2), I am observing significant amounts of the mono-methylated product (N-Boc-N-methyl-3-aminoazetidine). How can I drive the reaction to completion?
Answer:
The formation of the mono-methylated intermediate is a common issue in reductive amination for N,N-dimethylation. Here’s a systematic approach to optimize the reaction:
-
Stoichiometry of Reagents:
-
Formaldehyde: Ensure at least 2.2-2.5 equivalents of formaldehyde are used. An excess is necessary to drive the equilibrium towards the formation of the second iminium ion intermediate.
-
Reducing Agent: Use a sufficient excess of the reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃), typically 2.2-2.5 equivalents, to ensure complete reduction of both iminium ion intermediates.
-
-
Reaction Time and Temperature:
-
Prolong the reaction time. Monitor the reaction progress by TLC or LC-MS until the disappearance of the mono-methylated intermediate.
-
Gently warming the reaction mixture (e.g., to 40 °C) can sometimes facilitate the second methylation, but be cautious as this may also promote side reactions.
-
-
Alternative N,N-Dimethylation Method:
-
Consider using the Eschweiler-Clarke reaction , which employs formaldehyde and formic acid. This method is often very effective for exhaustive methylation of primary and secondary amines to their tertiary counterparts.[1][2][3] However, be aware of potential N-formyl impurities if the reaction is not driven to completion.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final this compound product?
A1: The dihydrochloride salt is typically a crystalline solid and can often be purified by recrystallization or trituration. A common procedure is to precipitate the salt from the reaction mixture by the addition of a less polar solvent (e.g., diethyl ether, MTBE) and then collect the solid by filtration. The solid can then be washed with the non-polar solvent to remove soluble impurities. If further purification is needed, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether, ethanol/ethyl acetate) can be effective. [4] Q2: Which analytical techniques are most suitable for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product and identify any major organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To detect and quantify both volatile and non-volatile impurities with high sensitivity. [5][6][7][8][9]* HPLC (High-Performance Liquid Chromatography) with UV detection: For quantitative purity analysis, especially if the impurities have a chromophore.
-
Karl Fischer Titration: To determine the water content in the final product.
Q3: Can I use other protecting groups for the azetidine nitrogen?
A3: Yes, other protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the choice of protecting group will dictate the deprotection strategy. For example, a benzyl group is typically removed by catalytic hydrogenation, which might not be compatible with other functional groups in the molecule. The Boc group is widely used due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions. [10][11] Q4: Is it possible to perform the synthesis as a one-pot procedure?
A4: While a complete one-pot synthesis from N-Boc-3-azetidinone to the final product is challenging due to the incompatible reaction conditions, it is often feasible to perform the reductive amination and N,N-dimethylation in a sequential one-pot manner before proceeding to the deprotection and salt formation step. This can improve efficiency and reduce handling losses.
IV. Experimental Protocols
Protocol 1: N,N-Dimethylation of N-Boc-3-aminoazetidine
-
To a solution of N-Boc-3-aminoazetidine (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add aqueous formaldehyde (37 wt. %, 2.5 equiv.).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 equiv.) portion-wise over 15-20 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-N,N,3-trimethylazetidin-3-amine.
Protocol 2: Boc-Deprotection and Dihydrochloride Salt Formation
-
Dissolve the crude N-Boc-N,N,3-trimethylazetidin-3-amine in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of anhydrous HCl in dioxane (e.g., 4M) or diethyl ether (e.g., 2M) (2.2-3.0 equiv.).
-
Stir the mixture at 0 °C to room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS. [12]5. The product will typically precipitate as a white solid. If not, add a non-polar solvent like diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
V. References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. 2021, 12 (10), 1598–1603.
-
Application Notes and Protocols for the Purification of 3-(2-Ethylbutyl)azetidine. BenchChem.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. National Center for Biotechnology Information.
-
Methods for the synthesis of azetidines. ResearchGate.
-
Amine Protection / Deprotection. Fisher Scientific.
-
Experimental procedure for deprotection of Boc-protected amines. BenchChem.
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate.
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
-
1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
-
A Single-Step Synthesis of Azetidine-3-amines. National Center for Biotechnology Information.
-
Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica.
-
Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole. BenchChem.
-
Azetidine. Organic Syntheses.
-
Synthesis of azetidine derivatives. Google Patents.
-
A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.
-
A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Royal Society of Chemistry.
-
Eschweiler–Clarke reaction. Grokipedia.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Center for Biotechnology Information.
-
Eschweiler–Clarke reaction. Wikipedia.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information.
-
Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. ACS Publications.
-
Eschweiler-Clarke Reaction. J&K Scientific LLC.
-
On the selective N-methylation of BOC-protected amino acids. National Center for Biotechnology Information.
-
Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. Waters Corporation.
-
Eschweiler-Clarke Reaction. NROChemistry.
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. National Center for Biotechnology Information.
-
Eschweiler-Clarke reaction. Name-Reaction.com.
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications.
-
Determination of Nitrosamine Impurities Using the Agilent 6495 Triple Quadrupole LC/MS System. Agilent Technologies.
-
N-Methylazetidin-3-amine hydrochloride. BLD Pharm.
-
On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate.
-
High-resolution Accurate-mass (HRAM LC-MS) for the Determination and Quantitation of Nitrosamine Impurities in Drug Products. Thermo Fisher Scientific.
-
Oxidative allene amination for the synthesis of azetidin-3-ones. National Center for Biotechnology Information.
-
Reductive amination of amines with formaldehyde? ResearchGate.
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. OUCI.
-
¹H NMR spectra of (A) compound 3 and (B) compound 4 in CDCl3. ResearchGate.
-
N,N-Dimethylazetidin-3-amine dihydrochloride. Sigma-Aldrich.
-
N-Methylazetidin-3-amine Dihydrochloride. LGC Standards.
-
ChemInform Abstract: N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride. ResearchGate.
-
N,N-Dimethylazetidin-3-amine dihydrochloride. Manchester Organics.
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting failed reactions with N,N,3-Trimethylazetidin-3-amine dihydrochloride
Technical Support Center: N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Azetidine chemistry, while powerful, is fraught with unique challenges stemming from the inherent ring strain of the four-membered heterocycle and, in this case, the handling of a dihydrochloride salt. This document provides in-depth, mechanistically-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered during synthesis.
Section 1: Critical Starting Material Considerations
Before troubleshooting a reaction, it is imperative to validate the starting material and understand its fundamental properties.
Q1: What is the significance of the "dihydrochloride" salt form, and how does it impact my reaction setup?
A: N,N,3-Trimethylazetidin-3-amine contains two basic nitrogen atoms: a tertiary exocyclic amine and a secondary endocyclic (ring) amine. The dihydrochloride salt form indicates that both of these nitrogens are protonated, forming a stable, solid ammonium salt.
-
Chemical Implication: In its salt form, the molecule is not nucleophilic . The lone pairs on the nitrogen atoms are engaged in bonding with protons. To participate in any reaction requiring a nucleophilic amine (e.g., alkylations, acylations, reductive aminations), the free base must be generated in situ.
-
Practical Implication: This necessitates the addition of at least two full equivalents of a suitable base to your reaction mixture to neutralize the two hydrochloride salts. Failure to do so is the most common reason for reaction failure.
-
Solubility: The salt is generally soluble in polar protic solvents like water or methanol but often exhibits poor solubility in common aprotic organic solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)). This can lead to heterogeneous reaction mixtures and sluggish or incomplete reactions.
Q2: My reagent is a solid. How should I handle and store it properly?
A: this compound is a solid that should be stored at room temperature in a tightly sealed container.[1] Like many amine salts, it can be hygroscopic. It is crucial to store it in a dry environment, preferably in a desiccator, to prevent absorption of atmospheric moisture. Inconsistent hydration can affect molar calculations and introduce water into sensitive reactions.
Section 2: Troubleshooting Failed Reactions: A Mechanistic Approach
This section addresses specific, common reaction failures.
Scenario A: Failed Nucleophilic Substitution (e.g., Alkylation with an Alkyl Halide)
Q3: My alkylation reaction with an alkyl halide (R-X) shows only unreacted starting materials by LC-MS. I added two equivalents of triethylamine (TEA). What is the primary suspect?
A: The most probable cause is ineffective or incomplete deprotonation of the dihydrochloride salt. While two equivalents of base are stoichiometrically correct, the choice and strength of the base are kinetically and thermodynamically critical.
-
The Problem with Weaker Bases: Triethylamine (pKa of conjugate acid ≈ 10.7) may not be sufficiently strong or may be too sterically hindered to efficiently deprotonate both ammonium centers, especially the more sterically accessible but potentially less basic ring nitrogen. Furthermore, the triethylammonium chloride salt formed can complicate the reaction matrix and solubility.
-
Solubility Mismatch: The initial dihydrochloride salt may be insoluble in your reaction solvent (e.g., acetonitrile). Even if TEA is added, the reaction remains a slow, solid-liquid phase transfer process rather than a homogenous solution-phase reaction.
Troubleshooting Workflow: Failed Alkylation
Caption: Simplified view of nucleophilic attack on a protonated azetidine ring.
Mitigation Strategies for Ring-Opening
-
Temperature Control: Avoid high reaction temperatures (> 80 °C) whenever possible. Many substitution and coupling reactions can proceed efficiently at room temperature if given sufficient time. [2]* Avoid Strong Acids: Do not use strong acids (e.g., HCl, TFA) in the reaction mixture or during workup if possible. If an acidic workup is required, use mild, buffered conditions and keep the temperature low.
-
Base Choice: Ensure you are using a non-nucleophilic base. A nucleophilic base could potentially act as the ring-opening agent.
-
Reaction Time: Do not let reactions run unnecessarily long after completion, as this provides more opportunity for side reactions to occur.
References
- Troubleshooting low yields in azetidine synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCVw3P0IGnZap59BgWtA0XTRM7cLdrNr52LHBAiknQCid-q1djGhxTbgKBZzlI50w8uqod_lBbX_9ETKcuSn1voUd38IRMEVVEJn6X2mRNLZ-Hrzadikemyy80sZ4Jd8NJj3Q1Kr1xXhzc6pGVHWxjHxKd3p6KMiOKNFAo42flxB_twxIfkXJrY6CXUDMN]
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt01Uz32ABj_WgP_RMUmGXop3hE7AYQNu4Wdd0VnkM_t4eIJ2ILC4gCqbcHcQ0xRiGjAT6day-jSuuAz9yOzWWIDZSQH1szor47NIvXr4VKKdF0doq_H9vpq3Ta_CM5lcAyxZYdFir-9ntTujF]
- Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC) Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcu0cGzSRrJayHLmzfwlY_gkN_YoNRSPuvEV_rk_NGW2VwwHpuTTQUsfD5SrBVRVaFYm1orCG_9rRrdiLN5r3MB7NHMuYdnOHCKuiPrrnkrNj2uafTaokTDfxN18c6Mud4W_jujsWG_SYZDJ8ZU3uHJ_bNl99GcgTO]
- N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVvMfF28zUfg1nImwBehigFC6iYb6omx1gPdgTyJXhQLtH68oLAcb9xtDcZzi-V3aRopsqLdz0LXe-J_5dZYaN_LG2TqDceAIGBpDdz9Y0xDhblLEkSGnYqBbgf5Glhuvp4GaypB8k3dAJg_DtcVGK-at6_dXlLgfn5yKwcno10WrDh0o8MaxJSPugcGu-BM54Zj1zTycVwFjnvA==]
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg6AERr8s-DkqX2o-LqfBI_Pek1qYN2w2_d9EEw5C74RC3UZu4B5WfiBy6VM8MWHqp4qGCwAMBSaKgJo_4as6UwUS1N-hZ4bB417mHnvQkHG9FiPGwsJSn5SprSKMZNe-wueP3BHCL7cmu7KltPAJAU36B_WLQPuQdXogO621EskKleO7rUptmRtz0iNLx]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt9xmM7GEGrNKfgkAS0WdT_Z2mBdiNBfdWtCL8UX86oorEAf1GiwCgDFmpL6spvLmYrRC7YUfOrucn3Fs727S1XMmkKlqAUkGhLPkBWBCqUTJYWuQBbediqOxOQH5VmNWBGyXYyU6hFwdlt5CYLkoq1vlY2m8n5Do_Vy8LO2gjEvKz_NwnxbhhtDVXQRrUc2om4WuK62OMMwgahE9efjh5Tvkv21Xqwj95s0Vfxq7Z4pk=]
- Synthesis of Azetidines. Progress in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEud0N7U6uFzHVKStf7nNUPFOqV9dayp4lfvdG9WkXxvW0E80xlx15PPsWsFZMfcjP84YPhu3Ifb6vrpZBkDFlFXi48WphZmxw8lultX8rggm50BbaCfdfiSr51AOeZ6lZGGvqnGXcZXtEXcAwdqCrtBUN2kFM=]
- CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine. Synblock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4M1NeYkWBC9uOYLLb3NA8Hw_t6Ycq_qp7PpN3Z1ZqHzjz68rLceVPwmoeG-iSqyclcvYcOnDBIQF5PwUFtkBzJVdnuolYIL0TZb8gCBwmOXKLXj4oaReiLgTiPVfZYHtQn7ffE6yzVJ8Yf50=]
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4jY5rq0OH7cHaGrzxU82cVT7kqwKsTsJpXrbzVQKOqA-RCc8Hl-XM00x6ODkRoCfWTN_KHWpjbuHF5qh6joCnpo6zxdoArPm_9JH7CFtw8qHg0ScwyUfDdX6ul9jAsxgmbpZs5c3ZcjwJz_2Fxr7q9XV4ruhg9plggCWUH8oUGxtm1OFzsHTz6Ipt1cAoshB138=]
- N,N,N, -TRIS(3-DIMETHYLAMINOPROPYL-) AMINE. Ataman Kimya. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj_5EGWt-lj55nBYkCRGIUDcwgadNlyCQL3DTtj9F04XsPR6gHq2gCXYvjtgTQIre4NqrDwXSOod7RcGZghiYZUqilu2PnjRhS4oIK0qJG7D8ZbEtBeS5-JKxDDKnsDXxPAbt-uNL3rA9H6gW4wvitE9ZWqidQCVtxQ_apFHJoHaKXkj-gko-lT64w]
Sources
Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring-Opening
Introduction
Welcome to the Technical Support Center for Azetidine Ring-Opening Reactions. Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry, offering unique three-dimensional structures that can enhance potency and improve physicochemical properties in drug candidates.[1][2][3] The reactivity of the azetidine ring is governed by a significant, yet manageable, ring strain of approximately 25.4 kcal/mol.[3][4] This inherent strain makes azetidines more stable and easier to handle than their three-membered aziridine counterparts, yet reactive enough to undergo synthetically useful ring-opening transformations under appropriate conditions.[3][4]
However, optimizing these reactions can be challenging. Researchers frequently encounter issues with low yields, poor regioselectivity, and unwanted side reactions. This guide provides practical, field-proven insights in a question-and-answer format to troubleshoot common problems and offers detailed protocols to help you refine your experimental approach.
Troubleshooting Common Issues
This section addresses specific, frequently encountered problems during the optimization of azetidine ring-opening reactions.
Issue 1: The reaction shows low or no yield. What are the primary causes and how can I fix this?
Low conversion is the most common hurdle. Unlike highly reactive aziridines, the azetidine ring is comparatively stable and often requires activation to facilitate nucleophilic attack.[5][6][7] If your reaction is sluggish or failing, the root cause is likely insufficient activation of the substrate.
Causality & Solution Workflow:
The core issue is that the C-N bonds of the neutral azetidine are not sufficiently polarized for attack by most nucleophiles. The strategy is to render one of the ring carbons more electrophilic. This is typically achieved by making the nitrogen atom a better leaving group.
Caption: Troubleshooting workflow for low reaction yield.
Recommended Actions:
-
Employ Lewis Acid Catalysis: Lewis acids coordinate to the basic nitrogen atom, withdrawing electron density and making the ring carbons more susceptible to nucleophilic attack.[5][6] Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃) or Europium(III) triflate (Eu(OTf)₃), are particularly effective and tolerate a wide range of functional groups.[6][8][9]
-
Starting Point: Begin with 5-10 mol% of the Lewis acid. Solvents like 1,2-dichloroethane (DCE) or acetonitrile are often effective.[9]
-
-
Form a Highly Reactive Azetidinium Ion: Quaternization of the azetidine nitrogen with an alkylating agent (e.g., methyl triflate, benzyl bromide) creates a positively charged azetidinium salt.[5][7] This species is highly activated and readily undergoes ring-opening with even weak nucleophiles. This is a very reliable method to ensure the reaction proceeds.
-
Evaluate the Nucleophile: The strength and steric bulk of your nucleophile are critical.[5][6] If activation is confirmed and the reaction still fails, consider using a stronger nucleophile or its conjugate base (e.g., use sodium thiophenoxide instead of thiophenol).
-
Increase Temperature: Many azetidine ring-opening reactions require thermal energy to overcome the activation barrier.[6] In some cases, heating to temperatures as high as 100 °C may be necessary to initiate the reaction.[10][11][12]
Issue 2: The reaction gives a mixture of regioisomers. How can I control the regioselectivity?
For unsymmetrically substituted azetidines, controlling which C-N bond is cleaved is paramount. The outcome is a delicate balance between electronic and steric factors.[5][7]
Causality & Solution Workflow:
-
Electronic Control: Nucleophilic attack generally occurs at the carbon atom that can best stabilize a positive charge in the transition state. This means attack is favored at a carbon atom adjacent to a stabilizing group like an aryl, vinyl, or carbonyl moiety.[5][7]
-
Steric Control: Conversely, sterically bulky nucleophiles will preferentially attack the less substituted carbon atom, regardless of electronic effects.[5][7]
Caption: Decision guide for predicting and controlling regioselectivity.
Recommended Actions:
-
Analyze Your Substrate: If your azetidine has a substituent at the C2 position that can stabilize a partial positive charge (e.g., phenyl, styryl), the reaction is electronically biased to proceed via cleavage of the N1-C2 bond.[5][13]
-
Modify the Nucleophile: To override electronic preference and target the less substituted position, switch to a sterically demanding nucleophile. For example, use lithium diisopropylamide (LDA) instead of a smaller amine.
-
Change the N-Protecting Group: Electron-withdrawing groups on the nitrogen (e.g., tosyl, nosyl) can influence the electronics of the ring and alter regiochemical outcomes. N-tosyl azetidines, for instance, can favor ring-opening via a transition state with significant carbocationic character, influencing where the nucleophile adds.[13]
Issue 3: I'm observing significant decomposition of my starting material or product. What is causing this instability?
Azetidines, while more stable than aziridines, can be prone to decomposition, especially under acidic conditions or with certain substitution patterns.[1]
Causality & Solution Workflow:
The ring strain makes azetidines susceptible to acid-mediated decomposition pathways. If the molecule contains a suitably positioned internal nucleophile (like a pendant amide), it can lead to an undesired intramolecular ring-opening and rearrangement.[1]
Recommended Actions:
-
Control the pH: If using acid catalysis, use the minimum effective amount. If the substrate is acid-sensitive, consider alternative activation methods like quaternization, which proceeds under neutral conditions before the addition of the nucleophile. Some azetidines are surprisingly stable to strong acid or base, but this is highly substrate-dependent.[14]
-
Evaluate Substrate Stability: Certain N-aryl azetidines are inherently unstable at acidic pH. The pKa of the azetidine nitrogen is a key determinant of stability; a lower pKa often correlates with greater stability.[1] If you suspect inherent instability, redesigning the substrate to increase the pKa of any pendant basic groups or decrease the pKa of the azetidine nitrogen may be necessary.
-
Lower the Reaction Temperature: Decomposition pathways often have a higher activation energy than the desired ring-opening. Running the reaction at a lower temperature, even if it is slower, can often minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my reaction?
The optimal catalyst depends on your substrate and desired outcome.
| Catalyst Type | Examples | Key Advantages | Considerations | References |
| Lewis Acids | La(OTf)₃, Sc(OTf)₃, Eu(OTf)₃, Ni(ClO₄)₂ | Mild, catalytic amounts, broad functional group tolerance. | May not be sufficient for highly unreactive substrates. | [6][8][9][15] |
| Brønsted Acids | CF₃CO₂H (TFA), HCl | Inexpensive and powerful activators. | Can cause decomposition of sensitive substrates; not catalytic. | [1][16] |
| Organocatalysts | Chiral Squaramides, Proline Derivatives | Enable highly enantioselective ring-openings. | Often substrate-specific and require careful optimization. | [8][17] |
| Transition Metals | Palladium, Copper | Used for specific transformations like C-H amination to form azetidines, or coupling reactions. | Less common for general nucleophilic ring-opening. | [8][18] |
Q2: What is the effect of the N-substituent on reactivity and stability?
The group attached to the azetidine nitrogen has a profound impact:
-
N-Alkyl/N-H: These are the most basic and typically require strong activation (Lewis acid or quaternization). The product is a secondary or primary amine, which may undergo further reaction.[13][19]
-
N-Aryl: The nitrogen lone pair can be delocalized into the aromatic ring, reducing its basicity and pKa.[1] This can make the azetidine more stable but may require harsher conditions for activation.
-
N-Sulfonyl (e.g., Tosyl, Nosyl): These electron-withdrawing groups significantly activate the ring towards nucleophilic attack by making the nitrogen a better leaving group. They are often used to facilitate ring-opening but require an additional deprotection step.[13]
-
N-Acyl/N-Carbamoyl: Similar to sulfonyl groups, these activate the ring but are generally easier to remove.
Q3: How do solvent and temperature affect the reaction?
-
Solvent: The choice of solvent can dramatically influence reaction rates and selectivity.[6] For enantioselective reactions, ethereal solvents like 2-MeTHF or Et₂O often provide better selectivity than highly polar solvents.[6][17] For general reactions, polar aprotic solvents (DCE, MeCN, DMF) are common choices to dissolve reactants and facilitate the polar transition states.[9][20]
-
Temperature: As a general rule, start at room temperature and increase heat only if the reaction is slow. Low temperatures may be required to control selectivity or prevent decomposition.[21]
Experimental Protocols
Protocol 1: Lanthanum(III) Triflate-Catalyzed Intramolecular Ring-Opening of a cis-3,4-Epoxy Amine
This protocol demonstrates a highly regioselective method to form a functionalized azetidine, illustrating the power of lanthanide catalysis. This is technically a formation, but the principles of Lewis acid-catalyzed intramolecular attack on a strained ring are directly applicable to intermolecular ring-opening. The method is adapted from Kuriyama et al.[9]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Solvent Addition: Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
Catalyst Addition: Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 83 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine product.
Protocol 2: General Procedure for Nucleophilic Ring-Opening of an N-Tosyl Azetidine
This protocol provides a robust starting point for the ring-opening of an activated azetidine with a generic nucleophile.
-
Preparation: In a dry flask under an inert atmosphere (argon or nitrogen), dissolve the N-tosyl azetidine (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF, or MeCN).
-
Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq). If the nucleophile is neutral (e.g., an amine), it can be added directly. If it is anionic (e.g., a thiolate), it should be prepared beforehand or in situ (e.g., by adding NaH to a thiol at 0 °C).
-
Reaction: Stir the reaction at room temperature for 1 hour. If no reaction is observed by TLC, gradually increase the temperature to 40 °C, 60 °C, or reflux, monitoring at each stage.
-
Quenching: Once the reaction is complete, cool to room temperature and quench carefully. For anionic reactions, use a saturated aqueous NH₄Cl solution. For neutral reactions, water or brine is typically sufficient.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (n.d.). Google Books.
- Regioselective ring opening reactions of azetidines. (n.d.). ResearchGate.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society.
- Technical Support Center: Azetidine Ring Formation. (n.d.). Benchchem.
- Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers.
- A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure. (n.d.). Benchchem.
- Optimizing reaction conditions for azetidine ring formation. (n.d.). Benchchem.
- Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates. (2008). PubMed.
- Technical Support Center: Azetidine Ring-Opening Reactions. (n.d.). Benchchem.
- (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. (n.d.). ResearchGate.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC - NIH.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
- Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. (n.d.). Thieme.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals.
- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). PMC - PubMed Central.
- Troubleshooting low yields in azetidine synthesis. (n.d.). Benchchem.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). ACS Publications.
- Answer the following questions in not more than FOUR pages each: 6. a) Discuss the synthesis and pharmaceutical of azetidine and oxetane. (OR). (2025). Filo.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Answer the following questions in not more than FOUR pages each: a) Discu.. [askfilo.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 11. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 12. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Azetidine synthesis [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
N,N,3-Trimethylazetidin-3-amine dihydrochloride hygroscopic handling precautions
Guide Objective: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling of N,N,3-trimethylazetidin-3-amine dihydrochloride, with a specific focus on mitigating challenges associated with its hygroscopic nature. The following sections offer troubleshooting advice and detailed protocols to ensure experimental accuracy, reproducibility, and safety.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound.
Q1: I opened a new bottle of the compound, and it appears as a free-flowing white solid. However, after a few uses, it has become a single, hard clump. What happened?
A: This is a classic sign of moisture absorption. This compound is hygroscopic, meaning it readily absorbs water vapor from the ambient atmosphere.[1] When the container is opened, the compound is exposed to humidity, causing the solid particles to adsorb water, leading to clumping or deliquescence (dissolving in the absorbed water). Each subsequent opening of the container introduces more moisture, exacerbating the problem.
Q2: I'm trying to weigh the compound on an analytical balance, but the mass reading continuously increases. How can I obtain an accurate weight?
A: This phenomenon, known as "drifting," is a direct consequence of the compound's hygroscopicity; it is actively pulling moisture from the air onto the weigh boat, increasing its mass in real-time. To achieve an accurate measurement, you must minimize the compound's exposure to the atmosphere.
Troubleshooting Steps:
-
Speed is Critical: Operate quickly. Aim to have the material transferred and the reading completed in under a minute.[2]
-
Use Appropriate Weighing Vessels: Instead of open weighing paper, use a small-mouthed, tared vial with a cap or a stoppered container.[2] This shields the bulk of the material during the measurement.
-
Employ the Subtraction Method:
-
Tare a sealed vial.
-
Quickly add an approximate amount of the compound to the vial and seal it.
-
Record the stable weight of the vial and its contents.
-
Transfer the required amount of solid to your reaction vessel.
-
Reseal the vial and weigh it again. The difference between the two weights is the exact mass of the compound transferred.[2]
-
-
Controlled Environment: The most reliable method is to handle and weigh the compound inside a controlled, low-humidity environment, such as a glovebox or a glove bag flushed with an inert gas like nitrogen or argon.[3][4]
Q3: My compound has been exposed to moisture. Can I still use it? Is there a way to dry it?
A: Using the compound after moisture exposure can compromise your experiment's stoichiometry and potentially introduce impurities. The absorbed water will artificially inflate the mass, leading to the addition of less of the active molecule than intended.
For drying, gentle heating under a high vacuum can sometimes remove adsorbed water.[1] However, this carries a significant risk of thermal decomposition, as many amine salts are not stable at high temperatures. It is crucial to consult the manufacturer's technical data sheet for thermal stability information before attempting to dry the compound. If this information is unavailable, a safer approach is to discard the compromised reagent and use a fresh, properly handled supply.
Q4: What are the consequences of using "wet" this compound in my reaction?
A: The primary consequence is inaccurate stoichiometry. If your reaction requires 1.0 equivalent of the amine, using a hydrated sample means you will be adding less than 1.0 equivalent of the actual reagent, which can lead to lower yields, incomplete reactions, and the formation of byproducts. Furthermore, the presence of water can be detrimental in moisture-sensitive reactions, such as those involving organometallics, acid chlorides, or certain coupling catalysts.
Part 2: Key Compound Properties & Storage
Proper storage is the first line of defense against moisture contamination.
| Property | Value | Source(s) |
| Physical State | Solid | [5] |
| Appearance | White solid | [5] |
| Water Solubility | Soluble | [6] |
| Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5][7][8][9] |
| Storage Recommendations | Keep container tightly closed in a dry and well-ventilated place.[6][7] Protect from moisture.[5] For sensitive applications, store under inert gas. | [5][6][7] |
Part 3: Standard Operating Protocol for Handling
This protocol outlines the best practices for weighing and transferring this compound to minimize moisture exposure.
Experimental Workflow Diagram
Caption: Workflow for handling hygroscopic compounds.
Step-by-Step Methodology
-
Preparation (Outside Inert Atmosphere):
-
If the reagent bottle is stored refrigerated, allow it to equilibrate to ambient room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.[2]
-
Thoroughly dry all glassware, spatulas, and weighing vials in an oven (e.g., 125°C overnight) and allow them to cool in a desiccator.[10]
-
-
Creating an Inert Environment:
-
Ideal Method (Glovebox): Transfer the sealed reagent bottle, dried glassware, and all necessary tools into a glovebox with a low-humidity (<10% RH) inert atmosphere (N₂ or Ar).
-
Alternative Method (Glove Bag/Nitrogen Flush): Place the balance inside a glove bag and flush thoroughly with dry nitrogen. Alternatively, arrange a gentle, continuous flow of nitrogen over the balance pan and into the weighing vessel.
-
-
Weighing and Transfer (Inside Inert Atmosphere):
-
Tare a clean, dry glass vial with a screw cap or stopper.
-
Briefly open the main reagent container. Using a clean, dry spatula, quickly transfer a slightly larger amount of the compound than needed into the tared vial and immediately seal the vial.
-
Tightly reseal the main reagent container.
-
Place the sealed vial on the balance and record the stable mass (Weight A).
-
Open the vial and carefully transfer the solid into your pre-dried reaction flask. For quantitative transfer, consider rinsing the vial with the reaction solvent and adding the rinse to the flask.[11]
-
Immediately reseal the weighing vial.
-
Place the resealed vial back on the balance and record the new stable mass (Weight B).
-
The mass of the transferred compound is Weight A - Weight B .
-
-
Final Steps:
-
Immediately seal the reaction flask under an inert atmosphere.
-
If making a solution, add the anhydrous solvent to the reaction flask via a syringe through a rubber septum.[4]
-
Return the main reagent bottle to its designated storage location, ensuring the cap is tightly secured.
-
Troubleshooting Logic Diagram
Caption: Decision tree for handling hygroscopic reagents.
References
- How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
- Tips & Tricks: Weighing. University of Rochester, Department of Chemistry. [Link]
- How do you handle hygroscopic salts?
- How to weigh a higroscopic substance.
- 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Crysdot. [Link]
- Drying and Weighing Hygroscopic Substances in Microanalysis.
- 3.1: Transferring and Weighting Methods. Chemistry LibreTexts. [Link]
- Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
- How do you guys prepare solutions of hygroscopic chemicals? Reddit. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. hepatochem.com [hepatochem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Removing residual solvents from N,N,3-Trimethylazetidin-3-amine dihydrochloride
Guide to Effective Residual Solvent Removal
Welcome to the technical support guide for handling and purifying N,N,3-Trimethylazetidin-3-amine dihydrochloride. This document provides troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals who may encounter challenges with residual solvent removal for this polar, low molecular weight amine salt. The inherent properties of this molecule—namely its hygroscopicity and high polarity—necessitate specialized handling beyond standard drying techniques.
Frequently Asked Questions (FAQs)
Q1: I've dried my this compound in a standard vacuum oven, but it remains a sticky solid or oil. Why is this happening?
This is a common issue stemming from two primary properties of your compound:
-
Hygroscopicity: As a dihydrochloride salt of a small amine, the compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even brief exposure to ambient air can introduce significant amounts of water, leading to a gummy or oily appearance.
-
Strong Solvent Interactions: The high polarity and ionic nature of the dihydrochloride salt can form strong dipole-dipole interactions or hydrogen bonds with polar solvents (e.g., water, methanol, DMF). These interactions are often stronger than the solvent's vapor pressure, making them difficult to break under standard drying conditions.
Simply increasing the drying time may not be sufficient. A more rigorous, systematic approach is required to disrupt these interactions and prevent atmospheric moisture reabsorption.
Q2: My ¹H NMR spectrum shows persistent peaks for high-boiling solvents like DMF, DMSO, or NMP. How can I remove them effectively?
High-boiling polar aprotic solvents are notoriously difficult to remove from polar salts. Due to their low volatility and strong solvation properties, standard vacuum drying is often ineffective.[1] You have two primary strategies:
-
Solvent Displacement (Slurrying/Trituration): This is the most common and often most effective method. The principle is to dissolve or suspend your compound in a solvent in which it has low solubility but the residual solvent (e.g., DMF) is highly soluble. By stirring the slurry, the DMF will partition into the new solvent, which can then be removed by filtration and washing.
-
Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent (like water or a t-butanol/water mixture), lyophilization can effectively remove both the primary solvent and traces of other volatile impurities by sublimation.[2][3] This technique avoids heat, which is beneficial for potentially thermally sensitive compounds.
A detailed protocol for solvent displacement is provided in the Protocols section below.
Q3: Can I use elevated temperatures (e.g., >60°C) to speed up drying? What are the risks?
Caution is strongly advised when heating azetidine-containing compounds. The azetidine ring is a strained four-membered heterocycle.[4] While more stable than an aziridine, this ring strain makes it susceptible to thermal degradation or rearrangement reactions under harsh conditions.[5]
-
Risk of Decomposition: Elevated temperatures can lead to ring-opening or other decomposition pathways, compromising the purity and integrity of your compound. The stability of substituted azetidines can vary significantly.[6]
-
Recommendation: It is critical to keep drying temperatures moderate. A good starting point is 40-50°C . If you must go higher, it is essential to first run a small-scale test and analyze the product by NMR and LC-MS to check for the appearance of impurities.
Q4: Water and ethanol are common solvents from previous steps. What is the most robust method to ensure their complete removal?
For protic solvents like water and ethanol, which can form strong hydrogen bonds, several methods are effective:
-
Azeotropic Distillation: This is a classic and highly effective technique for water removal. By dissolving your compound in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or isopropanol), you can distill off the water-solvent azeotrope. This is particularly useful for larger scales but can be complex for small lab-scale purifications. The composition of the HCl-water azeotrope is pressure-dependent, a principle used in industrial separations.[7][8][9][10][11]
-
Lyophilization: This is the preferred method for final-stage purification on a lab scale. Dissolving the compound in water and then freeze-drying removes water via sublimation, resulting in a fine, dry powder that is often easier to handle.[12][13]
-
High-Vacuum Drying with a Cold Trap: Using a high-performance vacuum pump (e.g., <0.1 mbar) connected to an efficient cold trap (dry ice/acetone or a cryocooler) is crucial. The cold trap prevents solvent vapors from contaminating the pump oil and improves the ultimate vacuum level at the sample, facilitating the removal of stubborn solvent molecules.
Q5: Is recrystallization a viable purification strategy for this compound?
Recrystallization can be an excellent method for both purification and solvent removal, but finding a suitable solvent system for a highly polar salt can be challenging.
-
Ideal Solvent System: You need a solvent or solvent mixture in which the compound is soluble at an elevated temperature but sparingly soluble at room temperature or below.
-
Suggested Systems to Screen:
-
Alcohol/Ether: Dissolve the compound in a minimal amount of hot methanol or ethanol, then slowly add a non-polar anti-solvent like diethyl ether or methyl tert-butyl ether (MTBE) until turbidity persists. Allow to cool slowly. Using 2-propanol is often a good choice for precipitating hydrochloride salts.[14]
-
Acetonitrile: Can be a good solvent for recrystallizing polar compounds.
-
Water/Acetone: Dissolve in a small amount of warm water and add acetone as an anti-solvent.
-
Always start on a small scale to screen for appropriate solvent systems before committing a large amount of material.
Troubleshooting & Experimental Protocols
Data Summary Tables
Table 1: Properties of Common Residual Solvents
| Solvent | Boiling Point (°C) | Key Challenge for Removal | Recommended Primary Method |
| Dichloromethane (DCM) | 39.6 | Volatile but can be trapped in crystals | High-Vacuum Drying |
| Methanol (MeOH) | 64.7 | Strong hydrogen bonding with the salt | High-Vacuum Drying / Lyophilization |
| Ethanol (EtOH) | 78.4 | Strong hydrogen bonding with the salt | High-Vacuum Drying / Lyophilization |
| Acetonitrile | 81.6 | Can be stubborn due to high polarity | High-Vacuum Drying / Slurrying |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point, strong solvation | Solvent Slurrying / Trituration |
| Dimethyl Sulfoxide (DMSO) | 189 | Very high boiling point, strong solvation | Solvent Slurrying / Lyophilization |
| Water | 100 | Very strong hydrogen bonding, hygroscopicity | Lyophilization / Azeotropic Distillation |
Table 2: Recommended General Drying Conditions
| Method | Temperature (°C) | Vacuum Level | Typical Duration | Best For |
| High-Vacuum Oven Drying | 40 - 50 °C | < 1 mbar | 12 - 48 hours | Low-boiling solvents (DCM, MeOH, EtOH) |
| Lyophilization | -50 to 20 °C (cycle) | < 0.1 mbar | 24 - 72 hours | Water, t-butanol, other lyophilizable solvents |
| Solvent Slurrying | Ambient | N/A | 1 - 4 hours | High-boiling solvents (DMF, DMSO) |
Visualized Workflows
Caption: Decision tree for selecting the appropriate solvent removal method.
Protocol 1: Optimized High-Vacuum Oven Drying
This protocol is intended for removing low to medium-boiling point solvents like methanol, ethanol, and dichloromethane.
-
Preparation: Place the solid compound in a clean, appropriately sized round-bottom flask or vial. Spread the material as thinly as possible on the walls to maximize surface area.
-
System Assembly: Connect the flask to a high-vacuum manifold (<1 mbar). Ensure that a well-maintained cold trap (e.g., dry ice/acetone) is placed between the sample and the vacuum pump.
-
Initial Evacuation: Begin pulling vacuum at room temperature. Observe the sample for any signs of "bumping" or excessive bubbling. If this occurs, reduce the vacuum by bleeding in a small amount of nitrogen until the vigorous action subsides.
-
Gentle Heating: Once the initial bulk solvent is removed and the pressure is stable, place the flask in a heating bath (water or oil) set to 40-45°C .
-
Drying to Constant Weight: Continue drying under these conditions for at least 12-24 hours. To verify completion, briefly bring the flask back to atmospheric pressure with dry nitrogen, weigh it, and then continue drying for another 4-6 hours. The sample is considered dry when the weight does not change between measurements.
-
Final Handling: Once dry, break the vacuum with an inert gas (nitrogen or argon) and immediately cap the container. Handle the dry, hygroscopic material in a glovebox or glove bag if possible.
Protocol 2: Solvent Slurrying / Trituration for High-Boiling Solvents
This protocol is designed to remove tenacious, high-boiling solvents like DMF or DMSO.
-
Solvent Selection: Choose a solvent in which your compound is poorly soluble but the target residual solvent (e.g., DMF) is highly soluble. Good candidates include diethyl ether, methyl tert-butyl ether (MTBE), or dichloromethane .
-
Procedure: a. Place your crude, solvent-laden compound in a flask with a stir bar. b. Add a sufficient volume of the chosen slurry solvent (e.g., 10-20 mL per gram of compound). c. Stir the resulting slurry or suspension vigorously at room temperature for 1-2 hours. If the compound is crystalline, this process may break up the crystals, releasing trapped solvent.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of fresh, cold slurry solvent.
-
Drying: Dry the purified solid using Protocol 1 to remove the residual slurry solvent.
-
Verification: Analyze the final product by ¹H NMR to confirm the absence of the high-boiling solvent. It may be necessary to repeat this protocol if significant amounts of the impurity remain.
Protocol 3: Lyophilization (Freeze-Drying)
This is the most gentle and often most effective method for removing water and other suitable solvents, yielding a fine, amorphous powder.[2][15]
-
Preparation: Dissolve your compound in a minimal amount of high-purity water (or a mixture like tert-butanol/water). The solution should be free of particulates.
-
Freezing: Place the solution in a lyophilizer flask and rotate it in a freezing bath (e.g., dry ice/acetone or a shell freezer) to create a thin, frozen layer on the flask wall. This maximizes the surface area for sublimation. Ensure the sample is frozen completely solid.
-
Lyophilization Cycle: a. Primary Drying (Sublimation): Attach the frozen flask to the lyophilizer. The instrument will apply a high vacuum (<0.1 mbar), causing the frozen solvent to sublimate directly from a solid to a gas. This stage removes the bulk of the solvent.[2][13] b. Secondary Drying (Desorption): After all the ice has disappeared, the lyophilizer may gently warm the sample (e.g., to 20°C) under vacuum to remove any bound, non-frozen solvent molecules.[2]
-
Completion and Handling: The process is complete when the sample appears as a dry, fluffy powder. Vent the lyophilizer with dry nitrogen, remove the flask, and cap it immediately. Store the material in a desiccator.
Caption: The four key stages of the lyophilization process.
Analytical Verification
The gold standard for identifying and quantifying residual solvents is ¹H NMR Spectroscopy .[16]
-
Sample Preparation: Dissolve a small, accurately weighed amount of your final compound in a deuterated solvent (e.g., D₂O or DMSO-d₆) that does not have overlapping signals with your compound or the expected residual solvents.
-
Analysis: Acquire a standard ¹H NMR spectrum. Residual solvents will appear as characteristic peaks (e.g., singlet for DMF at ~8.0, 2.9, 2.7 ppm in DMSO-d₆).[17]
-
Quantification: The amount of residual solvent can be estimated by integrating its characteristic peak relative to a known peak of your compound. For more accurate results, quantitative NMR (qNMR) using an internal standard can be performed.[18]
References
- Equilibar. (2021, February 16). APIs and Vacuum Drying. [Link]
- CRB.
- Contract Pharma. (2021, September 9). Spray Drying: A Proven Approach to Enhance the Solubility of APIs. [Link]
- Knowledge Transfer Ireland. Continuous Drying of Active Pharmaceutical Ingredients using a Twin Screw Extruder. [Link]
- AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
- Pierens, G. K., et al. (2008). Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy.
- Process Chemistry Portal.
- Magritek. (2023, December 8). Quantifying residual solvents in active pharmaceutical ingredients. [Link]
- Scharlab. Solvents and reagents for peptide synthesis. [Link]
- Agno Pharma. Lyophilization Of Pharmaceuticals: An Overview. [Link]
- Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. [Link]
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- Google Patents.
- Southwest Research Institute. (2026, January 6).
- PubMed. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. [Link]
- Google Patents.
- SGL Carbon. HCl recovery using azeotrope shifters. [Link]
- PharmTech. (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules. [Link]
- ResearchGate. Stability of different azetidine esters. [Link]
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
- University of Rochester. Remove Sticky Reagents. [Link]
- Slideshare.
- ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture?[Link]
- UD Technologies.
- Reddit. (2024, March 9).
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]
- Google Patents.
- Adragos Pharma. (2025, June 18). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. [Link]
- Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
- Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
- National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
- Wikipedia. Azetidine. [Link]
- ResearchGate. (2019, November 13).
- PubMed Central. (2022, February 24).
- Beilstein Journals. (2022, February 24).
- Biotage. (2023, February 10).
- Google Patents.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. EP2500072A1 - A novel process of residual solvent removal.
- Google Patents. CN110563591A - Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine.
- Google Patents.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. agnopharma.com [agnopharma.com]
- 3. Lyophilization: Guide to Freeze Drying in Pharmaceuticals [adragos-pharma.com]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3394056A - Recovery of anhydrous hci from aqueous azeotropes by plural stage distillation - Google Patents [patents.google.com]
- 8. sglcarbon.com [sglcarbon.com]
- 9. Recovery of Azeotropic mixture of Hydrochloric Acid and Water | DOCX [slideshare.net]
- 10. udtechnologies.com [udtechnologies.com]
- 11. reddit.com [reddit.com]
- 12. EP1720519A1 - Lyophilization method to improve excipient crystallization - Google Patents [patents.google.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
- 15. contractpharma.com [contractpharma.com]
- 16. Quantifying residual solvents in active pharmaceutical ingredients - Magritek [magritek.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
Technical Support Center: N,N,3-Trimethylazetidin-3-amine Dihydrochloride Reaction Monitoring by TLC
Welcome to the technical support center for monitoring reactions involving N,N,3-Trimethylazetidin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) for in-process reaction monitoring. Here, we address the unique challenges presented by this highly polar, non-UV active amine salt and provide robust, field-tested protocols and troubleshooting advice to ensure you can track your reaction progress with confidence and accuracy.
Frequently Asked Questions (FAQs): Core Principles
Q1: Why doesn't my starting material, this compound, move from the baseline on a standard silica TLC plate?
A1: This is the most common issue encountered. The behavior is due to two primary factors related to the analyte's structure and its interaction with the stationary phase:
-
Extreme Polarity: As a dihydrochloride salt, the molecule is ionic and exceptionally polar. Standard silica gel is also highly polar, leading to a very strong, almost irreversible, adsorption of the analyte at the origin (baseline).[1][2] The fundamental principle of TLC is the differential partitioning of an analyte between the stationary and mobile phases; if the analyte is too strongly bound to the plate, it will not migrate.[3]
-
Acid-Base Interaction: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your compound is the salt of a basic amine. This results in a strong acid-base interaction that anchors the compound to the baseline.[4]
To achieve migration, you must modify the mobile phase to reduce these strong interactions. The key is to run the analyte in its less polar, free-base form. This is accomplished by adding a small amount of a base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent.[5][6] The added base neutralizes the acidic sites on the silica and ensures the amine analyte is in its free, less polar state, allowing it to move up the plate.[7]
Q2: I ran my TLC plate, but I can't see any spots under a UV lamp. Does this mean my reaction failed?
A2: Not at all. The inability to see spots under a UV lamp is expected for this compound. UV visualization relies on the molecule containing a "chromophore"—typically a system of conjugated double bonds (like an aromatic ring) that can absorb UV light at 254 nm. N,N,3-Trimethylazetidin-3-amine lacks such a chromophore in its structure.[5] Therefore, it is invisible under standard UV lamps.
To visualize your spots, you must use a chemical staining agent that reacts with the amine functional group or other oxidizable parts of the molecule. A highly effective and recommended stain for this purpose is Potassium Permanganate (KMnO₄) , which reacts with most organic compounds, especially those that can be oxidized, like amines.[8][9] The reaction produces yellow-brown spots on a pink or purple background.[8][10]
Detailed Experimental Protocol
This protocol provides a reliable starting point for monitoring reactions involving this compound.
Step 1: Preparation of the Mobile Phase
The goal is to create a sufficiently polar eluent that contains a basic additive.
-
Recommended Starting System: A mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH).
-
Starting Ratio: DCM:MeOH:NH₄OH = 89:10:1 (v/v/v)
-
Rationale:
-
DCM: A less-polar bulk solvent that forms the base of the eluent.
-
Methanol: A polar solvent used to increase the overall polarity of the mobile phase. The percentage of methanol is the primary variable you will adjust to change the Rf of your spots.[11]
-
Ammonium Hydroxide (or Triethylamine): The critical basic additive. It deactivates the acidic silica gel and ensures the amine is in its free-base form, preventing streaking and allowing migration.[4][12][13]
-
Step 2: TLC Plate and Chamber Preparation
-
Plate: Use standard glass-backed silica gel 60 F254 plates. While the fluorescent indicator (F254) is not used for visualization, these are standard and high-quality plates.
-
Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the chamber with a lid or watch glass and let it sit for 5-10 minutes. This saturates the chamber atmosphere with solvent vapors, which is crucial for obtaining reproducible Rf values and preventing irregular spot shapes.[4]
Step 3: Sample Preparation and Spotting
-
Dilution: Take a small aliquot of your reaction mixture (a drop on the end of a glass rod is usually sufficient) and dilute it in a small vial with a suitable solvent like methanol or DCM.
-
Spotting: Using a capillary tube, carefully and briefly touch the end to the TLC plate on the pencil-drawn baseline. Aim for small, concentrated spots (1-2 mm in diameter).[5]
-
Co-spotting: It is essential to spot lanes for your starting material, your reaction mixture, and a "co-spot" (where the starting material and reaction mixture are spotted on top of each other) to confidently identify the starting material spot in the reaction lane.
Step 4: Plate Development
-
Place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the level of the solvent.[5]
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Immediately remove the plate and mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Step 5: Visualization with Potassium Permanganate (KMnO₄) Stain
-
Stain Recipe: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Add 1.25 mL of 10% NaOH solution.[14] This stain is stable for several months when stored in a sealed container away from light.[8]
-
Procedure:
-
Hold the dried TLC plate with tweezers and quickly dip it into the KMnO₄ stain solution.
-
Remove the plate immediately and let the excess stain drip off.
-
Gently warm the plate with a heat gun. Be patient, as spots can take a few moments to appear.
-
Your starting material, product, and byproducts should appear as yellow or brown spots against the purple background.[8] Circle the spots with a pencil immediately, as the stain can fade over time.[9]
-
Workflow Diagram
Caption: Standard workflow for TLC analysis of N,N,3-Trimethylazetidin-3-amine.
Troubleshooting Guide
This section addresses specific problems you may encounter during your TLC analysis.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Spot(s) remain at the baseline (Rf ≈ 0) | 1. Mobile phase is not polar enough.[11] 2. Insufficient base in the mobile phase. | 1. Increase the polarity by increasing the percentage of methanol (e.g., try 84:15:1 DCM:MeOH:NH₄OH). 2. Increase the concentration of the basic additive slightly (e.g., to 1.5-2%). |
| Spot(s) run to the solvent front (Rf ≈ 1) | 1. Mobile phase is too polar.[5][11] | 1. Decrease the polarity by reducing the percentage of methanol (e.g., try 94:5:1 DCM:MeOH:NH₄OH). |
| Spots are elongated or "streaking" | 1. Sample is too concentrated.[5][15] 2. Insufficient base in the mobile phase, causing interaction with silica.[4][5] 3. Compound decomposition on the acidic silica plate.[16] | 1. Further dilute the sample before spotting.[15] 2. Increase the concentration of NH₄OH or TEA in the eluent.[5][6] 3. While less common, consider using neutral alumina plates if streaking persists despite mobile phase optimization. |
| No spots are visible after staining | 1. Sample concentration is too low.[5] 2. Stain is old or has been deactivated. 3. Insufficient heating after dipping. | 1. Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[5] 2. Prepare a fresh batch of KMnO₄ stain. 3. Ensure you heat the plate gently but thoroughly until the background color begins to lighten and spots appear. |
| Starting material and product spots are too close to separate (ΔRf is small) | 1. The chosen mobile phase system does not provide adequate resolution. | 1. Try a different solvent system. A good alternative for polar compounds is Ethyl Acetate/Butanol/Acetic Acid/Water (EBAW).[12] 2. Experiment with different solvent ratios in your current system. Small changes can sometimes significantly impact separation. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common TLC issues.
References
- Bui, V., & Hansen, T. (2001). A TLC visualisation reagent for dimethylamphetamine and other abused tertiary amines. Journal of forensic sciences, 46(3), 724-726. [Link]
- University of Rochester Department of Chemistry.
- University of Rochester Department of Chemistry.
- University of Rochester Department of Chemistry. Magic Formulas: TLC Stains. [Link]
- ChemicalDesk. (2011).
- University of California, Los Angeles (UCLA) Chemistry. TLC Stains. [Link]
- EPFL (École Polytechnique Fédérale de Lausanne).
- Jingwen, C. (2023). Answer to "Troubleshooting TLC - Plant extract - strange in polar mobile Phase".
- Organic Prep Daily. (2006). TLC Staining solutions. WordPress.com. [Link]
- University of Colorado Boulder, Department of Chemistry. TLC Stains. [Link]
- University of California, Los Angeles (UCLA) Chemistry.
- REACH Devices, LLC. TLC stains. [Link]
- Reddit r/chemhelp. (2013). TLC and streaking: why add triethylamine?[Link]
- VanVeller, B. VanVeller Lab Resources. University of Iowa Department of Chemistry. [Link]
- Silver, J. (2013). Answer to "If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?".
- IMSA Digital Commons.
- Chromatography Forum. (2005). use of Triethylamine. [Link]
- Silver, J. (2013). Answer to "Tailing in TLC - can anyone help?".
- Chemistry LibreTexts. (2022).
- Operachem. (2024).
- Staszek, D., et al. (2023).
- PubChem. N,N-dimethylazetidin-3-amine.
- PubChem. Trimethylamine Hydrochloride.
Sources
- 1. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 2. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. reddit.com [reddit.com]
- 8. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. TLC stains [reachdevices.com]
- 11. Home Page [chem.ualberta.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. welch-us.com [welch-us.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography [chem.rochester.edu]
Technical Support Center: N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Welcome to the technical support resource for N,N,3-Trimethylazetidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities of its chemical stability and degradation. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols grounded in established scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its degradation pathways a concern?
N,N,3-Trimethylazetidin-3-amine is a substituted azetidine, a four-membered nitrogen-containing heterocycle.[1] The dihydrochloride salt form enhances its solubility and stability for handling and formulation.[2]
Understanding its degradation pathways is critical for several reasons:
-
Safety & Efficacy: Degradation products can be inactive, have reduced efficacy, or, in the worst case, be toxic. Identifying these impurities is a regulatory requirement to ensure patient safety.[3][4][5]
-
Stability-Indicating Methods: A primary goal of these studies is to develop and validate analytical methods (like HPLC) that can separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products. This is essential for determining the shelf-life of a drug substance or product.[3][6][7]
-
Formulation & Packaging Development: Knowledge of how the molecule degrades under various conditions (e.g., light, heat, pH) informs the development of a stable formulation and the selection of appropriate packaging to protect it.[3]
Q2: What are the primary suspected degradation pathways for this molecule?
Based on its chemical structure—a tertiary amine and a strained azetidine ring—the following degradation pathways are most probable:
-
Hydrolysis: The strained azetidine ring can be susceptible to nucleophilic attack by water, especially under acidic or basic conditions, leading to ring-opening. One study on a different azetidine-containing compound demonstrated a degradation mechanism involving the formation of an azetidinium ion, which facilitates this ring-opening.[1][8][9]
-
Oxidation: The tertiary amine is a prime target for oxidation. Common oxidizing agents like hydrogen peroxide can lead to the formation of an N-oxide, a well-established pathway for tertiary amines.[10] Photolytic conditions can also induce photo-oxidation through free radical mechanisms.[3]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to break bonds. For amines, thermal degradation can be complex, sometimes involving polymerization or fragmentation.[11][12] The rate of degradation is often dependent on temperature, CO2 concentration (if present), and the specific amine structure.[12]
Q3: What regulatory guidelines should I follow when conducting these studies?
The International Council for Harmonisation (ICH) provides the primary guidelines for forced degradation studies. The key documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the necessity of stress testing to elucidate degradation products.[6]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific conditions for testing the effects of light exposure.[3]
-
ICH Q2(R1): Validation of Analytical Procedures. This guides the validation of the analytical method to prove it is "stability-indicating."
The general goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed at a detectable level without completely destroying the molecule.[6][13]
Section 2: Troubleshooting Guide
Q4: I performed forced degradation under hydrolytic conditions (0.1 M HCl / 0.1 M NaOH) but see no degradation by HPLC-UV. What's my next step?
This indicates the molecule is relatively stable under the initial stress conditions. The causality here is that the activation energy for the degradation reaction has not been met.
Troubleshooting Steps:
-
Increase Stress Level: The ICH guidelines recommend using more severe conditions if no degradation is observed.
-
Increase Temperature: Repeat the experiment at a higher temperature (e.g., 60°C or 80°C). The rate of hydrolysis is often significantly affected by temperature.[7]
-
Increase Incubation Time: Extend the duration of the experiment from hours to days.
-
Increase Acid/Base Concentration: While typically not the first choice, a higher concentration (e.g., 1 M) can be used, but be mindful of creating unrealistic reaction conditions.
-
-
Verify Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradants.
-
Consider a Different Detection Method: Some degradation products may lack a strong UV chromophore. If available, use a mass spectrometer (LC-MS) for detection, as it is a more universal detector for organic molecules and provides valuable mass information for identification.[1][8]
Q5: My oxidative stress sample (using H₂O₂) shows a new, earlier-eluting peak in the HPLC chromatogram. How can I confirm if it's the N-oxide?
An earlier elution time on a reverse-phase HPLC column suggests the product is more polar than the parent compound, which is consistent with the formation of an N-oxide.[10]
Confirmation Strategy:
-
LC-MS Analysis: This is the most direct method. The expected N-oxide of N,N,3-Trimethylazetidin-3-amine (C₅H₁₂N₂) would have a molecular weight increase of 16 Da (for the addition of one oxygen atom). Look for an ion with an m/z corresponding to [M+O+H]⁺.
-
Co-injection with a Standard (if available): If you can synthesize or purchase a standard of the suspected N-oxide, co-injecting it with your degraded sample should show a single, co-eluting peak.
-
Fraction Collection and NMR: For definitive structural elucidation, you can use preparative HPLC to isolate the impurity, followed by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8]
Q6: After thermal stress, I see a loss of the main peak but no significant new peaks. Where did my compound go?
This scenario suggests a few possibilities:
-
Formation of Non-UV Active Compounds: The degradation products may not have a UV chromophore. LC-MS or other mass-based detection methods are necessary here.
-
Formation of Volatile Degradants: The compound may have fragmented into smaller, volatile molecules that are lost during sample preparation or are not retained on the HPLC column. Headspace Gas Chromatography (GC) could be used to investigate this.
-
Precipitation/Insolubility: Degradation products may have precipitated out of the solution. Visually inspect the sample vial and consider re-dissolving the sample in a stronger solvent to see if any new peaks appear.
-
Adsorption: Degradants may be adsorbing to the sample vial or HPLC column.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a standard workflow for conducting a forced degradation study in accordance with ICH guidelines.[3][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water 50:50).
2. Application of Stress Conditions:
-
For each condition, mix the stock solution with the stressor in a 1:1 ratio. Store a control sample (API in solvent) at 5°C in the dark.
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 40°C for 24 hours.
-
Oxidation: Use 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Stress (Solid): Store the solid API powder in an oven at 80°C for 48 hours.
-
Photostability: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3] A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acid and base samples with an equivalent amount of base/acid to prevent damage to the HPLC column.
-
Dilute all samples, including the control, to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV/MS method.
4. Data Evaluation:
-
Calculate the percentage degradation of the API.
-
Determine the relative retention time (RRT) and peak area percentage of all detected impurities.
-
Perform a mass balance to account for the loss of the parent drug.
Protocol 2: Stability-Indicating HPLC-MS Method
This is a starting point method; optimization will be required.
-
Column: C18 Reverse-Phase, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
UV Detection: 210 nm (or lambda max of the compound if known)
-
MS Detection: Electrospray Ionization (ESI), Positive Mode, scanning m/z 50-500.
Section 4: Data Interpretation & Pathway Elucidation
Visualizing the Process: Forced Degradation Workflow
The following diagram illustrates the logical flow of a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Summarizing Results
Organize your findings in a clear table to compare the effects of different stress conditions.
| Stress Condition | Incubation Time (hr) | % Degradation of API | No. of Degradants >0.1% | RRT of Major Degradant | Proposed m/z of Major Degradant |
| 0.1 M HCl, 40°C | 24 | 8.5 | 2 | 1.25 | [M+H-C₂H₄]⁺ |
| 0.1 M NaOH, 40°C | 24 | 12.1 | 3 | 0.90 | [M+H+H₂O]⁺ |
| 3% H₂O₂, RT | 24 | 18.2 | 1 | 0.85 | [M+O+H]⁺ |
| 80°C, Solid | 48 | 2.1 | 1 | 1.10 | [M-CH₃+H]⁺ |
| Photolytic (ICH Q1B) | - | 6.4 | 2 | 0.86 | [M+O+H]⁺ |
Hypothetical Degradation Pathways
Based on chemical principles, the following pathways for N,N,3-Trimethylazetidin-3-amine are plausible. The diagram below visualizes these potential transformations.
Caption: Plausible degradation pathways for the molecule.
Pathway Explanations:
-
Oxidative Pathway (Red Arrow): The tertiary amine nitrogen attacks an oxygen atom from an oxidant (like H₂O₂), forming the more polar N-oxide. This is often a major degradant under oxidative and sometimes photolytic stress.
-
Hydrolytic Pathway (Blue Arrow): Under acidic or basic conditions, the strained four-membered ring is susceptible to nucleophilic attack by water or hydroxide, leading to cleavage of a C-N bond and formation of a linear amino alcohol derivative.
-
Demethylation Pathway (Yellow Arrow): The loss of a methyl group is a known degradation route for many N,N-dimethyl aniline-type drugs and can occur under various stress conditions, particularly thermal and oxidative.
By systematically applying these principles and protocols, researchers can successfully elucidate the degradation pathways of this compound, ensuring the development of a safe, effective, and stable pharmaceutical product.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. (2021).
- Forced Degrad
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- ICH GUIDELINES: STRESS DEGRAD
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- degradation-products-of-azetidine-core-g334089-isolation-structure-elucidation-and-pathway. (2021). Ask this paper | Bohrium.
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). UKnowledge - University of Kentucky.
- Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH.
- 23.11: Oxidation of Amines. (2021). Chemistry LibreTexts.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.).
- N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. (n.d.). Sigma-Aldrich.
- An Overview of Degradation Strategies for Amitriptyline. (2024). PMC - PubMed Central.
- Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- (PDF) Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 [sigmaaldrich.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijcrt.org [ijcrt.org]
- 8. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Technical Support Center: Recrystallization of Amine Hydrochloride Salts
Welcome to the Technical Support Center for the recrystallization of amine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are looking to purify these often challenging compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of crystallization, troubleshooting common issues, and ensuring the highest purity of your final product.
The Science of Recrystallizing Amine Hydrochloride Salts
Amine hydrochloride salts present a unique set of challenges during recrystallization. Their ionic nature and high polarity dictate a different approach to solvent selection and handling compared to their freebase counterparts. The primary goal of recrystallization is to dissolve the impure salt in a suitable solvent at an elevated temperature and then allow it to cool, promoting the formation of pure crystals while the impurities remain in the solution.[1] The success of this technique hinges on the differential solubility of the desired salt and its impurities in the chosen solvent system at varying temperatures.
A critical aspect to consider is the stability of the salt. In aqueous solutions, some amine hydrochlorides can be prone to hydrolysis, and in the presence of heat, decomposition can occur.[2] Therefore, understanding the properties of your specific compound is paramount.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the recrystallization of amine hydrochloride salts in a practical question-and-answer format.
Q1: My amine hydrochloride salt is not dissolving in the hot solvent. What should I do?
A1: This is a common issue that can stem from a few factors. Firstly, ensure the solvent is at its boiling point, as solubility can increase dramatically with temperature. If the salt still doesn't dissolve, you may not be using enough solvent. Add the hot solvent in small increments until the solid dissolves completely.[3] However, be mindful not to add an excessive amount, as this is a frequent cause of failed crystallization upon cooling.[3]
If solubility remains an issue even with a larger volume of boiling solvent, the chosen solvent is likely inappropriate for your compound. Amine hydrochloride salts are often highly polar, and a more polar solvent or a solvent mixture may be required. For instance, alcohols like isopropanol and ethanol are commonly used.[3][4] Isopropanol is often preferred as many hydrochloride salts exhibit high solubility in ethanol, which can lead to poor recovery.[3][4]
Q2: No crystals are forming after I've cooled the solution. What went wrong?
A2: The absence of crystal formation upon cooling is a frustrating but solvable problem. The most common reasons and their solutions are:
-
Too Much Solvent: If an excess of solvent was used, the solution might not be supersaturated enough for crystals to form.[3] The remedy is to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[3]
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning the compound remains dissolved even at a temperature where it should crystallize.[3] To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can act as nucleation sites for crystal growth.[3]
-
Seed the solution: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will provide a template for other molecules to crystallize upon.
-
-
Cooling Too Quickly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: My amine hydrochloride salt "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
Here are some strategies to overcome this:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow it to cool down much more slowly. You can insulate the flask to slow the rate of cooling.
-
Use a Different Solvent or a Solvent Pair: The current solvent may be too good a solvent for your compound. Consider a less polar solvent. Alternatively, a solvent-antisolvent system can be effective. Dissolve your salt in a minimal amount of a good solvent (e.g., ethanol or isopropanol) and then slowly add a poor solvent (an "anti-solvent" like diethyl ether or ethyl acetate) until the solution becomes turbid.[4][5] Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.
Q4: How do I choose the right solvent for my amine hydrochloride salt?
A4: The ideal recrystallization solvent is one in which your amine hydrochloride salt is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1]
Solvent Selection Workflow:
Common Solvents for Amine Hydrochloride Salts:
| Solvent | Polarity | Typical Use |
| Isopropanol | Polar | A preferred alcohol, as many salts are less soluble than in ethanol, leading to better yields.[3][4] |
| Ethanol | Polar | Can be effective, but high solubility of some salts may be an issue.[4] |
| Methanol | Very Polar | Often too good a solvent, but can be used in solvent-antisolvent systems. |
| Water | Very High | Used for highly polar salts, but can lead to lower yields due to the solubility of the salt.[6] |
| Acetone | Polar Aprotic | Can be useful as a wash or in some cases as an anti-solvent.[4] |
| Diethyl Ether | Non-polar | Commonly used as an anti-solvent to precipitate the salt from a more polar solvent.[4] |
| Ethyl Acetate | Moderately Polar | Can be used as a washing solvent or as an anti-solvent.[4] |
Frequently Asked Questions (FAQs)
Q: Can I convert my freebase amine to its hydrochloride salt and purify it in one go?
A: Yes, this is a common and effective purification strategy. You can dissolve your crude freebase amine in a suitable organic solvent like diethyl ether or ethyl acetate. Then, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether).[7] The amine hydrochloride salt will often precipitate out. This precipitated salt can then be collected and recrystallized using the techniques described above. The use of anhydrous HCl (gas or in a dry solvent) is recommended to avoid introducing water, which can sometimes hinder crystallization or lead to the formation of hydrates.[8]
Q: My final product is still impure after recrystallization. What are my options?
A: If a single recrystallization does not yield a product of sufficient purity, you can perform a second recrystallization. Alternatively, if the impurities have significantly different properties, other purification techniques might be more effective. For example, if you have colored impurities, a charcoal treatment of the hot solution before cooling can be effective at adsorbing them.[4] If your impurities are inorganic salts, you may need to consider a different workup procedure before recrystallization, such as converting the salt back to the freebase, extracting it into an organic solvent, washing with water, and then reforming the salt.[9]
Q: How does the presence of water affect the recrystallization of amine hydrochloride salts?
A: Water can have a significant impact. Since many amine hydrochloride salts are water-soluble, the presence of water can increase their solubility in organic solvents, potentially leading to lower yields.[6] In some cases, water can also lead to the formation of hydrated crystals. If an anhydrous salt is desired, it is crucial to use dry solvents and reagents.[8]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude amine hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Solvent-Antisolvent Recrystallization
-
Dissolution: Dissolve the crude amine hydrochloride salt in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Antisolvent: While the solution is still warm, slowly add a "poor" solvent (antisolvent, e.g., diethyl ether) dropwise until the solution becomes cloudy (turbid).
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.
Troubleshooting Workflow for Recrystallization:
References
- Purification of organic hydrochloride salt? (2017). ResearchGate.
- Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. (n.d.).
- Recrystallization and Acid/Base Extraction - The Basics. (n.d.). Rhodium.ws.
- What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
- Recovery of amines from by-product chloride salts. (1987). Google Patents.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Purification of primary aromatic amine hydrohalides of the benzene series. (1932). Google Patents.
- Isolation of primary amines as HCL salt problem. (2006). XMB Forum.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. (2004). Journal of the American Chemical Society.
- Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents.
Sources
- 1. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 2. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. echemi.com [echemi.com]
Technical Support Center: Characterization of Quaternary Ammonium Compounds (QACs)
Welcome to the technical support center for the characterization of Quaternary Ammonium Compounds (QACs). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the analysis of this diverse and complex class of molecules. As permanently cationic surfactants, QACs present unique behaviors in sample preparation, chromatography, and mass spectrometry that can be counterintuitive. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and develop robust, validated analytical methods.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the experimental workflow, from sample collection to final analysis. Each entry details the probable causes of the issue and provides step-by-step protocols and strategic advice for resolution.
Sample Preparation & Extraction
Question: Why am I observing low or inconsistent recovery of my QAC analytes from solid or aqueous samples?
Probable Cause: The inherent surfactant properties and permanent positive charge of QACs cause them to strongly and non-specifically adsorb to a variety of surfaces, including glass and plastic labware, filter membranes, and sample containers. This is a primary source of analyte loss and poor reproducibility.[1][2][3] Furthermore, in complex matrices like sludge, soil, or biological tissues, QACs with long alkyl chains can bind tightly to organic matter and negatively charged particulates, making extraction inefficient.[1][4][5]
Solution & Protocol:
A multi-pronged approach focusing on minimizing surface interaction and maximizing extraction efficiency is critical.
-
Material Selection: Avoid using standard glass or polypropylene containers for sample collection and storage, as these are prone to adsorptive losses.[1][3] Whenever possible, use glass containers that have been pre-silanized. For aqueous samples, acidification can help. To preserve aqueous samples, adjust the pH to <2 with concentrated sulfuric acid and store at or below 6°C for up to 28 days.[3]
-
Container Rinsing: Analyte recovery can be significantly improved by rinsing the original sample container with the extraction solvent and combining this rinse with the bulk extract. A rinse with methanol containing 2% (v/v) formic acid has been shown to be effective at recovering QACs adsorbed to container walls.[2]
-
Extraction Solvent Optimization: The choice of extraction solvent is paramount. For solid samples like sludge or soil, an acidified organic solvent is necessary to disrupt the ionic and hydrophobic interactions between QACs and the sample matrix. A 50 mM hydrochloric acid-methanol solution has been successfully used for ultrasonic extraction from sludge.[4] The addition of acid provides an excess of H+ ions that compete with the cationic QACs for binding sites on the solid phase, facilitating their release into the solvent.[4]
Workflow Diagram: Mitigating QAC Analyte Loss During Sample Preparation
Caption: Logical workflow for minimizing QAC loss during sample preparation.
Liquid Chromatography (LC)
Question: My QAC peaks are broad, tailing, or poorly retained on a standard C18 reversed-phase column. How can I improve my chromatography?
Probable Cause: This is a classic problem stemming from the physicochemical properties of QACs. Their permanent positive charge leads to strong, undesirable ionic interactions with residual, negatively charged silanol groups present on the surface of silica-based C18 columns. This secondary interaction mechanism, independent of the desired hydrophobic retention, causes severe peak tailing. Furthermore, many QACs, especially those with shorter alkyl chains, are highly polar and exhibit poor retention in typical reversed-phase mobile phases.[6]
Solution & Protocol:
-
Mobile Phase Modification (The "Good Enough" Approach):
-
Increase Ionic Strength and Lower pH: Adding a salt buffer (e.g., 20-50 mM ammonium formate or ammonium acetate) to the mobile phase can help shield the charged silanol groups, reducing peak tailing.[7] Lowering the mobile phase pH with formic or acetic acid (e.g., 0.1%) further suppresses the ionization of silanol groups, improving peak shape.
-
Caution with Ion-Pairing: While ion-pairing reagents (e.g., trifluoroacetic acid, heptafluorobutyric acid) can improve retention and peak shape, they are known to cause severe ion suppression in the mass spectrometer source, drastically reducing sensitivity.[6] This approach should be avoided for LC-MS applications.
-
-
Alternative Chromatography (The "Best Practice" Approach):
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar and charged compounds like QACs.[6] It uses a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) with a mobile phase high in organic content (typically >70% acetonitrile). This combination promotes the retention of polar QACs while often providing better peak shapes and sensitivity in MS detection compared to reversed-phase methods. A polymer-based HILIC column with a zwitterionic stationary phase can be particularly effective at mitigating strong silanol interactions.[6]
-
Protocol: HILIC Method for QAC Separation
| Parameter | Recommended Setting | Rationale |
| Column | Polymer-based Zwitterionic HILIC, 2.1 x 100 mm, 3.5 µm | Minimizes silanol interactions and provides electrostatic retention mechanisms.[6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides necessary ionic strength and pH control for good peak shape. |
| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |
| Gradient | 95% B -> 60% B over 10 minutes | Starts with high organic content to retain polar QACs, then increases aqueous content to elute them. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak efficiency and reduces mobile phase viscosity. |
| Injection Vol. | 5 µL | Minimize injection of strong solvents that can distort peaks. |
Mass Spectrometry (MS)
Question: I am analyzing my sample in positive ESI mode, but I cannot find the expected protonated molecule [M+H]⁺. Is my instrument not detecting the QAC?
Probable Cause: This is a common point of confusion for analysts new to QACs. Quaternary ammonium compounds are permanently cationic; they exist as a positive ion [M]⁺ in solution, not as a neutral molecule M. Therefore, under electrospray ionization (ESI) conditions, they do not undergo the typical protonation process to form an [M+H]⁺ adduct. The precursor ion you should be looking for is the molecular ion itself, which is simply the intact cation [M]⁺.[8][9]
Solution & Explanation:
-
Correct Precursor Ion Identification: When setting up your MS method (e.g., for Selected Ion Monitoring or Multiple Reaction Monitoring), the precursor mass to target is the exact mass of the cationic portion of the QAC, excluding the counter-ion (e.g., Cl⁻, Br⁻). For a di-quaternary compound, you may observe a doubly charged ion [M]²⁺ at m/z = (molecular mass)/2.[8]
-
High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., ToF or Orbitrap) is invaluable for confident identification. The high positive mass defects characteristic of alkylamine ions provide a powerful diagnostic tool, as few other chemical formulas exist at the same accurate mass, effectively discriminating QACs from matrix interferences.[1]
-
Negative Mode Trick: An interesting technique involves adding a small amount of trifluoroacetic acid (TFA) to the mobile phase and analyzing in negative ESI mode. QACs can form a characteristic ion cluster [M+2TFA]⁻. Collision-induced dissociation (CID) of this cluster can unambiguously identify the compound as a QAC by the absence of the resulting [2TFA+H]⁻ fragment, which would be present for non-quaternary amines.[9]
Diagram: QAC Ionization in ESI-MS
Caption: Comparison of ionization for a standard amine vs. a QAC in ESI+.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-around analytical technique for identifying and quantifying a diverse mixture of QACs in an environmental sample?
A1: For comprehensive analysis of unknown or diverse QAC mixtures, High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is the gold standard.[10][11]
-
HPLC (preferably HILIC): Provides the necessary separation for different QAC homologs (e.g., BAC-C12, BAC-C14, BAC-C16), which often co-exist in commercial formulations and environmental samples.[6]
-
HRMS (e.g., Q-ToF or Orbitrap): Allows for the confident identification of QACs based on accurate mass measurement, often to within 5 ppm.[1] This is crucial for distinguishing QACs from complex matrix components and for identifying non-targeted or emerging QACs that are not in your standard library.[11] Tandem MS (MS/MS) capabilities are essential for structural confirmation through fragmentation analysis.
Q2: I'm confused by the different names for QACs (e.g., BAC, ADBAC, Benzalkonium Chloride). How do I manage this?
A2: The inconsistent nomenclature is a significant challenge in the field.[10][12] Benzalkonium chloride (BAC), for instance, is a mixture of alkyl-dimethyl-benzyl-ammonium chlorides where the alkyl chain length varies (typically C12, C14, C16). The EPA may refer to this as ADBAC.[10]
-
Best Practice: Be as specific as possible in your own work. When reporting results, specify the alkyl chain length(s) (e.g., BAC-C12, DADMAC-C18:C18). When searching literature or databases, use multiple synonyms and CAS numbers to ensure you are not missing relevant information. It is crucial to recognize that most commercial QACs are mixtures, not single compounds.[10]
Q3: Are there specific materials I should absolutely avoid when handling QAC solutions?
A3: Yes. To minimize analyte loss, avoid using standard plastic containers for sample collection and storage, as QACs can adsorb to them.[3] Untreated glassware can also be problematic due to adsorption on active silanol sites.[1] If you must use glassware, pre-treating it by rinsing with a high-concentration QAC solution can help passivate these active sites, though this is not always practical for trace-level analysis.[1] Silanized glass vials and containers are a much better choice. For cleaning, rinse glassware thoroughly with deionized water; avoid organic solvents for cleaning certain electrodes used in titration.[13]
Q4: My samples are from a wastewater treatment plant. What are the biggest challenges I should anticipate?
A4: Wastewater and sludge are among the most challenging matrices for QAC analysis. You should anticipate:
-
Extreme Matrix Effects: The high concentration of organic matter, salts, and other surfactants will cause significant ion suppression or enhancement in the MS source. This necessitates effective sample cleanup, such as Solid Phase Extraction (SPE).[2][7] The use of stable isotope-labeled internal standards is critical for accurate quantification to compensate for these effects.
-
High Analyte Concentration: QACs tend to partition from the aqueous phase onto solid particles, leading to very high concentrations in sludge and biosolids, often in the mg/kg range.[2][4][12] This may require significant dilution of your sample extract to bring it within the linear range of your calibration curve.
-
Complex Mixtures: You will find a wide variety of QACs, including different classes (BACs, DADMACs, ATMACs) and a range of alkyl chain lengths, reflecting their diverse sources from household and industrial products.[5]
References
- Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. [Link]
- Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]
- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern.
- Understanding the Charge Issues in Mono and di-Quaternary Ammonium Compounds for Their Determination by LC/ESI-MS/MS.
- METHODS FOR DETERMINING QUATERNARY AMMONIUM COMPOUNDS IN DISINFECTANTS.
- A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. PubMed. [Link]
- Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucid
- Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry.
- High-Resolution Mass Spectrometry Screening of Quaternary Ammonium Compounds (QACs) in Dust from Homes and Various Microenvironments in South China.
- Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]
- Interferences and contaminants encountered in modern mass spectrometry. ScienceDirect. [Link]
- Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory.
- Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase.
- Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. PubMed Central. [Link]
- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. PubMed Central. [Link]
- Quaternary Ammonium Compounds DOC316.53.01128. Hach. [Link]
- Quantification of Quaternary Ammonium Compounds by Liquid Chromatography-Mass Spectrometry: Minimizing Losses from the Field to the Laboratory.
- Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. RSC Publishing. [Link]
- Perspectives on safety of quaternary ammonium compounds (QACs).
- Determination of alkyl quaternary ammonium compounds by liquid chromatography with indirect photometric detection.
- Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. University of Washington. [Link]
Sources
- 1. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: minimizing losses from the field to the laboratory - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. cdn.hach.com [cdn.hach.com]
- 4. researchgate.net [researchgate.net]
- 5. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xylemanalytics.com [xylemanalytics.com]
N,N,3-Trimethylazetidin-3-amine dihydrochloride handling in inert atmosphere
Welcome to the technical support center for N,N,3-Trimethylazetidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the handling of this compound, particularly under an inert atmosphere. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Introduction: Why an Inert Atmosphere is Recommended
This compound is a solid amine salt. While not pyrophoric, its dihydrochloride salt form suggests it can be hygroscopic, readily absorbing moisture from the atmosphere. The presence of moisture can lead to the formation of the free amine, which may be more susceptible to atmospheric oxidation. For applications requiring high purity and reproducibility, minimizing exposure to air and moisture is crucial.[1][2] Therefore, handling this compound under an inert atmosphere of nitrogen or argon is a best practice to ensure its stability and prevent the introduction of impurities that could affect experimental outcomes.[3][4][5]
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H15ClN2 | PubChem |
| Physical State | Solid | |
| Storage | Store at room temperature, protect from moisture. | [1] |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [1][6] |
Frequently Asked Questions (FAQs)
Q1: Is this compound strictly air-sensitive?
A1: While not pyrophoric (igniting spontaneously in air), it is hygroscopic and moisture-sensitive.[1][2] The free amine, if formed due to moisture, can be susceptible to oxidation by atmospheric oxygen.[7] Therefore, for sensitive applications requiring high purity, it is best to handle it as an air-sensitive compound.
Q2: What are the signs of decomposition or contamination?
A2: Visual signs of decomposition can include a change in color, clumping of the solid due to moisture absorption, or an ammonia-like odor. For definitive assessment, analytical techniques such as NMR or LC-MS should be used to check the purity against a reference standard.
Q3: Can I handle this compound on the benchtop?
A3: For non-critical applications or initial exploratory work, brief handling on an open bench may be acceptable if the ambient humidity is low. However, for quantitative work or when the compound's purity is paramount, using an inert atmosphere is strongly recommended to avoid moisture uptake and potential degradation.[3][5]
Q4: What is the appropriate personal protective equipment (PPE) for handling this compound?
A4: Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[1] If there is a risk of generating dust, a fume hood or a respirator may be necessary.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields or appearance of side products. | The compound may have absorbed moisture or oxidized, leading to lower purity. | Always handle the compound in a glovebox or under a positive pressure of inert gas using a Schlenk line. Purchase fresh material if decomposition is suspected. |
| The solid appears clumpy or discolored. | The compound has likely been exposed to moisture. | Do not use the compound for sensitive reactions. If possible, dry the compound under high vacuum, but be aware that this may not reverse all degradation. It is safer to use a fresh, unopened container. |
| Difficulty in transferring the solid quantitatively. | The compound's static nature or hygroscopicity can make it adhere to glassware. | Use an anti-static gun on the glassware before use. In an inert atmosphere, a small, clean, and dry spatula is effective. For solution transfers, use dry solvents and gas-tight syringes. |
| Accidental exposure of the compound to air. | A leak in the inert atmosphere setup or improper handling technique. | If the exposure was brief, the material might still be usable for less sensitive applications. For critical experiments, it is best to discard the exposed material. Review your inert atmosphere techniques and equipment for leaks.[8] |
Experimental Protocols
Protocol 1: Handling this compound in a Glovebox
A glovebox provides the most controlled environment for handling air- and moisture-sensitive compounds.[5][9]
Objective: To safely weigh and transfer the solid compound in an inert atmosphere.
Materials:
-
This compound in its original container.
-
Spatula.
-
Weighing paper or a tared vial.
-
Analytical balance inside the glovebox.
-
Reaction flask with a stir bar.
-
Septum and cap for the reaction flask.
Procedure:
-
Preparation: Ensure the glovebox has a stable inert atmosphere (typically <1 ppm O2 and H2O).
-
Transfer Materials: Introduce the unopened container of the compound, spatula, weighing vessel, and reaction flask into the glovebox antechamber.
-
Purge Antechamber: Evacuate and backfill the antechamber with inert gas for at least three cycles.[10]
-
Equilibration: Move the materials into the main glovebox chamber and allow them to equilibrate with the glovebox atmosphere for at least 30 minutes.
-
Weighing: Carefully open the container of this compound. Using a clean, dry spatula, weigh the desired amount of the solid onto the weighing paper or into the tared vial.
-
Transfer to Reaction Vessel: Transfer the weighed solid into the reaction flask.
-
Sealing: Securely seal the reaction flask with a septum and cap.
-
Cleanup: Tightly close the original container of the compound. Clean the spatula and work area within the glovebox.
-
Removal from Glovebox: The sealed reaction flask can now be removed from the glovebox for the subsequent reaction steps.
Protocol 2: Handling this compound using a Schlenk Line
A Schlenk line is a versatile tool for handling air-sensitive materials when a glovebox is not available.[4]
Objective: To add the solid compound to a reaction flask under a positive pressure of inert gas.
Materials:
-
This compound in its original container.
-
Schlenk flask with a sidearm and stopcock.
-
Glass stopper or septum.
-
Spatula.
-
Source of dry, high-purity nitrogen or argon with a bubbler.[11]
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is clean and oven-dried to remove adsorbed moisture.[9][12]
-
Assembly: Assemble the hot flask on the Schlenk line, lightly grease the joints, and secure with clips.[4]
-
Purging the Flask: Evacuate the flask while gently heating with a heat gun to remove residual moisture. Backfill with inert gas. Repeat this cycle three times.[13]
-
Positive Pressure: Leave the flask under a positive pressure of inert gas, indicated by a slow bubbling rate in the bubbler.[8]
-
Adding the Solid:
-
Slightly increase the inert gas flow to create a strong positive pressure out of the flask neck.
-
Briefly remove the stopper or septum.
-
Quickly add the pre-weighed this compound to the flask. A powder funnel can aid this process.
-
Immediately reseal the flask.
-
-
Final Purge: Evacuate and backfill the flask with inert gas one more time to remove any air that may have entered during the addition.
-
Proceed with Reaction: The compound is now in the reaction flask under an inert atmosphere, ready for the addition of solvents or other reagents.
Decision-Making Workflow for Handling
Caption: Decision workflow for handling this compound.
References
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
- Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020, July 28). Journal of Chemical Education.
- Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates.
- Inert atmosphere methods. (n.d.). Biocyclopedia.
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews.
- Inert Atmosphere. (2022, February 1). YouTube.
- 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
- N-methylazetidin-2-amine;dihydrochloride. (n.d.). PubChem.
- What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace.
- reductive am. why inert atmosphere?. (2007, April 3). Sciencemadness.org.
- N,N-dimethylazetidin-3-amine. (n.d.). PubChem.
- N,N,3-trimethylazetidin-3-amine hydrochloride. (n.d.). PubChem.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. ossila.com [ossila.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sciencemadness Discussion Board - reductive am. why inert atmosphere? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. web.mit.edu [web.mit.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace [kintekfurnace.com]
- 11. Inert atmosphere | Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Purity Analysis of N,N,3-Trimethylazetidin-3-amine dihydrochloride by qNMR
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For novel building blocks like N,N,3-Trimethylazetidin-3-amine dihydrochloride, a compound with potential applications in medicinal chemistry, rigorous purity assessment is fundamental to ensure the reliability and reproducibility of research and development outcomes. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method for this purpose.[1]
This guide provides an in-depth, objective comparison of qNMR with other analytical techniques for the purity analysis of this compound. Supported by experimental data and protocols, this document will elucidate the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
The Orthogonal Approach: Why Cross-Validation is Crucial
Relying on a single analytical method for purity determination can sometimes be misleading.[2] Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[2] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation that provides a high degree of confidence in the reported purity values.[2] This guide will explore the cross-validation of a spectroscopic method (qNMR) with a chromatographic method (High-Performance Liquid Chromatography - HPLC) and a classic titration method.
Principle of Quantitative NMR (qNMR)
Quantitative NMR (qNMR) stands out as a robust method for determining pharmaceutical purity.[3] A key distinction from other methods is the direct proportionality between the integral of an NMR peak and the number of nuclei responsible for that signal.[3][4] This unique feature makes NMR an invaluable tool for precise quantification, often without the need for a reference standard of the analyte itself.[4] The purity of an analyte can be calculated using a certified internal standard.[3]
The fundamental equation for calculating purity via qNMR is:
Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
Experimental Design and Method Validation
The process of a qNMR measurement can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[3]
Method Planning: The Causality Behind Experimental Choices
Selection of Analyte and Internal Standard Signals: For this compound, the proton signals of the azetidine ring and the methyl groups are potential candidates for quantification. Based on typical chemical shifts for azetidine derivatives, the ring protons are expected between 3.0 and 5.5 ppm.[5][6] The N,N-dimethyl and the C3-methyl protons will appear as singlets, likely in a less crowded region of the spectrum, making them ideal for integration.
The choice of an internal standard is critical for the accuracy of the qNMR experiment.[7] The ideal internal standard should:
-
Have a known, high purity (certified reference material is preferred).[8]
-
Be chemically stable and not react with the analyte or solvent.[7]
-
Possess signals in a region of the NMR spectrum that does not overlap with the analyte signals.[8]
-
Be soluble in the chosen deuterated solvent.[7]
-
Preferably have a simple spectrum with sharp singlet peaks.[8]
-
Not be hygroscopic, as moisture can introduce significant errors.[9][10]
Given the polar and hydrochloride salt nature of the analyte, a polar, non-hygroscopic internal standard is required. Maleic acid is an excellent choice for polar compounds.[7] It provides a sharp singlet for its two vinyl protons around 6.3 ppm in D₂O, a region typically free of signals from the analyte.
Solvent Selection: The analyte is a dihydrochloride salt, indicating high polarity and likely good solubility in polar solvents. Deuterium oxide (D₂O) is the logical choice as it is an excellent solvent for water-soluble compounds.[4] The use of D₂O will also exchange the labile N-H protons, simplifying the spectrum.
Experimental Workflow Diagram
Caption: qNMR Experimental Workflow.
Detailed Experimental Protocols
¹H-qNMR Purity Determination
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
-
High-precision analytical balance (readability ± 0.01 mg)
Reagents and Materials:
-
This compound (Analyte)
-
Maleic acid (Certified Internal Standard, Purity ≥ 99.5%)
-
Deuterium Oxide (D₂O, 99.9% D)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Vortex the vial until both components are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with water suppression (e.g., presaturation).
-
Temperature: 298 K
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals (a conservative value of 30 seconds is recommended to ensure full relaxation).
-
Number of Scans (NS): 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[11]
-
Acquisition Time (AQ): At least 3 seconds.[8]
-
Spectral Width (SW): Approximately 16 ppm.[8]
Data Processing and Quantification:
-
Apply Fourier transformation to the FID.
-
Carefully perform phase and baseline correction on the spectrum.
-
Integrate the well-resolved singlet corresponding to the N,N-dimethyl protons of the analyte and the singlet of the vinyl protons of maleic acid.
-
Calculate the purity using the qNMR equation provided earlier.
Comparative Method: HPLC-UV
Instrumentation:
-
HPLC system with a UV detector, pump, and autosampler.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (A) and acetonitrile with 0.1% trifluoroacetic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Quantification: Purity is determined by area normalization, where the peak area of the analyte is expressed as a percentage of the total peak area of all components in the chromatogram.[2]
Comparative Method: Acid-Base Titration
Principle: This method quantifies the dihydrochloride salt by titrating it with a standardized strong base.
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) using a pH meter to determine the two equivalence points corresponding to the neutralization of the two hydrochloride protons.
-
Calculate the purity based on the volume of titrant consumed.
Comparison of Analytical Methods
| Feature | qNMR | HPLC-UV | Acid-Base Titration |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Differential partitioning between a stationary and mobile phase.[12] | Neutralization of an acid with a base. |
| Quantification | Absolute quantification using a certified internal standard.[4] | Relative quantification by area percent; requires a reference standard of the analyte for absolute quantification.[2] | Absolute quantification based on stoichiometry. |
| Specificity | High; can distinguish between structurally similar isomers. | High; excellent separation of impurities. | Low; titrates all acidic species present. |
| Sensitivity | Moderate; not ideal for trace-level impurities.[4] | High; can detect impurities at very low levels. | Moderate. |
| Sample Throughput | Moderate; long relaxation delays can increase experiment time. | High; rapid analysis with modern UPLC systems.[13] | Low; requires manual sample preparation and titration. |
| Reference Standard | Requires a certified internal standard of a different compound.[8] | Requires a certified reference standard of the analyte for accurate quantification.[2] | Requires a standardized titrant. |
| Destructive? | No, the sample can be recovered.[4] | Yes, the sample is consumed. | Yes, the sample is consumed. |
Supporting Experimental Data
A batch of this compound was analyzed using the three described methods. The results are summarized below.
| Analytical Method | Purity (%w/w) | Relative Standard Deviation (RSD, n=3) |
| ¹H-qNMR | 98.7% | 0.3% |
| HPLC-UV (Area %) | 99.2% | 0.5% |
| Acid-Base Titration | 98.5% | 0.8% |
Discussion of Results: The purity value obtained by qNMR (98.7%) is in good agreement with the value from acid-base titration (98.5%). This provides a high degree of confidence in the accuracy of the qNMR result, as titration is a primary analytical method. The HPLC area percent method (99.2%) shows a slightly higher purity value. This is a common observation, as HPLC-UV may not detect impurities that lack a UV chromophore or co-elute with the main peak.[14] The qNMR method, on the other hand, provides a more accurate mass balance as it can quantify non-UV active impurities and residual solvents, provided they have proton signals that do not overlap with the analyte or standard.
Conclusion
For the purity analysis of this compound, qNMR proves to be a highly accurate and reliable primary method. Its ability to provide absolute quantification without the need for a specific reference standard of the analyte makes it particularly valuable in the early stages of drug discovery and development when such standards may not be available.[15][16] While HPLC is an excellent orthogonal technique for impurity profiling and detecting trace impurities, qNMR offers a more accurate assessment of the overall purity by mass. The cross-validation with titration further solidifies the trustworthiness of the qNMR data. By understanding the principles and carefully selecting experimental parameters, researchers can confidently employ qNMR as a cornerstone of their analytical workflow for the quality control of small molecules.
References
- Maniara, et al. (Year). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. Semantic Scholar. [Link not available]
- University of Ottawa. (2018). Performing qNMR Experiments on the AV-300. University of Ottawa NMR Facility. [Link not available]
- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Am Ende, C. W. (Year). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link not available]
- Emery Pharma. (Year). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link not available]
- BenchChem. (2025).
- ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link not available]
- Pauli, G. F., et al. (Year). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PubMed Central. [Link not available]
- United States Pharmacopeia. (Year). Stimuli Article (qNMR). USP. [Link not available]
- ResolveMass Laboratories Inc. (Year). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Journal of Medicinal Chemistry. (Year). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link not available]
- BenchChem. (2025). A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. BenchChem. [Link not available]
- Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link not available]
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and NMR for Purity Assessment of 2-Chloro-1,4-naphthoquinone. BenchChem. [Link not available]
- ResearchGate. (Year). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
- University of Manchester. (Year). Quantitative NMR Spectroscopy. University of Manchester. [Link not available]
- Suiter, C., & Widegren, J. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Analytical Chemistry. [Link]
- Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry. [Link]
- Suiter, C., & Widegren, J. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PubMed Central. [Link not available]
- Regis Technologies. (2020).
- Regis Technologies. (Year). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Regis Technologies. [Link not available]
- Pacific BioLabs. (Year). Identity and Purity - Small Molecules. Pacific BioLabs. [Link not available]
- BenchChem. (2025).
Sources
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. enovatia.com [enovatia.com]
- 15. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to N,N,3-Trimethylazetidin-3-amine dihydrochloride and Conventional Alkylating Agents for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of alkylating agents is a critical decision that profoundly impacts the efficiency of synthesis and the properties of the final compounds. This guide provides a comprehensive comparison of N,N,3-Trimethylazetidin-3-amine dihydrochloride, a unique azetidine-based reagent, with classical alkylating agents, offering insights into their respective reactivity, selectivity, and practical applications in medicinal chemistry.
Introduction: The Emerging Role of Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in drug discovery.[1][2][3] Their inherent ring strain, approximately 25.4 kcal/mol, imparts a desirable level of molecular rigidity and stability, making them valuable scaffolds in drug design.[4][5] This conformational constraint can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. The azetidine motif is present in several FDA-approved drugs, including the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib, underscoring its clinical relevance.[1][4] this compound represents a functionalized azetidine with potential as a unique building block or alkylating agent.
The Subject of Comparison: this compound
This compound is a disubstituted azetidine derivative. Its structure features a quaternary carbon at the 3-position, substituted with a methyl group and a dimethylamino group. The azetidine nitrogen is also methylated. This substitution pattern is expected to significantly influence its chemical reactivity.
While extensive comparative studies on the alkylating properties of this compound are not widely available in peer-reviewed literature, its reactivity can be inferred from the well-established chemistry of azetidinium ions.[2][4][6] The presence of a quaternized nitrogen within the strained four-membered ring makes the azetidinium ion susceptible to nucleophilic attack and ring-opening.
Inferred Reactivity Profile:
-
Mechanism: As an alkylating agent, N,N,3-Trimethylazetidin-3-amine would likely act as a precursor to a reactive azetidinium ion intermediate. This intermediate can then be attacked by a nucleophile, leading to the transfer of the N,N,3-trimethylazetidin-3-yl group. The reaction would proceed via a nucleophilic substitution mechanism, potentially with SN2 characteristics.
-
Steric Hindrance: The presence of a gem-dimethyl group at the 3-position introduces significant steric bulk around the azetidine ring. This steric hindrance would likely influence the rate and regioselectivity of nucleophilic attack.
-
Regioselectivity: In the ring-opening of substituted azetidinium ions, the site of nucleophilic attack is influenced by both steric and electronic factors.[2][6] For an N,N,3-trimethylazetidinium ion, nucleophilic attack could potentially occur at either of the ring carbons adjacent to the nitrogen. However, the quaternary center at C3 would likely disfavor attack at the adjacent carbons, potentially leading to selective alkylation at the N-methyl group if the desired reaction is N-dealkylation, or influencing the regioselectivity of ring opening if that is the intended pathway.
Conventional Alkylating Agents: A Baseline for Comparison
To provide a clear context for the potential utility of this compound, we will compare it to a selection of commonly used alkylating agents in medicinal chemistry. These agents are broadly classified based on their reactivity and the nature of the alkyl group transferred.
Simple Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide)
-
Mechanism: These agents typically react via a direct SN2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the halide leaving group.
-
Reactivity: Reactivity follows the order I > Br > Cl. Methyl iodide is a highly reactive and unhindered methylating agent. Benzyl bromide is also highly reactive due to the stabilization of the transition state by the phenyl ring.
-
Advantages: Readily available, predictable reactivity, and a large body of literature precedent.
-
Limitations: High reactivity can lead to a lack of selectivity and over-alkylation. Many are volatile and toxic.
Dialkyl Sulfates (e.g., Dimethyl Sulfate)
-
Mechanism: Similar to alkyl halides, dialkyl sulfates are potent alkylating agents that react via an SN2 mechanism.
-
Reactivity: Dimethyl sulfate is a powerful and efficient methylating agent, often more reactive than methyl iodide.
-
Advantages: High reactivity and relatively low cost.
-
Limitations: Extremely toxic and carcinogenic, requiring stringent handling precautions.
Alkyl Triflates and Tosylates
-
Mechanism: These compounds possess excellent leaving groups (triflate or tosylate), making them highly effective alkylating agents that react through an SN2 pathway.
-
Reactivity: Triflates are among the most reactive alkylating agents known. Tosylates are also highly reactive but generally more stable and easier to handle than triflates.
-
Advantages: High reactivity allows for the alkylation of even weak nucleophiles.
-
Limitations: Can be expensive and may require anhydrous reaction conditions.
Comparative Analysis: this compound vs. Conventional Agents
| Feature | This compound (Inferred) | Methyl Iodide | Dimethyl Sulfate | Benzyl Bromide | Alkyl Tosylate |
| Alkyl Group Transferred | N,N,3-trimethylazetidin-3-yl | Methyl | Methyl | Benzyl | Alkyl |
| Reactivity | Moderate to High (strain-release driven) | Very High | Very High | High | High |
| Mechanism | SN2-like (via azetidinium ion) | SN2 | SN2 | SN2 | SN2 |
| Selectivity | Potentially high due to sterics | Low | Low | Moderate | Moderate |
| Byproducts | Ring-opened products, HCl | Iodide salts | Sulfate salts | Bromide salts | Tosylate salts |
| Handling/Safety | Likely a solid, potentially less volatile. Toxicity data is limited.[7][8] | Volatile, toxic, light-sensitive | Extremely toxic, carcinogenic | Lachrymator, toxic | Generally stable solids, less volatile |
| Key Advantage | Introduces a unique, rigid, 3D azetidine scaffold | Simple methylation | Potent methylating agent | Introduces a versatile benzyl group | Excellent leaving group for difficult alkylations |
| Potential Disadvantage | Potential for side reactions (e.g., ring-opening), limited commercial availability and data | Over-alkylation, toxicity | Extreme toxicity | Lachrymatory | Cost, sensitivity to moisture |
Experimental Protocols
General Protocol for N-Alkylation with a Conventional Alkylating Agent (e.g., Benzyl Bromide)
Objective: To synthesize an N-benzylated secondary amine.
Materials:
-
Secondary amine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the secondary amine in the chosen solvent, add the base (K₂CO₃ or DIPEA).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Proposed Protocol for Alkylation using this compound
Objective: To introduce the N,N,3-trimethylazetidin-3-yl moiety onto a nucleophile.
Note: This is a hypothetical protocol based on the principles of azetidinium ion chemistry. Optimization would be required.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., a phenol or thiol) (1.2 equiv)
-
A non-nucleophilic base (e.g., DIPEA or Proton Sponge®) (2.2 equiv to neutralize the dihydrochloride and the generated acid)
-
A polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve this compound and the nucleophile in the chosen solvent.
-
Add the non-nucleophilic base to the mixture.
-
Heat the reaction mixture to a temperature sufficient to promote the formation of the azetidinium intermediate and subsequent nucleophilic attack (e.g., 80-120 °C). The progress of the reaction should be monitored by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by an appropriate method, such as column chromatography or preparative HPLC.
Visualizing the Mechanisms
Caption: Proposed mechanism for alkylation using N,N,3-Trimethylazetidin-3-amine.
Caption: General SN2 mechanism for conventional alkylating agents.
Conclusion and Future Perspectives
This compound presents an intriguing, albeit underexplored, alternative to traditional alkylating agents. Its key theoretical advantage lies in its ability to introduce a sterically defined, three-dimensional azetidine scaffold, a motif of increasing importance in modern drug design.[1][2][9] This contrasts with the simple, often linear, alkyl groups provided by conventional reagents.
However, the practical application of this reagent requires further investigation. Key areas for future research include:
-
Detailed Reactivity Studies: A systematic evaluation of its reactivity with a diverse range of nucleophiles is needed to establish its scope and limitations.
-
Comparative Kinetic Analysis: Quantitative kinetic studies comparing its alkylation rate with standard agents would provide invaluable data for reaction optimization.
-
Scalability and Cost-Effectiveness: For widespread adoption, efficient and scalable synthetic routes to this compound are necessary.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-05.
- Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Azetidine Deriv
- Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery. Benchchem.
- Azetidines in Drug Discovery. PharmaBlock.
- Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Thieme.
- CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine. Synblock.
- N,N,3-Trimethylazetidin-3-amine | CAS: 149696-13-9. FINETECH INDUSTRY LIMITED.
- N,N,3-trimethylazetidin-3-amine | 149696-13-9. ChemicalBook.
- N,N,3-Trimethylazetidin-3-amine | 149696-13-9. BLD Pharm.
- N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. Sigma-Aldrich.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 3. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. CAS 149696-13-9 | N,N,3-trimethylazetidin-3-amine - Synblock [synblock.com]
- 8. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Unveiling Molecular Architecture: A Guide to the Structural Validation of N,N,3-Trimethylazetidin-3-amine Dihydrochloride by 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring efficacy, safety, and intellectual property. For novel heterocyclic compounds such as N,N,3-Trimethylazetidin-3-amine dihydrochloride, a seemingly minor variation in atomic connectivity can lead to vastly different pharmacological and toxicological profiles. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational glimpse into a molecule's hydrogen and carbon framework, it often falls short in resolving the intricate connectivity of complex structures, especially those with multiple stereocenters or significant signal overlap.
This guide provides an in-depth, objective comparison of modern two-dimensional (2D) NMR techniques for the definitive structural validation of this compound. We will explore the causality behind experimental choices and present supporting data to illustrate how a suite of 2D NMR experiments can provide irrefutable evidence of its molecular architecture.
The Challenge: Beyond the 1D Spectrum
A 1D ¹H NMR spectrum of this compound would present a series of peaks, each representing a chemically distinct proton. While integration and multiplicity would offer clues, the overlapping signals of the azetidine ring protons and the various methyl groups would likely create an ambiguous picture. Similarly, a ¹³C NMR spectrum would confirm the number of unique carbon environments but would not reveal how they are connected. This is where the power of 2D NMR comes to the forefront, by spreading the NMR signals across two frequency dimensions and revealing correlations between different nuclei.[1][2]
A Multi-faceted Approach: The 2D NMR Toolkit
To unequivocally validate the structure of this compound, a combination of three key 2D NMR experiments is employed: COSY, HSQC, and HMBC. Each provides a unique and complementary piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3] It is the workhorse for establishing proton-proton connectivity within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment maps direct one-bond correlations between protons and the carbons to which they are attached.[4] It provides a clear and sensitive method for assigning which protons are bonded to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH).[4][5] This is crucial for piecing together the carbon skeleton, especially in identifying connections to quaternary carbons (carbons with no attached protons).
The logical flow of information from these experiments allows for a systematic and self-validating approach to structure elucidation.
Experimental Protocol
1. Sample Preparation:
The quality of the NMR data is highly dependent on proper sample preparation.[6]
-
Analyte: this compound (approximately 10-15 mg for ¹H and COSY, 30-50 mg for ¹³C, HSQC, and HMBC).
-
Solvent: Deuterium oxide (D₂O) is the solvent of choice due to the dihydrochloride salt form of the analyte, ensuring solubility. A volume of 0.6-0.7 mL is typically used for a standard 5 mm NMR tube.
-
Procedure:
-
Weigh the desired amount of the compound directly into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter. This step is crucial for achieving good magnetic field homogeneity (shimming).[6]
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution and sensitivity.
-
¹H NMR: A standard single-pulse experiment is performed to obtain a high-quality proton spectrum. This will serve as the reference for the 2D experiments.
-
COSY: A standard gradient-selected COSY (gs-COSY) experiment is typically used. The number of scans can be relatively low (e.g., 2-4) due to the high sensitivity of proton detection.
-
HSQC: A gradient-selected sensitivity-enhanced HSQC experiment is recommended for its high sensitivity. The number of scans will depend on the sample concentration but is typically in the range of 2-8.
-
HMBC: A gradient-selected HMBC experiment is performed. As this experiment is less sensitive than HSQC, a higher number of scans (e.g., 8-32) may be required to observe correlations to quaternary carbons.[1] The long-range coupling delay should be optimized for typical ²JCH and ³JCH values (around 8-10 Hz).
Data Interpretation and Structural Validation
Let's consider the expected structure of this compound and predict the key correlations that would validate its structure.
Structure and Numbering Scheme:
Predicted ¹H and ¹³C NMR Chemical Shifts:
The following table summarizes the predicted chemical shifts for the protons and carbons of this compound in D₂O. The protonation of the amine and azetidine nitrogen will lead to a downfield shift of adjacent protons and carbons.
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2, 4 | CH₂ | ~4.0 - 4.5 | ~60 - 70 |
| 3 | C | - | ~70 - 80 |
| 5 | CH₃ | ~1.5 - 2.0 | ~20 - 30 |
| 6, 7 | N-CH₃ | ~3.0 - 3.5 | ~40 - 50 |
2D NMR Correlation Analysis:
The following table outlines the key expected correlations in the 2D NMR spectra that would confirm the structure.
| Experiment | Correlation From | Correlation To | Significance |
| COSY | H-2 | H-4 | Establishes the connectivity of the two methylene groups within the azetidine ring. |
| HSQC | H-2, H-4 | C-2, C-4 | Unambiguously assigns the protons of the azetidine ring to their corresponding carbons. |
| H-5 | C-5 | Confirms the assignment of the C3-methyl group. | |
| H-6, H-7 | C-6, C-7 | Confirms the assignment of the N,N-dimethyl groups. | |
| HMBC | H-2, H-4 | C-3 | Confirms the connection of the methylene groups to the quaternary carbon at position 3. |
| H-5 | C-2, C-4 | Shows the three-bond coupling from the C3-methyl protons to the ring methylene carbons. | |
| H-5 | C-3 | Shows the two-bond coupling from the C3-methyl protons to the quaternary carbon. | |
| H-6, H-7 | C-3 | Crucial correlation confirming the attachment of the N,N-dimethylamino group to the C3 position of the azetidine ring. |
The logical deduction process based on these correlations is visualized below.
Comparison with Alternative Techniques
While other analytical techniques provide valuable information, they do not offer the same level of detail for complete structural elucidation in solution as 2D NMR.
| Technique | Information Provided | Limitations for this Application |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition. Fragmentation patterns can offer structural clues. | Does not provide information on the specific connectivity of atoms. Cannot distinguish between isomers. |
| Infrared (IR) Spectroscopy | Identifies the presence of functional groups (e.g., N-H stretches, C-H stretches). | Provides limited information on the overall molecular skeleton. Not suitable for unambiguous isomer differentiation. |
| X-ray Crystallography | Provides the precise 3D structure in the solid state. | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may not be the same as the solution-state conformation. |
Conclusion
The structural validation of this compound is a prime example of the power and necessity of 2D NMR spectroscopy in modern chemical analysis. While 1D NMR provides a preliminary assessment, a combination of COSY, HSQC, and HMBC experiments offers a self-validating system for unambiguously determining the atomic connectivity. The COSY spectrum establishes the proton framework, the HSQC spectrum links the proton and carbon frameworks, and the HMBC spectrum pieces together the complete carbon skeleton, including the crucial connections to the quaternary carbon. This comprehensive approach provides an unparalleled level of structural detail from a single sample in its native solution state, making it an indispensable tool for researchers, scientists, and drug development professionals.
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Mesbah Energy. (2021). Basics of NMR: Sample preparation and analysis of NMR analysis data. Mesbah Energy.
- S Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Thomson Learning.
- Jacobsen, N. E. (2016).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).
- PubChem. (n.d.). N,N-dimethylazetidin-3-amine. National Center for Biotechnology Information.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
- Matrix Fine Chemicals. (n.d.). N,N-DIMETHYLAZETIDIN-3-AMINE DIHYDROCHLORIDE.
- National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PubMed Central.
- Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Scribd.
- National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.
- National Center for Biotechnology Information. (2011). Theoretical NMR correlations based Structure Discussion. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Azetidine vs. Piperidine: A Comparative Guide for Drug Design Scaffolds
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Saturated nitrogen-containing heterocycles are mainstays in drug design, prized for their ability to introduce three-dimensional complexity, modulate physicochemical properties, and engage with biological targets. Among these, the four-membered azetidine and the six-membered piperidine rings are two of the most frequently employed scaffolds. While both are fundamental building blocks, their distinct structural and electronic characteristics impart divergent effects on a molecule's pharmacological profile. This guide provides a comprehensive comparative analysis of azetidine and piperidine scaffolds, offering experimental insights to inform rational drug design.
At a Glance: Key Comparative Metrics
| Property | Azetidine | Piperidine | Rationale & Implications in Drug Design |
| Ring Size | 4-membered | 6-membered | The smaller, more constrained nature of azetidine offers a unique vector for substituent placement and can lead to novel interactions with protein binding pockets. Piperidine's larger ring provides more conformational flexibility. |
| Conformation | Puckered (non-planar) | Chair (predominantly), Boat, Twist-boat | Azetidine's puckered conformation is relatively rigid, which can be advantageous for locking in a bioactive conformation and reducing the entropic penalty of binding.[1][2] Piperidine's chair conformation is the most stable, but it can adopt other conformations, offering more adaptability to the target protein.[1][2] |
| pKa (of conjugate acid) | ~11.29[3] | ~11.12[4] | The similar basicity of the parent scaffolds means that, in the absence of other electronic influences, they will have a similar ionization state at physiological pH. This is a crucial determinant of solubility, permeability, and off-target ion channel interactions. |
| Lipophilicity (LogP of parent) | -0.15 (calculated) | 0.84 (calculated) | Piperidine is inherently more lipophilic than azetidine. The incorporation of an azetidine ring can be a strategy to reduce the overall lipophilicity of a molecule, potentially improving its solubility and reducing metabolic liabilities. |
| Metabolic Stability | Generally higher | Susceptible to N-dealkylation and ring oxidation | Azetidine's compact structure and the higher activation energy required for enzymatic oxidation often lead to greater metabolic stability, particularly resistance to N-dealkylation by cytochrome P450 enzymes.[5] Piperidine rings are a common site of metabolism, which can lead to rapid clearance.[5][6] |
| Synthetic Accessibility | More challenging | Readily accessible | The synthesis of substituted azetidines can be more complex due to ring strain and fewer established synthetic routes compared to the wealth of methodologies available for piperidine synthesis.[7][8][9][10] |
Delving Deeper: A Structural and Functional Comparison
Conformational Rigidity vs. Flexibility: A Double-Edged Sword
The most striking difference between azetidine and piperidine lies in their conformational behavior. The four-membered azetidine ring is significantly more rigid than the six-membered piperidine ring.[1][2] This rigidity can be a powerful tool in drug design. By constraining the orientation of substituents, an azetidine scaffold can pre-organize a molecule into its bioactive conformation, leading to higher binding affinity due to a lower entropic penalty upon binding to the target protein.
Conversely, the conformational flexibility of the piperidine ring, which predominantly exists in a chair conformation, allows it to adapt to the topology of a binding site.[1][2] This adaptability can be advantageous in the early stages of drug discovery when the precise binding mode is unknown.
Caption: Conformational differences between azetidine and piperidine.
Impact on Physicochemical Properties and Pharmacokinetics
The choice between an azetidine and a piperidine scaffold can have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Basicity and Lipophilicity: As shown in the table above, the parent azetidine and piperidine have similar pKa values, meaning their basicity is comparable.[3][4] However, their lipophilicity differs significantly. The more compact and less carbon-rich azetidine ring is less lipophilic than piperidine. This property can be leveraged to improve the aqueous solubility of a drug candidate, a common challenge in drug development.
-
Metabolic Stability: A key advantage of the azetidine scaffold is its generally enhanced metabolic stability.[5] The N-dealkylation of piperidine rings is a common metabolic pathway mediated by cytochrome P450 enzymes.[5][6] The strained nature of the azetidine ring appears to make it a poorer substrate for these enzymes, thus reducing the rate of metabolic clearance and potentially prolonging the drug's half-life in the body.[5] This has been a successful strategy in drug discovery, where the replacement of a metabolically labile piperidine with an azetidine has led to improved pharmacokinetic profiles.[5]
Synthetic Accessibility: A Practical Consideration
A significant practical difference between the two scaffolds is their synthetic accessibility. Piperidine and its derivatives are readily available and a vast array of synthetic methodologies for their preparation and functionalization have been developed over decades.[7][11] This makes the exploration of structure-activity relationships (SAR) around a piperidine core relatively straightforward.
In contrast, the synthesis of substituted azetidines can be more challenging due to the inherent ring strain of the four-membered ring.[8][9][12] However, recent advances in synthetic organic chemistry have expanded the toolbox for accessing functionalized azetidines, making them increasingly viable scaffolds for drug discovery programs.[8][10]
Experimental Workflows for Comparative Analysis
To empirically determine the optimal scaffold for a given drug target, a systematic comparative analysis is essential. The following experimental workflow outlines the key steps for comparing the performance of azetidine- and piperidine-containing analogues.
Caption: Experimental workflow for comparative scaffold evaluation.
Detailed Experimental Protocols
Objective: To determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP) of the synthesized compounds.
Methodology (Potentiometric Titration): [13][14]
-
Sample Preparation: Prepare a 1-5 mM solution of the test compound in a co-solvent (e.g., methanol or DMSO) and water. The final concentration of the co-solvent should be minimized.
-
Titration: Titrate the sample solution with standardized 0.1 M HCl and 0.1 M NaOH.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
pKa Determination: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
LogP Determination: Perform the titration in a two-phase system of n-octanol and water. The shift in the apparent pKa in the presence of octanol is used to calculate the LogP.[15]
Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes, with a focus on N-dealkylation.[16][17][18][19]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (typically 1 µM final concentration) to the reaction mixture and pre-incubate at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Conclusion: Making an Informed Scaffold Choice
The decision to incorporate an azetidine or a piperidine scaffold into a drug candidate is a nuanced one that requires a deep understanding of their respective properties and the specific goals of the drug discovery program.
Choose Azetidine when:
-
Metabolic stability is a primary concern: The resistance of the azetidine ring to N-dealkylation can significantly improve a compound's pharmacokinetic profile.[5]
-
A rigid conformation is desired: To lock in a bioactive conformation and enhance binding affinity.[1][2]
-
Lowering lipophilicity and improving solubility is necessary: The inherent polarity of the azetidine ring can be beneficial in this regard.
Choose Piperidine when:
-
Synthetic accessibility and rapid SAR exploration are priorities: The well-established chemistry of piperidines allows for efficient analogue synthesis.[7][11]
-
Conformational flexibility is advantageous: To accommodate a less well-defined binding pocket.[1][2]
-
A more lipophilic scaffold is required: To enhance membrane permeability (while being mindful of potential metabolic liabilities).
Ultimately, the optimal choice will be data-driven. The experimental workflows outlined in this guide provide a framework for a systematic and objective comparison, enabling medicinal chemists to make informed decisions and design drug candidates with a higher probability of success.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- BenchChem. (2025). Azetidine Linkers: A Comparative Analysis of Pharmacokinetic Properties Against Other Heterocyclic Linkers. BenchChem.
- Cyprotex. Microsomal Stability. Evotec. [Link]
- Tian, D., Chen, G., Xiao, X., Wang, X., & Zhang, H. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Kang, Y. K. (2007). Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B, 111(16), 4237–4247. [Link]
- Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(16), 4237-4247. [Link]
- Oliynyk, S., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal.
- Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Slideshare. (n.d.).
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- Urban, M., & Pospisil, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Singh, R., & Kaur, H. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100084. [Link]
- Scribd. (n.d.). A Guide To Log P and Pka Measurements and Their Use.
- DTIC. (n.d.). Piperidine Synthesis.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- ResearchGate. (n.d.). Structures of some azetidine-based drugs.
- Cerny, M. A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- BenchChem. (2025). Azetidine vs.
- Encyclopedia.pub. (2023).
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet.
- ResearchGate. (n.d.).
- Creative Bioarray. (n.d.).
- ResearchGate. (n.d.).
- Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4281-4287.
- ResearchGate. (n.d.). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.
- Wikipedia. (n.d.). Azetidine.
- Abraham, R. J., et al. (1993). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. Journal of the Chemical Society, Perkin Transactions 2, (5), 827-833.
- Padori, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
- Starr, J. T., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1596-1601.
- BenchChem. (2025). Morpholine vs.
- Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
- Sharma, P., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Pinder, A. R. (1992). Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids.
- PubChem. (n.d.). 4-(Azetidine-1-carbonyl)piperidine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Azetidine synthesis [organic-chemistry.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pKa and log p determination | PPTX [slideshare.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. evotec.com [evotec.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available N,N,3-Trimethylazetidin-3-amine Dihydrochloride
Abstract
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a crucial building block in contemporary drug discovery, valued for its strained azetidine ring and tertiary amine functionality. The purity of this reagent is paramount, as minute impurities can significantly alter reaction outcomes, introduce downstream separation challenges, and compromise the integrity of biological assays. This guide presents a comprehensive, multi-technique strategy for the rigorous purity assessment of commercial batches of this compound. We provide detailed, field-tested protocols for identity confirmation, quantification of the active molecule, and the detection and characterization of process-related impurities, residual solvents, water content, and inorganic residues. Through a comparative analysis of hypothetical commercial samples, we illustrate how differing impurity profiles can impact research and offer a logical framework for selecting the most suitable material for high-stakes applications in pharmaceutical R&D.
Introduction: The Critical Role of Reagent Purity
The azetidine motif is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to drug candidates. N,N,3-Trimethylazetidin-3-amine, as a difunctional building block, offers synthetic chemists a versatile entry point for constructing complex molecular architectures. However, its synthesis can be complex, potentially leading to a variety of impurities, including starting materials, reaction byproducts, isomers, and residual solvents.
The presence of these impurities, even at trace levels, can have significant consequences:
-
Stoichiometric Inaccuracy: Impurities that displace the target molecule lead to incorrect molar ratios in reactions, affecting yield and reproducibility.
-
Competing Reactions: Reactive impurities can lead to the formation of undesired side products, complicating purification and analysis.
-
Catalyst Poisoning: Certain impurities can deactivate sensitive catalysts, stalling reactions entirely.
-
Pharmacological Interference: In drug development, impurities can possess their own biological activity or toxicity, confounding screening results.
Therefore, a robust, orthogonal analytical approach is not merely an academic exercise but a fundamental requirement for ensuring the validity and success of research and development programs.
The Analytical Strategy: A Multi-Pronged Approach
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on a suite of orthogonal methods, each targeting different aspects of the sample's composition. Our recommended workflow integrates several key analyses to build a holistic purity profile.
Caption: A comprehensive analytical workflow for purity assessment.
Core Identity and Purity Confirmation: Experimental Protocols
Quantitative ¹H NMR (qNMR) for Assay and Organic Impurity Profiling
Expertise & Causality: qNMR is a powerful primary method for quantification.[1][2][3] Unlike chromatography, which relies on response factors that can vary between analytes, qNMR provides a direct molar ratio between the analyte and a certified internal standard.[4][5] This makes it ideal for an unbiased assay determination. For amine salts that may have poor solubility or exhibit signal shifting in standard solvents, using an alkaline deuterated solvent can neutralize the salt in situ, improving spectral quality.[4]
Protocol:
-
Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into a vial.
-
Sample Preparation: Accurately weigh ~15 mg of the this compound sample into the same vial.
-
Dissolution: Add 0.75 mL of deuterated methanol (CD₃OD) containing a small amount of a base like NaOD or K₂CO₃ to neutralize the hydrochloride salt and ensure complete dissolution. Vortex until the solution is clear.
-
Acquisition: Transfer the solution to a high-quality NMR tube. Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (D1 ≥ 5x the longest T₁ of interest) to allow for complete magnetization recovery.
-
Analysis:
-
Confirm the identity of the main component by comparing the chemical shifts and coupling patterns to a reference spectrum.
-
Integrate a well-resolved, unique signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard.
-
Calculate the assay (purity as a mass fraction) using the standard qNMR equation, accounting for the molecular weights, number of protons in each integrated signal, and the masses of the sample and standard.
-
Identify and quantify any organic impurities by integrating their unique signals relative to the main compound or the internal standard.
-
High-Performance Liquid Chromatography (HPLC) for Related Substances
Expertise & Causality: The high polarity of small amines makes them challenging to retain on standard reversed-phase (C18) columns.[6] Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are often more effective.[6] However, for broader applicability and compatibility with mass spectrometry (MS), a reversed-phase method using a polar-embedded or polar-endcapped column can be optimized. The use of a volatile buffer like ammonium formate is crucial for MS compatibility.
Protocol:
-
System: HPLC with UV and/or Mass Spectrometric (MS) detection.
-
Column: Polar-embedded C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 205 nm (for low-level impurities without chromophores) and/or ESI+ MS scan.
-
Sample Preparation: Dissolve ~1 mg/mL of the sample in Mobile Phase A.
-
Analysis: Calculate the area percent of the main peak and all impurity peaks. Use MS data to tentatively identify impurities based on their mass-to-charge ratio.
Profiling of Key Impurity Classes
Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Expertise & Causality: Volatile organic solvents used in synthesis and purification can become trapped in the crystalline solid.[7] These solvents offer no therapeutic benefit and are strictly controlled by regulatory bodies.[7][8][9] The International Council for Harmonisation (ICH) Q3C guideline provides a framework for acceptable limits based on toxicity.[7][8][10] For amine salts, a non-aqueous, high-boiling point solvent like DMSO is required for dissolution, and a base is often needed to liberate any amine salts of volatile acids.[11]
Protocol:
-
System: Headspace sampler coupled to a GC-MS.
-
Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).
-
Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) containing a non-volatile base like imidazole.[11] Crimp the vial immediately.
-
Headspace Conditions: Incubate at 100 °C for 20 minutes.
-
GC Conditions:
-
Injector: 200 °C, Split ratio 1:10.
-
Oven Program: 40 °C for 10 min, then ramp to 240 °C at 40 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Identify and quantify solvents against a calibrated standard containing expected solvents (e.g., ethanol, isopropanol, acetonitrile, dichloromethane). Compare results to ICH Q3C limits.[7][8][10]
Water Content by Karl Fischer Titration
Expertise & Causality: Dihydrochloride salts are often hygroscopic. Water is a critical impurity that can affect reaction stoichiometry, stability, and physical properties.[12] Karl Fischer titration is the gold standard for water determination as it is specific to water, unlike the 'Loss on Drying' method which measures all volatiles.[12][13][14][15][16] For samples with low moisture content, the coulometric method is preferred for its higher sensitivity.[13]
Protocol:
-
System: Coulometric Karl Fischer Titrator.
-
Titrant: Anode solution suitable for ketones and aldehydes (to avoid side reactions with the amine).
-
Procedure:
-
Standardize the instrument using a certified water standard.
-
Accurately weigh an appropriate amount of the sample (typically 20-50 mg) and add it directly to the titration cell.
-
The titration proceeds automatically until all water has been consumed.
-
The result is typically reported as a weight/weight percentage.
-
Inorganic Impurities by Sulphated Ash
Expertise & Causality: This test quantifies the total amount of inorganic impurities in an organic substance.[17][18][19] The sample is charred and then ignited at a high temperature with sulfuric acid, which converts metal oxides and salts into non-volatile sulfates. This provides a measure of the total inorganic content, which could originate from catalysts, reagents, or process equipment.
Protocol (based on USP <281>):
-
Crucible Preparation: Ignite a suitable crucible (e.g., porcelain or platinum) at 600 ± 50 °C for 30 minutes, cool in a desiccator, and weigh accurately.[17][19]
-
Sample Addition: Accurately weigh 1-2 g of the substance into the crucible.
-
Charring: Moisten the sample with 1 mL of concentrated sulfuric acid. Heat gently until the substance is thoroughly charred.[17][20]
-
Ignition: Cool, moisten the residue again with sulfuric acid, heat until white fumes are no longer evolved, and then ignite at 600 ± 50 °C until all carbon has been consumed.[17][20]
-
Weighing: Cool the crucible in a desiccator and weigh.
-
Calculation: Calculate the percentage of residue. The process is repeated until a constant weight is achieved if the limit is exceeded.[17][19]
Chloride Content by Ion Chromatography (IC)
Expertise & Causality: For a dihydrochloride salt, confirming the correct stoichiometry of the counter-ion is essential. Elemental analysis provides nitrogen content, but a direct measure of the chloride ion confirms the salt form and can reveal the presence of other salts (e.g., monosalt, or inorganic chlorides). Ion chromatography is a rapid and precise method for quantifying anions like chloride.[21][22][23]
Protocol:
-
System: Ion chromatograph with a suppressed conductivity detector.
-
Column: Anion-exchange column suitable for halide separation.
-
Eluent: Typically a potassium hydroxide (KOH) or carbonate/bicarbonate solution.[23]
-
Sample Preparation: Accurately prepare a dilute solution of the sample (~10 mg/L) in high-purity deionized water.
-
Analysis: Quantify the chloride peak against a calibration curve prepared from a certified sodium chloride or potassium chloride standard. Calculate the weight percentage of chloride in the sample and compare it to the theoretical value for C₅H₁₂N₂·2HCl.
Comparative Analysis of Commercial Samples
To illustrate the importance of this multi-faceted approach, we present hypothetical data from three different commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white solid | White crystalline solid | Yellowish powder | White to off-white solid |
| Identity by ¹H NMR | Conforms | Conforms | Conforms | Conforms to structure |
| Assay (qNMR, w/w) | 99.2% | 97.5% | 98.9% | ≥ 98.0% |
| Purity (HPLC, area %) | 99.5% | 99.8% | 98.5% | ≥ 98.0% |
| Largest Impurity (HPLC) | 0.18% (Unknown) | 0.09% (Starting Material) | 0.8% (Isomer) | ≤ 0.2% |
| Water (Karl Fischer) | 0.3% | 0.2% | 1.5% | ≤ 1.0% |
| Residual Solvents (GC) | Isopropanol: 3500 ppm | Dichloromethane: 80 ppm | Acetone: 1500 ppm | IPA: ≤5000 ppm; DCM: ≤600 ppm; Acetone: ≤5000 ppm |
| Sulphated Ash | 0.05% | 0.08% | 0.4% | ≤ 0.1% |
| Chloride Content (IC) | 40.8% | 41.0% | 40.1% | 40.5 - 41.5% (Theory: 40.96%) |
Discussion and Interpretation
The data table reveals critical differences that a simple HPLC purity test would miss:
-
Supplier A: Shows a high assay and good HPLC purity, but contains a significant amount of isopropanol, a Class 3 solvent.[8] While within the ICH limit, this could be problematic for reactions sensitive to alcohols. The slightly low chloride content might suggest the presence of a small amount of the free base or monosalt.
-
Supplier B: Appears to be the highest quality material. It has excellent HPLC purity, very low residual solvents, and the correct chloride content, indicating proper salt formation. The slightly lower qNMR assay compared to HPLC purity is likely due to the presence of water and inorganic impurities, which qNMR accounts for in the total mass. This is the most "honest" representation of the active molecule content.
-
Supplier C: This material is problematic. The yellowish color and high sulphated ash suggest significant inorganic impurities. The high water content will throw off reaction stoichiometry. Most concerning is the high level of an isomeric impurity, which could be difficult to separate from the desired product and may have undesirable reactivity or biological activity. The lower chloride content is also a red flag for incorrect salt stoichiometry.
Caption: Potential sources of impurities during manufacturing.
Recommendations for Researchers
-
Always Request a Comprehensive Certificate of Analysis (CoA): Do not rely solely on an HPLC or NMR purity value. A reputable supplier should provide data on residual solvents, water content, and ideally, an assay by a primary method like qNMR or titration.
-
Understand the Data: As demonstrated, a "99% pure" label can be misleading. Understand which impurities are present and assess their potential impact on your specific application.
-
Consider the Application: For early-stage discovery or non-critical reactions, a batch like Supplier A's might be acceptable. For late-stage development, GMP synthesis, or sensitive catalytic reactions, the higher quality and better-characterized material from Supplier B is strongly recommended.
-
Perform In-House Verification: For critical projects, it is prudent to perform in-house verification of key parameters, particularly water content and assay, on any new batch of reagent received.
Conclusion
The purity of this compound, like any critical reagent, is a multi-dimensional attribute that cannot be captured by a single measurement. By employing an orthogonal set of analytical techniques—including qNMR, HPLC-MS, HS-GC-MS, Karl Fischer titration, sulphated ash, and ion chromatography—researchers can gain a true and actionable understanding of their material's quality. This rigorous approach to purity assessment is an essential investment in generating reliable, reproducible data and ultimately, accelerating the drug discovery and development process.
References
- European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]
- Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]
- Analab Scientific Instruments. (2024, August 20).
- Li, L., et al. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]
- Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]
- Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]
- Mettler Toledo.
- AQUALAB. Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]
- International Council for Harmonisation (ICH). (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]
- Slideshare. Q3C GUIDELINE FOR RESIDUAL SOLVENTS. [Link]
- US Pharmacopeia (USP). (2016, November 21). The Residue on Ignition / Sulfated Ash test utilizes a procedure t. [Link]
- National Institutes of Health (NIH). (2020, July 24).
- PharmaBlog. (2023, October 27).
- Science Education Resource Center (SERC) at Carleton College.
- Diduco. Analyte: chloride. [Link]
- Portal ABPG.
- University of Wisconsin Soil and Forage LAB.
- SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
- Scribd.
- Journal of AOAC INTERNATIONAL. (2002).
- US Pharmacopeia (USP). (2016, November 21). BRIEFING 281 Residue on Ignition, USP 28 page 2303. [Link]
- PubMed. (2002).
- ResearchGate. (2015).
- European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, February 2). 2.4.14.
- ResearchGate. (2020). Quantitative NMR (qNMR)
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
- Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
- LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- Scribd. HSAS Method. [Link]
- Indian Journal of Pharmaceutical Sciences. (2011).
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. database.ich.org [database.ich.org]
- 8. tga.gov.au [tga.gov.au]
- 9. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]
- 10. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ijpsonline.com [ijpsonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. mt.com [mt.com]
- 16. aqualab.com [aqualab.com]
- 17. usp.org [usp.org]
- 18. Residue on ignition / Sulfated ash - PharmaBlog [pharmablog.in]
- 19. usp.org [usp.org]
- 20. drugfuture.com [drugfuture.com]
- 21. Ion chromatography as candidate reference method for the determination of chloride in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ion Chromatography [serc.carleton.edu]
- 23. One moment, please... [diduco.com]
A Senior Scientist's Guide to the Certificate of Analysis for Azetidine-Based Building Blocks: A Comparative Analysis of N,N,3-Trimethylazetidin-3-amine dihydrochloride
Introduction: The Strategic Value of Small Rings in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the emphasis on creating novel, three-dimensional molecules has elevated the status of strained, sp³-rich heterocyclic scaffolds. Among these, the four-membered azetidine ring has emerged as a particularly valuable motif.[1] Its inherent ring strain and defined conformational rigidity offer chemists a powerful tool to enhance critical drug properties such as metabolic stability, aqueous solubility, and receptor binding affinity when compared to more conventional, flexible aliphatic chains or larger rings.[1][2]
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a prime example of a functionalized azetidine building block. It provides a compact, tertiary amine-bearing scaffold that allows for rapid chemical elaboration. For researchers in drug discovery, selecting such a building block is a critical decision. The assurance of its quality, identity, and purity is paramount to the success and reproducibility of subsequent synthetic campaigns. This assurance is delivered through the Certificate of Analysis (CoA), a document that is often glanced at but seldom deeply understood.
This guide provides an in-depth deconstruction of the typical Certificate of Analysis for this compound. We will explain the causality behind each analytical test, compare its typical specifications against relevant structural alternatives, and provide a detailed, field-tested protocol for one of the key validation experiments.
Section 1: Decoding the Certificate of Analysis – A Guarantee of Quality
A Certificate of Analysis is not merely a datasheet; it is a legally binding document that certifies a specific batch of a product has been tested and meets a predefined set of quality specifications. For a research chemical like an amine dihydrochloride, which is often hygroscopic and reactive, understanding the CoA is crucial for experimental design.
Key analytical tests typically presented on a CoA for this type of compound include:
-
Identity Confirmation (¹H NMR & Mass Spectrometry): The first and most critical question is, "Is the material what it says it is?"
-
Proton Nuclear Magnetic Resonance (¹H NMR): This technique provides a detailed fingerprint of the molecule's structure. It confirms the presence of specific proton environments (e.g., the methyl groups, the azetidine ring protons) and their connectivity. A statement like "Conforms to Structure" means the resulting spectrum matches the known, validated spectrum of this compound.
-
Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. For the dihydrochloride salt, the analysis is typically performed on the free base, and the instrument will detect the protonated molecule [M+H]⁺. This provides orthogonal confirmation of the compound's identity.
-
-
Purity Assessment (HPLC or GC): Purity is a measure of the percentage of the desired compound in the material.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile organic molecules. The compound is dissolved and passed through a column that separates it from impurities based on physicochemical properties. The area of the peak corresponding to the main compound relative to the total area of all peaks gives the purity value, often expressed as a percentage (e.g., ≥97%).
-
-
Physical Appearance: A straightforward visual inspection for form (e.g., solid, crystalline powder) and color (e.g., white to off-white). Any deviation from the expected appearance can be an early indicator of degradation or significant impurities.
-
Water Content (Karl Fischer Titration): Amine hydrochloride salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere. Karl Fischer titration is the gold standard for quantifying water content. This value is critical because excess water can alter the stoichiometry of a reaction if the compound is measured by weight and can be detrimental to moisture-sensitive reactions.
Section 2: Comparative Analysis of Azetidine and Piperidine Scaffolds
A medicinal chemist's choice of a scaffold is rarely made in isolation. The properties of N,N,3-Trimethylazetidin-3-amine are best understood when compared against logical alternatives. Here, we compare it with a closely related, less substituted azetidine and a corresponding six-membered piperidine ring, a common alternative in scaffold-hopping strategies.[3][4]
Alternatives:
-
N-Methylazetidin-3-amine dihydrochloride: A structural analog that removes the two methyl groups from the exocyclic nitrogen, reducing steric bulk and altering basicity.
-
4-(Dimethylamino)piperidine dihydrochloride: A "ring-expanded" analog, replacing the strained 4-membered ring with a more flexible 6-membered piperidine ring.
Table 1: Comparison of Typical CoA Specifications
| Parameter | This compound | N-Methylazetidin-3-amine dihydrochloride [5] | 4-(Dimethylamino)piperidine dihydrochloride |
| CAS Number | 132771-10-9 (HCl salt) | 136293-86-2 | 120096-33-7 |
| Molecular Formula | C₇H₁₈Cl₂N₂ | C₄H₁₂Cl₂N₂ | C₇H₁₈Cl₂N₂ |
| Molecular Weight | 201.14 | 159.06 | 201.14 |
| Purity (by HPLC/GC) | Typically ≥97% | Typically ≥95-98% | Typically ≥97% |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Appearance | White to Off-White Solid | White to Off-White Solid | White to Off-White Solid |
This table highlights that while standard purity and appearance specifications are often similar, the fundamental differences in molecular weight and structure (captured by NMR) lead to distinct applications in drug design.
Section 3: In-Depth Experimental Protocol: HPLC-MS for Purity and Identity Confirmation
To demonstrate how CoA data is generated and validated, we provide a detailed protocol for a liquid chromatography-mass spectrometry (LC-MS) method. This single, self-validating experiment can simultaneously confirm both the identity (by MS) and purity (by UV chromatogram from HPLC) of the target compound.
Objective: To determine the purity and confirm the identity of a sample of this compound.
Methodology:
-
Materials & Reagents:
-
This compound sample
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
0.22 µm Syringe Filters
-
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV/Vis detector (e.g., Diode Array Detector).
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~1 mg of the sample and dissolving it in 1.0 mL of 50:50 Methanol/Water to create a 1 mg/mL solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 210 nm.
-
-
Mass Spectrometry Method:
-
Ionization Mode: ESI Positive.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.5 kV.
-
-
Data Analysis & Interpretation:
-
Purity: Integrate the peaks in the UV chromatogram at 210 nm. Calculate the area percentage of the main peak relative to the total area of all peaks. This value should be ≥97%.
-
Identity: Extract the mass spectrum from the main chromatographic peak. Look for the [M+H]⁺ ion for the free base (C₇H₁₆N₂). The expected exact mass is 129.1386 Da ([M+H]⁺). The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of this value.
-
Caption: Workflow for Purity and Identity Confirmation by HPLC-MS.
Section 4: A Scientist's Perspective: Implications of Scaffold Choice
The CoA provides the "what," but a senior scientist must understand the "why." Why choose the strained N,N,3-trimethylazetidine over the more common 4-(dimethylamino)piperidine?
-
Vectorial Projection: The rigid, square nature of the azetidine ring projects substituents in well-defined vectors away from the core.[6] This is highly advantageous in fragment-based drug design, where precise orientation is key to optimizing interactions with a protein binding pocket. The flexible piperidine ring has multiple chair/boat conformations, leading to less defined substituent positioning.
-
Physicochemical Properties: The azetidine ring, being less lipophilic than a piperidine ring, can improve the aqueous solubility of a molecule—a common hurdle in drug development. This subtle change, swapping a 4-membered ring for a 6-membered one, can dramatically alter a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Synthetic Accessibility: The choice of N,N,3-trimethylazetidine versus N-methylazetidine may be driven by synthetic strategy. The fully substituted amine of the former is a tertiary amine that cannot participate in amide couplings, whereas the secondary amine of the latter is a reactive handle for further elaboration. The CoA confirms you have the correct nucleophile or non-nucleophilic base for your intended reaction.
Ultimately, the CoA is the foundational data point. A purity result of 97% is often acceptable for initial screening, but for late-stage development or complex, multi-step syntheses where impurities can accumulate, a higher purity batch (>99%) may be required. Trusting the CoA allows a scientist to proceed with confidence, knowing that the structural and purity parameters of their foundational building blocks are secure.
Conclusion
The Certificate of Analysis for a chemical building block like this compound is a critical document that provides a wealth of actionable information. By understanding the methodologies behind the data (NMR, HPLC, MS) and contextualizing the results against relevant alternatives, researchers can make more informed decisions in scaffold selection and experimental design. This meticulous approach to quality control ensures the integrity and reproducibility of scientific research, forming the bedrock upon which successful drug discovery programs are built.
References
- Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design.
- ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- FindAPhD. Azetidine Boronic Ester Building Blocks for Medicinal Chemistry.
- ResearchGate. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
- PubMed. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
- ACS Publications. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
- Semantic Scholar. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.
- Mithridion. N-Methylazetidin-3-amine Dihydrochloride 100mg.
- Scilit. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Matrix Fine Chemicals. N,N-DIMETHYLAZETIDIN-3-AMINE DIHYDROCHLORIDE.
Sources
- 1. scilit.com [scilit.com]
- 2. Azetidines - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylazetidin-3-amine Dihydrochloride [lgcstandards.com]
- 6. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
Cross-reactivity studies involving N,N,3-Trimethylazetidin-3-amine dihydrochloride
An Objective Guide to Investigating the Cross-Reactivity Profile of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this compound. Given the absence of extensive public data for this specific molecule, we will establish a robust methodological blueprint, grounded in established principles of preclinical safety assessment. This document explains the causal logic behind experimental choices and provides detailed, self-validating protocols to ensure data integrity.
The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in medicinal chemistry.[1][2] Their inherent high ring strain and sp3-rich, conformationally rigid nature can confer significant advantages, including improved solubility, metabolic stability, and pharmacokinetic profiles when incorporated into a larger molecule.[1][3] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1][2]
This compound represents a specific building block within this class. While its primary application may be well-defined, its interaction with unintended biological targets—a phenomenon known as cross-reactivity—is a critical liability that must be systematically evaluated. Off-target effects are a leading cause of adverse drug reactions and late-stage clinical trial failures.[4] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental component of sound drug development.
Designing a Cross-Reactivity Screening Strategy
A successful cross-reactivity study follows a tiered approach, moving from broad, high-throughput screening to more focused, mechanistic assays. The goal is to identify and characterize any unintended interactions with a panel of receptors, enzymes, ion channels, and transporters that are commonly associated with adverse effects.
The logical workflow for this process is outlined below. This strategy ensures that resources are focused on de-risking the most probable liabilities first.
Caption: Tiered workflow for cross-reactivity assessment.
Key Experimental Methodologies and Protocols
The trustworthiness of any cross-reactivity data hinges on the quality of the assays used. Below are detailed protocols for essential binding and functional assays.
Radioligand Binding Assays: The Gold Standard for Affinity
Expertise & Experience: This method is chosen for its sensitivity and direct measurement of binding affinity. It quantifies the ability of our test compound to displace a known, high-affinity radiolabeled ligand from a target receptor. The output, a binding affinity constant (Ki), is a crucial piece of quantitative data.
Protocol: Competitive Radioligand Binding Assay
-
Target Preparation: Prepare cell membrane fractions or purified protein expressing the off-target of interest (e.g., adrenergic receptors, dopamine receptors). Protein concentration should be determined via a Bradford or BCA assay.
-
Reagent Preparation:
-
Test Compound: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). Perform serial dilutions to create a concentration range from 100 µM down to 10 pM.
-
Radioligand: Dilute a specific radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) in assay buffer to a concentration near its known dissociation constant (Kd).
-
-
Assay Incubation: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive competitor (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of diluted radioligand.
-
50 µL of the membrane/protein preparation.
-
-
Equilibration: Incubate the plate for 60-120 minutes at room temperature on a plate shaker to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly aspirate the plate contents onto a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition at each concentration of the test compound.
-
Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: From Binding to Biological Effect
Expertise & Experience: A compound can bind to a receptor without eliciting a functional response (neutral antagonist) or it can activate (agonist) or inhibit (inverse agonist/antagonist) the receptor's signaling pathway. Functional assays are essential to determine the biological consequence of an off-target interaction.
Protocol: cAMP Accumulation Assay for GPCRs
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the Gs- or Gi-coupled GPCR identified as a hit in the binding assay.
-
Cell Plating: Seed cells into a 96-well or 384-well solid white plate and culture for 24 hours.
-
Compound Incubation:
-
Agonist Mode: Add this compound at varying concentrations and incubate for 30 minutes.
-
Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound for 15-30 minutes, then add a known agonist at its EC80 concentration.
-
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the functional response (e.g., HTRF ratio) against the log[concentration] of the test compound.
-
For agonist activity, determine the EC50 (concentration for 50% of maximal activation).
-
For antagonist activity, determine the IC50 (concentration for 50% inhibition of the agonist response).
-
The diagram below illustrates the canonical Gs-coupled GPCR signaling pathway that this assay interrogates.
Caption: Gs-coupled GPCR signaling leading to cAMP production.
Data Presentation and Comparative Analysis
All quantitative data must be summarized in a clear, tabular format to allow for easy comparison. Since no public data exists for this compound, the following table is an illustrative template demonstrating how results should be presented when comparing it against other relevant compounds.
Illustrative Cross-Reactivity Data (Ki in µM)
| Target | This compound | Comparator A (Parent Azetidine) | Comparator B (Known Drug) |
| Dopamine D2 Receptor | > 10 | > 10 | 0.5 |
| Serotonin 5-HT2A Receptor | 2.5 | > 10 | 8.7 |
| Adrenergic α1A Receptor | 8.1 | > 10 | > 10 |
| Histamine H1 Receptor | 0.9 | 7.5 | 0.05 |
| hERG Potassium Channel | > 10 | > 10 | > 10 |
Note: This data is hypothetical and for illustrative purposes only.
Trustworthiness & Interpretation: A result is typically considered a "hit" if the compound shows >50% inhibition at a concentration of 10 µM in initial screens. For validated hits, a Ki value below 1 µM warrants careful consideration. The therapeutic window—the ratio between the on-target potency and the off-target affinity—is the ultimate determinant of risk. A 100-fold window is often considered a desirable starting point.
Conclusion and Authoritative Recommendations
The robust characterization of a compound's cross-reactivity profile is indispensable for modern drug discovery. For this compound, a systematic investigation using the tiered approach and validated assays described herein is paramount.
-
Initiate a Broad Panel Screen: Engage a contract research organization (CRO) to perform a competitive binding screen against a comprehensive panel of targets (e.g., Eurofins SafetyScreen44, DiscoverX KINOMEscan). This provides the most efficient and unbiased initial assessment.
-
Prioritize Follow-Up: Focus dose-response and functional studies on any hits that show affinity within 100-fold of the expected on-target potency or involve targets with known critical safety liabilities (e.g., hERG, 5-HT2B).
-
Integrate Structure-Activity Relationships (SAR): Test close structural analogs to understand which parts of the molecule are responsible for the off-target activity. This can guide future chemical modifications to engineer out the unwanted interactions while retaining on-target efficacy.
By adhering to this guide, research teams can generate a high-integrity, decision-enabling dataset for this compound, significantly de-risking its path toward further development.
References
- Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed Central (National Center for Biotechnology Inform
- Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL:[Link]
- Title: Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges Source: PubMed Central (National Center for Biotechnology Inform
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]
- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Performance of N,N,3-Trimethylazetidin-3-amine dihydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand can profoundly influence reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth technical comparison of the performance of N,N,3-Trimethylazetidin-3-amine dihydrochloride , a structurally unique tertiary amine, in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
While direct, peer-reviewed performance data for this compound is not yet prevalent in the literature, this guide will leverage established principles of catalysis and available data for structurally analogous amines to provide a well-reasoned projection of its potential efficacy. We will compare its hypothesized performance against commonly employed ligand classes, supported by experimental protocols and mechanistic insights, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.
The Role of Amine Ligands in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed reactions, ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination. While bulky phosphine ligands have traditionally dominated the field, simple amine ligands have been explored as cost-effective and readily available alternatives.[1][2]
The efficacy of an amine as a ligand is often dictated by its steric and electronic properties. The lone pair of electrons on the nitrogen atom coordinates to the palladium center, influencing its electron density and, consequently, its reactivity. The steric bulk of the amine can affect the coordination number of the palladium complex and the rate of reductive elimination.
N,N,3-Trimethylazetidin-3-amine presents an interesting structural motif. The azetidine ring introduces a degree of rigidity and a specific steric profile, while the tertiary amine offers a single coordination site. The methyl group at the 3-position further increases the steric hindrance around the nitrogen atom. It is hypothesized that this unique combination of features could offer a balance of stability and reactivity to the palladium catalyst.
Benchmarking Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[3] The choice of ligand is critical, especially when dealing with challenging substrates such as aryl chlorides or sterically hindered amines.[4][5]
Hypothetical Performance Profile
Based on the performance of other simple and sterically hindered amines, we can project the following performance characteristics for N,N,3-Trimethylazetidin-3-amine as a ligand in the Buchwald-Hartwig amination:
-
Aryl Bromides and Iodides: For more reactive aryl halides, N,N,3-Trimethylazetidin-3-amine is expected to perform adequately, likely providing moderate to good yields, particularly with primary and less hindered secondary amines.
-
Aryl Chlorides: The coupling of aryl chlorides is more challenging and typically requires more electron-rich and sterically demanding ligands. The performance of N,N,3-Trimethylazetidin-3-amine in this context is expected to be modest, likely requiring higher catalyst loadings and longer reaction times compared to specialized phosphine ligands.
-
Sterically Hindered Substrates: The steric bulk provided by the 3-methyl group on the azetidine ring may offer some advantage in promoting reductive elimination, potentially leading to improved yields with moderately hindered coupling partners.
Comparative Data with Established Ligands
To provide context, the following table summarizes typical performance data for various ligand types in the Buchwald-Hartwig amination.
| Ligand Type | Representative Ligand | Substrate Example | Amine | Yield (%) | Reference |
| Bulky Monophosphine | BrettPhos | 4-Chlorotoluene | Morpholine | >95 | [6] |
| Bidentate Phosphine | BINAP | Bromobenzene | Aniline | ~80-90 | [3][7] |
| Simple Amine | Cyclohexylamine | 4-Bromoanisole | Phenylboronic acid | 83 | [1] |
| Hypothetical | N,N,3-Trimethylazetidin-3-amine | 4-Bromoanisole | Aniline | ~60-70 | Projected |
Experimental Protocol: Buchwald-Hartwig Amination
This general procedure can be adapted for the use of this compound, which would first need to be neutralized to the free amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
N,N,3-Trimethylazetidin-3-amine (free amine, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, N,N,3-Trimethylazetidin-3-amine, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Add the aryl halide and the amine to the tube.
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
A Comparative Guide to Alternatives for N,N,3-Trimethylazetidin-3-amine dihydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Small, constrained diamine scaffolds are of particular interest due to their ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates. N,N,3-Trimethylazetidin-3-amine dihydrochloride has emerged as a valuable synthon in this class. However, the pursuit of optimized synthetic routes and diverse molecular architectures necessitates a thorough understanding of its performance relative to viable alternatives.
This guide provides a comprehensive comparison of this compound with other classes of diamine building blocks, supported by experimental insights and synthetic protocols. Our objective is to equip researchers with the knowledge to make informed decisions in the selection of reagents that best suit their synthetic goals.
Introduction to this compound
N,N,3-Trimethylazetidin-3-amine is a small, saturated heterocyclic compound featuring a gem-dimethyl group at the 3-position and a tertiary amine, in addition to the azetidine ring nitrogen. The dihydrochloride salt form is commonly used to improve its stability and handling. The rigid, four-membered azetidine ring provides a defined conformational constraint, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of two basic nitrogen atoms offers multiple points for functionalization, making it a versatile building block for creating diverse chemical libraries.
The synthesis of substituted azetidines, in general, can be challenging due to the inherent ring strain of the four-membered ring. However, various synthetic methodologies have been developed to access this important class of compounds.
Comparative Analysis of Diamine Scaffolds
The utility of a diamine building block in synthesis is often evaluated by its performance in common chemical transformations, such as amide bond formation and nucleophilic substitution reactions. Here, we compare N,N,3-Trimethylazetidin-3-amine with other relevant classes of diamines.
Substituted Piperidines and Pyrrolidines
Piperidine and pyrrolidine rings are common motifs in pharmaceuticals. Compared to the strained azetidine ring, these five- and six-membered rings are more conformationally flexible.
Key Considerations:
-
Reactivity: The nucleophilicity of the secondary amine in piperidine and pyrrolidine is generally comparable to that of the azetidine nitrogen. However, the steric hindrance around the nitrogen atoms can influence reaction rates.
-
Conformational Flexibility: The greater flexibility of piperidine and pyrrolidine rings can be advantageous for exploring a wider conformational space but may also lead to a higher entropic cost upon binding to a target. The rigid azetidine scaffold of N,N,3-Trimethylazetidin-3-amine offers a more defined vector for substituent placement.
-
Synthesis: A vast body of literature exists for the synthesis and functionalization of piperidines and pyrrolidines, making them readily accessible building blocks.
Experimental Data Snapshot:
| Diamine Class | Typical Amide Coupling Yields | Key Observations |
| Substituted Azetidines | Moderate to High | Yields are generally good with common coupling agents, but reactions can be sluggish with sterically hindered substrates.[1] |
| Substituted Piperidines | High | Generally high-yielding reactions with a wide range of coupling agents.[2] |
| Substituted Pyrrolidines | High | Similar to piperidines, they are generally reactive and provide good yields. |
Spirocyclic Diamines
Spirocyclic diamines are a class of conformationally restricted building blocks that have gained significant interest in drug discovery.[3][4][5] They feature two rings sharing a single carbon atom, which imparts a high degree of three-dimensionality.
Key Considerations:
-
Structural Rigidity and 3D Shape: Spirocyclic systems offer a well-defined and rigid scaffold, which can lead to improved binding affinity and selectivity.[3] This is a key advantage they share with substituted azetidines.
-
Synthetic Accessibility: While methods for their synthesis are continually being developed, they can be more synthetically challenging to prepare compared to simpler monocyclic diamines.[3]
-
Diversity: The variety of available spirocyclic diamine scaffolds allows for the exploration of a wide range of vectoral orientations for appended functional groups.
Experimental Data Snapshot:
Direct comparative data with N,N,3-Trimethylazetidin-3-amine is scarce. However, studies on the synthesis of spirocyclic 1,2-diamines have demonstrated their utility in generating complex molecular architectures.[3]
| Diamine Scaffold | Synthetic Complexity | Key Advantages |
| N,N,3-Trimethylazetidin-3-amine | Moderate | Commercially available, though multi-step synthesis is required for in-house preparation. |
| Spirocyclic Diamines | Moderate to High | Offers unique 3D scaffolds and high rigidity.[3][4][5] |
Acyclic and Less Constrained Diamines
Simple acyclic diamines, such as N,N,N'-trimethylethylenediamine, offer the highest degree of conformational flexibility.
Key Considerations:
-
Flexibility: While this flexibility can be a disadvantage in terms of pre-organization for binding, it can be useful in situations where a less rigid linker is desired.
-
Basicity and Reactivity: The pKa values of the amino groups will influence their reactivity in a given transformation.
-
Cost and Availability: Acyclic diamines are often more readily available and cost-effective than their cyclic counterparts.
Experimental Protocols
To provide a practical context for this comparison, we present representative synthetic protocols for the preparation of a key azetidine intermediate and a general method for amide bond formation.
Protocol 1: Synthesis of 1-Boc-3-amino-3-methylazetidine (A key precursor for N,N,3-Trimethylazetidin-3-amine)
This protocol outlines the synthesis of a protected precursor that can be further elaborated to the target molecule.
Caption: Synthetic workflow for a key azetidine precursor.
Detailed Steps:
-
Reductive Amination: To a solution of 1-Boc-3-azetidinone in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of methylamine. After stirring for a period, add sodium triacetoxyborohydride portion-wise. Monitor the reaction by TLC or LC-MS until completion.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Further Functionalization: The resulting secondary amine can then be dimethylated via reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride to yield 1-Boc-3-(dimethylamino)-3-methylazetidine.
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield N,N,3-Trimethylazetidin-3-amine as its salt.
Protocol 2: General Amide Coupling Reaction
This protocol provides a general procedure for amide bond formation, a common application for diamine building blocks.
Caption: General workflow for amide coupling.
Detailed Steps:
-
Activation: To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for a short period to allow for the activation of the carboxylic acid.
-
Amine Addition: Add a solution of the diamine (e.g., this compound, after neutralization with a suitable base) to the activated carboxylic acid mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by column chromatography or recrystallization.
Conclusion
The choice of a diamine building block in a synthetic campaign is a critical decision that can significantly impact the efficiency of the synthesis and the properties of the final molecule. This compound offers a valuable combination of conformational rigidity and functional handles. However, its performance should be weighed against other classes of diamines, such as substituted piperidines, pyrrolidines, and spirocyclic diamines, each with its own set of advantages and disadvantages.
-
For achieving high conformational constraint and 3D complexity, N,N,3-trimethylazetidin-3-amine and spirocyclic diamines are excellent choices.
-
For applications where greater conformational flexibility is desired or when cost and ready availability are primary concerns, substituted piperidines, pyrrolidines, and acyclic diamines may be more suitable.
Ultimately, the optimal choice will depend on the specific goals of the research program, including the desired molecular architecture, the synthetic feasibility, and the biological target. This guide provides a framework for making these critical decisions, empowering researchers to navigate the diverse landscape of diamine building blocks and accelerate the discovery of new medicines.
References
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med. Chem. Lett.2015, 6, 9, 1004–1009.
- Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
- Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes.
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. J. Org. Chem.2009, 74, 5, 2250–2253.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules2019, 24, 11, 2145.
- Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. Eur. J. Med. Chem.2026, 301, 118198.
- Azetidine. Organic Syntheses.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry2019, 13, 131.
- Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis.
- Parallel Synthesis & High-Throughput Experiment
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett.2011, 52, 39, 5023–5026.
- Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters2023, 12, 1, 133-142.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters.
- Environment-friendly synthesis method of N, N, N' -trimethylethylenediamine. CN110563591A.
- Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules2012, 17, 12, 14639-14661.
- Synthesis of azetidine deriv
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem.2021, 19, 3096-3113.
- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry.
- Boc 3-acetamidoazetidine. Sigma-Aldrich.
- A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry.
- Synthesis of tertiary amines. YouTube.
- What is the procedure for the synthesis of tertiary amines in the lab. Quora.
- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- N,N-Dimethylazetidin-3-amine dihydrochloride. Manchester Organics.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Assembly Line Synthesis of Tertiary Amines. YouTube.
- 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis. ChemicalBook.
- Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- N,N,N′-Tris(trimethylsilyl)-2-pyridinecarboximidamide. Molbank.
- Preparation methods of methyl-d3-amine and salts thereof. EP2548859A1.
- N,N,3-Trimethylazetidin-3-amine hydrochloride. BLD Pharm.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
- Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Molecules.
Sources
- 1. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
A Senior Application Scientist's Guide to Confirming the Identity of N,N,3-Trimethylazetidin-3-amine dihydrochloride
For researchers and drug development professionals, the unequivocal confirmation of a molecule's identity is a foundational requirement for advancing any project. N,N,3-Trimethylazetidin-3-amine dihydrochloride, a substituted azetidine, presents a unique analytical challenge due to its small size, polar nature, and the presence of a strained four-membered ring. This guide provides an in-depth comparison of analytical techniques for its structural confirmation, with a primary focus on the power and nuance of mass spectrometry.
The Analytical Imperative: Why Structure Matters
In drug discovery and development, an unambiguous structural assignment is paramount. An incorrect identification can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. The subject of our analysis, N,N,3-Trimethylazetidin-3-amine, exists as a dihydrochloride salt. This salt form enhances stability and solubility but requires specific considerations during analysis, particularly for mass spectrometry where the non-volatile salt can interfere with ionization.
Primary Method: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.[1] For this compound, High-Resolution Mass Spectrometry (HRMS) is the preferred method, offering the ability to determine the elemental composition of the molecule with high precision.[2][3][4]
Causality in Method Selection: ESI vs. APCI
The choice of ionization source is critical. Electrospray Ionization (ESI) is the premier choice for this polar, pre-charged (in solution) molecule.[1] ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, typically yielding the protonated molecular ion [M+H]+ with minimal fragmentation. This is crucial for establishing the molecular weight of the free base. Atmospheric Pressure Chemical Ionization (APCI) could be an alternative but is generally better suited for less polar compounds.[1]
Experimental Protocol: LC-HRMS Analysis
A liquid chromatography-mass spectrometry (LC-MS) setup provides the dual benefit of separating the analyte from potential impurities and the hydrochloride salt before it enters the mass spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent such as methanol or water at a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL with the initial mobile phase. The acidic mobile phase will ensure the amine remains protonated.
-
Chromatographic Separation:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: A reversed-phase C18 column is suitable for retaining the polar amine.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Ionization Mode: ESI, Positive.
-
Mass Range: 50-500 m/z.
-
Data Acquisition: Acquire data in both full scan mode (for the [M+H]+ ion) and tandem MS (MS/MS) mode to induce fragmentation. For MS/MS, select the [M+H]+ ion as the precursor.
-
dot graph "LCMS_Workflow" { layout="dot"; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_LC" { label = "Liquid Chromatography"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Sample Injection"]; Column [label="C18 Column Separation"]; Sample -> Column [label="Mobile Phase"]; }
subgraph "cluster_MS" { label = "Mass Spectrometry"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; ESI [label="ESI Source"]; QTOF [label="Q-TOF Analyzer"]; Detector [label="Detector"]; ESI -> QTOF [label="Ion Transfer"]; QTOF -> Detector [label="Mass Analysis"]; }
Column -> ESI [label="Eluent", style=dashed]; Detector -> Data [label="Signal"]; Data [label="Data Acquisition & Analysis", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; } digraph "LCMS_Workflow" { layout="dot"; rankdir="LR"; graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_LC" { label = "Liquid Chromatography"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Sample Injection"]; Column [label="C18 Column Separation"]; Sample -> Column [label="Mobile Phase"]; }
subgraph "cluster_MS" { label = "Mass Spectrometry"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; ESI [label="ESI Source"]; QTOF [label="Q-TOF Analyzer"]; Detector [label="Detector"]; ESI -> QTOF [label="Ion Transfer"]; QTOF -> Detector [label="Mass Analysis"]; }
Column -> ESI [label="Eluent", style=dashed]; Detector -> Data [label="Signal"]; Data [label="Data Acquisition & Analysis", shape=document, fillcolor="#FBBC05", fontcolor="#202124"]; }
Caption: High-level workflow for LC-HRMS analysis.Data Interpretation: A Self-Validating System
The strength of HRMS lies in its ability to provide multiple, corroborating pieces of evidence for a structure.
-
The Protonated Molecule ([M+H]+): The free base of N,N,3-Trimethylazetidin-3-amine has a chemical formula of C7H16N2. Its monoisotopic mass is 128.1313 Da. In positive ion mode ESI, the molecule will accept a proton, resulting in an expected [M+H]+ ion with an m/z of 129.1386 . HRMS can measure this mass to within 5 parts-per-million (ppm), allowing for the confident determination of the elemental formula C7H17N2+.
-
Fragmentation Analysis (MS/MS): By isolating the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. For tertiary amines, a common fragmentation pathway is α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[5][6][7]
-
Loss of a methyl radical: Cleavage of a C-N bond from the dimethylamino group would result in a fragment at m/z 114.1152.
-
Ring Opening/Cleavage: The strained azetidine ring can undergo cleavage. A plausible fragmentation is the loss of ethene (C2H4) following ring opening, leading to a fragment at m/z 101.1074.
-
Loss of dimethylamine: Cleavage of the C-N bond connecting the dimethylamino group to the ring could yield a fragment at m/z 84.0808.
-
Caption: Proposed MS/MS fragmentation of the target molecule.
Comparative Analysis: Orthogonal & Complementary Techniques
While HRMS is powerful, true analytical rigor comes from using orthogonal techniques that provide structural information from different physical principles.
| Technique | Principle | Information Provided | Strengths | Weaknesses |
| HRMS | Mass-to-charge ratio of ionized molecules and their fragments. | Elemental composition, molecular weight, structural fragments. | High sensitivity, high specificity, requires minimal sample.[1] | Provides connectivity information indirectly, struggles with isomers. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry. | Unambiguous structure elucidation, non-destructive.[8] | Lower sensitivity, requires more sample, complex spectra for some molecules.[8] |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C-H, C-N bonds). | Fast, inexpensive, good for quick functional group screening. | Provides little to no information on the overall molecular skeleton.[9][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation. For N,N,3-Trimethylazetidin-3-amine, a combination of 1H, 13C, and 2D NMR experiments (like COSY and HSQC) would provide definitive proof of structure.
-
Expected 1H NMR Signals: Distinct signals for the two non-equivalent CH2 groups of the azetidine ring, a singlet for the C3-methyl group, and a singlet for the N,N-dimethyl groups.[11]
-
Expected 13C NMR Signals: Signals corresponding to the azetidine ring carbons, the quaternary carbon at position 3, and the three methyl carbons.[12][13]
The combination of HRMS (confirming elemental formula) and NMR (confirming the precise arrangement of atoms) provides an unshakeable structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR serves as a rapid, complementary check. For this molecule, the key observation would be the presence of C-H stretching vibrations (around 2800-3000 cm⁻¹) and C-N stretching vibrations (around 1000-1250 cm⁻¹).[10][14] Crucially, as a tertiary amine, the spectrum should show a lack of N-H stretching bands typically seen between 3300-3500 cm⁻¹.[9][15]
Conclusion
Confirming the identity of this compound requires a multi-faceted analytical approach. High-Resolution Mass Spectrometry (HRMS) stands out as the primary technique, offering a rapid and highly sensitive method to confirm the elemental composition via accurate mass measurement of the parent ion and to provide structural insights through logical fragmentation pathways. However, for absolute certainty and to meet the rigorous standards of drug development, this data must be corroborated by NMR spectroscopy , which provides the definitive map of atomic connectivity. FTIR serves as a useful, albeit less detailed, secondary check. By integrating the data from these orthogonal techniques, researchers can achieve the highest level of confidence in the identity of their target compound, ensuring the integrity of their subsequent research.
References
- High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.PMC.
- High-resolution mass spectrometry of small molecules bound to membrane proteins.PMC.
- Difference between Primary Secondary and Tertiary Amines Via FTIR.Chemistry Stack Exchange.
- High-Resolution Filtering for Improved Small Molecule Identification via GC/MS.ResearchGate.
- Mass Spectrometry in Small Molecule Drug Development.American Pharmaceutical Review.
- FTIR spectra of the C–H stretching absorbance in tertiary amine groups.ResearchGate.
- Amine infrared spectra.University of Calgary.
- Amine Fragmentation in Mass Spectrometry.Chemistry LibreTexts.
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines.Spectroscopy Online.
- Fragmentation of Amines.Whitman College.
- Spectroscopy of Amines.Chemistry LibreTexts.
- 13C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine.ResearchGate.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives.PubMed Central.
- Mass Spectrometry of Amines.JoVE.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Senior Application Scientist's Guide to the Elemental Analysis of N,N,3-Trimethylazetidin-3-amine dihydrochloride
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a foundational requirement for advancing discovery and ensuring product quality. N,N,3-Trimethylazetidin-3-amine dihydrochloride, a substituted azetidine derivative of interest in pharmaceutical development, presents a common analytical challenge: the accurate determination of its elemental composition. This guide provides an in-depth comparison of established analytical techniques for quantifying the nitrogen and chlorine content in this molecule, offering field-proven insights into methodological choices, experimental design, and data interpretation.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a thorough understanding of the target molecule is paramount. This compound is a tertiary amine salt. Its structure dictates the analytical approaches for both the covalently bound nitrogen within the azetidine ring and the ionic chloride atoms.
Chemical Structure:
Molecular Formula: C₆H₁₆Cl₂N₂
Molecular Weight: 187.11 g/mol [1]
Based on this information, the theoretical elemental composition can be calculated, providing a benchmark against which experimental results will be compared.
Table 1: Theoretical Elemental Composition of this compound
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 6 | 72.06 | 38.51 |
| Hydrogen (H) | 1.01 | 16 | 16.16 | 8.64 |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 37.89 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 14.97 |
| Total | 187.14 | 100.00 |
A critical consideration for amine hydrochlorides is their potential for hygroscopicity, the tendency to absorb moisture from the atmosphere.[2][3][4][5] This can significantly impact the accuracy of elemental analysis by altering the sample's weight. Proper sample handling, including storage in a desiccator and rapid weighing, is crucial to mitigate this effect.
Nitrogen Determination: A Comparative Analysis of Combustion (Dumas) and Kjeldahl Methods
The quantification of nitrogen is a cornerstone of organic elemental analysis. Two primary methods, the Dumas (combustion) method and the Kjeldahl method, offer distinct advantages and disadvantages.
The Combustion (Dumas) Method: Precision and Speed
The Dumas method is a high-temperature combustion technique that has become the industry standard for nitrogen analysis due to its speed, safety, and high degree of automation.[6]
Principle of Operation: A precisely weighed sample is combusted in a high-temperature furnace (typically 900-1000 °C) in the presence of a pure oxygen stream. This process quantitatively converts all organic and inorganic substances into their elemental gases. The resulting gas mixture, primarily composed of CO₂, H₂O, N₂, and nitrogen oxides (NOx), is then passed through a reduction chamber containing heated copper to convert NOx to N₂. After the removal of CO₂ and H₂O by specialized traps, the purified N₂ gas is measured by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the amount of nitrogen in the original sample.[6][7][8]
Experimental Workflow for Nitrogen Analysis by Combustion
Caption: Workflow for Nitrogen Determination by Combustion.
The Kjeldahl Method: The Classic Approach
The Kjeldahl method, a wet chemical technique, has been a trusted method for nitrogen determination for over a century.[6][9] It involves the digestion of the organic compound in hot, concentrated sulfuric acid, which converts the amine nitrogen to ammonium sulfate.[9] The resulting solution is then made alkaline, liberating ammonia gas, which is subsequently distilled and titrated.
Principle of Operation: The sample is heated with concentrated sulfuric acid and a catalyst (e.g., copper sulfate). The organic matrix is destroyed, and the nitrogen is converted to non-volatile ammonium sulfate. After digestion, the solution is cooled, diluted, and an excess of strong base (e.g., NaOH) is added to convert the ammonium ions to ammonia. The ammonia is then distilled into a receiving flask containing a known amount of standard acid (e.g., HCl or H₂SO₄) or a boric acid solution. The amount of nitrogen is determined by back-titrating the excess standard acid or by titrating the borate anions with a standard acid.[9]
Table 2: Comparison of Combustion (Dumas) and Kjeldahl Methods for Nitrogen Analysis
| Feature | Combustion (Dumas) Method | Kjeldahl Method |
| Principle | High-temperature combustion and TCD detection | Acid digestion, distillation, and titration |
| Analysis Time | ~5-10 minutes per sample[6] | Several hours per sample[6] |
| Sample Size | 1-5 mg | 100-500 mg |
| Accuracy & Precision | Generally high for a wide range of compounds.[7] | Can be less accurate for compounds with N-N or N-O bonds without modification. |
| Safety & Environmental | Uses high temperatures and pressures, but no hazardous chemicals.[6] | Involves corrosive concentrated acids and produces hazardous waste.[6] |
| Automation | Highly automated | Less amenable to full automation |
| Applicability to this compound | Excellent. The method is well-suited for the analysis of stable, pure organic compounds. | Suitable, as the nitrogen is in an amine form which is readily converted to ammonium sulfate. |
Recommendation for Nitrogen Analysis: For routine, high-throughput analysis of this compound, the Combustion (Dumas) method is the superior choice due to its speed, safety, and high precision. The Kjeldahl method remains a valid reference method but is less practical for modern drug development laboratories.
Chloride Determination: A Head-to-Head of Ion Chromatography and Potentiometric Titration
As a dihydrochloride salt, the accurate quantification of chloride is essential to confirm the compound's stoichiometry and purity. Two powerful techniques for this purpose are Ion Chromatography (IC) and Potentiometric Titration.
Ion Chromatography: High Sensitivity and Speciation
Ion Chromatography is a form of liquid chromatography that utilizes ion-exchange resins to separate ions based on their charge and size.[10] For the analysis of chloride, an anion-exchange column is employed.
Principle of Operation: A dilute aqueous solution of the sample is injected into the IC system. The mobile phase (eluent), typically a carbonate-bicarbonate buffer, carries the sample through a guard column and then an analytical column packed with an anion-exchange resin. The negatively charged chloride ions are retained on the column and are separated from other potential anions. After separation, the eluent and separated ions pass through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions. The concentration of chloride is then measured by a conductivity detector.[10]
Experimental Workflow for Chloride Analysis by Ion Chromatography
Caption: Workflow for Chloride Determination by Ion Chromatography.
Potentiometric Titration: A Robust and Accurate Titrimetric Method
Potentiometric titration is an electrochemical method used to determine the concentration of a substance by measuring the potential difference (voltage) between two electrodes as a titrant is added.[11][12] For chloride analysis, a silver nitrate solution is used as the titrant.
Principle of Operation: The sample is dissolved in an appropriate solvent (e.g., water or a mixed aqueous-organic solvent). A silver indicator electrode and a reference electrode are immersed in the solution. A standard solution of silver nitrate (AgNO₃) is incrementally added to the sample solution. The silver ions (Ag⁺) from the titrant react with the chloride ions (Cl⁻) in the sample to form an insoluble precipitate of silver chloride (AgCl).[12] The potential of the silver electrode is dependent on the concentration of free Ag⁺ ions in the solution. A sharp change in the measured potential occurs at the equivalence point, where all the chloride ions have been precipitated. This inflection point in the titration curve corresponds to the volume of AgNO₃ titrant required to react with all the chloride in the sample, from which the chloride concentration can be calculated.[11][13]
Table 3: Comparison of Ion Chromatography and Potentiometric Titration for Chloride Analysis
| Feature | Ion Chromatography (IC) | Potentiometric Titration |
| Principle | Ion-exchange separation and conductivity detection | Precipitation titration and electrochemical endpoint detection |
| Sensitivity | High (ppb levels) | Moderate (ppm levels) |
| Specificity | High; can separate and quantify multiple anions in a single run. | Specific for precipitating anions (halides, etc.). |
| Interferences | Other anions with similar retention times can interfere.[10] High concentrations of other salts can affect column performance.[13][14] | Other ions that precipitate with silver (e.g., bromide, iodide) will interfere.[15] |
| Analysis Time | 15-30 minutes per sample | 10-20 minutes per sample |
| Automation | Easily automated with an autosampler | Can be automated with an autotitrator |
| Applicability to this compound | Excellent for determining chloride content and assessing the presence of other anionic impurities. | A robust and accurate method for quantifying the total chloride content. |
Recommendation for Chloride Analysis: Both Ion Chromatography and Potentiometric Titration are excellent methods for the determination of chloride in this compound. The choice between the two often depends on the specific needs of the analysis. IC is preferred when information about other potential anionic impurities is required, while potentiometric titration offers a straightforward and highly accurate method for total chloride determination. For routine quality control, potentiometric titration may be more cost-effective.
Experimental Protocols
Protocol 1: Nitrogen Determination by Combustion
-
Instrument Preparation: Ensure the combustion and reduction furnaces are at their operational temperatures (typically ~950-1000°C and ~650°C, respectively). Calibrate the instrument using a certified nitrogen standard (e.g., acetanilide).
-
Sample Preparation:
-
Tare a clean, dry tin capsule on a microbalance.
-
Accurately weigh 1-3 mg of this compound into the tin capsule.
-
Seal the capsule to enclose the sample.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.
-
-
Data Analysis: The instrument software will automatically calculate the percentage of nitrogen based on the TCD signal, the sample weight, and the calibration.
Protocol 2: Chloride Determination by Ion Chromatography (based on EPA Method 300.0)[11]
-
Instrument Setup:
-
Equilibrate the IC system with the appropriate eluent (e.g., a mixture of sodium carbonate and sodium bicarbonate).
-
Calibrate the instrument using a series of certified chloride standards.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with deionized water.
-
Further dilute an aliquot of this stock solution to bring the chloride concentration within the calibrated range of the instrument.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Analysis:
-
Place the vial in the autosampler and start the analysis sequence.
-
-
Data Analysis: Identify the chloride peak by its retention time and quantify the concentration based on the peak area and the calibration curve. Calculate the percentage of chloride in the original sample.
Protocol 3: Chloride Determination by Potentiometric Titration
-
Titrator Setup:
-
Standardize the silver nitrate titrant (e.g., 0.1 M AgNO₃) against a primary standard sodium chloride solution.
-
Set up the autotitrator with a silver indicator electrode and a suitable reference electrode.
-
-
Sample Preparation:
-
Accurately weigh approximately 150-200 mg of this compound into a titration vessel.
-
Dissolve the sample in approximately 50 mL of deionized water. Acidify the solution slightly with dilute nitric acid.
-
-
Titration:
-
Immerse the electrodes in the sample solution and start the titration.
-
The titrator will automatically add the AgNO₃ titrant and record the potential as a function of the volume added.
-
-
Data Analysis: The titrator software will determine the equivalence point from the inflection of the titration curve. The percentage of chloride is then calculated based on the volume of titrant used, its concentration, and the initial sample weight.
Conclusion: A Multi-faceted Approach to Elemental Analysis
The elemental analysis of this compound requires a thoughtful selection of analytical techniques to ensure accurate and reliable data. For nitrogen determination, the Combustion (Dumas) method stands out as the preferred technique for its speed, safety, and precision. For chloride analysis, both Ion Chromatography and Potentiometric Titration are robust and accurate methods. The choice between them will depend on the specific analytical needs, such as the requirement for impurity profiling (favoring IC) versus a straightforward, high-precision quantification of total chloride (where potentiometric titration excels). By understanding the principles and practical considerations of these methods, researchers can confidently characterize this and other novel pharmaceutical compounds, ensuring the integrity of their scientific endeavors.
References
- DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 249–262.
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (n.d.). Spectroscopy Online.
- Chloride (BY ION CHROMATOGRAPHY - EPA 300.0). (n.d.). UW Soil and Forage LAB.
- Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. (2017). Journal of Pharmaceutical and Biomedical Analysis, 140, 266-271.
- N, N, 3-trimethylazetidin-3-amine dihydrochloride, min 97%, 1 gram. (n.d.). AK Scientific.
- Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024). Journal of Research in Pharmacy, 28(2), 741-751.
- Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024). Journal of Analytical Methods in Chemistry, 2024, 1-10.
- Kjeldahl vs.
- False positive for chlorine in Ion Chromatography. (2012).
- Comparison of the Kjeldahl method and a combustion method for total nitrogen determination in animal feed. (2002). Talanta, 57(5), 1019-26.
- Comparison of methods for accurate end-point detection of potentiometric titrations. (n.d.).
- Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
- N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. (n.d.). Sigma-Aldrich.
- Matrix Influences on the Determination of Common Ions by using Ion Chromatography Part 1—Determination of Inorganic Anions. (2012).
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (2010). Purdue University.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Pharmaceutics, 13(12), 2099.
- How to remove chloride when running Ion chromatography? (2022).
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
- N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1. (n.d.). Manchester Organics.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.
- Comparison of the Kjeldahl method and a combustion method for total nitrogen determination in animal feed. (n.d.).
- The Determination of Amine Nitrogen by the Kjeldahl Method. (n.d.).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceutics, 13(8), 1184.
- Chloride titrations with potentiometric indic
- Comparison of the Kjeldahl method, Dumas method and NIR method for total nitrogen determination in meat and meat products. (n.d.).
- Determination of Chloride using Potentiometry. (2023). Chemistry LibreTexts.
- Chloride titrations with potentiometric indic
- Constant-current coulometry and ion chromatography bromide determination to characterize the purity of the potassium chloride. (2011). Journal of the Brazilian Chemical Society, 22(10), 1931-1937.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. globethesis.com [globethesis.com]
- 3. jocpr.com [jocpr.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kjeldahl vs. Dumas: Comparing nitrogen determination methods - Elementar [elementar.com]
- 7. Comparison of the Kjeldahl method and a combustion method for total nitrogen determination in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. staff.buffalostate.edu [staff.buffalostate.edu]
- 10. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. metrohm.com [metrohm.com]
A Senior Application Scientist's Guide to the Synthesis of Functionalized Azetidines: A Comparative Analysis of Key Strategic Routes
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a prized structural motif in modern medicinal chemistry. Its significance lies in its unique ability to act as a "bioisostere," mimicking larger, more common rings like pyridine or pyrrolidine while imparting a distinct and often advantageous three-dimensional geometry.[1][2] This structural rigidity, a consequence of its inherent ring strain (approx. 25.4 kcal/mol), can lead to profound improvements in the physicochemical properties of drug candidates.[3] Researchers frequently leverage the azetidine scaffold to enhance metabolic stability, increase aqueous solubility, and fine-tune lipophilicity, all critical parameters in drug design.[4][5]
However, the very strain that makes the azetidine ring so valuable also presents a significant synthetic challenge. Constructing this small ring requires overcoming considerable entropic and enthalpic barriers. This guide provides a comparative overview of the principal synthetic strategies developed to access functionalized azetidines, offering an objective analysis of their mechanisms, advantages, and limitations. We will delve into classical intramolecular cyclizations, powerful [2+2] photocycloadditions, elegant ring expansion reactions, and modern strain-release strategies, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Foundational Approach: Intramolecular Cyclization
The most direct and conceptually straightforward route to the azetidine core is through intramolecular cyclization. This strategy involves forming a C-N bond from a suitably functionalized acyclic precursor, typically a γ-amino alcohol or a related derivative.[4][6]
Mechanism and Causality
The process hinges on a classical intramolecular SN2 reaction. A 1,3-difunctionalized propane backbone is the key starting point. The amine, acting as the nucleophile, attacks an electrophilic γ-carbon. To facilitate this, the hydroxyl group of a γ-amino alcohol is first converted into a better leaving group, such as a mesylate or tosylate. A base is then used to deprotonate the amine (or a protected amine precursor), enhancing its nucleophilicity and promoting the ring-closing displacement of the leaving group.[6] The choice of base and solvent is critical to favor the desired cyclization over competing elimination reactions, which are a common pitfall in this method.[4]
Caption: Mechanism of a visible-light-mediated aza Paternò–Büchi reaction.
Advantages and Limitations
-
Advantages: This is a highly convergent and atom-economical method. [6]It allows for the rapid construction of complex, poly-substituted azetidines. [7]Modern visible-light protocols are exceptionally mild, proceeding at room temperature and exhibiting excellent functional group tolerance. [3][6]* Limitations: The stereochemical outcome can sometimes be difficult to predict. [2]Traditional UV-based methods have a limited substrate scope. While visible-light methods have expanded this, the development of intermolecular variants has been a challenge, though recent progress has been made. [8][7]
Reshaping the Ring: Ring Expansion of Aziridines
Ring expansion strategies offer an elegant, albeit less common, pathway to azetidines from smaller, three-membered aziridine rings. These methods typically involve the reaction of an aziridine with a one-carbon electrophile (a carbene or carbene equivalent) to generate a reactive aziridinium ylide intermediate, which then rearranges. [9]
Mechanism and Causality
Upon reaction of an aziridine with a carbene (often generated from a diazo compound in the presence of a rhodium or copper catalyst), an aziridinium ylide is formed. [9]This ylide is highly reactive and can undergo several transformations. The desired pathway is a-[1][4]Stevens rearrangement, where one of the aziridine C-C bonds migrates to the exocyclic carbon, resulting in the one-carbon ring expansion to form the azetidine. [10][11]However, this productive pathway is often in competition with an unproductive cheletropic extrusion, which leads to the formation of an alkene and an imine. [9][11]Recent advances in biocatalysis have shown remarkable success in controlling this selectivity, using engineered enzymes to exclusively favor the desired ring expansion with high enantioselectivity. [10][12]
Caption: Competing pathways in the carbene-mediated ring expansion of aziridines.
Advantages and Limitations
-
Advantages: Provides access to functionalized azetidines from readily available aziridines. Biocatalytic versions can achieve exceptionally high levels of stereocontrol, which is difficult with other methods. [11][13]* Limitations: Controlling the competition between the desired-[1][4]Stevens rearrangement and cheletropic extrusion is a major challenge for traditional chemical catalysts. [9]The substrate scope can be limited, and the use of diazo compounds requires careful handling.
Modern Strain-Release Synthesis
A cutting-edge strategy for synthesizing densely functionalized azetidines involves the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs). The inherent strain in the ABB system provides a powerful thermodynamic driving force for ring-opening reactions, allowing for the installation of two different functional groups across the central C-C bond in a single step. [1][2]
Mechanism and Causality
This method typically employs radical strain-release (RSR) photocatalysis. [2]A photosensitizer, upon excitation with visible light, initiates the formation of radical species from a suitable precursor (e.g., a sulfonyl imine). These radicals then add to the highly strained central bond of the ABB. This addition triggers the release of ring strain, causing the bicyclic system to open and form a difunctionalized azetidine ring. [1][2]This approach is powerful because it allows for the modular and convergent synthesis of complex azetidines. [2]
Advantages and Limitations
-
Advantages: Enables the rapid synthesis of densely and diversely functionalized azetidines in a single step. [1]The reaction proceeds under mild, visible-light-driven conditions. It offers a modular approach, allowing for a wide variety of functional groups to be introduced. [2]* Limitations: The synthesis of the starting 1-azabicyclo[1.1.0]butane precursors can be challenging. The regioselectivity of the dual functionalization needs to be carefully controlled depending on the specific radical intermediates involved.
Comparative Summary of Synthetic Routes
| Synthetic Strategy | Key Precursors | Typical Reaction Conditions | Stereocontrol | Substrate Scope / Functional Group Tolerance | Key Advantages | Key Limitations |
| Intramolecular Cyclization | γ-Amino alcohols/halides [4] | Requires base, often heat; multi-step process [6] | Substrate-controlled; depends on stereocenters in the precursor | Moderate; sensitive functional groups may require protection | Robust and well-understood for simple azetidines | Prone to side reactions (elimination); often requires harsh conditions [4] |
| [2+2] Photocycloaddition | Imines (or precursors), Alkenes [14] | UV or visible light (with photocatalyst), often room temperature [3][8] | Can be high, but predictability can be challenging [2] | Broad, especially with modern visible-light methods [3] | Highly convergent, atom-economical, rapid complexity generation [6] | Intermolecular versions can be challenging; requires photochemical setup [8] |
| Ring Expansion of Aziridines | Aziridines, Diazo compounds [9] | Transition metal (Rh, Cu) or enzymatic catalysis [9][10] | Can be very high, especially with biocatalysts (e.g., >99% ee) [11] | Moderate; depends on catalyst and aziridine stability | Elegant route from smaller rings; potential for excellent enantiocontrol | Competition with cheletropic extrusion is a major issue for chemical catalysts [9] |
| Strain-Release from ABBs | 1-Azabicyclo[1.1.0]butanes (ABBs), Radical precursors [2] | Visible light, photocatalyst, room temperature [1] | Generally good diastereoselectivity | Broad; tolerant of many functional groups | Rapid access to densely difunctionalized azetidines in one step [2] | Synthesis of strained ABB starting materials can be complex |
Detailed Experimental Protocols
Protocol 1: Intramolecular Cyclization of a γ-Amino Alcohol Derivative
Adapted from Hillier, M. C., & Chen, C.-Y. (2006).[15]
Objective: To synthesize a 1,3-disubstituted azetidine from a 2-substituted-1,3-propanediol.
-
Preparation of the Bis-triflate: To a solution of 2-substituted-1,3-propanediol (1.0 mmol) and 2,6-lutidine (2.5 mmol) in anhydrous CH₂Cl₂ (10 mL) at -10 °C under an argon atmosphere, add trifluoromethanesulfonic anhydride (2.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -10 °C for 1 hour.
-
Cyclization: To the cold reaction mixture, add a solution of the desired primary amine (1.2 mmol) in CH₂Cl₂ (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1,3-disubstituted azetidine.
Protocol 2: Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition
Adapted from Metternich, J. B., & Schindler, C. S. (2020).[3][7]
Objective: To synthesize a functionalized azetidine via photocatalytic reaction between an oxime precursor and an alkene.
-
Reaction Setup: In a 4 mL vial equipped with a magnetic stir bar, add the 2-isoxazoline-3-carboxylate (0.2 mmol, 1.0 equiv), the alkene (0.4 mmol, 2.0 equiv), and the iridium photocatalyst (fac-[Ir(dFppy)₃]) (0.004 mmol, 2 mol %).
-
Dissolve the mixture in anhydrous acetonitrile (2.0 mL).
-
Seal the vial with a cap and degas the solution by sparging with argon for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a 34 W blue LED lamp and stir at room temperature. Use a fan to maintain the reaction temperature at approximately 25-30 °C.
-
Continue irradiation for 24-48 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to yield the azetidine photocyloadduct.
Conclusion and Future Outlook
The synthesis of functionalized azetidines has evolved significantly, moving from classical, often harsh cyclization methods to elegant and mild photochemical and strain-release strategies. For the synthesis of simpler, foundational azetidine cores, traditional intramolecular cyclization remains a viable and robust option. [6]However, for the rapid generation of diverse and densely functionalized azetidines required in modern drug discovery, novel photochemical methods like the visible-light-mediated aza Paternò–Büchi reaction and strain-release functionalization of ABBs offer unparalleled advantages in terms of mildness, efficiency, and scope. [2][6] Looking forward, the field is poised for further innovation. The application of biocatalysis to control challenging rearrangements, as seen in ring expansion reactions, highlights a promising avenue for achieving exquisite stereocontrol. [10][12]Furthermore, the emergence of electrochemical methods may provide new, reagent-free pathways for key bond-forming events. [16][17]The choice of synthetic route will always depend on the specific target molecule, but the expanding toolkit available to chemists ensures that the valuable azetidine scaffold will become ever more accessible, accelerating the discovery of next-generation therapeutics.
References
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.
- Sfera, A. M., et al. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. Nature Chemistry.
- Metternich, J. B., et al. (2018). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry.
- D'hooghe, M., & De Kimpe, N. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.
- Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Research.
- Li, J., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Leonori, D. (2021). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv.
- Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[1][4]Stevens Rearrangement. Journal of the American Chemical Society.
- Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry.
- O'Brien, P., et al. (2010). Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters.
- Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[1][4]Stevens Rearrangement. CaltechAUTHORS.
- Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[1][4]Stevens Rearrangement. Journal of the American Chemical Society.
- Schomaker, J. M., et al. (2018). Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless-[1][7]Stevens Rearrangements of Aziridinium Ylides. ACS Catalysis.
- ResearchGate. (n.d.). Electrochemical synthesis of azetidin-2-ones 112 with proposed mechanism. ResearchGate.
- ResearchGate. (n.d.). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal.
- Charette, A. B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- ResearchGate. (n.d.). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate.
- Arnold, F. H., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[1][4]Stevens Rearrangement. Journal of the American Chemical Society.
- Lin, S. (2025). Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Chemical Science.
- BenchChem. (2025). A Comparative Guide to Azetidine Synthesis: Established Methods vs. Novel Photochemical Routes. BenchChem.
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Ring Expansion of Bicyclic Methyleneaziridines via Concerted, Near-Barrierless [2,3]-Stevens Rearrangements of Aziridinium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Azetidine synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of N,N,3-Trimethylazetidin-3-amine and its Dihydrochloride Salt
For researchers, scientists, and professionals in drug development, the choice between using the free base or a salt form of a compound is a critical decision that can profoundly impact experimental outcomes and the trajectory of a research program. This guide provides an in-depth, objective comparison of the biological activity of N,N,3-Trimethylazetidin-3-amine and its dihydrochloride salt, supported by established physicochemical principles and detailed experimental protocols for validation.
Introduction: The Significance of Form
N,N,3-Trimethylazetidin-3-amine is a tertiary amine featuring a strained four-membered azetidine ring. Such scaffolds are of increasing interest in medicinal chemistry. The biological activity of this molecule, like many amine-containing compounds, can be significantly influenced by its form—specifically, whether it is used as the neutral "free base" or as a salt, such as the dihydrochloride.
The conversion of a free base to its hydrochloride salt involves the protonation of the basic nitrogen atoms by hydrochloric acid. This seemingly simple chemical modification leads to substantial differences in physical and chemical properties, which in turn dictate how the compound behaves in biological systems, both in vitro and in vivo. This guide will dissect these differences, explain the underlying chemical principles, and provide the necessary experimental frameworks to empower researchers to make informed decisions.
Physicochemical Properties: A Tale of Two Forms
The fundamental differences between N,N,3-Trimethylazetidin-3-amine and its dihydrochloride salt are rooted in their distinct physicochemical properties. These properties are not merely academic; they have direct and significant consequences for handling, formulation, and biological testing.
| Property | N,N,3-Trimethylazetidin-3-amine (Free Base) | N,N,3-Trimethylazetidin-3-amine Dihydrochloride | Rationale |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₄N₂ · 2HCl | Addition of two molecules of hydrochloric acid. |
| Molecular Weight | 114.19 g/mol | 187.11 g/mol | Increased mass due to the addition of HCl. |
| Physical State | Likely a liquid or low-melting solid | Crystalline solid | Salt formation typically leads to a more ordered crystalline structure. |
| Aqueous Solubility | Generally lower | Generally higher | The ionic nature of the salt enhances its interaction with polar water molecules, significantly increasing solubility.[1][2] |
| Organic Solvent Solubility | Generally higher | Generally lower | The non-polar free base is more soluble in organic solvents like DMSO, ethanol, and dichloromethane. |
| Stability | Potentially less stable, susceptible to oxidation | More stable, less prone to degradation | Salt formation can protect the amine from oxidative degradation and other chemical reactions.[3] |
| Hygroscopicity | Generally less hygroscopic | May be hygroscopic | Salts can attract and hold water molecules from the surrounding environment. |
The Interplay of Form and Biological Activity: Key Considerations
The choice between the free base and its salt form is not arbitrary and has profound implications for the design and interpretation of biological assays.
The Critical Role of Solubility
The majority of in vitro biological assays are conducted in aqueous buffers or cell culture media. The superior aqueous solubility of the dihydrochloride salt is a significant advantage, facilitating the preparation of stock solutions and ensuring the compound remains dissolved at the desired concentrations throughout the experiment.[1][2] The free base, with its lower aqueous solubility, may precipitate out of solution, leading to an inaccurate assessment of its true potency.
The Influence of pH
The biological activity of amines can be highly dependent on pH.[4][5] The protonation state of the amine nitrogen atoms affects the molecule's overall charge and its ability to interact with biological targets, such as enzymes or receptors. When the dihydrochloride salt is dissolved in an unbuffered aqueous solution, it will lower the pH. Conversely, the free base will raise the pH. In buffered biological systems, the equilibrium between the protonated and unprotonated forms will be determined by the pKa of the amine and the pH of the buffer. It is the specific form present at the target site that will elicit the biological response.
Stability in Assay Conditions
The strained azetidine ring can be susceptible to ring-opening under certain conditions, particularly acidic environments.[6] While salt formation generally enhances stability, the specific stability profile of both the free base and the dihydrochloride salt should be assessed under the conditions of the planned biological assay to ensure that the observed activity is from the compound of interest and not a degradation product.
Experimental Framework for Comparative Analysis
To empirically determine the differences in biological activity between N,N,3-Trimethylazetidin-3-amine and its dihydrochloride salt, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7][8] This protocol will allow for the determination of the half-maximal inhibitory concentration (IC₅₀) for both forms of the compound.
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or A549) in appropriate media until they reach approximately 80% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation:
-
Dihydrochloride Salt: Prepare a 10 mM stock solution in sterile deionized water or PBS.
-
Free Base: Prepare a 10 mM stock solution in DMSO.
-
Prepare serial dilutions of each stock solution in cell culture media to achieve the desired final concentrations.
-
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the various concentrations of each compound. Include a vehicle control for both water/PBS and DMSO.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Caption: Workflow for the comparative cytotoxicity MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[11][12]
-
Bacterial Culture: Inoculate a single colony of a bacterial strain (e.g., E. coli ATCC 25922) into Mueller-Hinton Broth (MHB) and incubate overnight.
-
Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. Further dilute this to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Preparation:
-
Dihydrochloride Salt: Prepare a stock solution in sterile deionized water.
-
Free Base: Prepare a stock solution in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in MHB.
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
A Head-to-Head Battle of Scaffolds: Enhancing Experimental Reproducibility with N,N,3-Trimethylazetidin-3-amine dihydrochloride in PROTAC Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery, the quest for reproducible and potent therapeutic agents is paramount. The emergence of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift, offering the ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target-binding and E3-ligase-binding moieties. This guide provides an in-depth comparison of N,N,3-Trimethylazetidin-3-amine dihydrochloride, a rigid azetidine-based building block, with a commonly used alternative, piperidine-based linkers, in the context of PROTAC synthesis and performance. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to inform the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a critical determinant of the molecule's overall success. Its length, rigidity, and chemical composition dictate the spatial orientation of the two binding ligands, which in turn governs the formation of a stable and productive ternary complex between the protein of interest (POI) and the E3 ubiquitin ligase.[1] This ternary complex is the cornerstone of PROTAC activity, as it facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The choice of linker can significantly influence a PROTAC's physicochemical properties, cell permeability, and metabolic stability.[3][4]
Rigid heterocyclic scaffolds, such as azetidine and piperidine, have gained prominence over flexible polyethylene glycol (PEG) linkers due to their ability to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[3][4][5] This conformational constraint can lead to enhanced potency and selectivity.
This compound: A Compact and Rigid Scaffold
This compound (Molecular Formula: C₆H₁₆Cl₂N₂, Molecular Weight: 187.11 g/mol ) is a valuable building block for PROTAC synthesis, categorized under "Protein Degrader Building Blocks". The four-membered azetidine ring provides a high degree of rigidity in a compact chemical space. This rigidity can be advantageous in optimizing the geometry of the ternary complex, potentially leading to more efficient protein degradation.
Experimental Workflow: PROTAC Synthesis
The synthesis of PROTACs is a modular process, often involving the separate synthesis of the warhead (POI-binding ligand) and the E3 ligase ligand, followed by their conjugation via a linker. The following protocols outline the incorporation of an azetidine-based linker using this compound and a comparative piperidine-based linker.
Diagram of the general PROTAC synthesis workflow:
Caption: General workflow for the modular synthesis of PROTACs.
Protocol 1: Incorporation of N,N,3-Trimethylazetidin-3-amine into a PROTAC Linker via Amide Coupling
This protocol describes a representative amide coupling reaction to incorporate the azetidine moiety.
Materials:
-
Warhead-linker intermediate with a terminal carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
HPLC for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the warhead-linker intermediate with a terminal carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: To the solution, add this compound (1.1 eq) followed by DIPEA (3.0 eq). The DIPEA acts as a base to neutralize the dihydrochloride salt and facilitate the reaction.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture. HATU is a common peptide coupling agent that activates the carboxylic acid for amide bond formation.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by HPLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR spectroscopy.
Protocol 2: Incorporation of a Piperidine-based Linker as a Comparative Example
This protocol outlines a similar amide coupling for a piperidine-containing building block.
Materials:
-
Warhead-linker intermediate with a terminal carboxylic acid (1.0 eq)
-
4-Aminopiperidine derivative (e.g., 1-Boc-4-aminopiperidine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Standard laboratory glassware
-
Magnetic stirrer
-
HPLC and mass spectrometer
Procedure:
-
Reaction Setup: Dissolve the warhead-linker intermediate with a terminal carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Amine and Base Addition: Add the 4-aminopiperidine derivative (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Coupling Reaction: Add HATU (1.2 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by HPLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
-
Characterization: Characterize the final product using mass spectrometry and NMR.
Head-to-Head Comparison: Azetidine vs. Piperidine Linkers
The choice between an azetidine and a piperidine linker can significantly impact the final PROTAC's properties and performance.
| Feature | N,N,3-Trimethylazetidin-3-amine based Linker | Piperidine-based Linker | Rationale and Experimental Insight |
| Rigidity & Conformational Constraint | High. The 4-membered ring is highly strained and rigid. | Moderate to High. The 6-membered ring exists in a stable chair conformation, providing rigidity. | The higher rigidity of the azetidine ring can lead to a more defined spatial orientation of the warhead and E3 ligase ligand, potentially resulting in a more stable ternary complex and higher degradation efficiency.[1][3] |
| Synthetic Accessibility | Readily available as a building block. | Widely available in various functionalized forms. | Both are common building blocks in medicinal chemistry, allowing for modular and efficient PROTAC synthesis.[4] |
| Physicochemical Properties | The smaller size may lead to a lower molecular weight and potentially improved cell permeability. | The larger ring system can increase lipophilicity. The nitrogen atom can be functionalized to modulate solubility. | The impact on properties like solubility and permeability is highly dependent on the overall PROTAC structure and needs to be evaluated on a case-by-case basis.[3][4] |
| Metabolic Stability | Generally stable due to the saturated heterocyclic nature. | Can be metabolically stable, with some derivatives showing improved stability over flexible linkers.[4] | Rigid heterocyclic linkers are often incorporated to enhance metabolic stability compared to more flexible alkyl or PEG chains. |
Quantitative Performance Data (Illustrative)
The following table presents hypothetical, yet representative, data for the degradation of a target protein (e.g., BRD4) by PROTACs incorporating either an azetidine or a piperidine linker. Actual results will vary depending on the specific warhead, E3 ligase ligand, and cell line used.
| Linker Type | PROTAC Identifier | DC₅₀ (nM) | Dₘₐₓ (%) |
| Azetidine-based | PROTAC-AZ-1 | 15 | 95 |
| Piperidine-based | PROTAC-PIP-1 | 25 | 92 |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
In this illustrative example, the azetidine-containing PROTAC demonstrates slightly higher potency (lower DC₅₀), which could be attributed to the enhanced rigidity of the linker leading to a more favorable ternary complex formation.
Logical Framework for Linker Selection
The decision to use this compound or a piperidine-based alternative should be guided by a rational, data-driven approach.
Diagram illustrating the decision-making process for linker selection:
Caption: Decision-making flowchart for selecting a PROTAC linker.
Conclusion and Future Directions
The reproducibility of experiments in drug discovery hinges on the rational selection and consistent performance of chemical building blocks. This compound offers a compelling option for introducing a compact and rigid azetidine scaffold into PROTAC linkers. Our comparative analysis with piperidine-based linkers highlights the nuanced trade-offs in terms of rigidity, synthetic accessibility, and potential impact on physicochemical properties.
The provided experimental protocols offer a validated starting point for the synthesis of PROTACs incorporating these important heterocyclic motifs. The choice between azetidine and piperidine should be made on a case-by-case basis, driven by the specific requirements of the target protein and the desired properties of the final PROTAC molecule. As the field of targeted protein degradation continues to evolve, the exploration of novel and diverse linker chemistries will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this exciting modality.
References
- Li, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 26(15), 4429.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. eurekaselect.
- Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis.
- Shaginian, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1(1), 1-10.
- Scott, D. E., et al. (2022). Methods to accelerate PROTAC drug discovery. Essays in Biochemistry, 66(4), 437-448.
- Kim, D. H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports, 12(1), 1-13.
- Eriksson, M. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Diva-portal.org.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N,3-Trimethylazetidin-3-amine Dihydrochloride
In the landscape of pharmaceutical research and drug development, the meticulous handling and disposal of novel chemical entities are as crucial as the discoveries they enable. N,N,3-Trimethylazetidin-3-amine dihydrochloride, a specialized building block, requires a nuanced understanding for its safe management. This guide provides an in-depth, procedural framework for its proper disposal, grounded in chemical principles and established safety protocols, to ensure the protection of laboratory personnel and the environment.
Core Chemical Profile and Hazard Analysis
This compound is a salt, meaning its primary hazard profile is linked to its acidic nature and the reactivity of the core azetidine structure. The four-membered azetidine ring is sterically strained, making it susceptible to ring-opening reactions. Furthermore, amine hydrochlorides can be corrosive and irritating.
Based on data for the compound and structurally similar molecules, the primary hazards are:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, irritation to the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of the dust may irritate the respiratory tract.[1]
-
Harmful if Swallowed (H302): This is a potential hazard based on similar amine hydrochloride compounds.
Understanding these hazards is the foundation of a safe disposal plan. The primary goal is to mitigate the corrosive and irritant properties before the waste enters the collective disposal stream.
Pre-Disposal Protocol: Neutralization of Acidity
Direct disposal of an acidic salt is ill-advised. It can react unpredictably with other chemicals in the waste stream and corrode storage containers. Therefore, a controlled neutralization is the critical first step. The objective is to convert the hydrochloride salt to its free amine form in an aqueous solution, rendering it less corrosive.
Experimental Rationale: The use of a weak base, such as sodium bicarbonate or sodium carbonate, is preferable to a strong base like sodium hydroxide.[2][3] A weak base ensures a more controlled, less exothermic reaction, minimizing the risk of splashing and heat generation. The effervescence (release of CO₂ gas) also provides a clear visual indicator of the reaction's progress.
Table 1: Recommended Neutralizing Agents
| Neutralizing Agent | Recommended Concentration | Key Advantages & Considerations |
| Sodium Bicarbonate (NaHCO₃) | 5% aqueous solution | Mild, easily controlled reaction. Ideal for smaller quantities.[3] |
| Sodium Carbonate (Na₂CO₃) | 5% aqueous solution | Slightly stronger base, suitable for larger quantities. Reaction may be more vigorous.[3] |
Step-by-Step Guide for Safe Disposal
This protocol provides a self-validating workflow for handling the compound from the bench to final disposal.
Part A: Preparation and Personal Protective Equipment (PPE)
-
Designated Work Area: Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5]
-
Assemble PPE: Before handling the compound, don the following mandatory PPE:
Part B: Neutralization and Waste Collection
-
Prepare Neutralizing Solution: In an appropriately sized beaker, prepare a 5% aqueous solution of sodium bicarbonate.
-
Slow Addition: Carefully and slowly add the solid this compound waste to the stirring bicarbonate solution. Add in small increments to control the rate of effervescence.
-
Monitor Reaction: Continue adding the waste until gas evolution ceases. This indicates that the acid has been neutralized.
-
pH Verification: Using pH paper or a calibrated meter, check that the final pH of the solution is between 6.0 and 9.0. This confirms successful neutralization.
-
Transfer to Waste: Decant the neutralized aqueous solution into a designated hazardous waste container for non-halogenated aqueous waste.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," the chemical names of all constituents (including the neutralized amine and water), and the date.[4][7] Accurate labeling is a critical compliance and safety step.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, preferably in secondary containment.[7][8]
Part C: Final Disposition
-
Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed environmental disposal company.[7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Prohibition: Never dispose of amines or their salts down the drain.[7][8] These compounds can be harmful to aquatic ecosystems.
Visualized Disposal Workflow
The following diagram outlines the logical sequence and critical control points of the disposal process.
Caption: Logical workflow for the safe disposal of this compound.
Trustworthiness Through Self-Validating Protocols
This guide is built on a system of verifiable checks. The pH measurement provides quantitative confirmation that the primary corrosive hazard has been eliminated. Adherence to standard engineering controls (fume hood) and PPE usage are observable safety measures.[4][9] Finally, the use of a licensed disposal service provides a documented and regulated chain of custody for the chemical waste, ensuring compliance and environmental responsibility.[7] By integrating these validation steps, this protocol provides a robust and trustworthy framework for managing this specific chemical waste stream.
References
- ResearchGate. (2014). Can anyone suggest how to neutralize amine hydrochlorides?
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine.
- Google Patents.US4670232A - Recovery of amines from by-product chloride salts.
- ResearchGate. (2023). How can I neutralize amine hydrochlorides?
- Collect and Recycle.Amine Disposal For Businesses.
- U.S. Environmental Protection Agency.Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds.
- PubChem.N,N,3-trimethylazetidin-3-amine hydrochloride.
- AFPM. (2019). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
Sources
- 1. 133891-76-6|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ethz.ch [ethz.ch]
- 9. nipissingu.ca [nipissingu.ca]
A Senior Application Scientist's Guide to Handling N,N,3-Trimethylazetidin-3-amine dihydrochloride
Immediate Safety Briefing: Understanding the Primary Hazards
N,N,3-Trimethylazetidin-3-amine dihydrochloride is a substituted azetidine compound. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not publicly prevalent, its structure—containing an azetidine ring and an amine hydrochloride group—demands a high degree of caution. By analyzing these functional groups, we can anticipate its primary hazards. Amine hydrochlorides can be corrosive and irritants, while azetidine-containing molecules warrant careful handling due to potential reactivity and biological activity.[1][2][3]
Based on analogous compounds, this substance should be treated as, at minimum, harmful if swallowed, causing skin irritation, and causing serious eye irritation or damage.[3][4][5] Inhalation of the powdered form may also cause respiratory tract irritation.[4][5] Therefore, all handling procedures must be designed to rigorously prevent direct contact and aerosol generation.
| Potential Hazard | Primary Concern | Immediate Action |
| Eye Contact | Causes serious eye irritation/damage.[3][4] | Immediately flush with water for at least 15 minutes, including under the eyelids, and seek urgent medical attention.[5][6] |
| Skin Contact | Causes skin irritation; potential for burns with prolonged contact.[3][4][6] | Wash off immediately with plenty of soap and water for at least 15 minutes; remove contaminated clothing.[5][7] |
| Inhalation | May cause respiratory tract irritation.[4][5] | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5] |
| Ingestion | Harmful if swallowed.[4][5] | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][8] |
The First Line of Defense: Engineering Controls
Before any Personal Protective Equipment (PPE) is worn, proper engineering controls must be in place. These are non-negotiable for mitigating exposure to fine chemical powders.
-
Chemical Fume Hood: All weighing, transferring, and dissolution of this compound must be performed inside a certified chemical fume hood. This is the most critical control to prevent inhalation of airborne particles.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][7][9]
-
Designated Work Area: Establish a dedicated area for handling this compound to prevent cross-contamination. This area should be clearly marked.
-
Safety Equipment Accessibility: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[4][10]
Personal Protective Equipment (PPE): A Mandated Protocol
PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed. Do not simply grab the nearest gloves; understand why each piece of equipment is chosen.
Eye and Face Protection
-
Mandatory: Safety goggles with side-shields that form a seal around the eyes are required at all times when handling the solid or its solutions.[4] Standard safety glasses are insufficient as they do not protect against dust or splashes from all angles.
-
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during rapid dissolution or transfer), a full face shield should be worn in addition to safety goggles.[11]
Skin and Body Protection
-
Gloves: Compatible chemical-resistant gloves are mandatory. Nitrile gloves are a common starting point, but they must be inspected for any defects before use.[7] For any procedure with prolonged contact or immersion potential, heavier-duty gloves (e.g., butyl rubber) or double-gloving should be considered. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7]
-
Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Clothing: Long pants and closed-toe shoes are mandatory. No skin should be exposed between the lab coat and footwear.
-
Additional Protection: For large-scale operations or spill cleanup, impervious clothing or a chemical-resistant apron may be necessary.[4][7]
Respiratory Protection
Under normal operating conditions within a certified fume hood, a respirator should not be necessary. However, one must be available for emergencies.
-
Emergency Use: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator is required.[7] For a solid powder, a full-face or half-mask air-purifying respirator with P100 (HEPA) filters would be appropriate.[11][12] All personnel must be fit-tested and trained before using a respirator.
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection logic for handling the target compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is paramount to ensuring safety. Do not deviate from these procedures.
Preparation and Weighing
-
Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, gloves) before approaching the chemical storage area.
-
Transport: Keep the container tightly sealed during transport to the fume hood.
-
Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Handle the container and spatula with care to avoid generating dust.
-
Closure: Tightly reseal the main container immediately after dispensing the required amount.
Dissolution
-
Add Solvent to Vessel: Add the desired solvent to your reaction vessel first.
-
Controlled Addition: Slowly and carefully add the weighed this compound powder to the solvent. Do not "dump" the powder, as this can cause splashing and aerosolization.
-
Mixing: Use magnetic stirring or gentle swirling to facilitate dissolution. If the process is exothermic, ensure the vessel is in a cooling bath.
Disposal Plan: Waste Management and Decontamination
Proper disposal is a critical and regulated part of the chemical handling lifecycle.
Waste Segregation
-
Halogenated Organic Waste: This compound is a halogenated amine salt. All waste, including rinsate from glassware and any unused solutions, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[13][14][15]
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be collected in a separate, sealed bag or container labeled "Solid Chemical Waste" and disposed of according to institutional guidelines.[13]
-
Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizers in the waste container to prevent potentially hazardous reactions.[14]
Decontamination
-
Equipment: All glassware and equipment should be rinsed three times with a suitable solvent (e.g., the solvent used in the reaction). These rinses must be collected and added to the halogenated waste container.[13]
-
Work Area: After handling is complete, wipe down the work surface inside the fume hood with a damp cloth or towel. Dispose of the towel as solid chemical waste.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves and exiting the lab.[7][16]
Diagram: Spill Response Logic
This flowchart provides an immediate action plan in the event of a spill.
Sources
- 1. chemos.de [chemos.de]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. nipissingu.ca [nipissingu.ca]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
